2-Propylpropane-1,3-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZPYGRGQZBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427342 | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-28-4 | |
| Record name | 2-Propyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Core Properties and Applications
This guide provides a comprehensive technical overview of 2-methyl-2-propyl-1,3-propanediol, a versatile diol with significant applications in pharmaceutical development and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and key applications of this compound, supported by detailed protocols and mechanistic insights.
Introduction: A Versatile Building Block
2-Methyl-2-propyl-1,3-propanediol, often referred to as MPP, is a simple alkyl diol that holds a pivotal position as a chemical intermediate.[1] Its unique branched structure, featuring two primary hydroxyl groups, makes it a valuable precursor in the synthesis of a range of compounds, most notably dicarbamate drugs.[1][2] This guide will explore the core characteristics of this molecule, providing the in-depth knowledge necessary for its effective application in research and development.
Physicochemical and Structural Properties
2-Methyl-2-propyl-1,3-propanediol is typically a white crystalline solid at room temperature, a characteristic that facilitates its handling and storage.[2] Its bifunctional nature, owing to the two primary alcohol groups, allows it to readily undergo reactions such as esterification and etherification, making it a versatile building block in organic synthesis.[1]
Table 1: Core Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₂ | [2][3] |
| Molecular Weight | 132.20 g/mol | [2][3] |
| CAS Number | 78-26-2 | [1][2] |
| Appearance | White crystalline solid/flakes | [2][4] |
| Melting Point | 56-59 °C | [2][5] |
| Boiling Point | 230 °C at 753 mmHg | [4][6] |
| Solubility | Slightly soluble in chloroform and methanol | [2][4] |
| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | [3] |
| Synonyms | 2,2-Bis(hydroxymethyl)pentane | [3][7] |
Synthesis of 2-Methyl-2-propyl-1,3-propanediol
The industrial production of 2-methyl-2-propyl-1,3-propanediol can be achieved through a classical approach involving hydroxymethylation and a Cannizzaro-type disproportionation with formaldehyde.[4] An alternative salt-free method is based on an aldol addition followed by hydrogenation.[4]
Experimental Protocol: A Typical Synthesis Route
This protocol outlines a common laboratory-scale synthesis:
-
Hydrogenation: 2-Methyl-2-pentenal is hydrogenated at 100°C and a pressure of 1.3-1.5 MPa, achieving a yield of approximately 80%.[4]
-
Aldol Condensation: The resulting 2-methylpentenal is added to a 36% formaldehyde solution at room temperature.[4]
-
Reaction Initiation: A sodium hydroxide solution is added dropwise. The reaction is exothermic, causing the temperature to rise to around 70°C.[4]
-
Heating and Separation: The mixture is then heated to 90°C for one hour. After cooling to 60°C, the layers are allowed to separate.[4]
-
Extraction and Purification: The upper organic layer is washed with water. The aqueous layer is combined with the washings and extracted with benzene. The benzene extracts are combined with the initial organic layer.[4]
-
Final Product Isolation: Benzene is removed by distillation, followed by vacuum distillation to collect the 2-methyl-2-propyl-1,3-propanediol fraction at 160°C (14.7 kPa), with a reported yield of 93%.[4]
Caption: A simplified workflow for the synthesis of 2-Methyl-2-propyl-1,3-propanediol.
Pharmacological Significance and Applications
The primary pharmacological importance of 2-methyl-2-propyl-1,3-propanediol lies in its role as a precursor to several centrally-acting drugs.[1][8] It is also an active metabolite of these tranquilizers.[5][7]
Precursor to Dicarbamate Drugs
2-Methyl-2-propyl-1,3-propanediol is a key intermediate in the synthesis of dicarbamate derivatives, most notably:
-
Meprobamate: An anxiolytic drug used to treat anxiety disorders.[4]
-
Carisoprodol: A centrally-acting muscle relaxant for musculoskeletal pain.[1][8]
The synthesis of these drugs involves reacting the diol with phosgene or its derivatives, followed by a reaction with the appropriate amines.[1]
Caption: Role of 2-Methyl-2-propyl-1,3-propanediol as a precursor in pharmaceutical synthesis.
Intrinsic Pharmacological Activity
Beyond its role as a precursor, 2-methyl-2-propyl-1,3-propanediol itself exhibits sedative, anticonvulsant, and muscle relaxant properties.[5][7] Its metabolites are known to influence GABA receptors, which are central to inhibitory neurotransmission in the central nervous system.[7] This intrinsic activity makes it a subject of interest for investigating nervous system function and for the development of new therapeutic agents.[7]
Other Industrial and Research Applications
The utility of 2-methyl-2-propyl-1,3-propanediol extends beyond pharmaceuticals. Its diol functionality and branched structure are leveraged in various industrial applications:
-
Polymer Synthesis: It is used as a building block for polyesters and polyurethanes, imparting properties like flexibility and weatherability.[9]
-
Plasticizers: It can be used in the formulation of plasticizers.[9]
-
Coatings and Resins: It is utilized in the production of coatings, paints, and resins with low volatile organic compound (VOC) content.[9]
-
Cosmetics: It finds application in personal care products and cosmetics.
Safety and Toxicology
While 2-methyl-2-propyl-1,3-propanediol is a valuable industrial chemical, appropriate safety precautions are necessary during its handling.
Table 2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| Oral LD50 | 1800 mg/kg | Rat | [10] |
| Oral LD50 | 2200 mg/kg | Mouse | [10] |
Hazard Summary:
-
Ingestion: Harmful if swallowed.[10]
-
Eye Contact: Causes eye irritation.[10]
-
Skin Contact: May cause skin irritation.[10]
-
Inhalation: May cause respiratory tract irritation.[10]
It is recommended to use personal protective equipment, including gloves, eye protection, and a dust mask, when handling this compound.[11]
Analytical Methods
The purity and concentration of 2-methyl-2-propyl-1,3-propanediol can be determined using standard analytical techniques. Gas chromatography is often used to monitor the progress of its synthesis.[12] For quantification in various matrices, high-performance liquid chromatography (HPLC) and titrimetric methods can be employed and validated.
Illustrative HPLC Method Parameters
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a chemical intermediate of significant utility, particularly in the pharmaceutical industry as a precursor to important drugs like carisoprodol and meprobamate. Its unique structural features also lend it to a variety of industrial applications in polymers and coatings. A thorough understanding of its physicochemical properties, synthesis, and safety profile is essential for its effective and safe utilization in research and manufacturing.
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2-Methyl-2-propyl-1,3-propanediol CAS 78-26-2
An In-depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2)
Authored for Researchers, Scientists, and Drug Development Professionals
2-Methyl-2-propyl-1,3-propanediol (MPP), registered under CAS number 78-26-2, is a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive technical overview of MPP, encompassing its chemical and physical properties, established synthesis methodologies, and critical applications. We delve into its pharmacological significance, not only as a precursor to key therapeutic agents but also as an active metabolite, and discuss its toxicological profile and the analytical methods for its characterization. This document is structured to serve as a foundational resource for professionals engaged in research, development, and quality control involving this versatile diol.
Core Chemical Identity and Significance
2-Methyl-2-propyl-1,3-propanediol is a simple, branched-chain alkyl diol.[2] Its structure, featuring two primary hydroxyl groups on a pentane backbone, makes it a highly reactive and versatile building block in organic synthesis.[3] Historically, its primary importance lies in its role as a direct precursor to a class of tranquilizers and centrally-acting muscle relaxants, most notably meprobamate and carisoprodol.[1][4] Furthermore, it is an active metabolite of these drugs, contributing to their overall pharmacological profile.[2][5]
Common Synonyms:
Caption: Chemical structure of 2-Methyl-2-propyl-1,3-propanediol.
Physicochemical Properties
The physical and chemical characteristics of MPP are fundamental to its handling, application, and analytical determination. It is typically supplied as a white crystalline solid or flakes with high purity (≥98%).[3][8]
| Property | Value | Source(s) |
| CAS Number | 78-26-2 | [6] |
| Molecular Formula | C₇H₁₆O₂ | [7] |
| Molecular Weight | 132.20 g/mol | [6] |
| Appearance | White crystalline solid / flakes | [4][6] |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 230 °C @ 753 mmHg | [4] |
| Flash Point | 130 °C (266 °F) - closed cup | [9] |
| Solubility | Soluble in water and various organic solvents.[7] Slightly soluble in chloroform and methanol.[5] | [5][7] |
| InChI Key | JVZZUPJFERSVRN-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
The production of 2-Methyl-2-propyl-1,3-propanediol is more complex and costly than that of simpler diols like neopentyl glycol, reflecting its status as a specialized intermediate.[4] Two primary synthesis routes are commercially prevalent.
3.1. Synthesis Pathways
-
Aldol Addition and Hydrogenation: This salt-free procedure involves the aldol condensation of propanal to form 2-methyl-2-pentenal, which is subsequently hydrogenated to yield the final diol.[4]
-
Hydroxymethylation and Cannizzaro-type Disproportionation: This classic method involves the reaction of 2-methylpentanal with formaldehyde.[4] A crossed Cannizzaro reaction, typically mediated by a strong base like sodium or potassium hydroxide, results in the formation of 2-methyl-2-propyl-1,3-propanediol.[4][10]
Caption: Simplified workflow of the Cannizzaro-type synthesis route for MPP.
3.2. Exemplar Synthesis Protocol (Cannizzaro-Type Reaction)
This protocol is illustrative and based on established chemical principles for this reaction type.[4]
-
Reaction Setup: Charge a suitable reaction vessel with 2-methylpentanal and 36% aqueous formaldehyde.
-
Initiation: Begin dropwise addition of a concentrated sodium hydroxide solution at room temperature. The reaction is exothermic.
-
Temperature Control: Allow the temperature to rise to approximately 70 °C and then apply external heating to maintain it at 90 °C for about 1 hour to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to 60 °C. The mixture will separate into two layers.
-
Separation: Separate the upper organic layer. Wash this layer with water.
-
Extraction: Combine the aqueous washings with the lower aqueous layer from the initial separation and extract with a suitable organic solvent (e.g., benzene or toluene) to recover any dissolved product.
-
Purification: Combine the extracts with the initial organic layer. Recover the solvent via distillation. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 160 °C (14.7 kPa) to yield high-purity 2-methyl-2-propyl-1,3-propanediol.[4]
Key Applications in Research and Development
The bifunctional nature of MPP, with its two primary hydroxyl groups, makes it an invaluable intermediate.[3]
4.1. Pharmaceutical Synthesis
The most significant application of MPP is as a key starting material for dicarbamate drugs.[3]
-
Meprobamate: This anxiolytic drug is the dicarbamate of MPP.[4] Its synthesis involves reacting MPP with a phosgenating agent followed by amination.
-
Carisoprodol: A centrally-acting muscle relaxant, carisoprodol is N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate.[4] The synthesis is analogous to that of meprobamate, using N-isopropylamine in the final step.[3]
The high purity of the MPP starting material is critical to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3]
Caption: Conversion of MPP to its dicarbamate pharmaceutical derivatives.
4.2. Organic Synthesis and Polymer Chemistry
Beyond its direct pharmaceutical precursors, MPP is a versatile building block.[1]
-
Organic Building Block: The diol functionality allows for participation in esterification, etherification, and other condensation reactions to create complex molecular architectures.[3]
-
Polymer Applications: While a secondary focus for this audience, MPP is used to synthesize polyesters, resins, and plasticizers.[7][11] Its branched structure can inhibit crystallization and impart flexibility and weatherability to polymers.[11]
Pharmacology and Toxicology
5.1. Pharmacological Profile
MPP itself is not an inert precursor; it exhibits intrinsic pharmacological activity as a sedative, anticonvulsant, and muscle relaxant.[2] This is critically important in drug development, as MPP is also an active metabolite of carisoprodol and meprobamate.[2][5] The overall therapeutic and side-effect profile of these drugs is therefore a composite of the parent drug and its MPP metabolite. The metabolites of MPP are known to influence GABA receptors, which are central to mediating inhibitory neurotransmission in the central nervous system, and this interaction is believed to be the source of its sedative effects.[5]
5.2. Toxicological Summary
MPP presents a low degree of toxicological hazard.[12] However, as with any chemical, proper handling is essential.
| Hazard Type | Observation | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. GHS Category 4. | [6][13] |
| Eye Irritation | Causes eye irritation. | [13] |
| Skin Irritation | May cause skin irritation. | [13] |
| Respiratory Irritation | May cause respiratory tract irritation. | [13] |
| Sensitization | Skin sensitization in Guinea pigs was negative. | [12] |
| Mutagenicity | No evidence of mutagenicity in bacterial and mammalian test systems. | [12] |
| Developmental Toxicity | Studies in rats and rabbits found no treatment-related maternal or fetal toxicity. | [12] |
| Chronic Toxicity | A 90-day oral study in rats found no adverse effects at any dose. | [12] |
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses/eyeshields, and a dust mask (type N95 or equivalent).[9][13]
Analytical Methodologies
Robust analytical methods are required for quality control, reaction monitoring, and metabolic studies.
6.1. Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for the quantification and purity assessment of MPP.[14][15]
6.2. Exemplar HPLC Protocol
This protocol provides a starting point for method development for the analysis of MPP.[15]
-
System: High-Performance Liquid Chromatograph with a suitable detector (e.g., Refractive Index (RI) for a non-UV absorbing compound).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous solution, potentially with a small amount of organic modifier like acetonitrile. An isocratic elution is typically sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of a certified MPP reference standard in the mobile phase. Perform serial dilutions to create a calibration curve covering the expected sample concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample containing MPP in the mobile phase, diluting as necessary to fall within the calibrated range.
Caption: A typical workflow for the quantitative analysis of MPP by HPLC.
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a chemical of significant interest and utility, particularly within the pharmaceutical sciences. Its role as a non-negotiable precursor for established drugs like carisoprodol, combined with its own biological activity as a metabolite, necessitates a thorough understanding of its properties, synthesis, and analysis. For researchers and drug development professionals, a mastery of this compound's technical profile is essential for innovation, ensuring the quality and safety of therapeutic agents, and for elucidating complex metabolic pathways.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to 2,2-bis(hydroxymethyl)pentane
This guide provides a comprehensive technical overview of 2,2-bis(hydroxymethyl)pentane (CAS No. 78-26-2), a key polyol intermediate. Designed for researchers, chemists, and professionals in material science and drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and handling protocols, grounded in established scientific principles.
Introduction and Molecular Overview
2,2-bis(hydroxymethyl)pentane, also known as 2-methyl-2-propyl-1,3-propanediol, is a di-primary alcohol featuring a neopentyl glycol backbone. Its structure is characterized by a quaternary carbon atom bonded to a propyl group, a methyl group, and two hydroxymethyl (-CH₂OH) groups. This unique arrangement is central to its utility.
The neopentyl structure confers significant stability to the molecule and to the polymers derived from it. The absence of hydrogen atoms on the α-carbon relative to the hydroxyl groups prevents certain degradation pathways, such as β-elimination. This results in materials with enhanced resistance to heat, light, hydrolysis, and oxidation, making it a valuable building block in high-performance polymer systems.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 2,2-bis(hydroxymethyl)pentane dictate its handling, reactivity, and application scope.
Key Physicochemical Properties
A summary of the compound's essential properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 78-26-2 | [1] |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 115 °C | [2] |
| Boiling Point | 230 °C | [2] |
| Flash Point | 101 °C | [2] |
| Water Solubility | Soluble | [2] |
| Vapor Pressure | 0.01 mmHg at 25 °C | [2] |
Spectroscopic Signature
Spectroscopic analysis is critical for the verification of molecular structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet for the terminal methyl group of the propyl chain, multiplets for the two methylene groups of the propyl chain, a singlet for the methyl group attached to the quaternary carbon, a singlet for the methylene protons of the hydroxymethyl groups, and a broad singlet for the hydroxyl protons, which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display unique signals for each carbon atom in the asymmetric structure, including the quaternary carbon, the carbons of the propyl and methyl groups, and the hydroxymethyl carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 132. However, similar to other branched alkanes, this peak may be of low intensity due to the ion's instability[3]. Common fragmentation patterns would include the loss of a hydroxymethyl radical (-CH₂OH, m/z = 101), loss of water (m/z = 114), and cleavage of the C-C bonds of the propyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations appear just below 3000 cm⁻¹, and a distinct C-O stretching band is observable around 1050 cm⁻¹.
Synthesis Pathway and Reaction Mechanism
The synthesis of 2,2-bis(hydroxymethyl)pentane is typically achieved through a base-catalyzed condensation reaction between an aldehyde with α-hydrogens and formaldehyde, followed by a reduction step. A plausible and industrially relevant pathway involves the reaction of pentanal with formaldehyde.
Synthesis Workflow
The overall process can be described in two primary stages: a double aldol condensation followed by a crossed Cannizzaro reaction.
Caption: Role as a diol monomer in polymerization reactions.
Role in Drug Development
While 2,2-bis(hydroxymethyl)pentane itself is not a therapeutic agent, the introduction of hydroxymethyl groups is a recognized strategy in medicinal chemistry. [4]This functional group can:
-
Enhance Water Solubility: The hydroxyl groups can increase the aqueous solubility of a poorly soluble parent drug, improving its pharmacokinetic profile. [4][5]* Improve Target Binding: Hydroxyl groups can act as hydrogen bond donors and acceptors, potentially forming stronger interactions with the active site of a biological target like an enzyme or receptor. [4]* Serve as a Synthetic Handle: The primary alcohols can be used as points for further chemical modification, allowing for the synthesis of prodrugs or more complex analogues. [4] For instance, research into hybrid molecules has shown that conjugating pharmacophores containing bis(hydroxymethyl) moieties can lead to potent agents, such as those with anticancer properties that induce DNA damage. [6]
Safety, Handling, and Storage
Proper handling of 2,2-bis(hydroxymethyl)pentane is essential to ensure laboratory safety. The toxicological properties of this substance have not been fully investigated. [2]
Hazard Identification
-
Eye Irritation: May cause eye irritation. [2]* Skin Irritation: May cause skin irritation. [2]* Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation. [2]* Ingestion: May cause irritation of the digestive tract. [2]
Recommended Protocols
| Protocol | Description | Source(s) |
| Handling | Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. | [2][7] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, strong acids, and acid chlorides. | [2] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure. | [2][7] |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [2] |
| First Aid (Skin) | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [2] |
| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. | [2] |
| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [2] |
| Spill Cleanup | Sweep up spilled material, then place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation. | [2] |
Conclusion
2,2-bis(hydroxymethyl)pentane is a structurally unique and highly stable diol. Its neopentyl backbone is the source of the exceptional thermal, chemical, and hydrolytic stability it imparts to polymeric materials. While its primary role is in the synthesis of high-performance polyesters, polyurethanes, and alkyd resins for coatings and materials, the fundamental chemistry of its hydroxymethyl groups aligns with established principles in drug design for modifying the physicochemical properties of bioactive molecules. Adherence to strict safety protocols is necessary when handling this compound due to its potential as an irritant.
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An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications, and Protocols
Abstract: 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a pivotal chemical intermediate, distinguished by its unique alkyl diol structure.[1] While possessing inherent sedative and muscle relaxant properties, its primary value in the pharmaceutical industry lies in its role as a foundational precursor for the synthesis of several critical drugs, including dicarbamate derivatives like the anxiolytic Meprobamate and the muscle relaxant Carisoprodol.[2][3][4] This guide provides an in-depth examination of its molecular structure, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores its primary applications in drug development, offering a workflow for the synthesis of its key derivatives and outlining essential safety and handling procedures for laboratory and industrial settings.
Molecular Identity and Physicochemical Properties
Structural Formula and Identification
2-Methyl-2-propyl-1,3-propanediol is an alkyl diol characterized by a propane backbone with two primary hydroxyl (-OH) groups at positions 1 and 3. A methyl group and a propyl group are attached to the central carbon atom (position 2).[5] This branched, bifunctional nature is the cornerstone of its reactivity, particularly in esterification and condensation reactions.[2]
The canonical SMILES string for the molecule is CCCC(C)(CO)CO.[6]
Key Identifiers:
-
IUPAC Name: 2-methyl-2-propylpropane-1,3-diol[6]
-
CAS Number: 78-26-2[7]
-
Molecular Formula: C₇H₁₆O₂[7]
-
Molecular Weight: 132.20 g/mol [6]
-
Synonyms: 2,2-Bis(hydroxymethyl)pentane, 2-Methyl-2-n-propyl-1,3-propanediol[8]
Physicochemical Data
The compound is typically supplied as a white crystalline solid or flakes, a physical state that simplifies handling and storage compared to liquid diols.[3] Its properties are critical for designing reaction conditions, particularly regarding solvent choice and purification methods.
| Property | Value | Source(s) |
| Appearance | White Crystalline Solid / Flakes | [3][7] |
| Melting Point | 56-59 °C | [3] |
| Boiling Point | ~230 °C at 753 mmHg | [7][9] |
| Flash Point | 130 °C (266 °F) - closed cup | |
| Solubility | Soluble in water. Slight solubility in Chloroform and Methanol. | [7][9] |
| Storage Temperature | Refrigerator; Store in a cool, dry, well-ventilated area. | [7][10] |
Synthesis and Manufacturing
Core Synthesis Pathway: The Aldol-Cannizzaro Approach
The industrial production of 2-Methyl-2-propyl-1,3-propanediol is efficiently achieved through a classic and robust method combining a base-catalyzed aldol addition with a subsequent Cannizzaro-type reaction.[7] This process is valued for its high yield and utilization of readily available precursors.
Causality of Experimental Design: The choice of reactants is strategic. 2-Methylpentanal serves as the nucleophilic enolate donor after deprotonation at its single α-hydrogen by a strong base like sodium hydroxide. Formaldehyde, lacking α-hydrogens, cannot self-condense via an aldol mechanism and acts exclusively as the electrophilic acceptor for the enolate. This directed reactivity is key to preventing a complex mixture of side products. Following the initial aldol addition, the excess formaldehyde reacts with the intermediate aldehyde under strongly basic conditions. In this crossed-Cannizzaro reaction, formaldehyde is oxidized to formate, while the newly formed hydroxymethylated aldehyde is reduced to the final diol product.
Detailed Synthesis Protocol
This protocol is a self-validating system derived from established industrial methodologies, ensuring high purity and yield.[7]
Reagents and Equipment:
-
2-Methylpentanal
-
Formaldehyde (36% aqueous solution)
-
Sodium Hydroxide (NaOH) solution
-
Benzene (for extraction)
-
Reaction vessel with temperature control, stirring, and a dropping funnel
-
Separatory funnel
-
Distillation apparatus (for solvent recovery and vacuum distillation)
Step-by-Step Methodology:
-
Initial Charge: To the reaction vessel, add 2-methylpentanal and the 36% formaldehyde solution. Begin vigorous stirring at room temperature.
-
Base Addition: Slowly add the sodium hydroxide solution dropwise into the mixture. The reaction is exothermic; monitor the temperature, allowing it to rise naturally to approximately 70 °C.
-
Heating and Reaction: After the initial exotherm subsides, heat the mixture to 90 °C. Continue the dropwise addition of NaOH solution over a period of 1 hour.
-
Phase Separation: Once the addition is complete, cool the reaction mixture to 60 °C. At this temperature, the mixture will separate into two distinct layers.
-
Workup - Upper Layer: Separate the upper organic layer and wash it with water.
-
Workup - Lower Layer: Combine the aqueous washings with the original lower aqueous layer. Perform an extraction on this combined aqueous phase using benzene to recover any dissolved product.
-
Combine and Purify: Combine the benzene extract with the original upper organic layer. Recover the benzene solvent via distillation at atmospheric pressure.
-
Final Purification: The remaining crude product is purified by distillation under reduced pressure. Collect the fraction at approximately 160 °C (at 14.7 kPa), which is the pure 2-Methyl-2-propyl-1,3-propanediol. An expected yield for this process is approximately 93%.[7]
Visualization of Synthesis Pathway
Caption: Aldol-Cannizzaro synthesis of 2-Methyl-2-propyl-1,3-propanediol.
Key Applications in Pharmaceutical Development
Role as a Precursor to Dicarbamate Drugs
The most significant application of high-purity 2-Methyl-2-propyl-1,3-propanediol is as a key starting material for dicarbamate-based pharmaceuticals.[2][3] The two primary hydroxyl groups on the molecule are ideal reaction sites for conversion into carbamate esters. This structural motif is central to the pharmacological activity of several drugs.
-
Carisoprodol: A centrally-acting skeletal muscle relaxant.[2]
-
Meprobamate: An anxiolytic (tranquilizer) drug.[4]
The synthesis of these Active Pharmaceutical Ingredients (APIs) involves reacting the diol with reagents like phosgene or its derivatives, followed by reaction with an appropriate amine to form the dicarbamate structure.[2] The high purity of the diol is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.[5]
Workflow for Carisoprodol Synthesis
The following diagram illustrates the logical workflow for synthesizing Carisoprodol, a process that hinges on the structural integrity of the 2-Methyl-2-propyl-1,3-propanediol precursor.
Caption: High-level workflow for the synthesis of Carisoprodol from the diol.
Analytical Characterization
To ensure the identity and purity of 2-Methyl-2-propyl-1,3-propanediol, a standard battery of analytical techniques is employed. These methods are crucial for quality control in both research and manufacturing settings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the propyl, methyl, and hydroxymethyl groups in the correct arrangement.[11][12]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups, most notably the broad O-H stretch characteristic of the alcohol groups and the C-H stretches of the alkyl backbone.[13]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (132.20 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[13][14]
-
Purity Assessment: Gas Chromatography (GC) is frequently used to assess the purity of the material, typically reported as >98%.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety. The following information is synthesized from authoritative Material Safety Data Sheets (MSDS).[10][15]
Hazard Identification
| Hazard Type | Description | GHS Statement |
| Eye Contact | Causes eye irritation. | H319 |
| Ingestion | Harmful if swallowed. May cause irritation of the digestive tract. | H302[10] |
| Inhalation | May cause respiratory tract irritation. | - |
| Skin Contact | May cause skin irritation. | - |
Recommended Handling and Storage Protocols
-
Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and a lab coat. For dusty conditions, a NIOSH-approved respirator (e.g., N95) is recommended.
-
Handling: Avoid contact with eyes, skin, and clothing. Minimize dust generation. Do not ingest or inhale. Wash hands thoroughly after handling.[10][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[10][15]
-
First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
First Aid (Ingestion): If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[10]
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- 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. (n.d.). EapearlChem.
- Synthesis of 2-methylpentanal. (n.d.). PrepChem.com.
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- Thiocarbamate Derivatives of 2-Methyl-2-propyl-1,3-propanediol 1. (1961). ACS Publications.
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An In-depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of 2-Methyl-2-propyl-1,3-propanediol. It provides field-proven insights into its synthesis, reactivity, and critical applications, with a focus on its role as a key pharmaceutical intermediate.
Introduction: A Versatile Dihydroxy Alcohol
2-Methyl-2-propyl-1,3-propanediol, a diol with the chemical formula C₇H₁₆O₂, is a white crystalline solid at room temperature.[1][2] Its molecular structure features a quaternary carbon atom substituted with a methyl group, a propyl group, and two hydroxymethyl groups. This unique branched structure is pivotal to its chemical behavior and physical properties, making it an indispensable building block in organic synthesis.[3]
Most notably, this compound is a critical precursor in the manufacturing of important pharmaceutical agents, including dicarbamate derivatives like the muscle relaxant Carisoprodol and the anxiolytic Meprobamate.[4][5] Its bifunctional nature, stemming from the two primary hydroxyl groups, allows for a wide range of chemical transformations, primarily through reactions like esterification and etherification.[3] Understanding the nuanced properties of this diol is therefore essential for optimizing synthetic routes and developing novel molecular entities.
Physicochemical Properties
The physical and chemical characteristics of 2-Methyl-2-propyl-1,3-propanediol are fundamental to its handling, storage, and application in various chemical processes. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | [6] |
| CAS Number | 78-26-2 | [7] |
| Molecular Formula | C₇H₁₆O₂ | [7] |
| Molecular Weight | 132.20 g/mol | [6] |
| Appearance | White crystalline solid or flakes | [1][4] |
| Melting Point | 57-59 °C | [3][8] |
| Boiling Point | 230 °C at 753 mmHg | [3][8] |
| Solubility | Slightly soluble in chloroform and methanol. | [4] |
| pKa | 14.57 ± 0.10 (Predicted) | [4] |
Synthesis and Manufacturing
The industrial production of 2-Methyl-2-propyl-1,3-propanediol is more complex and costly than that of simpler diols like neopentyl glycol, reflecting its specialized applications.[4] The primary synthetic routes involve multi-step chemical processes that require careful control of reaction conditions.
Key Synthesis Pathways
Two predominant methods are employed for the synthesis of 2-Methyl-2-propyl-1,3-propanediol:
-
Aldol Addition and Hydrogenation: This route begins with the aldol condensation of propanal, which is then hydrogenated to form 2-methylpentanal. The subsequent reaction with formaldehyde, typically under basic conditions, followed by hydrogenation, yields the final diol.[4][5]
-
Hydroxymethylation and Cannizzaro-type Disproportionation: This classic method involves the reaction of 2-methylpentanal with formaldehyde. A crossed Cannizzaro reaction, promoted by a strong base like sodium hydroxide, leads to the formation of the diol.[3][4]
The diagram below illustrates a common synthetic approach starting from 2-methyl-2-pentenal.
Caption: A typical synthesis route for 2-Methyl-2-propyl-1,3-propanediol.
Detailed Experimental Protocol: Synthesis from 2-Methylpentanal
The following protocol details the synthesis of 2-Methyl-2-propyl-1,3-propanediol from 2-methylpentanal and formaldehyde. This method is a self-validating system; successful execution relies on careful temperature control and precise liquid-liquid extraction to achieve a high yield.
Materials and Reagents:
-
2-Methylpentanal
-
Formaldehyde solution (36% in water)
-
Sodium hydroxide solution
-
Benzene (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-methylpentanal and 36% formaldehyde solution. Place the flask in a water bath to manage the reaction temperature.
-
Base Addition: Begin dropwise addition of sodium hydroxide solution to the stirred mixture at room temperature.
-
Temperature Control: The reaction is exothermic. Monitor the temperature closely, allowing it to rise naturally to approximately 70 °C.[3]
-
Heating: After the initial exotherm subsides, heat the reaction mixture to 90 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.[3]
-
Cooling and Separation: Cool the mixture to 60 °C and transfer it to a separatory funnel. Allow the layers to separate.[3]
-
Extraction:
-
Collect the upper organic layer.
-
Wash the upper layer with water.
-
Combine the aqueous washings with the initial lower aqueous layer.
-
Extract the combined aqueous layers with benzene.[3]
-
-
Combining Organic Phases: Combine the benzene extracts with the original upper organic layer.
-
Solvent Removal and Distillation:
-
Remove the benzene by distillation under atmospheric pressure.
-
Purify the resulting crude product by distillation under reduced pressure, collecting the fraction at approximately 160 °C (14.7 kPa). This fraction is the high-purity 2-Methyl-2-propyl-1,3-propanediol. A yield of up to 93% can be expected with this method.[3]
-
Chemical Reactivity and Applications
The reactivity of 2-Methyl-2-propyl-1,3-propanediol is dominated by its two primary hydroxyl groups. This bifunctionality makes it a cornerstone intermediate for producing dicarbamate drugs.
Synthesis of Carisoprodol: A Mechanistic Overview
Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) is a widely used centrally-acting muscle relaxant.[4] Its synthesis from 2-Methyl-2-propyl-1,3-propanediol is a multi-step process that exemplifies the diol's utility. The synthesis involves the formation of two carbamate linkages on the diol backbone.
A common synthetic route involves the following key transformations:
-
Chloroformate Formation: The diol is first reacted with phosgene (COCl₂) or a phosgene equivalent to form a chloroformate intermediate.[9][10] This step activates one of the hydroxyl groups.
-
First Carbamate Formation: The chloroformate intermediate is then reacted with isopropylamine to form the first carbamate linkage.[9][10]
-
Second Carbamate Formation: The remaining hydroxyl group is subsequently converted to the second carbamate group, often by reaction with agents like sodium cyanate or urethane.[9][10]
The diagram below outlines the mechanistic steps for the formation of Carisoprodol.
Caption: Key intermediates in the synthesis of Carisoprodol from its diol precursor.
Spectroscopic Characterization
For unambiguous identification and quality control, a combination of spectroscopic techniques is employed. The expected spectral data for 2-Methyl-2-propyl-1,3-propanediol are detailed below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments. Key expected signals include a triplet for the terminal methyl group of the propyl chain, multiplets for the methylene groups of the propyl chain, a singlet for the other methyl group, and signals for the hydroxymethyl protons and the hydroxyl protons themselves. The spectrum can be viewed on databases such as ChemicalBook.[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. One would expect to see signals corresponding to the two methyl carbons, the three carbons of the propyl chain, the two hydroxymethyl carbons, and the central quaternary carbon.[12]
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and C-O stretching appears in the 1000-1100 cm⁻¹ region.[13][14]
-
MS (Mass Spectrometry): Mass spectrometry provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 132. Common fragments would likely result from the loss of water, hydroxymethyl groups, or cleavage of the propyl chain.[13][15]
Safety and Handling
2-Methyl-2-propyl-1,3-propanediol requires careful handling in a laboratory or industrial setting. It is stable under normal temperatures and pressures.[16]
-
Hazards: The compound may cause eye irritation. It is harmful if swallowed, with oral LD50 values of 1800 mg/kg in rats and 2200 mg/kg in mice.[16][17]
-
Incompatibilities: It should be stored away from strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.[16]
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a structurally unique and chemically significant diol. Its physical properties and the reactivity of its dual hydroxyl groups make it an essential intermediate, particularly in the pharmaceutical industry for the synthesis of dicarbamate-based drugs. A thorough understanding of its synthesis, chemical behavior, and analytical characterization, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
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- Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. (2017). Research & Reviews: Journal of Chemistry. [Link]
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solubility of 2-Methyl-2-propyl-1,3-propanediol in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methyl-2-propyl-1,3-propanediol in Organic Solvents
Introduction
2-Methyl-2-propyl-1,3-propanediol, a C7 alkyl diol, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility in drug development, particularly as a precursor to dicarbamate derivatives like the anxiolytic Meprobamate and the muscle relaxant Carisoprodol, underscores the importance of understanding its fundamental physicochemical properties.[2][3] Among these, solubility in organic solvents is a critical parameter that dictates its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of 2-Methyl-2-propyl-1,3-propanediol, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol
A thorough understanding of the physical and chemical characteristics of 2-Methyl-2-propyl-1,3-propanediol is essential for predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 78-26-2 | [2] |
| Molecular Formula | C7H16O2 | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Appearance | White crystalline solid/flakes | [2] |
| Melting Point | 56-59 °C | [2][3] |
| Boiling Point | 230 °C at 753 mmHg | [3] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 2-Methyl-2-propyl-1,3-propanediol, featuring both polar hydroxyl groups and a nonpolar alkyl backbone, results in a nuanced solubility profile.
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The two primary hydroxyl groups of 2-Methyl-2-propyl-1,3-propanediol can act as both hydrogen bond donors and acceptors.[4] This allows for strong interactions with polar protic solvents like alcohols and polar aprotic solvents capable of dipole-dipole interactions. While good solubility is expected in many polar solvents, it has been noted as "slight" in methanol.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the methyl and propyl groups creates a nonpolar character. These alkyl chains can interact with nonpolar solvents through London dispersion forces. Consequently, some degree of solubility in nonpolar solvents is anticipated.
-
Solvents of Intermediate Polarity (e.g., Chloroform, Ethyl Acetate): The balance of polar and nonpolar characteristics in 2-Methyl-2-propyl-1,3-propanediol suggests that it will exhibit solubility in solvents of intermediate polarity. It has been reported to have "slight" solubility in chloroform.[1]
The interplay of these forces dictates the overall solubility in a given organic solvent.
Caption: Intermolecular forces governing the solubility of 2-Methyl-2-propyl-1,3-propanediol.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | e.g., Shake-Flask with GC-FID | ||
| e.g., Ethanol | 25 | e.g., Shake-Flask with GC-FID | ||
| e.g., Acetone | 25 | e.g., Shake-Flask with GC-FID | ||
| e.g., Ethyl Acetate | 25 | e.g., Shake-Flask with GC-FID | ||
| e.g., Chloroform | 25 | e.g., Shake-Flask with GC-FID | ||
| e.g., Toluene | 25 | e.g., Shake-Flask with GC-FID | ||
| e.g., Hexane | 25 | e.g., Shake-Flask with GC-FID |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6]
Materials and Equipment:
-
2-Methyl-2-propyl-1,3-propanediol (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with Refractive Index Detector (HPLC-RID)
Procedure:
-
Sample Preparation: Add an excess amount of solid 2-Methyl-2-propyl-1,3-propanediol to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[7]
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-RID) to determine the concentration of 2-Methyl-2-propyl-1,3-propanediol.[8]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Caption: Experimental workflow for the shake-flask solubility determination method.
While readily available quantitative data on the solubility of 2-Methyl-2-propyl-1,3-propanediol in a wide array of organic solvents is limited, its molecular structure provides a solid basis for predicting its solubility behavior. For applications in pharmaceutical synthesis and formulation where precise solubility data is imperative, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining this critical information, thereby empowering researchers and developers in their scientific endeavors.
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. Available from: [Link]
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Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
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Cheméo. Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2). Available from: [Link]
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EapearlChem. 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. Available from: [Link]
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ResearchGate. Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis Precursors of 2-Methyl-2-propyl-1,3-propanediol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol (MPP), a structurally simple alkyl diol, holds significant value as a key starting material and intermediate in the pharmaceutical industry.[1][2] Its primary utility lies in its role as a foundational building block for the synthesis of dicarbamate derivatives, most notably the anxiolytic drug Meprobamate and the skeletal muscle relaxant Carisoprodol.[3][4][5] The specific arrangement of its methyl, propyl, and dual hydroxymethyl groups provides a unique steric and functional profile essential for the pharmacological activity of these Active Pharmaceutical Ingredients (APIs).[5]
This guide provides a detailed exploration of the core synthetic pathways to 2-Methyl-2-propyl-1,3-propanediol, focusing on the critical precursors and the underlying chemical principles that govern their transformation. We will dissect the causality behind experimental choices, present validated protocols, and offer insights into the optimization of these processes.
Part 1: Primary Synthesis Corridor: Aldol Addition and In-Situ Reduction
The most prevalent and industrially scalable route to 2-Methyl-2-propyl-1,3-propanediol leverages a powerful sequence of classic organic reactions: a base-catalyzed aldol addition followed by a crossed-Cannizzaro reduction.[4] This pathway is elegant in its efficiency, often proceeding as a one-pot synthesis.
Core Precursors and Their Strategic Roles
The success of this synthesis hinges on the selection of two key aldehyde precursors with distinct chemical properties:
-
An Enolizable Aldehyde (The Carbon Backbone): Isobutyraldehyde ((CH₃)₂CHCHO) is a common choice.[6] Its critical feature is the presence of an "alpha-hydrogen"—a proton on the carbon adjacent to the carbonyl group. This hydrogen is sufficiently acidic to be removed by a base, initiating the reaction. Industrially, isobutyraldehyde is produced on a large scale via the hydroformylation of propene.[6]
-
A Non-Enolizable Aldehyde & Hydride Source: Formaldehyde (HCHO) serves a dual purpose. It lacks alpha-hydrogens and therefore cannot self-condense under basic conditions.[7] Its carbonyl carbon is highly electrophilic, making it an excellent target for nucleophilic attack.[8] Crucially, in the final step, it also acts as the reducing agent (hydride donor) in the Cannizzaro reaction.[9]
Mechanistic Deep Dive: A Tale of Two Reactions
The synthesis proceeds through two distinct, sequential mechanistic steps orchestrated within the same reaction vessel.
Step A: Base-Catalyzed Aldol Addition
The reaction is initiated by a base, typically a strong alkali like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[10] The base abstracts the acidic α-hydrogen from isobutyraldehyde, generating a nucleophilic enolate ion.[8][11] This enolate immediately attacks the highly electrophilic carbonyl carbon of formaldehyde. The subsequent protonation of the resulting alkoxide yields a β-hydroxy aldehyde intermediate, specifically hydroxypivaldehyde ((CH₃)₂C(CHO)CH₂OH).[6][10] This reaction is exothermic and controlling the temperature is crucial; lower temperatures generally favor the aldol addition product over side reactions.[12]
Step B: The Crossed-Cannizzaro Reduction
The hydroxypivaldehyde intermediate formed in Step A has no α-hydrogens. In the presence of a strong base and excess formaldehyde, a disproportionation reaction known as the Cannizzaro reaction occurs.[9] This is a "crossed" variant where the two different aldehydes react.
-
A hydroxide ion attacks the carbonyl of a formaldehyde molecule.
-
The resulting tetrahedral intermediate collapses, transferring a hydride ion (H⁻) directly to the carbonyl carbon of the hydroxypivaldehyde intermediate. This is the reduction step, converting the aldehyde group into a primary alcohol.
-
The formaldehyde molecule is concurrently oxidized to formic acid, which is immediately deprotonated in the basic medium to form sodium formate.
This elegant hydride transfer completes the synthesis, yielding the target 2-Methyl-2-propyl-1,3-propanediol.
Visualizing the Aldol-Cannizzaro Pathway
Caption: Aldol addition followed by crossed-Cannizzaro reduction.
Field-Proven Experimental Protocol
The following protocol is synthesized from established procedures for the hydroxymethylation and reduction of aldehydes.[4][13]
Protocol: One-Pot Synthesis of 2-Methyl-2-propyl-1,3-propanediol
-
Reaction Setup: To a stirred reaction vessel equipped with a thermometer, dropping funnel, and reflux condenser, add 2-methylpentanal (or isobutyraldehyde) and 36% aqueous formaldehyde.
-
Initiation: Begin dropwise addition of a concentrated sodium hydroxide solution at room temperature.
-
Exotherm Control: The reaction is exothermic. The rate of NaOH addition should be controlled to allow the temperature to rise naturally to approximately 70°C.
-
Reaction Completion: After the initial exotherm subsides, heat the mixture to 90°C and maintain for 1 hour to ensure the completion of the Cannizzaro reduction.
-
Workup - Phase Separation: Cool the reaction mixture to 60°C. The mixture will separate into two layers. Separate the upper organic layer.
-
Workup - Extraction: The lower aqueous layer contains some product. Extract this layer with a suitable organic solvent (e.g., benzene or toluene). Combine the solvent extract with the previously separated organic layer.
-
Purification: Recover the solvent by distillation. The remaining crude product is then purified by vacuum distillation, collecting the fraction at approximately 160°C at 14.7 kPa.
Data Summary: Aldol-Cannizzaro Synthesis
| Parameter | Value / Condition | Rationale / Insight |
| Key Precursors | Isobutyraldehyde, Formaldehyde | Provides carbon backbone and hydroxymethyl groups, respectively. |
| Catalyst | Sodium Hydroxide (NaOH) | Strong base required for both enolate formation and Cannizzaro step. |
| Stoichiometry | Molar excess of Formaldehyde | Ensures complete conversion of the intermediate and acts as the hydride source. |
| Initial Temperature | Room Temp, rising to ~70°C | Controlled exotherm prevents side reactions. |
| Final Temperature | 90°C | Drives the slower Cannizzaro reduction to completion. |
| Typical Yield | >90% | This one-pot method is highly efficient.[4][13] |
Part 2: Alternative Synthesis Corridor: The Prins Reaction
An alternative, though less common, approach for constructing 1,3-diols is the Prins reaction.[14] This method involves the acid-catalyzed addition of an aldehyde to an alkene.
Core Precursors for a Prins-based Synthesis
-
Alkene: A suitable alkene, such as 2-methyl-1-pentene , would serve as the nucleophilic component and carbon backbone.
-
Aldehyde: Formaldehyde is again the ideal aldehyde, providing the C1 unit that will become one of the hydroxymethyl groups.
-
Catalyst: A protic acid (e.g., H₂SO₄) or a Lewis acid is required to activate the aldehyde.[15][16]
Mechanistic Rationale
The Prins reaction mechanism begins with the protonation of the formaldehyde by the acid catalyst, forming a highly electrophilic oxonium ion.[14] The π-bond of the alkene attacks this activated electrophile, leading to the formation of a β-hydroxy carbocation intermediate.[16] In an aqueous medium, a water molecule acts as a nucleophile, trapping this carbocation. A final deprotonation step yields the 1,3-diol product. The outcome of the Prins reaction is highly dependent on reaction conditions; in the absence of water, elimination can occur to form an allylic alcohol.[14]
Visualizing the Prins Reaction Pathway
Caption: General mechanism of the Prins reaction to form a 1,3-diol.
Part 3: Conclusion and Precursor Selection Insights
For the synthesis of 2-Methyl-2-propyl-1,3-propanediol, the Aldol-Cannizzaro pathway stands as the superior and more established industrial method. Its precursors, isobutyraldehyde and formaldehyde, are readily available bulk chemicals. The one-pot nature of the reaction, high yields, and avoidance of specialized catalysts make it economically and practically advantageous.
The Prins reaction , while a powerful tool for 1,3-diol synthesis, presents more challenges for this specific target molecule, including potential side reactions like elimination and the need for careful control over the reaction medium to ensure diol formation.
Researchers and drug development professionals should focus their efforts on optimizing the Aldol-Cannizzaro route. The critical control points are precursor purity, precise stoichiometric ratios (especially the excess of formaldehyde), and rigorous temperature management to maximize yield and minimize byproduct formation.
References
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The Serendipitous Journey of a Precursor: A Technical Guide to 2-Methyl-2-propyl-1,3-propanediol
An In-depth Exploration of the Discovery, Synthesis, and Enduring Legacy of a Foundational Molecule in Anxiolytic and Muscle Relaxant Therapy.
Foreword: The Unseen Architect
In the landscape of pharmaceutical development, blockbuster drugs often overshadow the foundational molecules from which they are born. This guide delves into the history and science of one such unassuming architect: 2-Methyl-2-propyl-1,3-propanediol. While not a therapeutic agent in its own right, its discovery and subsequent derivatization unlocked a new era in the treatment of anxiety and musculoskeletal disorders, forever changing the trajectory of psychopharmacology. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering not just a historical narrative but also a practical guide to the synthesis and properties of this pivotal chemical intermediate.
Part 1: A Fortuitous Discovery - The Genesis of a New Class of Therapeutics
The story of 2-Methyl-2-propyl-1,3-propanediol is intrinsically linked to the pioneering work of Dr. Frank M. Berger. In the 1940s, while working at a British drug company, Berger was searching for a preservative for penicillin.[1] His research led him to a compound named mephenesin, which, while ineffective for its intended purpose, exhibited a remarkable and unexpected property in laboratory animals: a tranquilizing and muscle-relaxant effect without inducing sleep.[1] This serendipitous observation, published in the British Journal of Pharmacology in 1946, marked a conceptual breakthrough, distinguishing sedation from tranquilization.
Upon moving to Wallace Laboratories in the United States, Berger and his team sought to create a longer-acting derivative of mephenesin. This endeavor led to the synthesis of a series of related compounds, and in May 1950, 2-methyl-2-propyl-1,3-propanediol dicarbamate was created.[2] This new molecule, later named meprobamate and famously marketed as Miltown, was found to be a potent anxiolytic and muscle relaxant.[2][3] The precursor to this groundbreaking drug was the diol, 2-Methyl-2-propyl-1,3-propanediol.
The subsequent clinical trials of meprobamate in the mid-1950s demonstrated its efficacy in treating anxiety, leading to its widespread adoption and ushering in the age of "tranquilizers".[3][4] This success cemented the importance of its parent molecule, 2-Methyl-2-propyl-1,3-propanediol, as a key intermediate in the synthesis of a new class of therapeutic agents. Later, another significant muscle relaxant, carisoprodol (Soma), was also synthesized from this versatile diol, further solidifying its place in medicinal chemistry.[1][5]
Part 2: Synthesis and Physicochemical Profile
Synthesis of 2-Methyl-2-propyl-1,3-propanediol
The primary industrial synthesis of 2-Methyl-2-propyl-1,3-propanediol involves a multi-step process. A common method is the aldol addition of propanal followed by hydrogenation. Another established route involves hydroxymethylation and a subsequent Cannizzaro-type disproportionation with formaldehyde.[5][6]
Below is a generalized experimental protocol for its synthesis:
Experimental Protocol: Synthesis of 2-Methyl-2-propyl-1,3-propanediol
Materials:
-
2-Methyl-2-pentenal
-
36% Formaldehyde solution
-
Sodium hydroxide solution
-
Benzene (or other suitable extraction solvent)
-
Water
Procedure:
-
Hydrogenation: 2-Methyl-2-pentenal is hydrogenated at 100°C and a pressure of 1.3-1.5 MPa to yield 2-methylpentanal. This step typically achieves a yield of around 80%.
-
Hydroxymethylation/Reduction: The resulting 2-methylpentanal is added to a 36% formaldehyde solution at room temperature.
-
Base-Catalyzed Reaction: A solution of sodium hydroxide is added dropwise to the mixture. The reaction is exothermic, and the temperature will naturally rise. The temperature is then maintained at 70°C and subsequently heated to 90°C for approximately one hour.
-
Workup: The reaction mixture is cooled to 60°C and allowed to separate into layers. The upper organic layer is washed with water. The aqueous washings are combined with the lower aqueous layer and extracted with benzene.
-
Purification: The benzene extracts are combined with the initial organic layer. The benzene is removed by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 160°C (at 14.7 kPa) to yield 2-Methyl-2-propyl-1,3-propanediol. This final step can achieve a yield of up to 93%.
Caption: Synthetic pathway for 2-Methyl-2-propyl-1,3-propanediol.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methyl-2-propyl-1,3-propanediol is crucial for its application in synthesis and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₂ | [7] |
| Molecular Weight | 132.20 g/mol | [7] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 57-59 °C | [8] |
| Boiling Point | 230 °C at 753 mmHg | [8] |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [6][7] |
| pKa | 14.57 ± 0.10 (Predicted) | [6] |
| Flash Point | 130 °C (closed cup) | [8] |
Part 3: The Progenitor of Prominent Pharmaceuticals
The primary significance of 2-Methyl-2-propyl-1,3-propanediol lies in its role as a precursor to two major pharmaceutical drugs: meprobamate and carisoprodol.
Synthesis of Meprobamate
Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) is synthesized from its parent diol through a dicarbamation reaction. A common laboratory and industrial method involves the use of phosgene.
Experimental Protocol: Synthesis of Meprobamate
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Phosgene
-
Toluene
-
Antipyrine (or another suitable acid scavenger)
-
Chloroform
-
Ammonia
Procedure:
-
Phosgenation: A solution of 2-Methyl-2-propyl-1,3-propanediol and antipyrine in chloroform is added to a cooled solution (-10°C) of phosgene in toluene with stirring. The temperature is maintained between -5°C and 0°C during the addition.
-
Reaction: The reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
Ammonolysis: The resulting solution containing the bis(chlorocarbonate) intermediate is then treated with ammonia to form the dicarbamate.
-
Purification: The precipitated meprobamate is filtered, washed with cold water to remove ammonium chloride, and recrystallized from hot water to yield the final product.
Caption: Synthesis of Meprobamate from its diol precursor.
Synthesis of Carisoprodol
Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) is also synthesized from 2-Methyl-2-propyl-1,3-propanediol. The synthesis involves a multi-step process to introduce the isopropylcarbamate group.
Experimental Protocol: Synthesis of Carisoprodol
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Phosgene
-
Isopropylamine
-
Urethane or Sodium Cyanate
Procedure:
-
Formation of Chloroformate: 2-Methyl-2-propyl-1,3-propanediol is reacted with phosgene to form the corresponding chloroformate.[9][10]
-
Reaction with Isopropylamine: The resulting chloroformate is then reacted with isopropylamine to produce 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate.[9][10]
-
Final Carbamation: The final step involves the reaction of this intermediate with either urethane or sodium cyanate to form carisoprodol.[9][10]
Caption: Synthetic pathway for Carisoprodol.
Part 4: Pharmacological Significance and Mechanism of Action
While 2-Methyl-2-propyl-1,3-propanediol itself possesses sedative, anticonvulsant, and muscle relaxant properties, its primary pharmacological importance is as a precursor and active metabolite of meprobamate and carisoprodol.[11]
The sedative and muscle relaxant effects of meprobamate and carisoprodol are primarily mediated through their action on the GABA-A receptor in the central nervous system.[12] Both carisoprodol and its metabolite, meprobamate, act as positive allosteric modulators of the GABA-A receptor, exhibiting a barbiturate-like effect.[12][13] They enhance the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability. This results in the observed anxiolytic and muscle relaxant effects. Notably, research has shown that carisoprodol itself can directly modulate the GABA-A receptor, independent of its metabolism to meprobamate.[14]
Caption: Mechanism of action of Carisoprodol and Meprobamate at the GABA-A receptor.
Conclusion: An Enduring Legacy
The discovery of 2-Methyl-2-propyl-1,3-propanediol and its subsequent development into meprobamate and carisoprodol represent a pivotal moment in the history of medicine. What began as a search for a penicillin preservative led to a paradigm shift in the understanding and treatment of anxiety and muscle spasms. This in-depth guide has aimed to provide a comprehensive overview of this important molecule, from its serendipitous discovery to its synthesis and the pharmacological action of its derivatives. For the modern researcher, an appreciation of this history and the underlying chemistry provides a valuable context for the ongoing development of novel therapeutics.
References
- ChemBK. (2024, April 9). 2-Methyl-2-propyl-1,3-propanediol.
- Gonzalez, L. A., Czabak, C., Gatu, M., Stothert, A. R., & Dillon, G. H. (2009). Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies. The Journal of pharmacology and experimental therapeutics, 329(2), 827–837.
- Lakshmipathi, V. S., Meenakshi, S., & Balakrishnan, M. H. (2017). Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. Journal of Chemical and Pharmaceutical Research, 9(4), 214-220.
- World Health Organization. (2024). Critical Review Report on Carisoprodol.
- designer-drug.com. (n.d.). Synthesis of Meprobamate (Miltown).
- World Health Organization. (2023, September 9). Pre-review report: Carisoprodol.
- Kumar, M., & Dillon, G. H. (2015). Carisoprodol: Update on abuse potential and mechanism of action. Molecular and Cellular Pharmacology, 7(1), 1-5.
- Dillon, G. H. (2014). Elucidation of the Mechanism of Action of Carisoprodol at GABAA Receptors. University of North Texas Health Science Center.
- CN103641744A. (2014, March 19). Synthesis method of carisoprodol intermediate compound.
- Tallman, J. F. (2020). Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate. ACS Chemical Neuroscience, 11(12), 1837–1845.
- Kumar, M., & Dillon, G. H. (2016). Structure of meprobamate and a prominent parent molecule, carisoprodol.
- PubChem. (n.d.). Meprobamate.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- Berger, F. M. (1954). The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (miltown), a new interneuronal blocking agent. The Journal of pharmacology and experimental therapeutics, 112(4), 413–423.
- CN101412705A. (2009, April 22). Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
- Werpy, T., & Petersen, G. (2003).
- López-Muñoz, F., Alamo, C., & García-García, P. (2007). Historical approach to the discovery of meprobamate and its introduction in psychiatry: Half-century of anxiety drug treatment.
- CN102531965A. (2012, July 4). Synthesis method for carisoprodol.
- Rickels, K., & Downing, R. W. (1957). A controlled trial of meprobamate in anxious out-patients. The British journal of psychiatry : the journal of mental science, 103(432), 581–588.
- Reddit. (2022, April 29). Found a precursor to meprobamate/carisoprodol/their similarly structured active metabolite.
- Balduini, M. (1956). [Early clinical experiments with 2-methyl-2-propyl-1,3-propandiol dicarbamate; new substance with sedative action].
- Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
- Osinski, W. A. (1957). Treatment of anxiety states with meprobamate. Annals of the New York Academy of Sciences, 67(10), 766–772.
- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2).
- Spiegel, M. (2000, May 1). The Journey of a Psychopharmacological Pioneer. The New York Academy of Sciences.
- Rigotti, S. (1956). [Clinical use of a new drug with sedative action: 2-methyl-2-n-propyl-1, 3-propanediol dicarbamate]. Minerva medica, 47(102), 2178–2181.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- Spears, C. E., & Phelps, W. M. (1959). Preliminary trial of a new muscle relaxant; nisopropyl-2-methyl-2-propyl-1,3 propanediol dicarbamate (soma) in outpatient children with cerebral palsy. A.M.A.
- Cheméo. (n.d.). Meprobamate.
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Spectroscopic Data of 2-Methyl-2-propyl-1,3-propanediol: An In-depth Technical Guide
Introduction
2-Methyl-2-propyl-1,3-propanediol, a disubstituted diol, serves as a key building block in various chemical syntheses, including the production of polymers, plasticizers, and as a precursor to pharmacologically active molecules.[1] Its structural simplicity belies the nuanced information that can be gleaned from a thorough spectroscopic analysis. For researchers in materials science, synthetic chemistry, and drug development, a comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation.
This guide provides an in-depth analysis of the spectroscopic data of 2-Methyl-2-propyl-1,3-propanediol, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the "what" but the "why" behind the observed spectral features. The protocols described herein are designed to be self-validating, ensuring reproducible and trustworthy results.
Molecular Structure and Spectroscopic Correlation
The structure of 2-Methyl-2-propyl-1,3-propanediol, with its propyl and methyl groups attached to a quaternary carbon bearing two hydroxymethyl groups, gives rise to a distinct set of spectroscopic signals. Understanding the symmetry and electronic environment of each atom is crucial for accurate spectral interpretation.
Caption: Molecular structure of 2-Methyl-2-propyl-1,3-propanediol with carbon numbering for spectral assignment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyl-2-propyl-1,3-propanediol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for non-polar to moderately polar compounds.
-
Filtration: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
-
Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃). Integrate all signals.
¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.5 | d | 4H | -CH₂OH |
| b | ~2.5 | t (broad) | 2H | -OH |
| c | ~1.3 | m | 2H | -CH₂-CH₂-CH₃ |
| d | ~1.2 | t | 2H | -CH₂-CH₃ |
| e | ~0.9 | t | 3H | -CH₃ (propyl) |
| f | ~0.8 | s | 3H | -CH₃ (methyl) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The broadness of the hydroxyl proton signal is due to chemical exchange.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Methyl-2-propyl-1,3-propanediol is consistent with its structure. The two hydroxymethyl groups (-CH₂OH) are chemically equivalent due to free rotation around the C2-C3 and C2-C1 bonds. This results in a single signal (a) for these four protons, which appears as a doublet due to coupling with the hydroxyl protons. The hydroxyl protons themselves (b) appear as a broad triplet, a classic sign of coupling to an adjacent methylene group and undergoing chemical exchange.
The propyl group gives rise to three distinct signals. The terminal methyl protons (e) appear as a triplet, coupled to the adjacent methylene group. The central methylene protons of the propyl chain (c) appear as a multiplet due to coupling with the methylene groups on either side. The methylene protons attached to the quaternary carbon (d) appear as a triplet, coupled to the adjacent methylene group.
Finally, the methyl group directly attached to the quaternary carbon (f) is in a unique environment and has no adjacent protons to couple with, thus it appears as a sharp singlet. The integration values of all signals are consistent with the number of protons in each group.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
-
Processing: Process the FID with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | -CH₂OH |
| ~42 | Quaternary C |
| ~38 | -CH₂- (propyl) |
| ~18 | -CH₂- (propyl) |
| ~17 | -CH₃ (methyl) |
| ~14 | -CH₃ (propyl) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[2][3]
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum displays six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbon atoms of the two hydroxymethyl groups are equivalent and appear as a single peak around 70 ppm. The quaternary carbon, being deshielded by its four carbon substituents, appears around 42 ppm. The three carbons of the propyl group are chemically distinct and give rise to three separate signals in the aliphatic region of the spectrum. The methyl group attached to the quaternary carbon also gives a signal in the aliphatic region.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2850-2960 | Strong | C-H stretch (aliphatic) |
| 1465 | Medium | C-H bend (methylene and methyl) |
| 1380 | Medium | C-H bend (methyl) |
| 1040 | Strong | C-O stretch (primary alcohol) |
Note: Peak positions are approximate.[4]
Interpretation of the IR Spectrum
The IR spectrum of 2-Methyl-2-propyl-1,3-propanediol is dominated by features characteristic of an alcohol. The most prominent feature is the strong, broad absorption band in the 3300-3400 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. The broadness of this peak is a direct result of the intermolecular hydrogen bonding present in the solid or neat liquid state.
The strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and methylene groups in the molecule. The presence of bands at around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to C-H bending vibrations. A strong absorption band around 1040 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
Mass Spectrometry Data
| m/z | Proposed Fragment |
| 132 | [M]⁺• (Molecular Ion) |
| 101 | [M - CH₂OH]⁺ |
| 89 | [M - C₃H₇]⁺ |
| 73 | [M - C₃H₇ - H₂O]⁺ or [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The molecular ion peak may be weak or absent in the EI spectrum of alcohols due to facile fragmentation.
Interpretation of the Mass Spectrum
The mass spectrum of 2-Methyl-2-propyl-1,3-propanediol will show a molecular ion peak at m/z 132, corresponding to its molecular weight. However, due to the presence of the hydroxyl groups, this peak may be of low intensity.
The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).
A plausible fragmentation pathway is illustrated below:
Caption: Proposed fragmentation pathway for 2-Methyl-2-propyl-1,3-propanediol in EI-MS.
The loss of a hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion would result in a fragment at m/z 101. Cleavage of the propyl group (•C₃H₇, 43 Da) would lead to a fragment at m/z 89. The peak at m/z 57 is likely due to the stable tertiary butyl cation ([C₄H₉]⁺), and the peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺).
Safety Precautions
2-Methyl-2-propyl-1,3-propanediol may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed.[5]
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Minimize dust generation. Wash thoroughly after handling.[5]
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[5]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Seek medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-consistent picture of the molecular structure of 2-Methyl-2-propyl-1,3-propanediol. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and professionals in the chemical sciences, a thorough understanding of these spectroscopic techniques and their application is essential for confident and accurate molecular characterization.
References
- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer. [Link]
- 2-Methyl-2-propyl-1, 3-Propanediol - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]
- 2-Methyl-2-propyl-1,3-propanediol. PubChem. [Link]
- 1,3-Propanediol, 2-methyl-2-propyl-. NIST WebBook. [Link]
- 2-Methyl-2-propyl-1, 3-Propanediol - Optional[¹³C NMR] - Spectrum. SpectraBase. [Link]
- 2-Methyl-2-propyl-1, 3-Propanediol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Mass spectrometry of some common functional groups. Chemistry LibreTexts. [Link]
- 2-Methyl-2-propyl-1,3-propanediol. Wikipedia. [Link]
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2-Methyl-2-propyl-1,3-propanediol safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-propyl-1,3-propanediol for Laboratory Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety and handling protocols for 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical and Physical Profile
2-Methyl-2-propyl-1,3-propanediol, also known as 2,2-Bis(hydroxymethyl)pentane, is an alkyl diol that presents as a white, crystalline solid at room temperature.[1][2][3] Its utility in research and development is notable, particularly as a synthetic precursor and an active metabolite of tranquilizers and muscle relaxants such as Meprobamate and Carisoprodol.[3][4][5] Understanding its physical and chemical properties is the foundation for its safe handling.
Table 1: Physical and Chemical Properties of 2-Methyl-2-propyl-1,3-propanediol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₂ | [1][6] |
| Molecular Weight | 132.20 g/mol | [1][6] |
| Appearance | White flakes or crystals | [2][6][7] |
| Melting Point | 57-59 °C | [1][2] |
| Boiling Point | 230 °C at 753 mmHg | [2] |
| Flash Point | >110 °C (>230 °F) | [2][7] |
| Solubility | Soluble in water. Slightly soluble in Chloroform and Methanol. | [2] |
| CAS Number | 78-26-2 | [1][7] |
Hazard Identification and Toxicological Overview
While the toxicological properties of 2-Methyl-2-propyl-1,3-propanediol have not been fully investigated, available data indicates several potential hazards that necessitate careful handling.[7][8]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
Table 2: GHS Hazard Statements for 2-Methyl-2-propyl-1,3-propanediol
| Hazard Code | Hazard Statement | Classification | Source(s) |
| H302 | Harmful if swallowed | Acute toxicity, oral | [6][8] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | [6] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal | [6] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation | [6] |
Primary Routes of Exposure and Health Effects
-
Eye Contact : Causes eye irritation.[7] Symptoms can include redness, stinging, and tearing.[9]
-
Skin Contact : May cause skin irritation.[7] Prolonged contact may be harmful.[6]
-
Ingestion : Harmful if swallowed.[6][8] May cause irritation of the digestive tract.[7]
-
Inhalation : May cause respiratory tract irritation.[7] As the material is a solid with low vapor pressure, inhalation of dust is the primary concern.[7][8]
It is crucial to note that chronic health effects have not been determined.[7] Therefore, the principle of ALARA (As Low As Reasonably Achievable) should be strictly applied to minimize exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Methyl-2-propyl-1,3-propanediol. The causality behind PPE selection is directly linked to the identified hazards.
Rationale for PPE Selection
-
Eye Protection : To prevent eye irritation from dust or splashes, chemical safety goggles are mandatory.[7]
-
Hand Protection : To prevent skin contact, appropriate chemical-resistant gloves must be worn.[7][8] Gloves should be inspected before use and disposed of properly after handling the chemical.[8]
-
Body Protection : A lab coat or other protective clothing is necessary to prevent skin exposure.[7][10]
-
Respiratory Protection : While generally not required under conditions of adequate ventilation, a NIOSH-approved N95 dust mask or equivalent should be used if dusty conditions are generated or if workplace conditions warrant it.[7][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Methyl-2-propyl-1,3-propanediol.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
Engineering Controls
The primary engineering control is to handle this chemical in a well-ventilated area.[7] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[7] If procedures are likely to generate dust, a fume hood or other local exhaust ventilation should be used.[8]
Standard Operating Procedure for Handling
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing/Transfer : Conduct any weighing or transfer operations in a manner that minimizes dust generation.[7] Use a chemical fume hood if necessary.
-
During Use : Avoid contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke in the handling area.[8] Keep the container tightly closed when not in use.
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[7][8] Remove and wash contaminated clothing before reuse.[7]
Storage and Incompatibility
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Incompatible Materials : Keep away from strong oxidizing agents.[10]
Emergency Procedures
A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.
First-Aid Measures
The following first-aid procedures should be implemented immediately upon exposure.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Inhalation : Remove the person from exposure to fresh air immediately. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[7]
Accidental Release and Spill Cleanup Protocol
Prompt and correct cleanup of spills is vital to prevent wider contamination and exposure.
-
Evacuate : Alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Don the appropriate PPE, including respiratory protection if necessary.
-
Containment : Prevent further spread of the solid material.
-
Cleanup : Carefully sweep up the spilled material, avoiding the generation of dust.[7][8] Place the swept material into a suitable, labeled container for disposal.[7][8]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of the waste according to institutional and local regulations.
Accidental Spill Response Workflow
Caption: Decision workflow for responding to a spill of 2-Methyl-2-propyl-1,3-propanediol.
Firefighting Measures
-
Extinguishing Media : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]
-
Firefighter Protection : As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7][10]
Waste Disposal
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[9] Collect waste 2-Methyl-2-propyl-1,3-propanediol and any contaminated materials in a suitable, labeled, and sealed container. Do not allow the product to enter drains.[8]
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a valuable compound in research and development, but it requires careful and informed handling. By understanding its chemical properties, potential hazards, and implementing the robust safety protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The principles of thorough risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies are paramount.
References
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- Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=78-26-2
- 2-Methyl-1,3-propanediol SDS, 2163-42-0 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/2-methyl-1,3-propanediol-cas2163-42-0.html
- 2-Methyl-2-propyl-1,3-propanediol, 25G - D0766-25G. Lab Pro Inc. URL: https://labproinc.com/products/2-methyl-2-propyl-1-3-propanediol-25g
- 2-Methyl-2-propyl-1,3-propanediol. ChemBK. URL: https://www.chembk.com/en/chem/2-Methyl-2-propyl-1,3-propanediol
- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66220
- SAFETY DATA SHEET - 2-Nitro-2-methyl-1,3-propanediol. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC134800050
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- 2-Methyl-2-propyl-1,3-propanediol 98%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m75209
- 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. EapearlChem. URL: https://www.eapearlchem.com/2-methyl-13-propanediol/
- 2-methyl-2-propyl-1,3-propanediol. BDMAEE. URL: https://www.bdmaee.net/2-methyl-2-propyl-13-propanediol/
- Toxic reaction to 2-methyl-2-n-propyl-1, 3, propanediol dicarbamate (miltown and equanil). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/13411911/
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synonyms for 2-Propylpropane-1,3-diol
An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Properties, Synthesis, and Pharmaceutical Applications
Abstract
2-Methyl-2-propyl-1,3-propanediol is a pivotal chemical intermediate with significant applications in the pharmaceutical and polymer industries. Characterized by a unique branched structure containing two primary hydroxyl groups, it serves as a critical building block for a range of complex molecules. Its most notable role is as a precursor in the synthesis of dicarbamate drugs, including the muscle relaxant Carisoprodol and the anxiolytic Meprobamate.[1][2] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies, and core applications for professionals in research and drug development. We will explore the causality behind its synthetic pathways and its functional role in creating therapeutically significant compounds.
Part 1: Nomenclature and Chemical Identity
Accurate identification is paramount for regulatory compliance and scientific precision. The compound known conversationally as 2-methyl-2-propylpropane-1,3-diol is most accurately identified by its IUPAC name, 2-methyl-2-propyl-1,3-propanediol.[3][4] It is also widely known by several synonyms.
Common Synonyms:
This compound is a simple alkyl diol, but its structural arrangement—a quaternary carbon bonded to a methyl group, a propyl group, and two hydroxymethyl groups—imparts specific reactivity and steric properties that are leveraged in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | [3][5] |
| CAS Number | 78-26-2 | [3][4] |
| Molecular Formula | C₇H₁₆O₂ | [3][4] |
| Molecular Weight | 132.20 g/mol | [3][5] |
| InChI Key | JVZZUPJFERSVRN-UHFFFAOYSA-N | |
| SMILES | CCCC(C)(CO)CO | [3] |
| EC Number | 201-099-5 | [3] |
| PubChem CID | 66220 |[3][4] |
Part 2: Physicochemical Properties
The physical and chemical properties of 2-methyl-2-propyl-1,3-propanediol dictate its behavior in reactions, purification processes, and formulations. It is typically supplied as a white crystalline solid or flakes with a high degree of purity.[1][2]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White crystalline solid / flakes | [1][2] |
| Melting Point | 56-59 °C | [2][4] |
| Boiling Point | 230 °C @ 753 mmHg | [2] |
| Flash Point | 130 °C (266 °F) - closed cup | |
| Water Solubility | Soluble | [6] |
| Other Solubilities | Slightly soluble in Chloroform and Methanol | [5][7] |
| pKa | 14.57 ± 0.10 (Predicted) |[6] |
Part 3: Synthesis and Manufacturing
The synthesis of 2-methyl-2-propyl-1,3-propanediol is typically achieved through a multi-step process involving an aldol condensation followed by hydrogenation and a subsequent hydroxymethylation/Cannizzaro-type reaction.[2] The choice of this pathway is driven by the need to construct the specific quaternary carbon center of the target molecule from simpler, readily available precursors like propanal.
The overall process can be visualized as follows:
-
Aldol Condensation: Propanal undergoes self-condensation to form 2-methyl-2-pentenal.
-
Hydrogenation: The aldehyde and alkene functionalities of 2-methyl-2-pentenal are reduced to form 2-methylpentanal.
-
Hydroxymethylation/Disproportionation: The resulting 2-methylpentanal reacts with formaldehyde in the presence of a strong base (like sodium hydroxide). This step involves a crossed Cannizzaro reaction, where one molecule of formaldehyde is reduced to methanol (as formate salt) and the other adds twice to the alpha-carbon of the aldehyde, which is then reduced to the diol.[2]
Diagram: General Synthesis Workflow
Caption: Synthesis pathway from propanal to the target diol.
Experimental Protocol: Synthesis via Hydroxymethylation
This protocol describes the final conversion step. It is a self-validating system where successful synthesis is confirmed by the separation of layers and final product isolation via distillation.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge 2-methylpentanal.
-
Reagent Addition: Add a 36% aqueous solution of formaldehyde to the vessel.[7]
-
Initiation: Begin dropwise addition of a concentrated sodium hydroxide solution. The reaction is exothermic, and the temperature should be carefully monitored, allowing it to rise naturally to approximately 70 °C.[2]
-
Reaction Drive: After the initial exothermic phase, heat the mixture to 90 °C and maintain for 1 hour to ensure the reaction goes to completion.[2]
-
Workup - Phase Separation: Cool the reaction mixture to 60 °C. The mixture will separate into two layers. The upper organic layer contains the product. Separate the layers.[2]
-
Workup - Extraction: Wash the upper layer with water. Combine the aqueous washings with the lower layer and perform an extraction with a suitable solvent (e.g., benzene) to recover any dissolved product.[2]
-
Purification: Combine the organic extracts with the original upper layer. Remove the solvent by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 160 °C (at 14.7 kPa).[2] The yield for this step is reported to be as high as 93%.[2]
Part 4: Applications in Pharmaceutical Research and Development
The primary value of 2-methyl-2-propyl-1,3-propanediol in the pharmaceutical industry lies in its role as a key precursor for dicarbamate drugs.[1][2] The two primary hydroxyl groups are readily functionalized, making it an ideal scaffold.
Precursor to Carisoprodol and Meprobamate
-
Meprobamate: An anxiolytic drug, meprobamate is the dicarbamate ester of 2-methyl-2-propyl-1,3-propanediol.[2]
-
Carisoprodol: A centrally acting skeletal muscle relaxant, carisoprodol is N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate.[1][2] Its synthesis involves reacting the diol with phosgene or a phosgene equivalent (like diphosgene) and then with isopropylamine.[1][5]
The branched propyl and methyl groups on the central carbon are not merely passive structural elements; they contribute to the lipophilicity and metabolic stability of the final drug molecules, influencing their pharmacokinetic and pharmacodynamic profiles.
Diagram: Role as a Pharmaceutical Intermediate
Caption: Role as a central precursor in drug synthesis.
Inherent Biological Activity
It is noteworthy that 2-methyl-2-propyl-1,3-propanediol itself is not inert. It is an active metabolite of carisoprodol and meprobamate and possesses intrinsic sedative, anticonvulsant, and muscle relaxant properties.[4] This dual role as both a synthetic precursor and an active metabolite underscores its significance in pharmacology.
Part 5: Toxicology and Safety Profile
While essential for synthesis, proper handling is crucial. The compound is classified as harmful if swallowed and may cause skin and eye irritation.[3][8]
Table 3: GHS Hazard Information
| Hazard Code | Description | Classification | Source(s) |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) | [3] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Warning) | [3] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | [3] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Warning) |[3] |
Handling and First Aid Protocol
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. For dusty conditions, a NIOSH-approved respirator (e.g., N95) is recommended.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[8]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
Conclusion
2-Methyl-2-propyl-1,3-propanediol is more than a simple diol; it is a strategically designed molecular scaffold that has enabled the development of important therapeutics. Its synthesis, while complex, is a well-understood process that delivers a high-purity intermediate essential for pharmaceutical manufacturing. For drug development professionals, a thorough understanding of this compound's properties, reactivity, and biological significance is crucial for leveraging its full potential in creating next-generation medicines.
References
- Pharmaffiliates. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- Google Patents. (2009). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- LookChem. (2024). Multiple applications of 2-methyl1, 3-propanediol (MPO).
- Horoszok, L., et al. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 90, 186-196.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
- LookChem. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
- Google Patents. (1978). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
- ACS Publications. (n.d.). Thiocarbamate Derivatives of 2-Methyl-2-propyl-1,3-propanediol.
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molecular weight of 2-Methyl-2-propyl-1,3-propanediol
An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol (MPP) for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2), a key chemical intermediate in the pharmaceutical industry. With a molecular weight of 132.20 g/mol , this alkyl diol serves as a critical precursor for the synthesis of several therapeutic agents, most notably dicarbamate derivatives such as the anxiolytic Meprobamate and the centrally-acting muscle relaxant Carisoprodol.[1][2][3] This document details the compound's fundamental physicochemical properties, established synthesis methodologies, and core applications in drug development. Furthermore, it offers a detailed experimental protocol for its laboratory-scale synthesis and purification, outlines critical safety and handling procedures, and is grounded in authoritative references to ensure scientific integrity for researchers, chemists, and drug development professionals.
Introduction to a Key Pharmaceutical Building Block
2-Methyl-2-propyl-1,3-propanediol, also known by synonyms such as 2,2-Bis(hydroxymethyl)pentane, is a bifunctional organic molecule characterized by a propyl and a methyl group attached to the central carbon of a propanediol backbone.[4][5][6] Its structural features, particularly the two primary hydroxyl (-OH) groups, make it a versatile building block in organic synthesis.[7] While it has applications in the broader chemical industry, its most significant role is within pharmaceutical manufacturing, where it functions as a foundational scaffold for a class of drugs known as dicarbamates.[1][7] The compound's specific stereochemistry and reactivity are instrumental in creating the active pharmaceutical ingredients (APIs) for medications used to treat anxiety and musculoskeletal conditions.[2][3]
Physicochemical and Structural Data
The efficacy and application of any chemical intermediate are dictated by its physical and chemical properties. For 2-Methyl-2-propyl-1,3-propanediol, these characteristics are well-documented and crucial for its use in controlled synthetic processes.
Core Properties
A summary of the essential quantitative data for 2-Methyl-2-propyl-1,3-propanediol is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 132.20 g/mol | [4][8][9] |
| Molecular Formula | C₇H₁₆O₂ | [1][4][10] |
| CAS Number | 78-26-2 | [1][4][8] |
| Appearance | White crystalline solid / Beige flakes | [1][4][10] |
| Melting Point | 57-59 °C | [1][3][8] |
| Boiling Point | 230 °C @ 753 mmHg | [1][3][8] |
| Solubility | Soluble in water | [11] |
| Linear Formula | CH₃C(CH₂OH)₂CH₂CH₂CH₃ | [8] |
Chemical Structure
The spatial arrangement of atoms defines the molecule's reactivity. The structure of 2-Methyl-2-propyl-1,3-propanediol features a quaternary carbon atom bonded to a methyl group, a propyl group, and two hydroxymethyl groups.
Caption: 2D structure of 2-Methyl-2-propyl-1,3-propanediol.
Synthesis and Manufacturing Insights
The industrial production of 2-Methyl-2-propyl-1,3-propanediol is a multi-step process that is notably more complex and costly than the synthesis of simpler diols like neopentyl glycol.[1][3] This complexity underscores its status as a specialized intermediate. The predominant synthesis route involves an initial aldol condensation followed by hydrogenation and subsequent hydroxymethylation.
The process typically begins with the hydrogenation of 2-methyl-2-pentenal at elevated temperature (100°C) and pressure (1.3-1.5 MPa) to yield 2-methylpentanal.[1][12] This intermediate is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide.[12] This step, a combination of hydroxymethylation and a Cannizzaro-type reaction, is exothermic and requires careful temperature control.[1][12] The final product is isolated through extraction and purified via vacuum distillation to achieve the high purity (typically ≥98%) required for pharmaceutical applications.[1][8]
Caption: High-level workflow for the synthesis of 2-Methyl-2-propyl-1,3-propanediol.
Core Applications in Drug Development
The primary value of 2-Methyl-2-propyl-1,3-propanediol lies in its role as a precursor to dicarbamate drugs. The two hydroxyl groups provide reactive sites for derivatization, allowing for the creation of molecules with specific pharmacological activities.
-
Carisoprodol: A widely prescribed, centrally-acting skeletal muscle relaxant used to treat musculoskeletal pain.[1][7] Its synthesis involves reacting 2-Methyl-2-propyl-1,3-propanediol with a carbamoylating agent, followed by reaction with an appropriate amine to form the final dicarbamate structure.[7]
-
Meprobamate: An anxiolytic drug (tranquilizer) used to manage anxiety disorders.[1][3] Similar to Carisoprodol, Meprobamate is the dicarbamate ester of 2-Methyl-2-propyl-1,3-propanediol.[2]
The branched alkyl structure of the parent diol is thought to contribute to the lipophilicity and metabolic stability of the final drug products, influencing their absorption, distribution, and duration of action.
Caption: General synthetic pathway from the diol precursor to dicarbamate drugs.
Experimental Protocol: Laboratory Synthesis
This protocol describes a representative lab-scale synthesis of 2-Methyl-2-propyl-1,3-propanediol, adapted from established industrial processes.[1][12]
Materials and Equipment
-
2-Methylpentanal
-
Formaldehyde (36% solution)
-
Sodium Hydroxide solution
-
Benzene (or other suitable extraction solvent)
-
Deionized water
-
Round-bottom flask with magnetic stirrer, condenser, and dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-methylpentanal and 36% formaldehyde solution.
-
Base Addition: Begin stirring the mixture at room temperature. Slowly add sodium hydroxide solution dropwise via the dropping funnel. The reaction is exothermic; monitor the temperature, allowing it to rise naturally to approximately 70°C.[12]
-
Heating: After the initial exotherm subsides, heat the reaction mixture to 90°C and maintain for 1 hour.[12]
-
Cooling and Separation: Cool the mixture to 60°C and allow the layers to separate.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the upper organic layer. Wash the lower aqueous layer with benzene (or an alternative solvent), and combine this extract with the initial organic layer.[12]
-
Solvent Removal: Remove the benzene solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure, collecting the fraction that distills at approximately 160°C (at 14.7 kPa).[1][12]
Characterization and Quality Control (Self-Validation)
-
Melting Point Determination: The purified solid product should exhibit a sharp melting point in the range of 57-59°C, confirming its purity.[3][8]
-
Spectroscopic Analysis:
-
FTIR: Confirm the presence of a broad O-H stretch (around 3300 cm⁻¹) and C-H stretches (around 2900 cm⁻¹), and the absence of a C=O stretch (from the aldehyde starting material).
-
¹H NMR: Verify the chemical structure by confirming the expected proton signals and their integrations.
-
Safety, Handling, and Storage
Proper handling of 2-Methyl-2-propyl-1,3-propanediol is essential to ensure laboratory safety.
-
Hazard Identification: The compound is considered harmful if swallowed and may cause skin and eye irritation.[4][13] Some data suggests it may cause an allergic skin reaction.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[13][14]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[13][15][16]
Conclusion
2-Methyl-2-propyl-1,3-propanediol is more than a simple diol; it is a specialized and indispensable intermediate in modern pharmaceutical synthesis. Its precise molecular weight of 132.20 g/mol and unique bifunctional structure provide the ideal starting point for constructing complex dicarbamate molecules with significant therapeutic value. A thorough understanding of its physicochemical properties, synthesis pathways, and safe handling protocols is paramount for any researcher or drug development professional working with this critical compound.
References
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- 2-methyl-2-propyl-1,3-propane diol. IndiaMART. [Link]
- Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- Multiple applications of 2-methyl1, 3-propanediol (MPO). Soho. [Link]
- Safety D
- 2-methyl-2-propyl-1,3-propanediol 2-methyl-2-propyl-1,3-propanediol. BDMAEE. [Link]
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- A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry (RSC Publishing). [Link]
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Stability of 2-Methyl-2-propyl-1,3-propanediol at Room Temperature: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the stability of 2-Methyl-2-propyl-1,3-propanediol at ambient room temperature. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the compound, explores potential degradation pathways, and outlines robust methodologies for assessing its stability. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for ensuring the integrity and reliability of 2-Methyl-2-propyl-1,3-propanediol in research and pharmaceutical applications.
Introduction: The Significance of 2-Methyl-2-propyl-1,3-propanediol in Pharmaceutical Development
2-Methyl-2-propyl-1,3-propanediol, a simple alkyl diol, is a critical intermediate in the synthesis of several pharmaceutical agents.[1] Its most notable applications include its role as a precursor to dicarbamate derivatives such as Meprobamate, an anxiolytic, and Carisoprodol, a muscle relaxant.[2][3] The purity and stability of this raw material are paramount, as any degradation can impact the safety and efficacy of the final drug product. Understanding its behavior at room temperature is fundamental for establishing appropriate storage conditions, handling procedures, and shelf-life.
This guide will provide a detailed examination of the factors influencing the stability of 2-Methyl-2-propyl-1,3-propanediol, offering a scientific foundation for its effective management in a laboratory and manufacturing environment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methyl-2-propyl-1,3-propanediol is the first step in assessing its stability.
| Property | Value | Reference |
| Molecular Formula | C7H16O2 | [4] |
| Molecular Weight | 132.20 g/mol | [4] |
| Appearance | White crystalline solid/flakes | [3] |
| Melting Point | 56-59 °C | [3] |
| Boiling Point | 230 °C @ 753 mmHg | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
The solid nature of this compound at room temperature contributes to its general stability compared to liquid analogues.[3] However, its hydroxyl functional groups are susceptible to chemical reactions that can lead to degradation over time.
Intrinsic Stability and Recommended Storage
Under standard conditions, 2-Methyl-2-propyl-1,3-propanediol is considered a stable compound.[5][6] Material Safety Data Sheets (MSDS) consistently indicate that it is stable under normal temperatures and pressures.[5] For optimal preservation of its chemical integrity, the following storage conditions are recommended:
-
Container: Store in a tightly closed container to prevent contamination and interaction with atmospheric moisture.[5]
-
Environment: A cool, dry, and well-ventilated area is crucial.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[5]
While intrinsically stable, deviations from these conditions can initiate degradation processes.
Potential Degradation Pathways at Room Temperature
Although specific degradation kinetic studies for 2-Methyl-2-propyl-1,3-propanediol at room temperature are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the chemical reactivity of 1,3-propanediols. The primary routes of degradation under ambient, yet potentially non-ideal, conditions are likely to be oxidation and, to a lesser extent, dehydration.
Oxidative Degradation
The primary hydroxyl groups of 2-Methyl-2-propyl-1,3-propanediol are susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal catalysts or light. This process can occur in a stepwise manner.
Caption: Proposed oxidative degradation of 2-Methyl-2-propyl-1,3-propanediol.
The initial oxidation of one of the primary alcohol groups would yield a hydroxy aldehyde.[7] This intermediate is generally reactive and can be further oxidized to the corresponding carboxylic acid, 3-hydroxy-2-methyl-2-propylpropanoic acid.[5] This process is analogous to the observed oxidation of other 1,3-propanediols.[7]
Dehydration
While less likely at room temperature without a catalyst, dehydration is a potential degradation pathway for diols, leading to the formation of unsaturated alcohols or cyclic ethers. This is more prevalent at elevated temperatures but can occur over extended periods under acidic or basic conditions.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 2-Methyl-2-propyl-1,3-propanediol, a well-designed stability testing program is essential. This typically involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and validate analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical first step to elucidate potential degradation pathways and to develop a stability-indicating analytical method.[8]
Caption: Workflow for a forced degradation study.
Protocol:
-
Sample Preparation: Prepare solutions of 2-Methyl-2-propyl-1,3-propanediol in appropriate solvents (e.g., methanol, water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid material and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples against a control using a validated stability-indicating method.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
HPLC Method Outline:
-
Column: A Diol or C18 reversed-phase column is often suitable for separating polar compounds like diols.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point.
-
Detector: A UV detector may have limited utility due to the lack of a strong chromophore. A Refractive Index (RI) detector or a Corona Charged Aerosol Detector (CAD) would be more appropriate. A Diode Array Detector (DAD) can be used to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
GC-MS Method Outline:
-
Derivatization: Diols are often derivatized (e.g., silylation) to improve their volatility for GC analysis.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.
-
Detector: A mass spectrometer allows for the identification of degradation products.
-
Validation: The method should be validated for its intended purpose.
Data Summary and Interpretation
The data from stability studies should be tabulated to facilitate analysis and interpretation.
| Condition | Time (hours) | Assay (%) of 2-Methyl-2-propyl-1,3-propanediol | Total Impurities (%) | Major Degradant (if any) |
| Control | 0 | 99.8 | 0.2 | - |
| 0.1M HCl, 60°C | 24 | 98.5 | 1.5 | Degradant A |
| 0.1M NaOH, 60°C | 24 | 97.2 | 2.8 | Degradant B |
| 3% H₂O₂, RT | 24 | 90.5 | 9.5 | Degradant C |
| 60°C (Solid) | 7 days | 99.7 | 0.3 | - |
| Photostability | ICH Q1B | 99.6 | 0.4 | - |
This table is illustrative. Actual results will vary based on experimental conditions.
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a chemically stable compound at room temperature when stored under appropriate conditions.[5][6] The primary risk of degradation comes from exposure to strong oxidizing agents and potentially extreme pH conditions over extended periods. For applications in pharmaceutical development, it is imperative to conduct thorough stability studies, including forced degradation, to understand its degradation profile and to develop and validate a stability-indicating analytical method. This proactive approach ensures the quality and reliability of this critical synthetic intermediate.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
- The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. (n.d.).
- ResearchGate. (2020). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study.
- The Role of 2-Methyl-2-propyl-1,3-propanediol in Pharmaceutical Synthesis. (2025).
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2).
- Loba Chemie. (2016). 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS.
- Gantrade. (n.d.). 2-Methyl 1, 3-Propane Diol (MPO) FAQ.
- Silver Fern Chemical Inc. (n.d.). 2-Methyl-1,3-Propanediol Supplier.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- MedCrave. (2016). Forced Degradation Studies.
- Hawach Scientific. (2023). Diol HPLC Column and C30 HPLC Column.
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commercial availability of 2-Methyl-2-propyl-1,3-propanediol
An In-Depth Technical Guide to the Commercial Availability of 2-Methyl-2-propyl-1,3-propanediol
For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical intermediates is a critical first step in the innovation pipeline. 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2), a key building block in the synthesis of various pharmaceutical compounds, is a prime example of a reagent where purity, reliable sourcing, and clear handling protocols are paramount.[1][2] This guide provides a comprehensive overview of its commercial availability, quality verification, and essential applications, designed to empower scientific professionals in their sourcing and experimental workflows.
Sourcing and Procurement Landscape
2-Methyl-2-propyl-1,3-propanediol is readily available from a global network of chemical suppliers, catering to both small-scale research and development (R&D) and large-scale manufacturing needs. Typically, it is supplied as a white crystalline solid or flakes with a purity of 98% or higher.[1][3]
Major Suppliers and Availability
The supplier base can be broadly categorized into large, multinational distributors who offer a wide range of reagents in various grades, and more specialized manufacturers, some of whom focus on bulk production of specific intermediates.
-
Global Distributors (R&D and Scale-up): Companies like Sigma-Aldrich, Fisher Scientific, and TCI America are primary sources for laboratory-scale quantities, offering high-purity grades suitable for research and analytical purposes.[4] These suppliers provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS), with their products.
-
Bulk and Commercial Suppliers: For larger quantities required in drug development and manufacturing, companies listed on platforms like ChemicalBook and IndiaMART, such as Jigs Chemical, offer the compound in bulk packaging.[5][6] Procurement from these sources often involves direct communication for quotes and supply chain logistics.
The following table summarizes typical offerings from various suppliers, highlighting the range of available quantities and purities.
| Supplier Category | Representative Suppliers | Typical Purity Grades | Common Packaging Sizes | Target Audience |
| Global R&D Suppliers | Sigma-Aldrich, TCI America, Fisher Scientific | >98.0% (GC), 99%+ | 10g, 25g, 100g, 500g | Academic Research, Early-Stage R&D |
| Bulk Chemical Providers | Jigs Chemical, Suppliers on ChemicalBook | 99% | 25 kg, 50 kg drums | Pharmaceutical Manufacturing, Industrial Synthesis |
Procurement Workflow: From Requirement to Receipt
The process of procuring a specialized chemical like 2-Methyl-2-propyl-1,3-propanediol requires a systematic approach to ensure quality and regulatory compliance. The workflow below illustrates the key decision points and validation steps.
Caption: A typical workflow for procuring specialty chemicals.
Core Applications in Pharmaceutical and Chemical Synthesis
The bifunctional nature of 2-Methyl-2-propyl-1,3-propanediol, containing two primary hydroxyl groups, makes it an excellent building block for more complex molecules.[1]
Central Role in Drug Synthesis
The most significant application of this diol is as a key intermediate in the synthesis of dicarbamate drugs.[1][2] It is the direct precursor to several centrally-acting muscle relaxants and anxiolytics.
The synthesis pathway involves reacting the diol's hydroxyl groups to form the dicarbamate structure, which is the active pharmacophore for these medications.[1][5] The high purity of the starting diol is crucial to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1]
Caption: Simplified synthesis pathway to dicarbamate drugs.
Other Synthetic Uses
Beyond its primary pharmaceutical role, its unique branched structure is utilized by organic chemists to introduce specific steric properties into molecules or as a building block for polymers and resins.[1][2]
Quality Control and Analytical Verification
For drug development professionals, verifying the identity and purity of starting materials is a non-negotiable step. While suppliers provide a CoA, independent verification is often a standard part of internal quality systems. Gas Chromatography (GC) is a common method for assessing the purity of volatile compounds like 2-Methyl-2-propyl-1,3-propanediol.[3]
Experimental Protocol: Purity Verification by Gas Chromatography (GC)
This protocol describes a self-validating system to confirm the purity of a received batch.
Objective: To determine the purity of a 2-Methyl-2-propyl-1,3-propanediol sample and identify any volatile impurities.
Materials:
-
2-Methyl-2-propyl-1,3-propanediol sample
-
High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade)
-
Certified reference standard of 2-Methyl-2-propyl-1,3-propanediol (if available)
-
Volumetric flasks and pipettes
-
GC vials with septa
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of the certified reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to create a 1 mg/mL standard solution.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration by accurately weighing ~25 mg of the received material and diluting it in a 25 mL volumetric flask with the same solvent.
-
-
GC Instrument Setup (Example Conditions):
-
Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Data Acquisition and Analysis:
-
Inject the standard solution to determine the retention time of 2-Methyl-2-propyl-1,3-propanediol.
-
Inject the sample solution in triplicate to ensure reproducibility.
-
Integrate all peaks in the resulting chromatogram.
-
-
Purity Calculation:
-
Calculate the purity using the area percent method, which assumes all components have a similar response factor in the FID.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The result should be compared against the specifications listed on the supplier's CoA. Any significant discrepancy warrants further investigation.
-
Physicochemical Properties and Safety
A thorough understanding of the compound's properties and hazards is essential for safe handling and experimental design.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 78-26-2 | [5][7] |
| Molecular Formula | C7H16O2 | [6] |
| Molecular Weight | 132.20 g/mol | [3][8] |
| Appearance | White flakes or crystalline solid | [5][7] |
| Melting Point | 56-59 °C | [9] |
| Flash Point | 130 °C (266 °F) - closed cup | |
| Solubility | Soluble in DMSO, methanol | [10] |
Safe Handling and Storage
2-Methyl-2-propyl-1,3-propanediol is classified as an irritant and may be harmful if swallowed.[7] Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear eye/face protection (safety glasses or goggles) and chemical-resistant gloves.[7]
-
Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Handling: Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7][11]
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a commercially accessible and vital intermediate for the pharmaceutical industry. For researchers and drug developers, a successful project relies on sourcing this compound from reputable suppliers who can guarantee high purity and provide transparent documentation. By implementing a robust procurement workflow and employing in-house analytical verification, scientific professionals can ensure the integrity of their starting materials, paving the way for reliable and reproducible research outcomes.
References
- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer. Available online
- 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. Autech Industry Co., Limited. Available online
- Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. Autech Industry Co., Limited. Available online
- 2-Methyl-2-propyl-1,3-propanediol | 78-26-2. ChemicalBook. Available online
- 2-Methyl-2-propyl-1,3-propanediol 98 | 78-26-2. Sigma-Aldrich. Available online
- Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol. ChemicalBook. Available online
- 2-Methyl-2-propyl-1,3-propanediol 98.0+%, TCI America. Fisher Scientific. Available online
- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2. PubChem. Available online
- CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Gantrade. Available online
- 2-METHYL-2- PROPYL-1,3- PROPANE DIOL. IndiaMART. Available online
- 2-Methyl-2-propyl-1,3-propanediol. Wikipedia. Available online
- 2-Methyl-1,3-Propanediol | Supplier & Distributor. Wego Chemical Group. Available online
- 2-Methyl-2-propyl-1,3-propanediol 10.0g | #150a. SYNTHARISE CHEMICAL INC. Available online
- 2-Methyl-2-propyl-1,3-propanediol, 25G. Lab Pro Inc. Available online
- 2-Methyl-2-propyl-1,3-propanediol | 78-26-2. Tokyo Chemical Industry (India) Pvt. Ltd. Available online
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An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: From Synthesis to Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Simple Diol
2-Methyl-2-propyl-1,3-propanediol (MPP), a simple alkyl diol, holds a significant position in the landscape of pharmaceutical sciences. While structurally unassuming, this compound serves as a critical precursor and an active metabolite in the synthesis and mechanism of action of several centrally acting drugs.[1][2] Its intrinsic sedative, anticonvulsant, and muscle relaxant properties make it a molecule of interest for neuropharmacological research and a vital intermediate in the production of widely used medications.[2] This technical guide provides a comprehensive overview of 2-Methyl-2-propyl-1,3-propanediol, from its synthesis and chemical properties to its pharmacological profile and applications in drug development.
Chemical and Physical Properties
2-Methyl-2-propyl-1,3-propanediol is a white crystalline solid at room temperature.[3] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 78-26-2 | [4] |
| Molecular Formula | C₇H₁₆O₂ | [4] |
| Molecular Weight | 132.20 g/mol | [4] |
| Melting Point | 57-59 °C | [5] |
| Boiling Point | 230 °C at 753 mmHg | [5] |
| Solubility | Very slightly soluble in water; soluble in organic solvents.[1] | [1] |
Synthesis of 2-Methyl-2-propyl-1,3-propanediol
The synthesis of 2-Methyl-2-propyl-1,3-propanediol can be achieved through various routes, with the choice of method often depending on the desired scale and available starting materials. A common laboratory-scale synthesis involves the hydroxymethylation of 2-methylpentanal.
Experimental Protocol: Synthesis from 2-Methyl-2-pentenal
This two-step procedure involves the hydrogenation of 2-methyl-2-pentenal to 2-methylpentanal, followed by a base-catalyzed reaction with formaldehyde.
Step 1: Hydrogenation of 2-Methyl-2-pentenal
-
In a suitable hydrogenation reactor, charge 2-methyl-2-pentenal.
-
Add a catalyst, such as a nickel-based catalyst.
-
Pressurize the reactor with hydrogen gas to 1.3-1.5 MPa.
-
Heat the reaction mixture to 100 °C and maintain stirring.
-
Monitor the reaction progress by gas chromatography until the starting material is consumed.
-
Cool the reactor, vent the hydrogen, and filter the catalyst to obtain 2-methylpentanal. A typical yield for this step is around 80%.[5]
Step 2: Hydroxymethylation of 2-Methylpentanal
-
To a reaction vessel, add the 2-methylpentanal obtained from the previous step and a 36% aqueous solution of formaldehyde.
-
At room temperature, slowly add a solution of sodium hydroxide dropwise. The reaction is exothermic, and the temperature will naturally rise.[5]
-
Control the temperature, allowing it to reach approximately 70 °C, and then heat to 90 °C for about one hour.[5]
-
After the reaction is complete, cool the mixture to 60 °C and allow the layers to separate.
-
Separate the upper organic layer and wash it with water.
-
Combine the aqueous washings with the lower aqueous layer and extract with a suitable organic solvent, such as benzene.
-
Combine the organic extracts with the washed organic layer.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum distillation, collecting the fraction at approximately 160 °C at 14.7 kPa to yield 2-Methyl-2-propyl-1,3-propanediol. This step can achieve a yield of up to 93%.[5]
Caption: Synthesis workflow of 2-Methyl-2-propyl-1,3-propanediol.
Pharmacology and Mechanism of Action
2-Methyl-2-propyl-1,3-propanediol exhibits sedative, anticonvulsant, and muscle relaxant properties.[2] These effects are primarily attributed to its action as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[6]
Interaction with GABA-A Receptors
GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. When activated by GABA, they allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators, like 2-Methyl-2-propyl-1,3-propanediol, bind to a site on the receptor that is distinct from the GABA binding site.[6] This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. While the specific subunit selectivity of 2-Methyl-2-propyl-1,3-propanediol is not extensively documented, its action is analogous to other central nervous system depressants that target GABA-A receptors.
Caption: Positive allosteric modulation of the GABA-A receptor.
Metabolism and Pharmacokinetics
2-Methyl-2-propyl-1,3-propanediol is notably the primary active metabolite of the muscle relaxant carisoprodol.[1] The metabolism of carisoprodol to meprobamate, another active metabolite, is primarily mediated by the cytochrome P450 enzyme CYP2C19.[1][7] Individuals with genetic variations leading to poor CYP2C19 function exhibit higher exposure to carisoprodol and consequently to 2-Methyl-2-propyl-1,3-propanediol.[1][7]
The metabolism of 2-Methyl-2-propyl-1,3-propanediol itself involves oxidation. Studies on the related compound 2-methyl-1,3-propanediol have shown that it is metabolized to 3-hydroxybutyrate.[8] While specific pharmacokinetic parameters for 2-Methyl-2-propyl-1,3-propanediol are not extensively reported, its role as an active metabolite suggests that its clearance and volume of distribution are important factors in the overall pharmacological profile of its parent drugs.
Applications in Drug Development
The primary application of 2-Methyl-2-propyl-1,3-propanediol in drug development is as a key intermediate in the synthesis of dicarbamate drugs, most notably carisoprodol and meprobamate.[9]
Synthesis of Carisoprodol
Carisoprodol, a centrally acting skeletal muscle relaxant, is synthesized from 2-Methyl-2-propyl-1,3-propanediol.
Experimental Protocol: Synthesis of Carisoprodol from 2-Methyl-2-propyl-1,3-propanediol
This synthesis involves a multi-step process, often utilizing phosgene or a phosgene equivalent.
-
Formation of the Chloroformate: React 2-Methyl-2-propyl-1,3-propanediol with phosgene. This reaction is typically carried out in an inert solvent at low temperatures. The resulting product is a chloroformate intermediate.[1][7]
-
Reaction with Isopropylamine: The chloroformate intermediate is then reacted with isopropylamine to form an N-isopropylcarbamate derivative.[1][7]
-
Final Carbamoylation: The remaining hydroxyl group is then carbamoylated, for instance, by reaction with sodium cyanate, to yield carisoprodol.[1][7]
Caption: Synthetic route to Carisoprodol from MPP.
Analytical Methods
The quantification of 2-Methyl-2-propyl-1,3-propanediol in various matrices is crucial for quality control in synthesis and for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of propanediols.
GC-MS Analysis of Propanediols in Biological Samples
A general workflow for the GC-MS analysis of propanediols in a biological matrix like plasma would involve the following steps:
-
Sample Preparation:
-
Protein precipitation: Treat the plasma sample with a precipitating agent (e.g., acetonitrile) to remove proteins.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.
-
Derivatization (optional but often necessary): To improve the chromatographic properties and sensitivity of the diol, derivatization is often employed. Phenylboronic acid can be used to form cyclic esters with the 1,3-diol functionality, which are more amenable to GC analysis.[10][11]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
-
Toxicology and Safety
Toxicological data for 2-Methyl-2-propyl-1,3-propanediol is limited. However, studies on the structurally similar 2-methyl-1,3-propanediol indicate a low order of acute toxicity.[8] It was found to be rapidly absorbed and excreted, and there was no evidence of mutagenicity.[8] In a 90-day oral study in rats, no adverse effects were observed at any dose.[8] Given that 2-Methyl-2-propyl-1,3-propanediol is an active metabolite of approved drugs, a significant body of safety data is available for its parent compounds. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a molecule of significant interest to the pharmaceutical industry. Its utility as a key building block for important central nervous system depressants, coupled with its own pharmacological activity, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, chemical properties, pharmacology, and metabolism is essential for researchers and scientists working in this field. This guide provides a foundational overview to aid in the effective and safe utilization of this versatile compound in a research and development setting.
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Methodological & Application
Application Notes and Protocols: 2-Methyl-2-propyl-1,3-propanediol as a Versatile Building Block in Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-methyl-2-propyl-1,3-propanediol (MPP) in organic synthesis. MPP, a structurally unique diol, serves as a critical intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals. These notes detail its utility, providing in-depth protocols for the synthesis of key derivatives and outlining the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Advantage of 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a white crystalline solid characterized by a neopentyl-like core with two primary hydroxyl groups.[1] This unique structural arrangement, featuring a quaternary carbon bearing both a methyl and a propyl group, imparts specific steric and electronic properties to its derivatives.[2] Its bifunctionality allows it to serve as a versatile building block in a variety of chemical transformations, including esterification, etherification, and condensation reactions.[2]
The most prominent application of MPP is in the pharmaceutical industry as a key precursor for the synthesis of dicarbamate drugs, most notably the skeletal muscle relaxant carisoprodol and the anxiolytic meprobamate.[2][3][4] Beyond pharmaceuticals, its diol functionality is exploited in polymer chemistry to produce polyesters, polyurethanes, and other polymers with tailored properties.[5][6] The branched nature of MPP can disrupt polymer crystallinity, leading to materials with enhanced flexibility, lower viscosity, and improved weatherability.[5]
These application notes will provide detailed, actionable protocols for several key synthetic transformations of MPP, supported by mechanistic insights and practical considerations for the research scientist.
Pharmaceutical Applications: Synthesis of Dicarbamate Drugs
The dicarbamate derivatives of 2-methyl-2-propyl-1,3-propanediol are of significant interest in medicinal chemistry due to their pharmacological activity.[7] The following sections provide detailed protocols for the synthesis of these important compounds.
Synthesis of Carisoprodol Intermediate: 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropylcarbamate
A crucial step in the synthesis of carisoprodol involves the selective carbamation of one of the primary hydroxyl groups of MPP. A green and efficient method involves the reaction of MPP with N-isopropyl formamide and hydrogen peroxide.[2]
Reaction Scheme:
Caption: Synthesis of Carisoprodol Intermediate.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reactant Charging: To the flask, add N-isopropyl formamide.
-
Oxidant Addition: Slowly add hydrogen peroxide to the N-isopropyl formamide via the dropping funnel, maintaining the temperature below 30 °C with an ice bath.
-
Diol Addition: Once the addition of hydrogen peroxide is complete, add 2-methyl-2-propyl-1,3-propanediol to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired intermediate with high purity (up to 99.5%).[2]
Causality of Experimental Choices:
-
The slow addition of hydrogen peroxide is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
The use of N-isopropyl formamide and hydrogen peroxide offers a greener alternative to traditional methods that employ hazardous reagents like phosgene.[2][4]
-
The high stereoselectivity of this reaction minimizes the formation of byproducts, simplifying purification.[2]
Synthesis of Carisoprodol from the Intermediate
The final step in carisoprodol synthesis involves the carbamation of the remaining hydroxyl group. This can be achieved through various methods, including reaction with urea in the presence of a metal oxide catalyst.[8]
Reaction Scheme:
Caption: Final Step in Carisoprodol Synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-methyl-2-propyl-3-hydroxypropyl-N-isopropylcarbamate intermediate, urea, and a suitable solvent (e.g., toluene).[8]
-
Catalyst Addition: Add a catalytic amount of activated zinc oxide.[8]
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude carisoprodol can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a high-purity product.[8][9]
Quantitative Data Summary:
| Intermediate/Product | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Carisoprodol Intermediate | N-isopropyl formamide, H₂O₂ | - | Various | < 30 | High | > 99.5 | [2] |
| Carisoprodol | Urea | Activated ZnO | Toluene | 110 | 80 | - | [8] |
Polymer Chemistry Applications
The unique branched structure of 2-methyl-2-propyl-1,3-propanediol makes it a valuable monomer in polymer synthesis, imparting desirable properties to the resulting materials.[5][6]
Synthesis of Unsaturated Polyester Resins
MPP can be incorporated into unsaturated polyester resins to improve their flexibility, toughness, and weatherability.[5][10]
Protocol for Polyester Polycondensation:
-
Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a distillation condenser.
-
Monomer Charging: Charge the reactor with 2-methyl-2-propyl-1,3-propanediol, other diols (e.g., propylene glycol), and dicarboxylic acids or their anhydrides (e.g., maleic anhydride, phthalic anhydride). The weight ratio of MPP to other diols can be varied (e.g., 1:3 to 2:3) to tune the properties of the final resin.[10]
-
Esterification: Heat the mixture under a nitrogen blanket to initiate the polycondensation reaction. The reaction temperature is typically raised in stages, for example, to 150-220 °C. Water produced during the esterification is continuously removed through the condenser.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the desired acid value is reached.
-
Styrene Addition: Cool the resulting polyester resin and then dissolve it in styrene monomer, which also acts as a cross-linking agent. An inhibitor is typically added to prevent premature polymerization.
Properties Imparted by MPP in Polyesters:
-
Improved Flexibility and Toughness: The branched structure of MPP disrupts the regularity of the polymer chains, reducing crystallinity and leading to more flexible and tougher materials.[5][10]
-
Enhanced Styrene Miscibility: The non-linear backbone of MPP provides excellent miscibility with styrene.[5][6]
-
Good Water and Corrosion Resistance: The incorporation of MPP can enhance the water and corrosion resistance of the final resin.[10]
Other Synthetic Applications
Synthesis of Methacrylic Acid
An innovative application of 2-methyl-2-propyl-1,3-propanediol is its use as a starting material for the synthesis of methacrylic acid through an integrated biotransformation and catalytic dehydration process.[11] This provides a greener alternative to the conventional acetone-cyanohydrin (ACH) process.[11]
Workflow Diagram:
Caption: Integrated bio-catalytic synthesis of methacrylic acid.
This process involves the bioconversion of MPP to 3-hydroxy-2-methylpropionic acid using whole cells of Gluconobacter oxydans, followed by the catalytic dehydration of the intermediate to yield methacrylic acid.[11] This route offers high conversion rates and selectivity under mild conditions.[11]
Characterization Data
Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol:
-
¹H NMR: Spectral data can be found in public databases such as the NIST WebBook and PubChem.[12][13]
-
IR Spectrum: The IR spectrum shows a broad absorption band characteristic of the hydroxyl groups.[12][13]
-
Mass Spectrometry: The mass spectrum provides information on the fragmentation pattern of the molecule.[12][13]
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a highly versatile and valuable building block in organic synthesis. Its unique structure allows for the synthesis of a range of important molecules, from life-saving pharmaceuticals to high-performance polymers. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this key chemical intermediate in their synthetic endeavors. The continued exploration of MPP's reactivity is expected to unveil even more innovative applications in the future.
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Application Note: A Comprehensive Protocol for the Synthesis of 2-Methyl-2-propyl-1,3-propanediol
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2), a key intermediate in the pharmaceutical industry for the production of tranquilizers and muscle relaxants such as meprobamate and carisoprodol.[1][2] The protocol is based on the classical approach involving the reaction of 2-methylpentanal with formaldehyde under basic conditions. This application note delves into the underlying chemical principles, provides a step-by-step methodology, outlines purification and characterization techniques, and emphasizes critical safety considerations. It is intended for researchers and process chemists in drug development and fine chemical synthesis.
Introduction and Significance
2-Methyl-2-propyl-1,3-propanediol is a substituted diol of significant industrial value, primarily serving as a foundational building block in organic synthesis.[3] Its most prominent application lies in its role as a precursor to several widely used pharmaceutical agents. The structural arrangement of the diol functionality and its specific branching pattern are ideal for creating the dicarbamate derivatives that constitute the active components in medications like meprobamate (an anxiolytic) and carisoprodol (a muscle relaxant).[1][2][4] Understanding the synthesis of this compound is therefore crucial for professionals involved in the pharmaceutical supply chain and specialty chemical manufacturing.
The synthesis route detailed herein is a robust and scalable method that proceeds through a base-catalyzed reaction between an alpha-branched aldehyde and formaldehyde, culminating in a crossed Cannizzaro reaction for the final reduction step.
Chemical Principles and Reaction Mechanism
The synthesis of 2-Methyl-2-propyl-1,3-propanediol is a multi-step process that elegantly combines aldol-type additions with an in-situ reduction. The overall transformation starts from 2-methylpentanal and utilizes three equivalents of formaldehyde in the presence of a strong base, such as sodium hydroxide.
The reaction mechanism can be dissected into three key stages:
-
First Hydroxymethylation: In the presence of a base, a proton is abstracted from the α-carbon of 2-methylpentanal, which is the only enolizable proton. The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of a formaldehyde molecule. A subsequent protonation yields a β-hydroxy aldehyde.
-
Second Hydroxymethylation: The newly formed aldehyde still possesses one acidic α-proton. The base removes this proton to form a new enolate, which subsequently attacks a second molecule of formaldehyde. This second aldol addition results in the formation of a 2,2-bis(hydroxymethyl)pentanal intermediate.
-
Crossed Cannizzaro Reaction: The resulting aldehyde has no α-protons and cannot enolize. In the presence of a strong base and excess formaldehyde, it undergoes a crossed Cannizzaro reaction. A hydroxide ion attacks the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a third molecule of formaldehyde, thereby reducing it to methanol (which becomes formate ion under basic conditions) and oxidizing the 2,2-bis(hydroxymethyl)pentanal to its corresponding carboxylate salt. However, the more established mechanism for this final step is the direct hydride transfer from the hydrated aldehyde intermediate to another formaldehyde molecule, which acts as the hydride acceptor. This reduces the target aldehyde to the desired 2-Methyl-2-propyl-1,3-propanediol, while the formaldehyde is oxidized to formic acid (present as sodium formate).
The overall reaction scheme is depicted below.
Caption: Overall reaction for the synthesis of 2-Methyl-2-propyl-1,3-propanediol.
An alternative and powerful method for the synthesis of 1,3-diols is the Prins Reaction , which involves the acid-catalyzed electrophilic addition of an aldehyde (like formaldehyde) to an alkene.[5][6] In the presence of water, the carbocation intermediate is captured to form the 1,3-diol, making it a highly relevant reaction for this class of compounds.[5][7]
Detailed Experimental Protocol
This protocol is based on a common industrial synthesis method.[2][8] The precursor, 2-methylpentanal, is typically produced by the hydrogenation of 2-methyl-2-pentenal.[8]
Materials and Equipment
Table 1: List of Required Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 2-Methylpentanal | C₆H₁₂O | 100.16 | 100.16 | 1.0 | 1.0 |
| Formaldehyde (36% aq. soln) | CH₂O | 30.03 | 275.3 | 3.3 | 3.3 |
| Sodium Hydroxide | NaOH | 40.00 | 48.0 | 1.2 | 1.2 |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Thermometer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Charge the flask with 2-methylpentanal (100.16 g, 1.0 mol) and 36% formaldehyde solution (275.3 g, containing ~3.3 mol CH₂O).
-
Base Addition: Prepare a solution of sodium hydroxide (48.0 g, 1.2 mol) in 100 mL of deionized water. Fill the dropping funnel with this NaOH solution.
-
Initiation of Reaction: Begin stirring the mixture in the flask. Add the sodium hydroxide solution dropwise. The reaction is exothermic, and the temperature will naturally rise. Maintain the addition rate to keep the temperature below 70°C.[2][8]
-
Reaction Completion: After the addition is complete (approx. 1 hour), heat the reaction mixture to 90°C and maintain this temperature for an additional hour to ensure the reaction goes to completion.[2][8]
-
Work-up and Extraction:
-
Cool the reaction mixture to approximately 60°C. Stop stirring and allow the layers to separate.[2]
-
Transfer the mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic product layer.
-
Extract the aqueous layer twice with 100 mL portions of toluene to recover any dissolved product.
-
Combine the toluene extracts with the original organic layer. Wash the combined organic phase with two 50 mL portions of deionized water.
-
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene solvent using a rotary evaporator. The remaining viscous liquid is the crude 2-Methyl-2-propyl-1,3-propanediol. A typical yield at this stage is high, often exceeding 90%.[2]
Purification and Characterization
Purification
The crude product is purified by vacuum distillation. This step is crucial to remove unreacted starting materials, byproducts, and residual solvent.
-
Procedure: Assemble a vacuum distillation apparatus. Heat the crude product under reduced pressure.
-
Collection: Collect the fraction boiling at approximately 160°C at 14.7 kPa (110 mmHg).[2] The pure product will solidify upon cooling to room temperature, appearing as white flakes or a crystalline solid.[2][9]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 2: Physical and Spectroscopic Properties of 2-Methyl-2-propyl-1,3-propanediol
| Property | Value | Source |
| Appearance | White crystalline solid / Flakes | [2][10] |
| Molecular Formula | C₇H₁₆O₂ | [11] |
| Molecular Weight | 132.20 g/mol | [11] |
| Melting Point | 57-59 °C | |
| Boiling Point | 230 °C (at 753 mmHg) | |
| ¹H NMR | Refer to spectral databases | [10] |
| IR Spectrum (KBr) | Characteristic broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2950 cm⁻¹) | [10][11][12] |
| Mass Spectrum | Confirmable via GC-MS | [10][11][13] |
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Formaldehyde: Is a known carcinogen and is toxic upon inhalation and skin contact. Handle with extreme care.
-
Sodium Hydroxide: Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Toluene: Is a flammable liquid and is harmful if inhaled or absorbed through the skin.
-
2-Methyl-2-propyl-1,3-propanediol: Causes eye irritation and may cause skin and respiratory tract irritation. It may be harmful if swallowed.[9]
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[9]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink water if the person is conscious.[9]
-
Inhalation: Move to fresh air immediately.[9]
In all cases of exposure, seek immediate medical attention.[9]
Spill Cleanup: For spills, absorb the material with an inert substance, sweep up, and place it into a suitable container for disposal.[9][14]
References
- Vertex AI Search. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- SpectraBase. (n.d.). 2-Methyl-2-propyl-1,3-Propanediol - MS (GC) - Spectrum.
- NIST. (n.d.). 1,3-Propanediol, 2-methyl-2-propyl-.
- Wikipedia. (n.d.). Prins reaction.
- J&K Scientific LLC. (2021). Prins Reaction.
- Organic Chemistry Portal. (n.d.). Prins Reaction.
- PubMed Central (PMC). (2022). Recent Advances in the Prins Reaction.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
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- 1. nbinno.com [nbinno.com]
- 2. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]
- 3. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
- 5. Prins reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Prins Reaction [organic-chemistry.org]
- 8. Page loading... [wap.guidechem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]
- 12. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. chemicalbook.com [chemicalbook.com]
Purification of 2-Methyl-2-propyl-1,3-propanediol by Fractional Vacuum Distillation: An Application Note and Protocol
Abstract: This technical guide provides a comprehensive protocol for the purification of 2-Methyl-2-propyl-1,3-propanediol (MPPD), a key intermediate in the synthesis of pharmaceuticals such as Meprobamate and Carisoprodol.[1] Due to its high boiling point, purification by distillation at atmospheric pressure is not feasible as it can lead to thermal decomposition. This application note details a robust fractional vacuum distillation procedure designed to yield high-purity MPPD suitable for demanding applications in research and drug development.
Introduction: The Rationale for High-Purity 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a white crystalline solid at room temperature and serves as a critical building block in organic synthesis. Its primary application lies in the pharmaceutical industry as a precursor to dicarbamate derivatives, which form the active pharmaceutical ingredients (APIs) of anxiolytics and muscle relaxants.[2] The purity of MPPD is paramount, as impurities can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.
Common synthetic routes to MPPD involve processes like aldol condensation followed by hydrogenation, which can introduce a variety of impurities.[2] These may include unreacted starting materials, partially hydrogenated intermediates, and other side-products. Distillation is a fundamental technique for the purification of liquid compounds; however, the high boiling point of MPPD (approximately 230 °C at 753 mmHg) necessitates distillation under reduced pressure to prevent thermal degradation.[2] Fractional vacuum distillation is the method of choice as it allows for the efficient separation of components with close boiling points at significantly lower temperatures.[3]
This guide provides a detailed, step-by-step protocol for the fractional vacuum distillation of MPPD, along with the scientific principles underpinning each step, ensuring a reproducible and effective purification process.
Physicochemical Properties and Distillation Parameters
A thorough understanding of the physical properties of MPPD is essential for designing an effective distillation protocol.
| Property | Value | Source |
| CAS Number | 78-26-2 | |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 56-59 °C | |
| Boiling Point (Atmospheric) | ~230 °C at 753 mmHg | [2] |
| Boiling Point (Vacuum) | 160 °C at 14.7 kPa (110.26 Torr) | [2] |
| Solubility | Slightly soluble in chloroform and methanol |
The significant reduction in boiling point under vacuum is the cornerstone of this purification technique. Operating at reduced pressure allows for the distillation of MPPD at temperatures that will not induce decomposition.
Pre-Distillation: Preparation and Considerations
Prior to commencing the distillation, proper preparation of the crude MPPD is crucial for optimal results.
Initial Purification and Drying
If the crude MPPD is from a reaction mixture, it is advisable to perform a preliminary workup to remove bulk impurities. This may include:
-
Aqueous Washing: To remove any water-soluble salts or reagents.
-
Solvent Removal: If the crude product is in a solvent, the solvent should be removed under reduced pressure using a rotary evaporator.
-
Drying: The crude MPPD should be thoroughly dried before distillation to prevent water from interfering with the vacuum and potentially forming azeotropes. Drying can be achieved by dissolving the crude product in a suitable organic solvent, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtering, and then removing the solvent.
Potential Impurities
Understanding the potential impurities is key to designing the distillation strategy. Based on common synthetic routes, impurities may include:
-
Low-boiling impurities: Residual solvents from the reaction or workup.
-
Intermediates: Unreacted starting materials or partially reacted intermediates.
-
High-boiling impurities: Polymeric materials or byproducts from side reactions.
Fractional distillation is particularly effective at separating these different classes of impurities.
Experimental Protocol: Fractional Vacuum Distillation
This protocol outlines the setup and execution of a laboratory-scale fractional vacuum distillation of 2-Methyl-2-propyl-1,3-propanediol.
Equipment and Materials
-
Round-bottom flask (distilling flask)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 200 °C)
-
Condenser (Liebig or Allihn)
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump (capable of reaching <15 kPa)
-
Manometer or vacuum gauge
-
Cold trap (recommended to protect the vacuum pump)
-
Glass wool or other insulation material
-
Grease for ground glass joints
-
Clamps and stands to secure the apparatus
Distillation Workflow Diagram
Caption: Workflow for the purification of MPPD.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Place a magnetic stir bar in the appropriately sized round-bottom flask (the flask should be no more than two-thirds full of the crude MPPD).
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased to ensure a good seal under vacuum.
-
Secure all components with clamps. It is critical to ensure the apparatus is stable and well-supported.
-
Insulate the fractionating column and the neck of the distilling flask with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Place the thermometer bulb so that the top is level with the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is essential to condense any volatile materials before they reach and potentially damage the vacuum pump.
-
-
System Evacuation and Leak Check:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude MPPD. Caution: Never heat a liquid under vacuum without stirring, as this can lead to bumping (sudden, violent boiling).
-
Slowly and carefully turn on the vacuum pump to evacuate the system. A sudden application of vacuum can cause the material to bump violently.
-
Once the desired pressure is reached (as indicated by the manometer), close the system to the pump and monitor the pressure for a few minutes. A stable pressure indicates the system is free of leaks.
-
-
Distillation and Fraction Collection:
-
Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.
-
Increase the temperature gradually. The first vapors to rise will be from any low-boiling impurities. These will condense and can be collected in a separate receiving flask.
-
As the temperature rises, a ring of condensing vapor will be observed moving up the fractionating column. The rate of heating should be controlled to allow this ring to ascend slowly, allowing for proper fractionation.
-
The temperature at the distillation head will stabilize at the boiling point of the first fraction. Collect this fraction until the temperature begins to rise again.
-
As the temperature approaches the expected boiling point of MPPD at the applied pressure (e.g., ~160 °C at 14.7 kPa), change to a clean receiving flask to collect the main product fraction.
-
Collect the MPPD fraction over a narrow temperature range. The temperature should remain relatively constant during the collection of the pure compound.
-
After the main fraction has been collected, the temperature may rise again, indicating the distillation of higher-boiling impurities. At this point, the distillation should be stopped.
-
-
System Shutdown:
-
Turn off the heating mantle and allow the distilling flask to cool.
-
Once the system has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure. Caution: Venting a hot system can cause air to rush in and potentially shatter the glassware.
-
Turn off the vacuum pump and the condenser cooling water.
-
Disassemble the apparatus and collect the purified MPPD.
-
Distillation Apparatus Diagram
Caption: Schematic of a fractional vacuum distillation apparatus.
Post-Distillation Analysis and Quality Control
The purity of the collected MPPD fractions should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): An excellent method for determining the purity of volatile and semi-volatile compounds. It can be used to quantify the amount of residual low-boiling impurities and any remaining high-boiling components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the purified product and can detect the presence of structurally related impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Vacuum Safety: Distillation under vacuum carries a risk of implosion. It is essential to use glassware that is free from cracks or stars. Performing the distillation behind a safety shield is highly recommended.
-
Thermal Hazards: Use caution when working with the heating mantle and hot glassware.
-
Chemical Hazards: 2-Methyl-2-propyl-1,3-propanediol may cause eye, skin, and respiratory tract irritation.[4] Avoid inhalation and direct contact. Handle in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping | - Uneven heating- No or ineffective stirring | - Ensure vigorous and consistent stirring- Heat the flask gradually |
| Inability to reach desired vacuum | - Leaks in the system- Inefficient vacuum pump | - Check all joints and connections for leaks- Ensure the vacuum pump is in good working order and the oil is clean |
| Flooding of the fractionating column | - Heating too rapidly | - Reduce the heating rate to allow for proper vapor-liquid equilibrium |
| No distillate collected | - Thermometer placed incorrectly- Insufficient heating- System pressure too low for the applied temperature | - Ensure the thermometer bulb is correctly positioned- Increase the heating rate gradually- Check the vacuum level and adjust heating accordingly |
Conclusion
The fractional vacuum distillation method detailed in this application note provides a reliable and effective means of purifying 2-Methyl-2-propyl-1,3-propanediol to a high degree of purity. By carefully controlling the distillation parameters and adhering to the outlined safety precautions, researchers and drug development professionals can obtain high-quality material essential for their synthetic applications. The principles and techniques described herein are broadly applicable to the purification of other high-boiling point compounds.
References
- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol - Cole-Parmer. [Link]
- Distillation Techniques | Solubility of Things. [Link]
- Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. [Link]
Sources
Application Notes and Protocols for the Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one via Phosgenation of 2-Methyl-2-propyl-1,3-propanediol
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the transformation of diols into cyclic carbonates represents a pivotal step for building complex molecular architectures. 2-Methyl-2-propyl-1,3-propanediol is a critical precursor in the synthesis of several therapeutic agents, most notably dicarbamate muscle relaxants like Carisoprodol and anxiolytics such as Meprobamate.[1][2][3] The reaction of this diol with phosgene (COCl₂) or its surrogates provides an efficient route to the corresponding six-membered cyclic carbonate, 5-methyl-5-propyl-1,3-dioxan-2-one. This intermediate is significantly more stable and easier to handle than the starting diol for subsequent nucleophilic ring-opening reactions, particularly aminolysis, to generate the final active pharmaceutical ingredients (APIs).[4]
This document provides a detailed technical guide on the reaction of 2-Methyl-2-propyl-1,3-propanediol with phosgene. It covers the underlying chemical principles, stringent safety protocols necessitated by the extreme hazard of phosgene, a comprehensive experimental procedure, and the subsequent application of the cyclic carbonate product in drug synthesis.
CRITICAL SAFETY DIRECTIVE: Phosgene Handling
Phosgene is an extremely toxic and corrosive gas with an insidious nature; its odor threshold is higher than the permissible exposure limit, making it an inadequate warning sign. [5] Inhalation can cause severe, delayed-onset pulmonary edema, which can be fatal.[6] All manipulations involving phosgene MUST be conducted with the highest level of caution.
-
Engineering Controls: All work must be performed within a certified, high-performance chemical fume hood or a glove box.[5][6][7] Continuous monitoring with a dedicated phosgene gas detector is mandatory. The work area must be equipped with emergency power for ventilation systems.[5]
-
Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves. Viton gloves are specifically recommended for their high resistance to phosgene.[6][7]
-
Emergency Preparedness: An emergency response plan must be in place. This includes immediate access to an emergency shower, an eyewash station, and personnel trained in responding to phosgene exposure.[8] Any suspected inhalation requires immediate medical attention, even in the absence of initial symptoms.[7]
-
Phosgene Alternatives: Due to the significant hazards, safer alternatives such as diphosgene (a liquid) or triphosgene (a solid) are often considered.[6] While these reagents present a reduced risk of inhalation exposure compared to gaseous phosgene, they are also highly toxic and must be handled with equivalent care as they can decompose to release phosgene.
Chemical Theory and Reaction Mechanism
The synthesis of a cyclic carbonate from a 1,3-diol and phosgene proceeds via a double nucleophilic acyl substitution mechanism. The bifunctional nature of 2-Methyl-2-propyl-1,3-propanediol, possessing two primary hydroxyl groups, facilitates an efficient intramolecular cyclization.
The reaction is typically performed in the presence of a non-nucleophilic tertiary amine base, such as pyridine or triethylamine. The base serves a critical role as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. By neutralizing the acidic byproduct, the base prevents the protonation of the alcohol, maintaining its nucleophilicity, and drives the equilibrium towards the product side.
The stepwise mechanism is as follows:
-
Formation of the Chloroformate Intermediate: One of the primary hydroxyl groups of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion, yielding a chloroformate intermediate and one equivalent of HCl.
-
Intramolecular Cyclization: The second hydroxyl group, now positioned favorably, performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed chloroformate group.
-
Ring Closure: This attack leads to the elimination of the second chloride ion, resulting in the formation of the stable six-membered cyclic carbonate ring and a second equivalent of HCl.
Caption: Reaction mechanism for the phosgenation of 2-Methyl-2-propyl-1,3-propanediol.
Experimental Protocol: Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one
This protocol outlines a general procedure. Researchers should optimize parameters based on their specific equipment and scale.
1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | 132.20 | >99% |
| Phosgene (e.g., 20% solution in Toluene) | 75-44-5 | 98.92 | N/A |
| Anhydrous Toluene | 108-88-3 | 92.14 | >99.8% |
| Anhydrous Pyridine | 110-86-1 | 79.10 | >99.8% |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | N/A |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | N/A |
| Brine (Saturated Sodium Chloride aq.) | 7647-14-5 | 58.44 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | N/A |
2. Equipment
-
Three-neck, oven-dried, 500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Pressure-equalizing dropping funnel
-
Condenser with a gas outlet connected to a scrubber system (e.g., containing NaOH solution)
-
Inert gas (Nitrogen or Argon) inlet
-
Ice/salt water bath
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
3. Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, dropping funnel, and condenser under a nitrogen atmosphere. All glassware must be scrupulously dried to prevent phosgene reacting with water. The entire setup must be placed deep within a certified chemical fume hood.
-
Initial Charging: Charge the flask with 2-Methyl-2-propyl-1,3-propanediol (13.22 g, 0.10 mol) and anhydrous toluene (200 mL). Stir until the solid is fully dissolved.
-
Addition of Base: Add anhydrous pyridine (17.4 g, 17.8 mL, 0.22 mol, 2.2 eq) to the flask. The slight excess of base ensures complete neutralization of the HCl byproduct.
-
Cooling: Cool the stirred solution to 0 °C using an ice/salt water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
-
Phosgene Addition: Slowly add a 20% solution of phosgene in toluene (~54.4 g, containing 10.9 g or 0.11 mol of phosgene, 1.1 eq) to the dropping funnel. Add the phosgene solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Then, let the mixture warm to room temperature and stir for another 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis. A white precipitate of pyridinium hydrochloride will form.
-
Work-up:
-
Cool the mixture back down to 0 °C. Cautiously add 50 mL of deionized water to quench any unreacted phosgene.
-
Filter the mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the solid with a small amount of cold toluene.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a pale oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.
4. Expected Yield and Characterization
-
Product: 5-Methyl-5-propyl-1,3-dioxan-2-one (CAS: 7148-50-7)[9]
-
Theoretical Yield: 15.82 g
-
Typical Yield: 75-85%
-
Appearance: White crystalline solid
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, FT-IR (strong C=O stretch ~1740 cm⁻¹), and Mass Spectrometry.
Application in Carisoprodol Synthesis
The synthesized 5-methyl-5-propyl-1,3-dioxan-2-one is a valuable intermediate for producing Carisoprodol. The cyclic carbonate undergoes efficient aminolysis upon reaction with isopropylamine. The amine preferentially attacks one of the electrophilic carbonyl carbons, leading to a ring-opening reaction to form a hydroxy carbamate intermediate, which is then further reacted to yield the final dicarbamate drug. A simplified representation of the first step is shown below.[4]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. nj.gov [nj.gov]
- 9. htsbiopharma.com [htsbiopharma.com]
Application Notes & Protocols for the Comprehensive Characterization of 2-Methyl-2-propyl-1,3-propanediol
Abstract: This document provides a comprehensive guide to the analytical methodologies essential for the structural elucidation, purity assessment, and physicochemical characterization of 2-Methyl-2-propyl-1,3-propanediol. Intended for researchers, quality control analysts, and drug development professionals, these notes detail field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to empower users to adapt and troubleshoot methods effectively.
Introduction: The Analytical Imperative for 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a key chemical intermediate and a known impurity of the muscle relaxant Carisoprodol.[1] Its structural features, including two primary hydroxyl groups and a tertiary carbon, impart specific chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization. Accurate determination of its identity, purity, and physical properties is critical for ensuring quality, safety, and consistency in its various applications, from synthesis to pharmaceutical formulation.
This guide moves beyond simple procedural lists, offering a validated framework for analysis. Each protocol is designed as a self-validating system, ensuring that the data generated is robust, reproducible, and reliable. We will explore the synergistic use of Gas Chromatography (GC) for purity and impurity profiling, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Thermal Analysis (DSC/TGA) for assessing physical properties like melting point and thermal stability.
Table 1: Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | |
| CAS Number | 78-26-2 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 56-60 °C | |
| Boiling Point | 112-114 °C (at reduced pressure) | |
| Solubility | Soluble in water, methanol, ethanol |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of 2-Methyl-2-propyl-1,3-propanediol. Due to its volatility, Gas Chromatography with Flame Ionization Detection (GC-FID) is the method of choice for quantitative analysis.[3] The high resolving power of capillary GC columns enables the separation of the main component from structurally similar impurities, such as residual starting materials or synthesis by-products.
Causality in Method Design:
-
Why GC-FID? 2-Methyl-2-propyl-1,3-propanediol is a volatile compound, making it amenable to GC analysis. The Flame Ionization Detector (FID) is ideal as it provides excellent sensitivity for organic compounds and a response that is directly proportional to the mass of carbon, allowing for accurate area percent purity calculations.[4]
-
Why a Polar Stationary Phase? A polar column, such as one with a wax or polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is selected to effectively resolve the polar diol analyte and potential polar impurities. The hydroxyl groups of the analyte will interact strongly with the stationary phase, providing good peak shape and retention.[4]
-
Why Split Injection? A split injection is used to introduce a small, precise amount of the sample onto the column, preventing column overload and ensuring sharp, symmetrical peaks, which are crucial for accurate quantification.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID Purity Analysis.
Detailed Protocol: GC-FID Purity Determination
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and a capillary column suitable for polar analytes.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 2-Methyl-2-propyl-1,3-propanediol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol or isopropanol.
-
Vortex the solution for 30 seconds to ensure it is homogeneous.
-
-
GC Conditions:
-
Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar phase column.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 230 °C at a rate of 15 °C/min.
-
Hold at 230 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
The purity is calculated using area percent normalization.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
For validated quantification, a calibration curve should be prepared using a certified reference standard.
-
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques provide definitive structural information. NMR spectroscopy elucidates the carbon-hydrogen framework, while FTIR identifies key functional groups. Coupled with Mass Spectrometry for molecular weight determination, these methods provide an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR identifies the number and types of carbon atoms in the molecule.
-
¹H NMR (Proton NMR): The spectrum of 2-Methyl-2-propyl-1,3-propanediol is expected to show distinct signals corresponding to the methyl, methylene, and hydroxyl protons. The chemical shifts and splitting patterns are unique fingerprints of the molecule's structure.[5]
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
| CH₃ -CH₂- | ~0.9 (triplet) | ~14 |
| -C H₃ (on C2) | ~0.8 (singlet) | ~17 |
| -C H₂-CH₂- | ~1.3 (multiplet) | ~17 |
| -CH₂-C H₂- | ~1.4 (multiplet) | ~35 |
| Quaternary C | - | ~43 |
| -C H₂OH | ~3.5 (singlet) | ~70 |
| -CH₂OH | Variable (singlet) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from spectral databases.[5][6]
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts and coupling patterns to assign signals to the molecular structure.
-
Compare the number of signals in the ¹³C NMR spectrum to the number of unique carbons in the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For 2-Methyl-2-propyl-1,3-propanediol, the most prominent feature will be the hydroxyl (-OH) group.
Causality in Interpretation:
-
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is the definitive signature of the O-H stretching vibration of the alcohol groups, broadened due to hydrogen bonding.
-
Strong bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the alkyl groups.
-
A strong absorption in the 1000-1100 cm⁻¹ region is characteristic of the C-O stretching vibration of the primary alcohol.
Detailed Protocol: FTIR Analysis (ATR Method)
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-650 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups of 2-Methyl-2-propyl-1,3-propanediol.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. It is a crucial tool for confirming the identity and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal configuration.
Expected Fragmentation Pattern: Upon electron ionization (EI), the molecular ion [M]⁺ at m/z 132 may be observed. However, due to the presence of alcohol groups, it is often weak or absent. The most prominent peaks typically arise from fragmentation events, such as the loss of water or alkyl groups. A key fragment is often observed at m/z 101, corresponding to the loss of a CH₂OH group ([M-31]⁺).[7]
Detailed Protocol: GC-MS Analysis
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Sample Preparation: Prepare the sample as described in the GC-FID protocol (Section 2).
-
GC Conditions: Use the same or a similar GC method as described in Section 2 to ensure chromatographic separation.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 250.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Methyl-2-propyl-1,3-propanediol in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion (if present) and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[2]
-
Thermal Analysis: Physicochemical Characterization
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the physical properties of materials, including melting point, phase transitions, and thermal stability.[8]
Logical Flow: From DSC to TGA
Caption: Logical workflow for thermal characterization.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of a crystalline solid.[9] For a pure substance, the melting endotherm should be sharp. The presence of impurities typically broadens the peak and lowers the melting point.
Detailed Protocol: DSC for Melting Point Determination
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 100 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm. The onset temperature is typically reported as the melting point.
-
The heat of fusion (ΔHfus) can be calculated by integrating the peak area.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the material.[10]
Detailed Protocol: TGA for Thermal Stability
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
-
TGA Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of decomposition is determined from the curve, often defined as the temperature at which 5% weight loss occurs.
-
Conclusion
The comprehensive characterization of 2-Methyl-2-propyl-1,3-propanediol requires an integrated analytical approach. The protocols outlined in this guide provide a robust framework for confirming the identity, quantifying the purity, and determining the key physicochemical properties of this compound. By understanding the principles behind each technique, scientists can generate high-quality, reliable data essential for research, development, and quality control applications.
References
- PubChem. 2-Methyl-2-propylpropane-1,3-diol. [Link][3]
- SpectraBase. 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. [Link][14]
- SpectraBase. 2-Methyl-2-propyl-1, 3-Propanediol - Optional[13C NMR] - Spectrum. [Link][9]
- NIST. 1,3-Propanediol, 2-methyl-2-propyl-. [Link][2]
- NIST. 1,3-Propanediol, 2-methyl-2-propyl-. [Link]
- SpectraBase. 2-Methyl-2-propyl-1, 3-Propanediol - Optional[MS (GC)] - Spectrum. [Link][10]
- Google Patents.
- Google Patents.
- Scion Research.
- Mettler Toledo. Thermal Analysis in Practice Tips and Hints. [Link]
- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link][13]
- AL-Zubaidi, A. B. TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. [Link][12]
- ResearchGate.
- U.S. Environmental Protection Agency. Screening-level Hazard Characterization 2-methyl-1 3-propanediol (CASRN 2163-42-0). [Link]
- PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. [Link]
- NC St
Sources
- 1. 2-Methyl-2-propyl-1,3-propanediol | LGC Standards [lgcstandards.com]
- 2. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]
- 3. labproinc.com [labproinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methyl-2-propyl-1,3-propanediol(78-26-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. scionresearch.com [scionresearch.com]
- 9. mae.uotechnology.edu.iq [mae.uotechnology.edu.iq]
- 10. tainstruments.com [tainstruments.com]
Mastering the ¹H NMR Analysis of 2-Methyl-2-propyl-1,3-propanediol: A Guide for Researchers
Abstract
This comprehensive guide provides a detailed protocol and in-depth spectral analysis for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-2-propyl-1,3-propanediol. This key organic compound, with the CAS number 78-26-2, serves as a vital precursor in the synthesis of various pharmaceutical agents, including muscle relaxants like carisoprodol and anxiolytics such as meprobamate.[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural verification in synthetic chemistry and drug development. This document outlines the theoretical basis for the expected proton signals, a step-by-step protocol for sample preparation, and a detailed interpretation of the predicted ¹H NMR spectrum, including chemical shifts, multiplicity, and integration.
Introduction: The Significance of 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol is a substituted alkyl diol whose molecular structure is foundational to a class of therapeutically important compounds.[1] Its utility as a synthetic intermediate necessitates stringent purity and identity confirmation, for which ¹H NMR spectroscopy is the most powerful analytical tool. The molecule's structure, characterized by a quaternary carbon substituted with a methyl group, a propyl group, and two hydroxymethyl groups, gives rise to a distinct and predictable ¹H NMR spectrum.[2] Understanding this spectrum is crucial for any researcher working with this compound or its derivatives.
Theoretical ¹H NMR Spectral Prediction
The chemical structure of 2-Methyl-2-propyl-1,3-propanediol dictates the number of unique proton environments, their chemical shifts (δ), the spin-spin coupling interactions that lead to signal splitting (multiplicity), and the relative number of protons contributing to each signal (integration).
Based on the principles of ¹H NMR spectroscopy and analysis of structurally similar compounds, we can predict the following signals for 2-Methyl-2-propyl-1,3-propanediol:
-
Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. These protons often appear as a broad singlet and their signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[3]
-
Methylene Protons (-CH₂-O): The two hydroxymethyl groups are chemically equivalent, and the four protons on these two methylene groups are also equivalent. They are adjacent to a quaternary carbon and thus will not be split by neighboring protons, appearing as a singlet.
-
Propyl Group Protons (-CH₂-CH₂-CH₃): The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet (or multiplet) for the central methylene group, and a triplet for the methylene group attached to the quaternary carbon.
-
Methyl Group Proton (-CH₃): The methyl group attached to the quaternary carbon is in a unique environment and will appear as a singlet.
The following diagram illustrates the different proton environments in the molecule:
Caption: Proton environments in 2-Methyl-2-propyl-1,3-propanediol.
Experimental Protocol: Sample Preparation for ¹H NMR
Adherence to a meticulous sample preparation protocol is critical for obtaining a high-quality, high-resolution ¹H NMR spectrum. The following steps provide a robust procedure for preparing 2-Methyl-2-propyl-1,3-propanediol for analysis.
Materials and Reagents
-
2-Methyl-2-propyl-1,3-propanediol (solid)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS) (optional, as modern spectrometers can reference the residual solvent peak)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Glass wool
-
Vortex mixer
Step-by-Step Sample Preparation Workflow
The following diagram outlines the key stages of the sample preparation process:
Sources
FTIR analysis of 2-Methyl-2-propyl-1,3-propanediol
Application Note:
Qualitative and Structural Analysis of 2-Methyl-2-propyl-1,3-propanediol using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 2-Methyl-2-propyl-1,3-propanediol using Fourier-Transform Infrared (FTIR) spectroscopy. 2-Methyl-2-propyl-1,3-propanediol is a critical chemical intermediate, notably serving as a precursor in the synthesis of pharmaceutical compounds such as the muscle relaxant carisoprodol and the anxiolytic meprobamate.[1][2][3][4] Given its role, stringent quality control and structural verification are paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the identity and functional group composition of this diol, making it an indispensable tool in research, development, and manufacturing environments. This document details the underlying principles, a step-by-step experimental protocol using Attenuated Total Reflectance (ATR), and a thorough guide to spectral interpretation.
Introduction to the Analyte and Technique
1.1. Chemical Profile: 2-Methyl-2-propyl-1,3-propanediol 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is an alkyl diol characterized by a seven-carbon backbone with two primary hydroxyl (-OH) functional groups.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis.[1]
-
Structure:
1.2. The Role of FTIR Spectroscopy FTIR spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample, which induces molecular vibrations.[7] Specific chemical bonds and functional groups vibrate at characteristic frequencies, resulting in an absorption spectrum that serves as a unique "molecular fingerprint."[7][8] This makes FTIR exceptionally well-suited for:
-
Identity Confirmation: Comparing the sample's spectrum to a known reference.
-
Functional Group Analysis: Identifying key groups like hydroxyl (-OH) and alkyl (C-H) moieties.
-
Purity Assessment: Detecting the presence of impurities that would introduce extraneous absorption bands.
Foundational Principles of FTIR Analysis
The interaction of infrared radiation with 2-Methyl-2-propyl-1,3-propanediol induces vibrations in its covalent bonds. The primary vibrational modes relevant to its structure are stretching (a change in bond length) and bending (a change in bond angle).
-
High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms, primarily O-H and C-H bonds. The broad O-H band is one of the most prominent features in an alcohol's spectrum.
-
Fingerprint Region (1500-400 cm⁻¹): This region contains a complex series of absorptions arising from C-O stretching and various C-H bending vibrations.[9] The unique pattern in this region is critical for distinguishing the molecule from structurally similar compounds.
Experimental Protocol: FTIR Analysis via ATR
Causality for Method Selection: Attenuated Total Reflectance (ATR) is the chosen method due to its simplicity, speed, and minimal sample preparation requirements. As 2-Methyl-2-propyl-1,3-propanediol is a solid, ATR allows for direct analysis without the need for creating KBr pellets or Nujol mulls, which can be time-consuming and introduce potential contaminants. The technique is ideal for viscous liquids and soft solids.[10][11]
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[10]
-
Sample: High-purity 2-Methyl-2-propyl-1,3-propanediol (CAS: 78-26-2).[12]
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
3.2. Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a wipe lightly dampened with isopropanol and allow it to fully evaporate. This step is critical to prevent sample cross-contamination.[10]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the instrument's and ambient environment's (atmospheric water vapor and CO₂) spectral response.
-
Rationale: The instrument software will automatically ratio the sample spectrum against this background, removing environmental and instrumental interferences from the final data.[11]
-
-
Sample Application:
-
Place a small amount of the solid 2-Methyl-2-propyl-1,3-propanediol sample directly onto the center of the diamond ATR crystal. A spatula tip's worth is sufficient.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum using the parameters outlined in Table 1.
-
Rationale for Parameters: A resolution of 4 cm⁻¹ provides sufficient detail for qualitative analysis without sacrificing signal-to-noise ratio. Averaging 16 to 32 scans improves this ratio, resulting in a cleaner spectrum.[10] The 4000-400 cm⁻¹ range covers the entire mid-infrared region where fundamental vibrations occur.[11]
-
-
Data Processing and Cleanup:
-
After collection, the software will display the final absorbance spectrum. If using an ATR accessory, an ATR correction may be applied to the data to make the spectrum appear more like a traditional transmission spectrum, though this is often optional for qualitative identification.
-
Retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol as described in Step 1.
-
Table 1: Recommended FTIR Data Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region for organic functional groups.[11] |
| Resolution | 4 cm⁻¹ | Standard for routine analysis, balancing spectral detail and signal-to-noise. |
| Number of Scans | 16 - 32 | Signal averaging to improve the signal-to-noise ratio.[10] |
| Apodization | Happ-Genzel | A common function that processes the interferogram to produce the spectrum. |
| Accessory | Diamond ATR | Robust material suitable for solid and liquid samples. |
Visualization of Experimental Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]
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- 5. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 12. 2-甲基-2-丙基-1,3-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
Mass Spectrometry of 2-Methyl-2-propyl-1,3-propanediol: An Application Note and Protocol for Researchers
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
2-Methyl-2-propyl-1,3-propanediol (MPP), a white crystalline solid with the molecular formula C₇H₁₆O₂ and a molecular weight of approximately 132.20 g/mol , serves as a critical intermediate in the synthesis of several pharmaceutical agents.[1][2] Its structural backbone is incorporated into anxiolytics and muscle relaxants, making the precise confirmation of its identity and purity a cornerstone of quality control in drug development and manufacturing. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. This application note provides a detailed protocol and theoretical framework for the analysis of 2-Methyl-2-propyl-1,3-propanediol using electron ionization (EI) mass spectrometry, designed for researchers, scientists, and drug development professionals.
This guide moves beyond a simple recitation of steps, delving into the causal logic behind instrumental choices and interpreting the resultant mass spectrum through an exploration of predictable fragmentation pathways. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.
Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| CAS Number | 78-26-2 | [3] |
| Molecular Formula | C₇H₁₆O₂ | [4][5] |
| Molecular Weight | 132.20 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | 230 °C | [1] |
Principle of Analysis: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a moderately volatile and thermally stable compound like 2-Methyl-2-propyl-1,3-propanediol, GC-MS is the ideal analytical choice. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and affinity for the GC column's stationary phase. The separated analyte then enters the mass spectrometer, where it is subjected to electron ionization.
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[6][7] This process is energetic enough to not only eject an electron, forming a molecular ion (M⁺•), but also to induce extensive and reproducible fragmentation.[8] The resulting pattern of fragment ions is a veritable fingerprint of the molecule's structure, allowing for unambiguous identification.[9]
Experimental Workflow
The analytical process can be visualized as a sequential flow from sample preparation to data interpretation.
Sources
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- 2. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]
- 5. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Introduction: The Analytical Imperative for 2-Methyl-2-propyl-1,3-propanediol
An In-Depth Guide to the Gas Chromatographic Analysis of 2-Methyl-2-propyl-1,3-propanediol for Pharmaceutical Quality Control
This comprehensive guide provides a detailed gas chromatography (GC) method for the quantitative analysis of 2-Methyl-2-propyl-1,3-propanediol. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical protocol for quality control and purity assessment.
2-Methyl-2-propyl-1,3-propanediol (MPP), a key intermediate in the synthesis of pharmaceuticals such as the anxiolytic Meprobamate and the muscle relaxant Carisoprodol, demands stringent quality control.[1][2] Its purity can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography, a powerful technique for separating and quantifying volatile and semi-volatile compounds, is an ideal method for assessing the purity of MPP and identifying any related impurities.
However, the presence of two polar hydroxyl groups in the MPP molecule can lead to poor chromatographic performance, characterized by peak tailing and potential on-column adsorption.[3] To circumvent these issues, this method employs a crucial derivatization step, silylation, to enhance the volatility and thermal stability of the analyte, thereby ensuring sharp, symmetrical peaks and accurate quantification.[2][3]
Foundational Principles: Why Derivatization is Key
The hydroxyl groups of 2-Methyl-2-propyl-1,3-propanediol are prone to forming hydrogen bonds, which increases the compound's boiling point and can lead to undesirable interactions with the GC column's stationary phase. Silylation is a chemical modification technique that replaces the active hydrogen atoms in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[2][3] This transformation yields a derivative that is more volatile, less polar, and more thermally stable, making it highly suitable for GC analysis.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and precision of the analysis.
Materials and Reagents
-
2-Methyl-2-propyl-1,3-propanediol (Reference Standard and Sample)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (Anhydrous)
-
Methanol (HPLC Grade)
-
Nitrogen gas, high purity
-
Volumetric flasks (Class A)
-
Microsyringes
-
GC vials with inserts and caps
-
Heating block or oven
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for this analysis due to its high sensitivity to organic compounds.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID) |
| GC Column | DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 250 °C, hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Detailed Methodologies
1. Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of 2-Methyl-2-propyl-1,3-propanediol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This yields a standard stock solution of approximately 1 mg/mL.
-
Prepare a working standard solution by pipetting 1 mL of the stock solution into a 10 mL volumetric flask and diluting to volume with methanol (final concentration approx. 100 µg/mL).
2. Sample Solution Preparation:
-
Accurately weigh approximately 25 mg of the 2-Methyl-2-propyl-1,3-propanediol sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Prepare a working sample solution by pipetting 1 mL of this solution into a 10 mL volumetric flask and diluting to volume with methanol.
3. Silylation Derivatization Protocol:
-
Pipette 100 µL of the working standard solution and the working sample solution into separate labeled GC vials.
-
Carefully evaporate the methanol to dryness under a gentle stream of high-purity nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[2]
-
To each dry residue, add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.
-
Immediately cap the vials tightly and vortex for 30 seconds.
-
Heat the vials in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before GC injection.
4. Chromatographic Analysis and Data Processing:
-
Inject 1 µL of the derivatized standard and sample solutions into the GC system.
-
Record the chromatograms and integrate the peak area of the derivatized 2-Methyl-2-propyl-1,3-propanediol.
-
The purity of the sample is typically calculated using the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method should be developed and validated.
Visualizing the Workflow
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.
Caption: Experimental workflow for the GC-FID analysis of 2-Methyl-2-propyl-1,3-propanediol.
Authoritative Grounding and Method Validation
The principles of this method are grounded in established analytical chemistry practices. The choice of a non-polar stationary phase like DB-5 is appropriate for the analysis of the relatively non-polar silylated derivative. The temperature program is designed to ensure good separation of the analyte from any potential impurities and solvent peaks. For regulatory submissions, this method must be fully validated according to the International Council for Harmonisation (ICH) guidelines, which would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
References
- MilliporeSigma. (n.d.). GC Derivatization.
Sources
Application Notes & Protocols: The Use of 2-Methyl-2-propyl-1,3-propanediol in Polymer Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a unique branched diol whose molecular architecture offers significant potential in the synthesis of specialized polymers and pharmaceutical agents. Unlike more common linear or symmetrically branched diols, its central quaternary carbon atom, substituted with both a methyl and a propyl group, imparts distinct steric and conformational properties to the molecules and macromolecules derived from it. While its most prominent and well-documented application lies in the pharmaceutical industry as a key precursor to dicarbamate muscle relaxants and anxiolytics like carisoprodol and meprobamate, its bifunctional nature with two primary hydroxyl groups makes it a compelling monomer for creating advanced polymers.[1][2][3] This guide provides an in-depth exploration of the physicochemical properties of 2-Methyl-2-propyl-1,3-propanediol and its applications in polymer chemistry, focusing on polyurethanes (via dicarbamate synthesis) and its potential in specialty polyesters and polycarbonates. Detailed protocols are provided to serve as a practical foundation for laboratory synthesis.
Introduction: A Monomer of Unique Steric Hindrance
2-Methyl-2-propyl-1,3-propanediol is a white, crystalline solid at room temperature.[1][2] Its structure is characterized by a central quaternary carbon, which creates significant steric bulk. This has profound implications for its use in polymer science.
Key Structural Features and Their Consequences:
-
Neo-Pentyl Glycol Analogue: The arrangement of two primary hydroxyl groups on a short, branched backbone is analogous to neopentyl glycol (NPG). Polymers based on such "neo-structures" are known for their exceptional thermal, chemical, and hydrolytic stability. The steric hindrance provided by the bulky central group shields the reactive ester or urethane linkages from chemical attack.
-
Asymmetry: Unlike NPG, the substitution on the central carbon is asymmetric (a methyl and a propyl group). This asymmetry disrupts chain packing and inhibits crystallization in polymers, favoring the formation of amorphous materials with potentially lower melting points and glass-like clarity.[4]
-
Reactivity: The two hydroxyl groups are primary, which generally imparts high reactivity in condensation and addition reactions, allowing for efficient polymer synthesis.[1]
The combination of high reactivity, steric shielding, and crystallization disruption makes 2-Methyl-2-propyl-1,3-propanediol a specialty monomer for applications demanding high stability, optical clarity, and tailored physical properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 78-26-2 | [1][2][5] |
| Molecular Formula | C₇H₁₆O₂ | [5][6] |
| Molar Mass | 132.203 g·mol⁻¹ | [6] |
| Appearance | White solid | [1] |
| Melting Point | 56-59 °C | [2][6] |
| Boiling Point | 230 °C @ 753 mmHg | [2] |
| Solubility | Soluble in water and various organic solvents | [5] |
Core Application: Synthesis of Dicarbamate-Based Polyurethanes
The most significant industrial application of 2-Methyl-2-propyl-1,3-propanediol is as a precursor for dicarbamate drugs, most notably the muscle relaxant carisoprodol and the anxiolytic meprobamate.[1][2][6] The synthesis of these molecules involves the formation of carbamate (urethane) linkages. This chemistry is directly transferable to the synthesis of polyurethanes, where the diol can act as a chain extender or be incorporated into polyester or polyether polyols to create the soft segment.
The formation of a dicarbamate from this diol serves as a perfect model reaction for understanding its behavior in polyurethane synthesis. The reaction proceeds by treating the diol with a carbamoylating agent, such as phosgene or an isocyanate, followed by reaction with an amine.[1]
Diagram: Conceptual Workflow for Dicarbamate Synthesis
Caption: Conceptual workflow for the two-step synthesis of dicarbamate drugs.
Protocol 1: Laboratory-Scale Synthesis of Meprobamate (A Dicarbamate Model)
This protocol illustrates the formation of urethane linkages from 2-Methyl-2-propyl-1,3-propanediol. Safety Note: This procedure involves phosgene, a highly toxic gas. It must be performed in a certified fume hood with appropriate safety equipment and by personnel trained in handling hazardous chemicals. An alternative, safer route involves using triphosgene.
Objective: To synthesize 2-methyl-2-propyl-1,3-propanediol dicarbamate (Meprobamate) as a model for polyurethane linkage formation.
Materials:
-
2-Methyl-2-propyl-1,3-propanediol (99%+ purity)
-
Toluene, anhydrous
-
Phosgene (or Triphosgene)
-
Aqueous ammonia (28-30%)
-
Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution), and a dropping funnel. Purge the entire system with dry nitrogen.
-
Phosgenation: Dissolve 2-Methyl-2-propyl-1,3-propanediol (1.0 eq) in anhydrous toluene in the reaction flask. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of phosgene (approx. 2.2 eq) in toluene via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours until the reaction is complete (monitored by TLC or GC). The intermediate is the bis-chloroformate ester.
-
Ammonolysis: Cool the reaction mixture again to 0-5 °C. Carefully and slowly add excess concentrated aqueous ammonia (approx. 5 eq) via the dropping funnel. This reaction is highly exothermic; maintain vigorous stirring and control the addition rate to keep the temperature below 15 °C.
-
Once the addition is complete, continue stirring at room temperature for 2 hours.
-
Work-up and Isolation: The solid product will precipitate. Filter the crude product and wash it with cold water to remove ammonium salts, followed by a cold, non-polar solvent (e.g., hexane) to remove organic impurities.
-
Purification: Recrystallize the crude meprobamate from hot water or an ethanol/water mixture to yield a pure, white crystalline product.
-
Characterization: Confirm the product identity and purity using techniques such as Melting Point, NMR spectroscopy, and FT-IR spectroscopy.
Potential Application: Specialty Polyesters & Polycarbonates
The diol functionality of 2-Methyl-2-propyl-1,3-propanediol makes it a suitable monomer for polycondensation reactions with dicarboxylic acids (or their derivatives) to form polyesters, or with phosgene/carbonates to form polycarbonates.
Application Notes: Rationale for Use in Polyesters
-
Enhanced Stability: The sterically hindered neo-structure is expected to confer excellent hydrolytic stability to the resulting polyester, making it suitable for applications in harsh environments.
-
Amorphous Nature: The monomer's asymmetry will disrupt polymer chain packing, leading to amorphous polyesters with high optical clarity and no sharp melting point. This is advantageous for coatings, adhesives, and certain molding applications.
-
Solubility: The amorphous nature and branched structure can improve the solubility of the resulting polyester resins in common organic solvents, which is a significant advantage for coatings formulations.[7]
-
Flexibility and Hardness: Incorporation of this diol can provide a unique balance of flexibility (from the propyl chain) and hardness, a desirable combination in performance coatings.[7]
Diagram: Polyesterification Reaction Scheme
Caption: General reaction for polyester synthesis via polycondensation.
Protocol 2: Synthesis of a Specialty Amorphous Polyester (Melt Polycondensation)
Objective: To synthesize a polyester from 2-Methyl-2-propyl-1,3-propanediol and adipic acid.
Materials:
-
2-Methyl-2-propyl-1,3-propanediol (1.05 eq, slight excess to account for sublimation)
-
Adipic acid (1.00 eq)
-
Esterification catalyst (e.g., tin(II) octoate, 0.05-0.1 mol%)
-
Antioxidant (e.g., triphenyl phosphite, 0.1 mol%)
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and a distillation outlet for water removal.
Procedure:
-
Charging the Reactor: Charge the 2-Methyl-2-propyl-1,3-propanediol, adipic acid, and antioxidant into the reaction vessel.
-
Inerting: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen blanket throughout the reaction.
-
First Stage (Esterification):
-
Begin stirring and heat the mixture to 180-200 °C. Water will begin to distill off as the esterification reaction proceeds.
-
Continue heating and collecting the water of condensation. The reaction temperature can be gradually increased to 220 °C.
-
Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples to measure the acid number. This stage is typically complete after 3-5 hours, when >90% of the theoretical water has been collected.
-
-
Second Stage (Polycondensation):
-
Add the esterification catalyst to the molten oligomer.
-
Gradually reduce the pressure inside the reactor to <1 mmHg (high vacuum) over about 30-60 minutes. This facilitates the removal of the remaining water and excess diol, driving the polymerization to a high molecular weight.
-
Increase the temperature to 230-240 °C.
-
Continue the reaction under high vacuum. The viscosity of the melt will increase significantly. Monitor the progress by measuring the torque on the mechanical stirrer.
-
The reaction is considered complete when the desired viscosity or molecular weight is achieved (typically 2-4 hours).
-
-
Discharge: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.
-
Characterization: The resulting polyester can be characterized by Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg), and FT-IR for structural confirmation.
Summary and Future Outlook
2-Methyl-2-propyl-1,3-propanediol is a specialty chemical whose primary value has been realized in the pharmaceutical sector. However, its unique molecular structure—a sterically hindered and asymmetric neo-diol—presents a compelling case for its use in advanced polymer synthesis. The principles of urethane formation, perfected for drug synthesis, are directly applicable to creating high-performance polyurethanes. Furthermore, its potential to form highly stable, amorphous, and optically clear polyesters and polycarbonates warrants further investigation for applications in specialty coatings, adhesives, and engineered plastics. As the demand for polymers with enhanced durability and specific physical properties grows, this diol stands out as a valuable building block for materials innovation.
References
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- Chemicals Pedia. (n.d.). 2-Methyl-1,3-propanediol (MPO)-What are MPO chemicals?.
- Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
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- Scholars' Mine. (1990, January 1). 2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters.
- Google Patents. (n.d.). US5659089A - Process for making poly(2-methyl-1,3-propanediol).
- Relic Chemicals. (n.d.). 2-Methyl-1,3-Propanediol (MP Diol).
- The Royal Society of Chemistry. (2021, April 8). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- Google Patents. (n.d.). US5470935A - Preparation of cast elastomers using 2-methyl-1,3-propanediol as chain extender.
- Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology.
- Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
- EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent.
- Arctom. (n.d.). CAS NO. 78-26-2 | 2-Methyl-2-propyl-1,3-propanediol | Catalog BD-A623027.
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
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Application Notes and Protocols: Synthesis of Dicarbamates Using 2-Methyl-2-propyl-1,3-propanediol
For: Researchers, scientists, and drug development professionals.
Introduction
Dicarbamates are a significant class of organic compounds with wide-ranging applications in pharmaceuticals and materials science. Structurally, they are characterized by the presence of two carbamate functional groups. One of the most notable applications of dicarbamates is in the development of anxiolytic drugs and muscle relaxants.[1][2] A key precursor for the synthesis of several important dicarbamate-based therapeutics, such as Meprobamate and Carisoprodol, is 2-Methyl-2-propyl-1,3-propanediol.[1][3][4] This diol serves as the backbone onto which the two carbamate moieties are installed.
This document provides a comprehensive guide to the synthesis of dicarbamates from 2-Methyl-2-propyl-1,3-propanediol. It will delve into both traditional and modern synthetic strategies, with a particular emphasis on phosgene-free methods to enhance safety and environmental compatibility. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to successfully synthesize these valuable compounds.
Synthetic Strategies: An Overview
The synthesis of dicarbamates from diols can be broadly categorized into two main approaches: those that utilize phosgene or its derivatives, and those that employ phosgene-free alternatives.
Phosgene and Phosgene-Derivative Methods
Historically, phosgene (COCl₂) was a common reagent for the synthesis of carbamates. The reaction of an alcohol with phosgene forms a chloroformate, which can then be reacted with ammonia or an amine to yield the desired carbamate. For a diol like 2-Methyl-2-propyl-1,3-propanediol, this process would be carried out in a stepwise manner to form the dicarbamate.
However, phosgene is an extremely toxic and hazardous gas, making its use in the laboratory and on an industrial scale highly problematic.[5][6][7] This has led to the development of safer alternatives, such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).[5][6] While these reagents are liquids and solids, respectively, and thus easier to handle than gaseous phosgene, they still pose significant health risks as they can decompose to release phosgene.[8] A patented method describes the synthesis of a dicarbamate precursor from 2-methyl-2-propyl-1,3-propanediol using trichloromethyl chloroformate.[9]
Phosgene-Free Synthesis Routes
The significant hazards associated with phosgene and its derivatives have spurred the development of numerous phosgene-free methods for carbamate and dicarbamate synthesis. These methods are not only safer but are also often more environmentally friendly. Some of the key phosgene-free strategies include:
-
Reaction with Isocyanates: The reaction of an alcohol with an isocyanate is a direct and efficient method for carbamate synthesis.[10][11] To form a dicarbamate from a diol, a diisocyanate would be required.
-
Reaction with Urea: The reaction of an alcohol or diol with urea, often in the presence of a catalyst, can produce carbamates and dicarbamates.[12][13] This method is attractive due to the low cost and low toxicity of urea.
-
Transesterification with other Carbamates: A diol can be reacted with a simple alkyl carbamate, such as ethyl carbamate, in a transesterification reaction to form the desired dicarbamate.[14] This is often catalyzed by a metal alkoxide.
-
Carbonylative Approaches: Using carbon dioxide (CO₂) or carbon monoxide (CO) as a C1 source offers a green and sustainable route to carbamates.[15][16] These reactions typically require a catalyst and can proceed through various intermediates.
This application note will focus on a practical and accessible phosgene-free method utilizing the reaction of 2-Methyl-2-propyl-1,3-propanediol with an alkali metal cyanate and hydrochloric acid, which generates isocyanic acid in situ.
Reaction Mechanism: In Situ Generation of Isocyanic Acid
The chosen method involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with an alkali metal cyanate (e.g., sodium cyanate) in the presence of a strong acid like hydrochloric acid (HCl). The key to this reaction is the in situ generation of isocyanic acid (HNCO).
Step 1: Formation of Isocyanic Acid The alkali metal cyanate reacts with HCl to produce isocyanic acid.
NaOCN + HCl → HNCO + NaCl
Step 2: Reaction of Isocyanic Acid with the Diol The isocyanic acid then acts as the carbamoylating agent, reacting with the hydroxyl groups of the 2-Methyl-2-propyl-1,3-propanediol. This is a nucleophilic addition of the alcohol to the isocyanic acid. This process occurs twice to form the dicarbamate.
R-OH + HNCO → R-O-C(=O)NH₂
The overall reaction is a safe and effective way to produce dicarbamates without handling highly toxic reagents directly.
Experimental Protocol: Synthesis of 2-Methyl-2-propyl-1,3-propanediol Dicarbamate
This protocol details a laboratory-scale synthesis of 2-Methyl-2-propyl-1,3-propanediol dicarbamate, a compound commonly known as Meprobamate.
Materials and Equipment
| Reagent/Equipment | Details | Supplier | CAS Number |
| 2-Methyl-2-propyl-1,3-propanediol | 98% purity | Sigma-Aldrich | 78-26-2 |
| Sodium Cyanate | 96% purity | Alfa Aesar | 917-61-3 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Hydrochloric Acid (gas) | Anhydrous | Praxair | 7647-01-0 |
| Deionized Water | |||
| Round-bottom flask (500 mL) | with magnetic stirrer | VWR | |
| Gas dispersion tube | VWR | ||
| Low-temperature bath | Capable of -20°C to 0°C | ||
| Separatory funnel (500 mL) | VWR | ||
| Rotary evaporator | Büchi | ||
| Buchner funnel and filter flask | VWR | ||
| Melting point apparatus | Stuart | ||
| NMR Spectrometer | 400 MHz | Bruker |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (Viton gloves are recommended when handling chlorinated solvents).[5][6]
-
Fume Hood: All steps of this procedure, especially the handling of dichloromethane and the purging of HCl gas, must be performed in a well-ventilated chemical fume hood.[6]
-
HCl Gas: Hydrochloric acid gas is corrosive and toxic. Ensure the gas cylinder is properly secured and use a regulator and flow meter for controlled addition. Have a base trap (e.g., sodium bicarbonate solution) ready to neutralize any excess HCl gas.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet adapter, dissolve 17.5 g (0.133 mol) of 2-Methyl-2-propyl-1,3-propanediol in 200 mL of dichloromethane.[17]
-
Stir the mixture at room temperature until the diol is completely dissolved.
-
-
Cooling:
-
Cool the reaction mixture to a temperature between 0°C and 5°C using an ice-water bath.[17] For more precise control, a cryocooler can be used.
-
-
Addition of Sodium Cyanate:
-
Once the desired temperature is reached, add 34.58 g (0.532 mol) of sodium cyanate to the reaction mixture in one portion.[17]
-
-
Introduction of HCl Gas:
-
Begin to purge anhydrous hydrochloric acid gas through the reaction mixture via a gas dispersion tube submerged below the surface of the liquid.
-
Maintain a slow and steady flow of HCl gas. The reaction is exothermic, so carefully monitor the temperature and adjust the cooling bath as needed to keep it between 0°C and 5°C.[17]
-
Continue the HCl purge for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Reaction Quenching:
-
Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting diol), stop the flow of HCl gas.
-
Slowly and carefully add 100 mL of cold deionized water to the reaction mixture to quench the reaction.[17] Be cautious as there may be some residual gas evolution.
-
-
Workup and Isolation:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer (bottom layer) from the aqueous layer.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.[17]
-
-
Purification by Recrystallization:
-
The crude product can be purified by recrystallization from hot water.[17][18][19]
-
Suspend the crude solid in a minimal amount of boiling water to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[19]
-
Wash the crystals with a small amount of cold water and then dry them in a vacuum oven at 50°C.
-
Expected Yield and Characterization
-
Yield: A typical yield for this reaction is in the range of 85-90%.[17]
-
Melting Point: The expected melting point of 2-Methyl-2-propyl-1,3-propanediol dicarbamate (Meprobamate) is 104-106°C.[17]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the propyl and methyl groups of the diol backbone, as well as a broad singlet for the -NH₂ protons of the carbamate groups.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the carbamate groups at around 158 ppm.[20][21][22]
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹) and the C=O stretching of the carbamate carbonyl group (around 1700 cm⁻¹).[23]
-
Visualization of the Process
Reaction Pathway
Caption: Synthesis of dicarbamate via in situ generated isocyanic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for dicarbamate synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Ensure a continuous and sufficient flow of HCl gas. - Monitor the reaction by TLC to confirm the consumption of the starting material. - Ensure the sodium cyanate is of good quality and dry. |
| Product loss during workup | - Be careful during the separation of layers in the separatory funnel. - Ensure the pH is neutral before concentrating the organic layer to prevent hydrolysis. | |
| Incomplete reaction | Insufficient HCl | - Check the HCl gas cylinder to ensure it is not empty. - Ensure the gas dispersion tube is not clogged. |
| Low reaction temperature | - While cooling is necessary to control the exotherm, a temperature that is too low may slow the reaction rate. Maintain the temperature within the recommended range. | |
| Product is an oil or does not crystallize | Impurities present | - Repeat the recrystallization process. - Consider using a different solvent system for recrystallization (e.g., ethanol/water). - Purify by column chromatography if recrystallization is ineffective.[18] |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum. |
Conclusion
The synthesis of dicarbamates from 2-Methyl-2-propyl-1,3-propanediol is a crucial transformation for the production of several important pharmaceutical compounds. The protocol detailed in this application note provides a safe, efficient, and phosgene-free method for this synthesis. By understanding the underlying reaction mechanism and adhering to the step-by-step procedure, researchers can reliably produce high-purity dicarbamates for their research and development needs. The emphasis on safety and the inclusion of troubleshooting guidance aim to ensure a successful and safe laboratory experience.
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- 12. reddit.com [reddit.com]
- 13. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GB803059A - 2-methyl-2-sec-butyl-1, 3-propanediol dicarbamate - Google Patents [patents.google.com]
- 15. Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate [quickcompany.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. OPG [opg.optica.org]
- 21. Determination of Monocarbamate to Dicarbamate Ratios in Ethylenediamine Carbamates by NMR Spectroscopy [opg.optica.org]
- 22. scispace.com [scispace.com]
- 23. rsc.org [rsc.org]
Unlocking New Possibilities in Chemical Synthesis: 2-Methyl-2-propyl-1,3-propanediol as a Versatile Solvent
Introduction: Beyond a Building Block
For researchers, scientists, and drug development professionals, the quest for novel and efficient chemical reaction media is perpetual. While 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2) is well-established as a crucial intermediate in the synthesis of pharmaceuticals like carisoprodol and meprobamate, its potential as a versatile, green, and effective reaction solvent remains a largely untapped resource.[1] This guide delves into the physicochemical properties of 2-Methyl-2-propyl-1,3-propanediol that make it an attractive solvent and provides detailed application notes and protocols for its use in various chemical transformations, including nanoparticle synthesis, biocatalysis, and the crystallization of active pharmaceutical ingredients (APIs).
Possessing two hydroxyl (-OH) groups, this diol exhibits a unique combination of polarity, hydrogen bonding capability, and a high boiling point, opening new avenues for reaction design and optimization.[1] Its branched nature can also impart unique steric and electronic properties to the reaction environment.[1]
Physicochemical Properties and Advantages as a Solvent
The utility of a solvent is dictated by its physical and chemical characteristics. 2-Methyl-2-propyl-1,3-propanediol presents a compelling profile for a variety of applications.
| Property | Value | Significance in Chemical Reactions |
| Molecular Formula | C7H16O2 | Provides a balance of hydrophilic and hydrophobic character. |
| Molecular Weight | 132.20 g/mol | Influences viscosity and boiling point. |
| Melting Point | 57-59 °C | Allows for reactions to be conducted at elevated temperatures in a liquid state. |
| Boiling Point | 230 °C at 753 mmHg | Enables reactions at high temperatures without the need for high-pressure apparatus, facilitating reactions with high activation energies. |
| Flash Point | 130 °C (closed cup) | High flash point enhances safety in the laboratory. |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | Its miscibility with water is advantageous for certain reaction workups and for biocatalysis. Its solubility in some organic solvents allows for its use in a range of reaction systems. |
| Toxicity Profile | Low toxicity and readily biodegradable. | Positions it as a "green" or sustainable solvent alternative to more hazardous options. |
The high boiling point of 2-Methyl-2-propyl-1,3-propanediol is a significant advantage, allowing for a wider range of reaction temperatures. This is particularly beneficial for reactions that are sluggish at lower temperatures, potentially leading to shorter reaction times and improved yields. Furthermore, its low volatility reduces solvent loss through evaporation and minimizes worker exposure.
Application Note 1: A Green Medium for Nanoparticle Synthesis via the Polyol Process
The "polyol process" is a well-established wet-chemistry method for the synthesis of metallic nanoparticles.[2] In this process, a polyol serves as both the solvent and the reducing agent for a metal salt precursor.[2][3] The high boiling point of 2-Methyl-2-propyl-1,3-propanediol allows for the necessary thermal decomposition of the metal precursor, while its hydroxyl groups facilitate the reduction of metal ions to their zero-valent state.[2]
Causality of Experimental Choices:
-
High Temperature: The elevated reaction temperature is crucial for the thermal decomposition of the metal salt and for overcoming the activation energy of the reduction reaction.
-
Polyol as Reducing Agent: The hydroxyl groups of 2-Methyl-2-propyl-1,3-propanediol are oxidized, providing the electrons necessary to reduce the metal cations.
-
Stabilizing Agent: The polyol can also act as a capping agent, adsorbing to the surface of the newly formed nanoparticles and preventing their aggregation, thus controlling their size and morphology.
Protocol: Synthesis of Silver Nanoparticles
This protocol provides a general framework for the synthesis of silver nanoparticles. The specific concentration of reagents and reaction time may need to be optimized for the desired nanoparticle size and morphology.
Materials:
-
Silver nitrate (AgNO₃)
-
2-Methyl-2-propyl-1,3-propanediol
-
Polyvinylpyrrolidone (PVP) (optional, as an additional stabilizer)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Magnetic stirrer with hotplate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the three-neck flask with the condenser, thermometer, and a gas inlet. Place the flask on the magnetic stirrer/hotplate.
-
Solvent Addition: Add 100 mL of 2-Methyl-2-propyl-1,3-propanediol to the flask and begin stirring.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen, which can interfere with the reaction.
-
Heating: Heat the solvent to 150 °C under a gentle flow of inert gas.
-
Precursor Injection: In a separate vial, dissolve 0.1 g of silver nitrate in 5 mL of 2-Methyl-2-propyl-1,3-propanediol. If using PVP, dissolve it in this solution as well (e.g., 0.2 g).
-
Reaction: Using a syringe, rapidly inject the silver nitrate solution into the hot, stirring solvent.
-
Monitoring: The solution will change color as the nanoparticles form, typically to a yellowish-brown or reddish-brown. Maintain the reaction at 150 °C for 1-2 hours.
-
Cooling: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature with continuous stirring.
-
Isolation: The nanoparticles can be isolated by adding a non-solvent (e.g., acetone) to precipitate the particles, followed by centrifugation and washing with ethanol.
Application Note 2: Enhancing Biocatalysis through a Favorable Microenvironment
Enzymatic reactions in non-aqueous media offer several advantages, including increased substrate solubility (especially for hydrophobic molecules), suppression of water-dependent side reactions, and improved enzyme stability. 2-Methyl-2-propyl-1,3-propanediol, being a water-miscible and biocompatible diol, can serve as a co-solvent or even the primary solvent in biocatalytic transformations.
Causality of Experimental Choices:
-
Enzyme Stability: The polyol structure can help to maintain the essential water layer around the enzyme, preserving its active conformation. Its high boiling point also allows for reactions at temperatures that can enhance enzyme activity without denaturation.
-
Substrate Solubility: For reactions involving poorly water-soluble substrates, 2-Methyl-2-propyl-1,3-propanediol can significantly improve their concentration in the reaction medium, leading to higher reaction rates.
-
Reduced Water Activity: By controlling the water content in the solvent system, it is possible to shift reaction equilibria, for example, favoring synthesis over hydrolysis in esterification reactions.
Protocol: Lipase-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of an ester using a lipase in 2-Methyl-2-propyl-1,3-propanediol.
Materials:
-
Lipase (e.g., from Candida antarctica B, immobilized)
-
Carboxylic acid (e.g., lauric acid)
-
Alcohol (e.g., 1-butanol)
-
2-Methyl-2-propyl-1,3-propanediol (anhydrous)
-
Molecular sieves (4Å)
-
Shaking incubator or orbital shaker
-
Reaction vials
Procedure:
-
Solvent Preparation: Dry the 2-Methyl-2-propyl-1,3-propanediol over activated molecular sieves for at least 24 hours to reduce the water content.
-
Reagent Preparation: In a reaction vial, dissolve the carboxylic acid (e.g., 0.1 M) and the alcohol (e.g., 0.1 M) in 10 mL of the dried 2-Methyl-2-propyl-1,3-propanediol.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10 mg/mL) to the reaction mixture.
-
Reaction: Place the vial in a shaking incubator at a controlled temperature (e.g., 50-60 °C) and agitate at 200 rpm.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or titration of the remaining acid).
-
Workup: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.
-
Product Isolation: The product can be isolated by vacuum distillation to remove the solvent or by liquid-liquid extraction after diluting the reaction mixture with water and an appropriate organic solvent.
Conclusion and Future Outlook
2-Methyl-2-propyl-1,3-propanediol presents a compelling case for its broader adoption as a reaction solvent in various fields of chemical synthesis. Its favorable physicochemical properties, including a high boiling point, low toxicity, and biodegradability, align well with the principles of green chemistry. The application notes and protocols provided herein for nanoparticle synthesis, biocatalysis, and API crystallization serve as a starting point for researchers to explore the potential of this versatile diol. Further investigation into its use in other reaction classes, such as cross-coupling reactions and polymerizations, is warranted and could unlock new efficiencies and sustainable synthetic routes. As the chemical industry continues to evolve, the exploration of underutilized solvents like 2-Methyl-2-propyl-1,3-propanediol will be crucial in driving innovation and developing more environmentally benign chemical processes.
References
- Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).
- Vertex AI Search. (n.d.).
- ChemBK. (2024, April 9). 2-Methyl-2-propyl-1,3-propanediol.
- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent.
- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2).
- Skin Care Ingredient. (2025, November 11). Methylpropanediol | 2-methyl-1,3-propanediol.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- Green Chemistry (RSC Publishing). (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
- International Journal of Pharmaceutics. (2000). Crystallization processes in pharmaceutical technology and drug delivery design.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.
- PMC - NIH. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- Wiley Online Library. (n.d.). Green Reaction Media in Organic Synthesis.
- Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. (n.d.).
- ResearchGate. (2025, August 6). Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether).
- Regulatory Toxicology and Pharmacology. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
- PubMed Central. (n.d.). Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications.
- MDPI. (n.d.). Nanoparticles: Synthesis, Morphophysiological Effects, and Proteomic Responses of Crop Plants.
- PMC - NIH. (2024, November 29). Progress in 1,3-propanediol biosynthesis.
Sources
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methyl-2-propyl-1,3-propanediol
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-methyl-2-propyl-1,3-propanediol (MPD), a key intermediate in the pharmaceutical industry.[1] It is a precursor for the synthesis of tranquilizers such as Meprobamate and muscle relaxants like Carisoprodol.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a step-by-step protocol.
Introduction
2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a white crystalline solid with a diol functional group that makes it a versatile building block in organic synthesis.[2] Its branched structure is crucial for the pharmacological activity of the derivatives it is used to create.[1][2] While several synthetic routes exist, this guide will focus on a robust and high-yielding method suitable for a laboratory setting: the crossed Cannizzaro-type reaction of 2-methylpentanal with formaldehyde.[2][4][5]
Synthetic Strategy and Mechanistic Insights
The chosen synthetic pathway involves two main stages:
-
Formation of 2-Methylpentanal: This aldehyde can be obtained via the hydrogenation of 2-methyl-2-pentenal.
-
Hydroxymethylation and Reduction: 2-Methylpentanal undergoes a base-catalyzed reaction with formaldehyde. This proceeds via an initial aldol-type addition (hydroxymethylation) at the α-carbon, followed by a crossed Cannizzaro reaction where formaldehyde acts as the reducing agent.
Causality Behind Experimental Choices
The selection of this two-step route is based on its efficiency and high reported yields.[2][4][5] The crossed Cannizzaro reaction is particularly effective here because 2-methylpentanal has an enolizable α-hydrogen, allowing for the initial aldol addition of formaldehyde. Subsequently, in the presence of a strong base and excess formaldehyde (which lacks α-hydrogens), the intermediate aldehyde is reduced to the corresponding primary alcohol, while formaldehyde is oxidized to formate.
The reaction workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of 2-Methyl-2-propyl-1,3-propanediol.
The mechanism of the key hydroxymethylation and reduction step is outlined below:
Caption: Simplified mechanism of the base-catalyzed reaction of 2-methylpentanal with formaldehyde.
Experimental Protocol
This protocol details the synthesis of 2-methyl-2-propyl-1,3-propanediol from 2-methylpentanal.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Methylpentanal | 123-15-9 | 100.16 | Specify amount | Starting material |
| Formaldehyde (36% solution) | 50-00-0 | 30.03 | Molar excess | Reagent and reducing agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Catalytic amount | Base catalyst |
| Benzene | 71-43-2 | 78.11 | For extraction | Caution: Carcinogen. Use in a fume hood. |
| Deionized Water | 7732-18-5 | 18.02 | For washing | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylpentanal.
-
To the dropping funnel, add a 36% aqueous solution of formaldehyde.
-
-
Reaction Execution:
-
Begin stirring the 2-methylpentanal at room temperature.
-
Slowly add the formaldehyde solution dropwise to the flask.
-
After the addition of formaldehyde, add a solution of sodium hydroxide dropwise.
-
The reaction is exothermic, and the temperature will naturally rise.[2][4][5] Maintain the temperature around 70°C.
-
After the initial exothermic phase, heat the reaction mixture to 90°C for approximately one hour.[2][4]
-
-
Work-up and Extraction:
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the benzene solvent by distillation.
-
The crude product is then purified by vacuum distillation, collecting the fraction at approximately 160°C at 14.7 kPa.[2][4] A high yield of over 90% can be expected.[2][4][5]
-
Characterization
The final product, 2-methyl-2-propyl-1,3-propanediol, is a white crystalline solid at room temperature.[2]
-
Melting Point: 57-59 °C[6]
-
Boiling Point: 230 °C at 100.4 kPa[5]
-
Spectroscopic Data: The structure can be confirmed using standard analytical techniques. Reference spectra are available in public databases.[7][8][9]
-
¹H NMR: Expected to show signals corresponding to the methyl, propyl, and hydroxymethyl protons.
-
IR Spectroscopy: A broad peak characteristic of the O-H stretch of the alcohol groups is expected.[9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 132.20 g/mol .[7][9][10]
-
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling formaldehyde and benzene.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzene is a known carcinogen and should be handled with extreme care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
Conclusion
The described protocol provides a reliable and high-yielding method for the laboratory-scale synthesis of 2-methyl-2-propyl-1,3-propanediol. By understanding the underlying reaction mechanism, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The final product is a key intermediate for the development of important pharmaceutical compounds.
References
- Vertex AI Search. (n.d.). Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing.
- ChemicalBook. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- SpectraBase. (n.d.). 2-Methyl-2-propyl-1,3-Propanediol.
- Guidechem. (n.d.). 2-Methyl-2-propyl-1,3-propanediol 78-26-2 wiki.
- Sigma-Aldrich. (n.d.). 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2.
- NIST WebBook. (n.d.). 1,3-Propanediol, 2-methyl-2-propyl-.
- NIST WebBook. (n.d.). 1,3-Propanediol, 2-methyl-2-propyl-.
- BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]
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- 6. 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2 [sigmaaldrich.com]
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- 10. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-propyl-1,3-propanediol
An in-depth guide to the synthesis of 2-Methyl-2-propyl-1,3-propanediol, a critical intermediate in pharmaceutical manufacturing.
Introduction
2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2) is a key chemical intermediate, primarily utilized in the synthesis of dicarbamate drugs such as the tranquilizer Meprobamate and the muscle relaxant Carisoprodol.[1][2] Its unique branched diol structure makes it an essential building block in organic synthesis.[3] Achieving a high yield of this compound is critical for the economic viability of these pharmaceutical products. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges and optimize their synthetic protocols.
Overview of Synthetic Routes
The industrial production of 2-Methyl-2-propyl-1,3-propanediol predominantly follows two main pathways. Both routes begin with simpler aldehydes and involve base-catalyzed reactions. Understanding these pathways is crucial for diagnosing and resolving yield-related issues.
-
Aldol Addition followed by Hydrogenation: This method involves the aldol addition of propanal. The resulting α,β-unsaturated aldehyde, 2-methyl-2-pentenal, is then hydrogenated to produce the target diol.[2]
-
Hydroxymethylation and Crossed-Cannizzaro Reaction: This is a classical and widely used approach. It starts with 2-methylpentanal (or isobutyraldehyde), which is reacted with formaldehyde in the presence of a strong base like sodium hydroxide.[2][4] The reaction proceeds via a base-catalyzed aldol addition (hydroxymethylation) followed by a crossed-Cannizzaro reaction, where formaldehyde acts as a hydride donor to reduce an intermediate aldehyde to the desired diol.[5][6]
Caption: Primary synthetic pathways to 2-Methyl-2-propyl-1,3-propanediol.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, particularly focusing on the more common hydroxymethylation/Cannizzaro route.
Low Reaction Yield
Q1: My overall yield is significantly lower than the reported >90%. What are the most likely causes?
A1: Low yields can stem from several factors, primarily related to side reactions, incomplete conversion, or losses during workup.
-
Side Reactions (Cannizzaro Disproportionation): The core of this synthesis is a crossed-Cannizzaro reaction where formaldehyde ideally reduces the intermediate aldehyde. However, if conditions are not optimal, the intermediate aldehyde can react with itself (a standard Cannizzaro reaction), leading to the formation of an unwanted carboxylic acid and the desired alcohol, which limits the theoretical yield to 50% for that portion of the reactant.[7]
-
Temperature Control: The reaction is highly exothermic.[4] If the temperature rises uncontrollably (e.g., above 90-100°C), it can promote side reactions, including polymerization of formaldehyde or aldol condensation byproducts.
-
Reagent Stoichiometry: An incorrect molar ratio of formaldehyde to the starting aldehyde can starve the reaction of its reducing agent, leading to incomplete conversion. An excess of formaldehyde is typically used to favor the desired crossed-Cannizzaro pathway.[6]
-
Base Concentration: The concentration of the base (e.g., NaOH) is critical. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can favor the standard Cannizzaro reaction and other side reactions.[5]
-
Losses During Extraction: The product has good water solubility.[4] Inefficient extraction from the aqueous layer during workup is a common source of product loss. Multiple extractions with a suitable organic solvent (like benzene or toluene) are necessary to ensure complete recovery.
Q2: I'm observing a large amount of formate salt as a byproduct. How can I minimize this?
A2: The formation of formate is an intrinsic part of the crossed-Cannizzaro reaction, as formaldehyde is oxidized to formic acid (which is then deprotonated to formate) while it reduces the intermediate aldehyde.[8] The goal is to ensure this is the primary oxidative pathway.
-
Mechanism Insight: In the crossed-Cannizzaro reaction, the hydroxide ion attacks the more reactive carbonyl of formaldehyde. The resulting intermediate then transfers a hydride ion to the other aldehyde (the intermediate from the hydroxymethylation step).[5] This is the desired pathway.
-
Optimizing Conditions: To favor this, ensure a slight excess of formaldehyde is present throughout the reaction. Slow, dropwise addition of the base solution helps maintain a controlled temperature and concentration gradient, preventing localized high concentrations of base that could promote other reactions.[4]
Caption: Simplified mechanism of the crossed-Cannizzaro reaction.
Reaction Conditions & Control
Q3: How critical is temperature control during the base addition, and what is the optimal range?
A3: Temperature control is arguably the most critical parameter for achieving high yield.
-
Causality: The initial reaction is exothermic.[4] A rapid increase in temperature can lead to the classic Cannizzaro reaction of the intermediate aldehyde with itself, or worse, the uncontrolled polymerization of formaldehyde (paraformaldehyde formation).
-
Optimal Profile: The reaction is often initiated at room temperature, and the exothermic nature is allowed to raise the temperature naturally to around 70°C. External heating is then applied to maintain the temperature at a specific setpoint, typically around 90°C, for a defined period (e.g., 1 hour) to drive the reaction to completion.[4] Cooling may be necessary during the initial base addition to prevent a runaway reaction.
Q4: What is the ideal molar ratio of 2-methylpentanal to formaldehyde and base?
A4: The stoichiometry is key to maximizing the crossed-Cannizzaro pathway.
-
Aldehyde Ratio: A molar excess of formaldehyde is required. This ensures that it is readily available to act as the reducing agent for the intermediate aldehyde formed after hydroxymethylation. A typical ratio might be 1 mole of 2-methylpentanal to 1.1-1.5 moles of formaldehyde.
-
Base Ratio: The base is catalytic for the aldol step but is consumed in the Cannizzaro reaction (to form the formate salt). Therefore, at least one molar equivalent of base relative to the limiting aldehyde is required. A slight excess is often used to ensure a sufficiently high pH for the reaction to proceed efficiently.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Temperature | 70-90°C | Below 70°C, reaction is too slow. Above 90°C, risk of side reactions increases, lowering yield.[4] |
| Molar Ratio (HCHO:Aldehyde) | 1.1:1 to 1.5:1 | Ensures formaldehyde is the primary reductant, maximizing the crossed-Cannizzaro pathway.[6] |
| Base Concentration | 1.0-1.2 equivalents | Sufficiently high rate; avoids promoting unwanted self-condensation reactions.[5] |
| Reaction Time | 1-2 hours | Ensures reaction goes to completion. Monitor by TLC or GC to confirm disappearance of starting material. |
Product Purification
Q5: I'm struggling with the purification. The product seems to be co-distilling with impurities or is difficult to extract. What are the best practices?
A5: Purification requires careful attention to phase separation and distillation.
-
Phase Separation: After the reaction is complete and cooled, it will separate into two layers. The upper organic layer contains the product, while the lower aqueous layer contains the formate salt, excess base, and some dissolved product.[4]
-
Extraction: Do not discard the aqueous layer immediately. The product, being a diol, has significant water solubility. Extract the aqueous layer multiple times (at least 3x) with a suitable solvent like benzene, toluene, or methyl tert-butyl ether (MTBE) to recover the dissolved product.[4] Combine these extracts with the original organic layer.
-
Washing: Wash the combined organic layers with water or a brine solution to remove any remaining water-soluble impurities.
-
Distillation: The final purification step is typically fractional distillation under reduced pressure.[4] This is crucial for separating the high-boiling product (boiling point ~130°C at reduced pressure) from lower-boiling solvents and higher-boiling byproducts.[9] A good vacuum and a fractionating column are essential for achieving high purity.
Frequently Asked Questions (FAQs)
What is the required purity of the starting materials? For optimal results, use reagents with >98% purity. Impurities in the starting aldehyde can lead to a complex mixture of byproducts that are difficult to separate. Water content in solvents should be minimal.
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting aldehyde. For more quantitative analysis, Gas Chromatography (GC) can be used to monitor the formation of the product and consumption of the reactant over time.
What are the primary safety concerns for this synthesis?
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium Hydroxide: Is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Exothermic Reaction: The reaction can generate significant heat. Use an ice bath to control the temperature during the initial addition of base and ensure the reaction vessel is adequately sized.
-
Solvents: Organic solvents like benzene are flammable and toxic. Use with proper ventilation and away from ignition sources.
Detailed Experimental Protocol
This protocol is a synthesized example based on common literature procedures for the hydroxymethylation/Cannizzaro route.[4]
Materials:
-
2-Methylvaleraldehyde (1 mole)
-
Formaldehyde (36% aqueous solution, 1.2 moles)
-
Sodium Hydroxide (1.1 moles)
-
Benzene or Toluene (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Reaction flask with overhead stirrer, dropping funnel, condenser, and thermometer.
Procedure:
-
Setup: Charge the reaction flask with 2-methylvaleraldehyde and the formaldehyde solution. Begin stirring.
-
Base Addition: Prepare a solution of sodium hydroxide in water. Add this solution dropwise to the reaction flask via the dropping funnel. Monitor the temperature closely. The reaction is exothermic and the temperature will naturally rise. Use a water bath to maintain the temperature below 70°C during the initial addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 1 hour with vigorous stirring.
-
Cooling & Separation: Cool the mixture to 60°C and stop stirring. Allow the mixture to stand and separate into two layers.
-
Workup: Separate the upper organic layer. Extract the lower aqueous layer three times with benzene.
-
Combine & Wash: Combine the organic layer and the benzene extracts. Wash the combined organic phase with water, then with brine.
-
Drying & Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the benzene by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction that boils at approximately 160°C at 14.7 kPa.[4] The final product is a white crystalline solid upon cooling.[2]
References
- [Vertex AI Search Result 1] Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applic
- [Vertex AI Search Result 2] 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 - ChemicalBook.
- [Vertex AI Search Result 3] CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google P
- [Vertex AI Search Result 4] Synthesis of 2-methyl-1,3-propanediol - PrepChem.com.
- [Vertex AI Search Result 5] 2-Methyl-2-propyl-1,3-propanediol 78-26-2 wiki - Guidechem.
- [Vertex AI Search Result 6] US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google P
- [Vertex AI Search Result 7] Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline.
- [Vertex AI Search Result 8] A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration - Green Chemistry (RSC Publishing).
- [Vertex AI Search Result 9] 2-METHYL-2-NITRO-1,3-PROPANEDIOL synthesis - ChemicalBook.
- [Vertex AI Search Result 10] 2-Methyl-2-propyl-1,3-propanediol: Applic
- [Vertex AI Search Result 11] Synthetic applications of the Cannizzaro reaction - PMC - PubMed Central - NIH.
- [Vertex AI Search Result 12] Cannizzaro Reaction - Chemistry LibreTexts.
- [Vertex AI Search Result 13] US3442931A - Preparation of 2,2-disubstituted-1,3-propanediol monoesters - Google P
- [Vertex AI Search Result 14] 2-Methyl-2-propyl-1,3-propanediol - Wikipedia.
- [Vertex AI Search Result 15] EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org.
- [Vertex AI Search Result 16] Cannizzaro Reaction | Chem-St
- [Vertex AI Search Result 17] 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2 - Sigma-Aldrich.
- [Vertex AI Search Result 18] CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol - Google P
- [Vertex AI Search Result 19] How would you prepare 2-methyl-2-propanol via a Grignard with diethyl carbonate as your carbonyl... - Homework.Study.com.
- [Vertex AI Search Result 20] Solved Experiment 3: Diastereoselective Synthesis of | Chegg.com.
- [Vertex AI Search Result 21] 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem.
- [Vertex AI Search Result 22] Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol - Cole-Parmer.
- [Vertex AI Search Result 23] US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google P
- [Vertex AI Search Result 24] A novel separation and purification process for 1,3-propanediol - ResearchG
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Technical Support Center: Synthesis of 2-Methyl-2-propyl-1,3-propanediol
Document ID: TSC-MPP-01A
Last Updated: January 11, 2026
Introduction
Welcome to the technical support center for the synthesis of 2-Methyl-2-propyl-1,3-propanediol (MPP). This critical intermediate is essential for the production of several pharmaceutical agents, including the muscle relaxant carisoprodol and the tranquilizer meprobamate.[1][2][3] Achieving high purity and yield is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis of MPP, with a specific focus on the formation and mitigation of process-related side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for 2-Methyl-2-propyl-1,3-propanediol (MPP)?
The most common and economically viable synthesis route involves a base-catalyzed reaction between 2-methylpentanal (derived from the self-condensation of propanal or other methods) and formaldehyde.[4] This process occurs in two main stages within a single pot:
-
Aldol Addition (Hydroxymethylation): Two equivalents of formaldehyde react with 2-methylpentanal at the α-carbon position to form a dialdol intermediate.
-
Crossed-Cannizzaro Reaction: A third equivalent of formaldehyde acts as a reducing agent, converting the intermediate aldehyde to the primary alcohol of MPP. In this step, the formaldehyde is oxidized to formic acid (or its salt).[5][6][7]
This entire sequence is a sophisticated example of tandem catalysis, where precise control of stoichiometry and reaction conditions is critical to maximize the yield of the desired diol.
Q2: What are the most common side products I should expect in this synthesis?
Several side products can arise from competing reaction pathways. The most frequently observed impurities include:
-
Sodium or Potassium Formate: A necessary byproduct of the Crossed-Cannizzaro reduction step.[6][7]
-
Unreacted 2-Methylpentanal: Due to incomplete reaction or improper stoichiometry.
-
Paraformaldehyde: Polymerization of formaldehyde, especially in concentrated solutions or at improper temperatures.[8]
-
Methanol: From the self-disproportionation (Cannizzaro reaction) of formaldehyde.[8][9]
-
MPP Monoforrmate and Diforrmate Esters: Formed by the esterification of the MPP product with the formic acid byproduct, particularly under acidic workup conditions or prolonged heating.
-
Self-Condensation Products of 2-Methylpentanal: Aldol addition of 2-methylpentanal with itself can lead to higher molecular weight impurities.
Q3: Why is the molar ratio of formaldehyde to 2-methylpentanal so critical?
The stoichiometry is arguably the most important parameter to control. A molar ratio of at least 3:1 (formaldehyde:2-methylpentanal) is theoretically required.
-
2 moles of HCHO are for the aldol addition to the α-carbon.
-
1 mole of HCHO is for the Crossed-Cannizzaro reduction.
Using an excess of formaldehyde (e.g., 3.1 to 3.5 equivalents) is common practice to drive the reaction to completion and ensure the full reduction of the intermediate. However, an excessive amount can increase the rate of the competing self-Cannizzaro reaction of formaldehyde, leading to higher levels of methanol and formate salts, which complicates purification.[8][9]
Troubleshooting Guide: Side Product Formation & Mitigation
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My final product is contaminated with a significant amount of a formate ester. What caused this and how can I fix it?
Answer:
Causality: The presence of MPP monformate or diformate is a classic sign of esterification between your diol product and the formic acid generated during the Cannizzaro reduction. This is exacerbated by:
-
Acidic Conditions: If your workup involves an acidic quench while formic acid is still present, you have created ideal conditions for Fischer esterification.
-
High Temperatures: Prolonged heating of the reaction mixture post-Cannizzaro reaction can also promote ester formation, even without a strong acid catalyst.
Mitigation & Solution:
-
Alkaline Workup: Ensure your initial workup is performed under basic conditions. This keeps the formic acid deprotonated as the non-nucleophilic formate salt, preventing it from participating in esterification.
-
Temperature Control: After the main reaction is complete, cool the mixture before proceeding with extraction and purification steps.
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Saponification: If your product is already contaminated, you can cleave the ester by treating the crude material with a base like NaOH or KOH in a water/alcohol mixture, followed by re-extraction of the purified MPP.
Problem 2: My GC-MS analysis shows a peak corresponding to C8H16O2, but it's not my product. What could it be?
Answer:
Plausible Identity: This molecular formula likely corresponds to an isomer of your product. A common side product is 2,2-dimethyl-1,3-hexanediol .
Causality: This impurity arises from an alternative starting material. The synthesis of 2-methylpentanal can sometimes produce its isomer, 2,2-dimethylbutanal . If this isomer is present in your starting material, it will undergo the same hydroxymethylation and reduction sequence to yield 2,2-dimethyl-1,3-hexanediol.
Mitigation & Solution:
-
Starting Material Purity Check: Always analyze your 2-methylpentanal raw material by GC-MS before starting the synthesis to check for isomeric purity.
-
Fractional Distillation: If the impurity is present, it can often be separated from the final MPP product by careful fractional distillation under vacuum, as their boiling points will differ.
Problem 3: The reaction yield is very low, and I recovered a large amount of a viscous, water-insoluble oil.
Answer:
Causality: This scenario strongly suggests that the self-condensation of 2-methylpentanal has outcompeted the desired reaction with formaldehyde. 2-methylpentanal has an α-hydrogen and can undergo base-catalyzed aldol addition and subsequent condensation with itself, especially if the reactivity of formaldehyde is compromised. This leads to the formation of higher molecular weight aldehydes and alcohols (e.g., C12 compounds).
Factors that favor this side reaction include:
-
Slow Formaldehyde Addition: If formaldehyde is added too slowly to the basic 2-methylpentanal solution, the latter has more opportunity to react with itself.
-
Low Formaldehyde Reactivity: Using aged or low-quality formaldehyde sources that have polymerized to paraformaldehyde can reduce the concentration of active monomeric formaldehyde.
-
Excessively Strong Base or High Temperature: Aggressive conditions can accelerate the rate of self-condensation.
Mitigation & Solution:
-
Reverse Addition: Add the 2-methylpentanal slowly to a pre-mixed solution of formaldehyde and the base. This ensures that the 2-methylpentanal is always in an environment with a high concentration of the more reactive formaldehyde.
-
Use High-Quality Formaldehyde: Use fresh, stabilized formaldehyde solution or prepare monomeric formaldehyde from paraformaldehyde immediately before use.
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Moderate Conditions: Use a less concentrated base (e.g., NaOH solution) and maintain the reaction temperature within the recommended range (typically 60-90°C, depending on the specific protocol).[4]
Visualizing Reaction Pathways
Understanding the competition between the desired reaction and side product formation is key to process optimization.
Main Synthesis Pathway
Caption: Desired reaction pathway for MPP synthesis.
Common Side Product Pathways
Caption: Competing pathways leading to common impurities.
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for identifying and quantifying the primary product and potential side products.
1. Sample Preparation:
-
Accurately weigh ~20 mg of the crude reaction mixture or purified product into a GC vial.
-
Add 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Cap the vial and vortex thoroughly to dissolve the sample.
2. GC-MS Instrumentation and Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically effective.
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Detector: Scan range 40-400 m/z.
3. Data Analysis:
-
Identify the peak for 2-Methyl-2-propyl-1,3-propanediol (C7H16O2, MW: 132.20).
-
Search for the molecular ions and fragmentation patterns of expected impurities listed in the table below.
-
Quantify using area percent normalization, assuming similar response factors for a preliminary assessment. For accurate quantification, use a calibrated internal standard.
Table 1: Common Impurities and their Characteristics
| Compound Name | Molecular Formula | Molecular Weight | Common Cause | Mitigation Strategy |
| 2-Methylpentanal | C6H12O | 100.16 | Incomplete reaction | Increase formaldehyde stoichiometry; optimize reaction time/temp. |
| MPP Monoforrmate | C8H16O3 | 160.21 | Esterification with formic acid | Alkaline workup; avoid excess heat. |
| Methanol | CH4O | 32.04 | Self-Cannizzaro of formaldehyde | Avoid large excess of formaldehyde. |
| 2,2-Dimethyl-1,3-hexanediol | C8H18O2 | 146.23 | Isomeric impurity in starting material | Source high-purity 2-methylpentanal. |
References
- Vertex AI Search. (n.d.). Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing.
- ResearchGate. (n.d.). The mechanism of the Cannizzaro reaction of Formaldehyde.
- askIITians. (n.d.). In crossed cannizzaro reactions between formaldehyde and Benzaldehyde.
- Toppr. (n.d.). Formaldehyde HCHO undergoes Cannizzaro reaction Give reason.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed Cannizzaro Reaction.
- Guidechem. (n.d.). 2-Methyl-2-propyl-1,3-propanediol 78-26-2 wiki.
- 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. (n.d.).
- Wikipedia. (2023). 2-Methyl-2-propyl-1,3-propanediol.
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- 5. Formaldehyde HCHO undergoes Cannizzaro reaction Give class 11 chemistry CBSE [vedantu.com]
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- 8. researchgate.net [researchgate.net]
- 9. In crossed cannizzaro reactions between formaldehyde and Benzaldehyde - askIITians [askiitians.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-2-propyl-1,3-propanediol
Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-propyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this valuable intermediate. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and provide authoritative references to ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for 2-Methyl-2-propyl-1,3-propanediol?
A1: There are two predominant synthetic pathways for the production of 2-Methyl-2-propyl-1,3-propanediol. The first involves an aldol condensation of propanal followed by hydrogenation. The second, a classic approach, utilizes the hydroxymethylation of 2-methylpentanal followed by a crossed Cannizzaro-type disproportionation with formaldehyde.[1]
Q2: Which synthetic route is preferable?
A2: The choice of synthetic route often depends on the available starting materials, desired scale, and cost considerations. The aldol condensation route is a common industrial method. The hydroxymethylation/Cannizzaro route is also well-established, though the synthesis of the starting material, 2-methylpentanal, from propanal can add extra steps and cost.[2]
Q3: What are the critical quality attributes of 2-Methyl-2-propyl-1,3-propanediol for pharmaceutical applications?
A3: For pharmaceutical applications, particularly in the synthesis of drugs like meprobamate and carisoprodol, high purity is paramount.[1] Key quality attributes include the absence of residual starting materials, solvents, and side-reaction products. The final product is typically a white crystalline solid with a defined melting point.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 2-Methyl-2-propyl-1,3-propanediol, categorized by the synthetic route.
Route 1: Aldol Condensation of Propanal followed by Hydrogenation
This two-step process first involves the base-catalyzed self-condensation of propanal to form 2-methyl-2-pentenal, which is then hydrogenated to the desired diol.
Step 1: Aldol Condensation of Propanal
Q: My aldol condensation of propanal is resulting in a low yield of 2-methyl-2-pentenal and a mixture of other products. What is going wrong?
A: Low yield and the formation of multiple products in the aldol condensation of propanal are common issues. Here are the likely causes and their solutions:
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Formation of Multiple Aldol Products: Propanal can undergo self-condensation to form 3-hydroxy-2-methylpentanal, which then dehydrates to 2-methyl-2-pentenal. However, competing reactions can occur. If acetaldehyde is present as an impurity in your propanal, a crossed aldol condensation can lead to a mixture of four different products.[3]
-
Solution: Ensure the purity of your starting propanal. Use freshly distilled propanal to minimize the presence of acetaldehyde and other impurities.
-
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters.
-
Solution: Maintain a controlled temperature, typically in the range of 20-40°C. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid the formation of higher molecular weight byproducts.
-
-
Incorrect Base Concentration: The concentration of the base catalyst (e.g., NaOH) is crucial. Too high a concentration can promote side reactions.
-
Solution: Use a dilute solution of the base and add it gradually to the reaction mixture to maintain better control over the reaction.
-
Experimental Protocol: Aldol Condensation of Propanal
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place freshly distilled propanal.
-
Catalyst Addition: Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 2-5%) to the propanal with vigorous stirring. Maintain the temperature between 20-30°C using an ice bath if necessary.
-
Reaction: Continue stirring for 2-4 hours after the addition is complete. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude 2-methyl-2-pentenal by fractional distillation.
Step 2: Hydrogenation of 2-Methyl-2-pentenal
Q: The hydrogenation of my 2-methyl-2-pentenal is incomplete, or I am observing the formation of byproducts.
A: Incomplete hydrogenation and byproduct formation are often related to the catalyst, hydrogen pressure, or temperature.
-
Catalyst Deactivation: The catalyst (e.g., nickel, palladium, platinum) can be poisoned by impurities in the substrate or the hydrogen gas.[4] Sulfur and nitrogen-containing compounds are common catalyst poisons.
-
Solution: Ensure the purity of your 2-methyl-2-pentenal and use high-purity hydrogen gas. If catalyst poisoning is suspected, a fresh batch of catalyst should be used.
-
-
Insufficient Hydrogen Pressure or Temperature: These parameters are critical for driving the reaction to completion.
-
Solution: Optimize the hydrogen pressure and temperature. Typical conditions for the hydrogenation of α,β-unsaturated aldehydes involve pressures of 10-100 atm and temperatures ranging from 80-150°C.
-
-
Side Reactions (Decarbonylation): At higher temperatures, decarbonylation of the aldehyde can occur, leading to the formation of alkanes and carbon monoxide.[5]
-
Solution: Operate at the lower end of the effective temperature range to minimize this side reaction.
-
Experimental Protocol: Hydrogenation of 2-Methyl-2-pentenal
-
Reactor Setup: In a high-pressure autoclave, place the purified 2-methyl-2-pentenal and a suitable hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 atm). Heat the mixture to the target temperature (e.g., 100-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: The resulting 2-Methyl-2-propyl-1,3-propanediol can be purified by vacuum distillation.
Route 2: Hydroxymethylation of 2-Methylpentanal and Crossed Cannizzaro Reaction
This route involves the reaction of 2-methylpentanal with formaldehyde in the presence of a strong base. The reaction proceeds through a hydroxymethylation step followed by a crossed Cannizzaro reaction.
Q: My crossed Cannizzaro reaction of 2-methylpentanal with formaldehyde is giving a low yield of the desired diol.
A: Low yields in this reaction can often be attributed to the stoichiometry of the reactants and the reaction conditions.
-
Incorrect Stoichiometry: The molar ratio of 2-methylpentanal to formaldehyde is critical. An excess of formaldehyde is typically used to ensure complete conversion of the 2-methylpentanal.
-
Solution: Use at least a two-fold molar excess of formaldehyde.
-
-
Suboptimal Temperature and Base Concentration: The reaction is exothermic, and the temperature needs to be controlled to prevent side reactions. The concentration of the strong base (e.g., NaOH or KOH) also plays a significant role.
-
Solution: Add the base solution dropwise to control the temperature, ideally maintaining it between 60-80°C. The concentration of the base should be carefully optimized.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a sufficient reaction time, typically 1-2 hours after the addition of the base is complete. Monitor the reaction by GC to confirm the disappearance of the starting aldehyde.
-
Experimental Protocol: Crossed Cannizzaro Reaction of 2-Methylpentanal with Formaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 2-methylpentanal and an aqueous solution of formaldehyde (e.g., 37%).
-
Base Addition: Slowly add a concentrated solution of sodium hydroxide or potassium hydroxide dropwise to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 60-80°C by external cooling if necessary.
-
Reaction: After the addition of the base is complete, continue to stir the mixture at the same temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, being less soluble in the aqueous layer, may separate. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude 2-Methyl-2-propyl-1,3-propanediol is purified by vacuum distillation.
General Purification: Vacuum Distillation
Q: I am having difficulty purifying the final product by vacuum distillation.
A: Effective vacuum distillation requires careful control of pressure and temperature.
-
Inadequate Vacuum: If the pressure is not low enough, a very high temperature will be required to distill the product, which can lead to decomposition.
-
Solution: Ensure all joints in your distillation apparatus are well-sealed and use a high-quality vacuum pump. A typical pressure for this distillation is in the range of 10-20 mmHg.[6]
-
-
Bumping: The liquid may boil violently and "bump" over into the collection flask, contaminating the distillate.
-
Solution: Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. A slow and steady heating rate is also important.
-
-
Fractional Distillation: For higher purity, a fractional distillation column can be used to separate the product from any closely boiling impurities.
Data Summary Tables
Table 1: Optimization Parameters for Aldol Condensation of Propanal
| Parameter | Recommended Range | Notes |
| Temperature | 20 - 40 °C | Higher temperatures can lead to side reactions. |
| Base Catalyst | Dilute NaOH or KOH (2-5%) | Gradual addition is key to temperature control. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC for completion. |
| Propanal Purity | >99% | Use freshly distilled starting material. |
Table 2: Optimization Parameters for Hydrogenation of 2-Methyl-2-pentenal
| Parameter | Recommended Range | Notes |
| Catalyst | Raney Nickel, Pd/C, PtO₂ | Catalyst loading is typically 1-5% by weight. |
| Hydrogen Pressure | 10 - 100 atm | Higher pressure generally increases the reaction rate. |
| Temperature | 80 - 150 °C | Lower temperatures minimize decarbonylation. |
| Substrate Purity | >98% | Impurities can poison the catalyst. |
Table 3: Optimization Parameters for Crossed Cannizzaro Reaction
| Parameter | Recommended Range | Notes |
| Molar Ratio (Formaldehyde:Aldehyde) | 2:1 to 4:1 | Excess formaldehyde drives the reaction to completion. |
| Base Catalyst | Concentrated NaOH or KOH | Dropwise addition to control the exothermic reaction. |
| Temperature | 60 - 80 °C | Maintain a consistent temperature for optimal results. |
| Reaction Time | 1 - 3 hours | Monitor by GC for the disappearance of the starting aldehyde. |
Visualizing the Workflow
Workflow for Aldol Condensation and Hydrogenation Route
Caption: Synthetic workflow for 2-Methyl-2-propyl-1,3-propanediol via the aldol condensation and hydrogenation route.
Workflow for Crossed Cannizzaro Reaction Route
Caption: Synthetic workflow for 2-Methyl-2-propyl-1,3-propanediol via the crossed Cannizzaro reaction route.
References
- Pearson. (n.d.). Give the expected products for the aldol condensations of (a) propanal.
- Hajek, M., & Silhavy, P. (2005).
- Vedantu. (n.d.). How many Aldol Products are possible with addition class 11 chemistry CBSE.
- PHARMD GURU. (n.d.). CROSSED CANNIZZARO REACTION.
- Quora. (2019, April 1). How to write the aldol condensation of methanal and propanaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.
- Filo. (2021, January 1). (a) Write the main product formed when propanal reacts with the following reagents.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
- Chemistry Steps. (n.d.). Cannizzaro Reaction.
- SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Chemistry LibreTexts. (2025, March 17). 9.1: Carbonyl Condensations - The Aldol Reaction.
- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
- Online Chemistry notes. (2021, June 6). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism.
- ResearchGate. (n.d.). Hydrogenation and Hydrodeoxygenation of 2-methyl-2-pentenal on supported metal catalysts.
- YouTube. (2022, April 8). Vacuum Distillation.
- ResearchGate. (n.d.). Hydrogenation of 2-methyl-2-pentenal.
- PubChem. (n.d.). 2-Methyl-2-pentenal, (2Z)-.
- PubChem. (n.d.). 2-Methyl-2-pentenal.
- ResearchGate. (n.d.). A novel separation and purification process for 1,3-propanediol.
- CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS).
- ResearchGate. (n.d.). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
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- 6. How To [chem.rochester.edu]
Technical Support Center: Purification of 2-Methyl-2-propyl-1,3-propanediol
Welcome to the technical support center for the purification of 2-Methyl-2-propyl-1,3-propanediol (MPP). This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. As a key precursor in the synthesis of drugs like Meprobamate and Carisoprodol, achieving high purity of MPP is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound.
The primary synthesis route to 2-Methyl-2-propyl-1,3-propanediol involves an aldol condensation reaction between propanal and formaldehyde, followed by a hydrogenation step.[4][5][6] While this method is effective, it can generate a range of impurities that complicate the purification process. These impurities may include unreacted starting materials, intermediates, and byproducts from side reactions, such as the self-condensation of propanal.[7] The structural similarity of some of these impurities to the final product makes their removal particularly challenging.
This guide will provide you with the technical insights and practical steps to overcome these hurdles and achieve the desired purity for your downstream applications.
Troubleshooting Guide & FAQs
Section A: Initial Workup & Extraction
Q1: After completing the synthesis of 2-Methyl-2-propyl-1,3-propanediol, what is the most effective method for quenching the reaction and performing an initial extraction to remove the bulk of the catalyst and unreacted formaldehyde?
A1: The initial workup is a critical step that significantly impacts the efficiency of subsequent purification stages. A common challenge is the presence of residual base catalyst (e.g., sodium hydroxide) and highly water-soluble formaldehyde.
Recommended Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Carefully neutralize the basic catalyst with a dilute acid, such as 1M hydrochloric acid or acetic acid, to a pH of ~7. Monitor the temperature during neutralization, as it can be exothermic.
-
Solvent Extraction: Transfer the neutralized mixture to a separatory funnel. Add an appropriate organic solvent for extraction. While MPP has some water solubility, a moderately polar, water-immiscible solvent like ethyl acetate is a good starting point. The choice of solvent is crucial and may require some optimization based on your specific reaction conditions.
-
Washing: Perform multiple washes of the organic layer with brine (saturated NaCl solution). This will help to break any emulsions and remove the majority of the water, unreacted formaldehyde, and salts.
Expert Insight: The key to a successful initial workup is to minimize the formation of emulsions and efficiently remove water-soluble impurities. If you encounter persistent emulsions, allowing the mixture to stand for a longer period or adding a small amount of a different organic solvent can sometimes help.
Q2: My organic layer still contains a significant amount of water-soluble impurities after the initial extraction and washing. How can I improve this?
A2: This is a common issue, often due to the diol functionality of MPP which imparts some water solubility. To enhance the removal of water-soluble impurities, consider the following:
-
Increase the number of washes: Instead of one or two large volume washes, perform multiple smaller volume washes with brine. This is generally more effective at removing water-soluble components.
-
Back-extraction: After separating the organic layer, you can perform a back-extraction. This involves adding a fresh portion of the organic solvent to the aqueous layer to recover any dissolved product.
-
Drying agents: Ensure the organic layer is thoroughly dried before concentrating. Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Allow sufficient time for the drying agent to work, and filter it off completely before solvent removal.
Section B: Distillation
Q3: I am attempting to purify 2-Methyl-2-propyl-1,3-propanediol by distillation, but I'm observing poor separation from a close-boiling impurity. What are my options?
A3: The boiling point of 2-Methyl-2-propyl-1,3-propanediol is approximately 230 °C at atmospheric pressure.[4][5] Impurities with similar boiling points can be challenging to separate by simple distillation.
Troubleshooting Strategies:
-
Fractional Distillation under Vacuum: This is the most effective method for separating compounds with close boiling points. Using a fractionating column (e.g., a Vigreux or packed column) increases the number of theoretical plates, leading to a better separation. Performing the distillation under reduced pressure lowers the boiling points of all components, which can also enhance the separation and prevent thermal degradation.[8]
-
Azeotropic Distillation: In some cases, forming an azeotrope with a suitable solvent can help in the separation. This is a more advanced technique and requires careful selection of the azeotroping agent.
Q4: My product is showing signs of degradation or discoloration during distillation. How can I mitigate this?
A4: Thermal degradation is a significant concern when distilling high-boiling compounds like MPP. The discoloration is often a sign of decomposition.
Preventative Measures:
-
Lower the Temperature: The most effective way to prevent thermal degradation is to lower the distillation temperature by reducing the pressure (i.e., using a high vacuum).
-
Use a Wiped-Film Evaporator: For larger scale purifications, a wiped-film evaporator (or short-path distillation apparatus) minimizes the residence time of the compound at high temperatures, thereby reducing the risk of degradation.
-
Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which can also lead to discoloration.
Section C: Recrystallization
Q5: I'm having difficulty finding an appropriate solvent system for the recrystallization of 2-Methyl-2-propyl-1,3-propanediol. What are the key factors to consider?
A5: Recrystallization is a powerful purification technique for solids like MPP, which has a melting point of 56-59 °C.[1][4] The key is to find a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Solvent Selection Guide:
| Solvent System | Rationale |
| Toluene or Xylene | MPP has good solubility in these solvents at their boiling points but lower solubility at room temperature or below. |
| Ethyl Acetate/Hexane | A mixed solvent system can be very effective. Dissolve the MPP in a minimum amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Allow it to cool slowly. |
| Water | While MPP is soluble in water, its solubility may not have a steep enough temperature dependence for efficient recrystallization. However, for certain impurity profiles, it could be an option. |
Q6: My recrystallized 2-Methyl-2-propyl-1,3-propanediol is still not meeting the required purity specifications, and I suspect an impurity is co-crystallizing. What steps can I take?
A6: Co-crystallization occurs when an impurity has similar solubility properties and can be incorporated into the crystal lattice of the desired compound.
Strategies to Overcome Co-crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: Introduce a small crystal of pure MPP into the supersaturated solution as it cools. This can induce crystallization of the desired compound, leaving the impurity in the mother liquor.
-
Multiple Recrystallizations: A second or even third recrystallization from a different solvent system can often remove stubborn impurities.
Q7: My 2-Methyl-2-propyl-1,3-propanediol is "oiling out" instead of forming crystals during recrystallization. What is happening and how can I resolve this?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
Solutions for "Oiling Out":
-
Lower the Saturation Temperature: Add more solvent to the hot solution to lower the saturation point to below the melting point of MPP.
-
Slower Cooling: As mentioned before, slow cooling is crucial.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
Section D: Chromatography
Q8: Under what circumstances should I consider using column chromatography for the purification of 2-Methyl-2-propyl-1,3-propanediol?
A8: Column chromatography is generally used when other methods like distillation or recrystallization fail to provide the desired purity, or when dealing with small quantities of material. It is particularly useful for removing impurities with very similar physical properties to MPP.
Q9: What are the recommended stationary and mobile phases for purifying 2-Methyl-2-propyl-1,3-propanediol using column chromatography?
A9: Given the polar nature of the diol, a few chromatographic modes can be effective.
| Chromatographic Mode | Stationary Phase | Mobile Phase (Starting Conditions) | Rationale |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate gradient | A classic choice for separating compounds of moderate polarity. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Diol-functionalized silica | Acetonitrile/Water gradient | Diol columns are well-suited for separating polar compounds like other diols and can offer different selectivity compared to bare silica.[9][10] |
| Reversed Phase | C18-functionalized silica | Water/Methanol or Water/Acetonitrile gradient | While less common for such a polar compound, it can be effective for removing non-polar impurities. |
Q10: The fractions from my column still show the presence of impurities. How can I enhance the separation?
A10: Optimizing your chromatographic separation is often an iterative process.
Tips for Improved Separation:
-
Gradient Elution: Use a shallow gradient of the mobile phase to improve the resolution between closely eluting compounds.
-
Sample Loading: Load the sample onto the column in a small volume of a weak solvent to ensure a tight starting band.
-
Column Packing: Ensure the column is packed uniformly to prevent channeling and band broadening.
Visualizations & Protocols
Troubleshooting Purification Workflow
Caption: A decision tree for selecting the appropriate purification method for 2-Methyl-2-propyl-1,3-propanediol.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Methyl-2-propyl-1,3-propanediol and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
- The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. (n.d.).
- 2-Methyl-2-propyl-1,3-propanediol | 78-26-2. (n.d.). ChemicalBook.
- 2-Methyl-2-propyl-1,3-propanediol. (n.d.). ChemBK.
- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2. (n.d.). PubChem.
- 2-Methyl-2-propyl-1,3-propanediol CAS#: 78-26-2. (n.d.). ChemicalBook.
- Working with Diol silica phase. (n.d.). SiliCycle.
- 2-methyl-2-propyl-1,3-propanediol 2-methyl-2-propyl-1,3-propanediol. (2024, January 11). BDMAEE.
- A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. (n.d.). Green Chemistry (RSC Publishing).
- Process for the separation and purification of a mixed diol stream. (n.d.). Google Patents.
- Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (n.d.). Advanced Journal of Chemistry, Section A.
- Diol HPLC Column and C30 HPLC Column. (2023, August 22). Hawach - Chromatography Columns.
- Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. (n.d.).
- 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. (n.d.).
- Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media | Request PDF. (n.d.). ResearchGate.
- Process for producing 2-methyl-1, 3-propanediol and system. (n.d.). Google Patents.
Sources
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- 3. nbinno.com [nbinno.com]
- 4. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]
- 5. 2-Methyl-2-propyl-1,3-propanediol CAS#: 78-26-2 [m.chemicalbook.com]
- 6. WO2024160891A1 - Process for producing 2-methyl-1, 3-propanediol and system - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
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- 9. silicycle.com [silicycle.com]
- 10. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: 2-Methyl-2-propyl-1,3-propanediol Reaction Troubleshooting
Welcome to the technical support center for 2-Methyl-2-propyl-1,3-propanediol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile diol in their synthetic workflows. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Understanding the Core Reactivity of 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol is a sterically hindered primary diol, a structural feature that dictates its reactivity.[1][2][3] While its two primary hydroxyl groups are readily available for reactions like esterification and etherification, the tertiary carbon at the 2-position influences the stability of potential intermediates and the propensity for certain side reactions.[1] This guide will focus on the most prevalent side reactions and provide actionable strategies for their mitigation.
Section 2: Troubleshooting Common Byproduct Formation
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Dehydration: The Primary Culprit
Question: I am observing a significant amount of an olefinic impurity in my reaction mixture when using 2-Methyl-2-propyl-1,3-propanediol, especially under acidic conditions. What is this byproduct and how can I prevent its formation?
Answer:
The most common byproduct in reactions involving 2-Methyl-2-propyl-1,3-propanediol is an unsaturated olefin resulting from the dehydration of one of the hydroxyl groups.[4] This is particularly prevalent in acid-catalyzed reactions.
Causality: The reaction proceeds through a carbocation intermediate. The tertiary carbon at the 2-position of 2-Methyl-2-propyl-1,3-propanediol can stabilize a carbocation, making the elimination of water a favorable process, especially at elevated temperatures.
Mechanism of Dehydration:
Caption: Acid-catalyzed dehydration of 2-Methyl-2-propyl-1,3-propanediol.
Troubleshooting Guide: Minimizing Dehydration
| Parameter | Recommendation | Rationale |
| Catalyst Selection | - Use milder acids (e.g., p-toluenesulfonic acid, Amberlyst® resins) over strong mineral acids (e.g., H₂SO₄).- Consider non-acidic coupling agents for esterifications (e.g., DCC/DMAP). | Strong acids promote carbocation formation and subsequent elimination. Milder catalysts can facilitate the desired reaction at lower temperatures, disfavoring dehydration. |
| Temperature Control | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. | Dehydration is an endothermic process and is favored at higher temperatures. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the desired conversion is reached. | Prolonged reaction times, even at moderate temperatures, can lead to increased byproduct formation. |
| Water Removal | For equilibrium reactions like esterification, use a Dean-Stark trap or molecular sieves to remove water as it is formed. | Removing water shifts the equilibrium towards product formation and minimizes the potential for side reactions. |
Experimental Protocol: Low-Temperature Esterification to Minimize Dehydration
-
To a stirred solution of 2-Methyl-2-propyl-1,3-propanediol (1.0 eq) and the carboxylic acid (2.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.4 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the dicyclohexylurea byproduct and wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Incomplete Reactions and Mono-Substituted Byproducts
Question: My reaction is stalling, and I am isolating a significant amount of the mono-ester/mono-ether of 2-Methyl-2-propyl-1,3-propanediol. How can I drive the reaction to completion?
Answer:
The formation of mono-substituted products is a common issue, often arising from steric hindrance or suboptimal reaction conditions.
Causality: The bulky 2-propyl group can sterically hinder the approach of the second equivalent of the reagent to the remaining hydroxyl group, especially if the reagent itself is large. Additionally, inadequate stoichiometry or reaction time can lead to incomplete conversion.
Troubleshooting Guide: Driving Reactions to Completion
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.5 eq per hydroxyl group) of the acylating or alkylating agent. | Le Chatelier's principle: increasing the concentration of a reactant drives the equilibrium towards the product. |
| Reaction Time & Temperature | Gradually increase the reaction time and/or temperature while carefully monitoring for the onset of dehydration or other side reactions. | Provides more energy and time for the sterically hindered second reaction to occur. |
| Solvent Choice | Use a higher-boiling point solvent if a higher reaction temperature is required. Ensure the reactants are fully soluble. | Proper solvent selection can improve reaction kinetics and prevent precipitation of reactants. |
| Catalyst Loading | In catalyzed reactions, a modest increase in catalyst loading may improve the reaction rate. | More catalyst can increase the frequency of effective collisions. |
Formation of Cyclic Ethers and Oligomers
Question: I am observing higher molecular weight impurities in my product. Could these be oligomers or cyclic ethers?
Answer:
While less common than dehydration, the formation of cyclic ethers and oligomers can occur, particularly at high temperatures and under certain catalytic conditions.
Causality:
-
Cyclic Ether Formation: Intramolecular Williamson ether synthesis can occur under basic conditions, where one hydroxyl group is deprotonated and attacks the carbon bearing the other hydroxyl group (after conversion to a good leaving group).
-
Oligomerization: Intermolecular dehydration between two molecules of the diol can lead to the formation of dimers and higher oligomers. This is more likely at high concentrations and temperatures.
Troubleshooting Guide: Preventing Cyclic Ether and Oligomer Formation
| Parameter | Recommendation | Rationale |
| Reaction Conditions | - For reactions sensitive to base, avoid strong bases that can deprotonate the hydroxyl groups.- For reactions requiring high temperatures, use the lowest effective temperature and dilute conditions. | Minimizes the likelihood of intramolecular cyclization and intermolecular condensation. |
| Protecting Groups | If one hydroxyl group needs to be selectively reacted, consider using a protecting group strategy. | This ensures that only the desired hydroxyl group is available for reaction, preventing unwanted side reactions. |
Workflow for Selective Mono-protection:
Caption: A general workflow for selective mono-functionalization.
Section 3: Analytical Characterization of Byproducts
Question: What are the best analytical techniques to identify and quantify these byproducts?
Answer:
A multi-technique approach is often necessary for the comprehensive characterization of byproducts.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for quantifying the purity of your product and detecting impurities. A stability-indicating method should be developed to separate the main compound from all potential byproducts.[5][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for identifying the molecular weight of unknown impurities, providing crucial clues to their structure.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The definitive technique for structural elucidation of isolated impurities. ¹H and ¹³C NMR can confirm the presence of double bonds in dehydration products or changes in the carbon skeleton. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for analyzing volatile impurities and can sometimes provide better separation for certain byproducts. |
Section 4: FAQs - Quick Reference
Q1: Can I use 2-Methyl-2-propyl-1,3-propanediol directly from the manufacturer without purification? A1: For most applications, commercial grades are of high purity (typically >98%). However, for sensitive reactions or when developing pharmaceutical-grade materials, it is advisable to test for and potentially remove any residual impurities from the synthesis of the diol itself.
Q2: My reaction is very slow, even at elevated temperatures. What could be the issue? A2: Besides steric hindrance, ensure your reagents are pure and your solvent is anhydrous if the reaction is moisture-sensitive. Catalyst deactivation could also be a factor.
Q3: Are there any known incompatibilities for 2-Methyl-2-propyl-1,3-propanediol? A3: It is incompatible with strong oxidizing agents and strong acids, which can cause decomposition and dehydration.
Q4: How can I perform a forced degradation study on my product derived from 2-Methyl-2-propyl-1,3-propanediol? A4: Forced degradation studies involve subjecting your compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to intentionally generate degradation products.[7] This helps in identifying potential degradants that might form during storage and in developing a stability-indicating analytical method.
References
- Arun Kumar, K., et al. (2017). Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. Journal of Chemical and Chemical Sciences, 7(4), 352-360. [Link]
- Veeprho Pharmaceuticals. (n.d.). Carisoprodol Impurities and Related Compound.
- SynThink. (n.d.). Carisoprodol EP Impurities & USP Related Compounds.
- SynThink Research Chemicals. (n.d.). Carisoprodol EP Impurity D; Meprobamate.
- SynZeal. (n.d.). Carisoprodol Impurity 2.
- Singh, S., & Bakshi, M. (2016). Forced degradation studies. MedCrave online, 3(6), 387-390. [Link]
- Hasegawa, T., et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. MDPI. [Link]
- Google Patents. (n.d.). Synthesis of mono and di esters from biologically-produced 1,3-propanediol.
- RSC Publishing. (n.d.).
- Global Chemical Network. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma.
- Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- Moore, M. R., et al. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 91, 240-248. [Link]
- Organic Chemistry Portal. (n.d.). Cyclic ether synthesis.
- Google Patents. (n.d.). Process for the preparation of 2-methyl-1,3-propanediol.
- Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).
- Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
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- 2. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Catalyst Selection for 2-Methyl-2-propyl-1,3-propanediol Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2-propyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important pharmaceutical intermediate.
Introduction to 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol (MPP) is a crucial chemical building block, primarily utilized as a precursor in the synthesis of dicarbamate drugs such as the anxiolytic Meprobamate and the muscle relaxant Carisoprodol.[1][2][3][4] Its unique branched structure, featuring two primary hydroxyl groups, makes it an ideal starting material for creating complex molecular architectures.[4] Achieving high yield and purity in its synthesis is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredients (APIs).
This guide focuses on the most prevalent synthesis route: the reaction of 2-methylpentanal with formaldehyde, and delves into the critical aspects of catalyst selection, reaction mechanism, and troubleshooting common experimental challenges.
Core Synthesis Pathway: The Aldol-Cannizzaro Route
The classical and industrially significant method for synthesizing 2-Methyl-2-propyl-1,3-propanediol involves a base-catalyzed reaction between 2-methylpentanal (or 2-methylvaleraldehyde) and formaldehyde.[5] This process elegantly combines two fundamental organic reactions in a single pot: an aldol addition followed by a crossed Cannizzaro reaction.[1]
Overall Workflow Diagram
Caption: Workflow for the Aldol-Cannizzaro synthesis of MPP.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis of 2-Methyl-2-propyl-1,3-propanediol.
Part 1: Catalyst Selection
Q1: What is the most common catalyst for synthesizing 2-Methyl-2-propyl-1,3-propanediol from 2-methylpentanal and formaldehyde, and why?
The most frequently employed catalysts for this transformation are strong bases, with sodium hydroxide (NaOH) being a prime example.[1][5]
Causality behind the choice:
-
Aldol Addition: The first step requires the formation of an enolate from 2-methylpentanal. A strong base is necessary to deprotonate the α-carbon of the aldehyde, creating the nucleophilic enolate that then attacks the electrophilic carbonyl carbon of formaldehyde.
-
Cannizzaro Reaction: The subsequent crossed Cannizzaro reaction is also base-catalyzed. The hydroxide ion attacks a second molecule of formaldehyde (which lacks α-hydrogens), leading to a disproportionation reaction where one molecule of formaldehyde is oxidized to formic acid (as a formate salt) and the intermediate hydroxymethyl aldehyde is reduced to the final diol product.[6][7]
Using a catalyst like NaOH is cost-effective and highly efficient for promoting both requisite reaction steps in a one-pot synthesis.
Q2: Can other types of catalysts be used for the aldol condensation step?
Yes, while strong bases are common for the combined Aldol-Cannizzaro route, other catalysts can be employed, particularly if the reaction is approached in a stepwise manner or if different starting materials are used. The broader field of aldol condensations utilizes a variety of catalysts.[8][9]
-
Homogeneous Base Catalysts: Alkali metal hydroxides (NaOH, KOH) are standard.[10]
-
Heterogeneous Base Catalysts: Solid base catalysts like hydrotalcites or alkali metals on supports (e.g., alumina, silica) can be used.[9][10] These offer the advantage of easier separation from the reaction mixture, potentially simplifying purification.
-
Phase-Transfer Catalysts (PTC): In two-phase systems (e.g., an organic reactant phase and an aqueous base phase), PTCs like tetraalkylammonium salts can enhance reaction rates by facilitating the transfer of the hydroxide ion into the organic phase.[11][12] This can lead to milder reaction conditions and improved selectivity.[12]
-
Acid Catalysts: Both Brønsted and Lewis acids can catalyze aldol additions via enol or silyl enol ether intermediates.[8] However, for the specific transformation to 2-Methyl-2-propyl-1,3-propanediol, a base catalyst is required to facilitate the subsequent Cannizzaro step.
Q3: How does the choice and concentration of the catalyst affect reaction yield and selectivity?
The catalyst choice and its concentration are critical variables that directly impact reaction outcomes.
-
Catalyst Concentration:
-
Too Low: Insufficient catalyst will lead to slow reaction rates and incomplete conversion of starting materials, resulting in a low yield.
-
Too High: An excessively high concentration of a strong base can promote side reactions.[7] The most significant of these is the self-condensation of 2-methylpentanal, where two molecules react with each other instead of with formaldehyde. This reduces the selectivity for the desired product. It can also promote the standard Cannizzaro reaction on formaldehyde, producing methanol and formate, which is a non-productive pathway.
-
-
Catalyst Type:
-
Strong Bases (e.g., NaOH): Highly effective but can lead to side reactions if not carefully controlled. The reaction is often exothermic, and temperature control is crucial.[5]
-
Heterogeneous Catalysts: May offer better selectivity by providing a controlled number of active sites and can sometimes prevent degradation of products. However, they may exhibit lower activity compared to homogeneous catalysts.
-
Phase-Transfer Catalysts: Can improve selectivity by allowing the reaction to proceed under milder conditions, potentially minimizing the self-condensation of 2-methylpentanal.[11]
-
Part 2: Reaction Mechanism
Q4: What is the detailed mechanism for this synthesis?
The synthesis proceeds via a two-stage mechanism within a single reaction vessel.
Stage 1: Base-Catalyzed Aldol Addition
-
Enolate Formation: The hydroxide ion (⁻OH) removes an acidic α-hydrogen from 2-methylpentanal to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of formaldehyde. Formaldehyde is a particularly good electrophile due to the lack of electron-donating alkyl groups.[6]
-
Protonation: The resulting alkoxide intermediate is protonated by water (present in the aqueous base solution) to form an intermediate β-hydroxy aldehyde: 3-hydroxy-2-methyl-2-propylpropanal.
Stage 2: Crossed Cannizzaro Reaction
-
Hydroxide Attack: A hydroxide ion attacks a second molecule of formaldehyde to form a tetrahedral gem-diol intermediate.
-
Hydride Transfer: This intermediate is unstable and collapses, transferring a hydride ion (H⁻) directly to the carbonyl carbon of the β-hydroxy aldehyde formed in Stage 1. This is the key reduction step.
-
Disproportionation: The formaldehyde molecule is oxidized to formic acid, which is immediately deprotonated by the base to form a formate salt (e.g., sodium formate). The β-hydroxy aldehyde is reduced to the final product, 2-Methyl-2-propyl-1,3-propanediol.[7]
Caption: Mechanism for the base-catalyzed Aldol-Cannizzaro reaction.
Q5: Why is a crossed-Cannizzaro reaction favored with formaldehyde?
A crossed Cannizzaro reaction is highly favored when one of the aldehydes is formaldehyde for two key reasons:[6]
-
High Electrophilicity: Formaldehyde's carbonyl carbon is more electrophilic (electron-poor) than that of other aldehydes like 2-methylpentanal. This is because it lacks any electron-donating alkyl groups, making it a more attractive target for nucleophilic attack by the hydroxide ion.
-
Lack of α-Hydrogens: Formaldehyde cannot form an enolate and thus cannot act as a nucleophile in an aldol reaction. It can only act as an electrophile. This prevents the self-condensation of formaldehyde and ensures it participates preferentially in the Cannizzaro reaction as the hydride donor.
Therefore, formaldehyde is selectively oxidized to formate, while the other aldehyde (the intermediate from the aldol step) is selectively reduced to the alcohol.[7]
Part 3: Troubleshooting Common Issues
Q6: My yield is low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of formaldehyde is common. Extend Reaction Time/Increase Temperature: Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time. The reaction is exothermic; initial heating may be required to start it, followed by cooling to maintain a target temperature (e.g., 70-90°C).[5] |
| Side Reactions | Control Temperature: Overheating can promote side reactions. Maintain a stable reaction temperature using a water or oil bath. Optimize Catalyst Concentration: Use the minimum effective amount of base catalyst. Slow Addition: Add the base solution dropwise to the mixture of aldehydes to better control the exothermic reaction and minimize local high concentrations of the catalyst.[5] |
| Suboptimal Workup | Efficient Extraction: After the reaction, the product is typically in an organic layer. Ensure efficient separation and extraction with a suitable solvent like benzene or toluene to recover all the product from the aqueous layer.[5] Minimize Losses During Purification: See Q9 for best practices in distillation. |
| Poor Reactant Quality | Use Pure Reagents: Ensure the formaldehyde solution has the correct concentration and that the 2-methylpentanal is free of acidic impurities that could neutralize the catalyst. |
Q7: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?
The primary side reaction of concern is the self-aldol condensation of 2-methylpentanal .
-
Mechanism: Two molecules of 2-methylpentanal react with each other instead of with formaldehyde. This produces a larger, undesired α,β-unsaturated aldehyde after dehydration.
-
Minimization Strategies:
-
Molar Ratio: Use a molar excess of formaldehyde relative to 2-methylpentanal. This increases the statistical probability that the 2-methylpentanal enolate will react with formaldehyde.
-
Controlled Addition: Add the 2-methylpentanal slowly to the mixture of formaldehyde and the base catalyst. This maintains a low concentration of the enolizable aldehyde at any given time, favoring the reaction with the more abundant formaldehyde.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired crossed-aldol reaction over the self-condensation, although this may require longer reaction times.
-
Q8: How do I monitor the progress of the reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (quenching them in a slightly acidic solution to stop the reaction) and analyzing them using:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting aldehyde and the appearance of the more polar diol product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of 2-methylpentanal and the formation of 2-Methyl-2-propyl-1,3-propanediol. This is the preferred method for accurate kinetic analysis and yield determination.
Q9: What are the best practices for purifying the final product?
Purification is critical for obtaining high-purity 2-Methyl-2-propyl-1,3-propanediol, especially for pharmaceutical applications.
-
Workup: After the reaction is complete, cool the mixture and allow the layers to separate. The upper organic layer contains the product. The lower aqueous layer, containing the formate salt and excess base, should be extracted one or more times with an organic solvent (e.g., benzene, toluene) to recover any dissolved product.[5]
-
Washing: Combine the organic layers and wash with water to remove any remaining salts or formaldehyde.
-
Solvent Removal: Remove the extraction solvent by distillation at atmospheric pressure.
-
Vacuum Distillation: The crude 2-Methyl-2-propyl-1,3-propanediol is purified by vacuum distillation.[5] This is necessary because the product has a high boiling point, and distillation at atmospheric pressure could lead to decomposition. Collecting the fraction at the correct boiling point and pressure (e.g., 160°C at 14.7 kPa) is key to achieving high purity.[5]
Alternative Synthesis Routes & Catalysts
While the Aldol-Cannizzaro route is common, other methods exist for synthesizing similar diols, each with its own catalytic system.
| Synthesis Route | Starting Materials | Key Catalyst(s) | General Conditions |
| Aldol-Cannizzaro | 2-Methylpentanal, Formaldehyde | Strong Base (e.g., NaOH) | Aqueous solution, 70-90°C[5] |
| Hydroformylation/Hydrogenation | Allyl Alcohol, Syngas (CO + H₂) | Rhodium complex (hydroformylation), Hydrogenation catalyst (e.g., Ni, Ru) | Multi-step process involving high pressure and temperature. |
| Prins Reaction | Alkene (e.g., Propene), Formaldehyde | Acid Catalyst (Brønsted or Lewis, e.g., Zeolites) | Can be performed in liquid or gas phase; conditions vary widely.[13][14] |
| Aldol/Hydrogenation | Propanal | Base (for aldol), Hydrogenation catalyst | Two distinct steps: aldol condensation of propanal to form 2-methyl-2-pentenal, followed by hydrogenation.[1][2] |
Experimental Protocol: Base-Catalyzed Synthesis
The following is a representative protocol based on procedures described in the literature.[5]
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and in a well-ventilated fume hood.
Materials:
-
2-Methylpentanal
-
Formaldehyde (36% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)
-
Benzene or Toluene (for extraction)
-
Deionized Water
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-methylpentanal and the 36% formaldehyde solution.
-
Begin stirring and add the sodium hydroxide solution dropwise from the dropping funnel.
-
The reaction is exothermic. Monitor the temperature closely, and it should naturally rise.[5] Maintain the temperature, using external heating or cooling as necessary, in the range of 70-90°C for approximately 1 hour.[5]
-
After the addition is complete and the reaction time has elapsed, cool the mixture to approximately 60°C and stop stirring.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer. Wash the lower aqueous layer with benzene.
-
Combine the initial organic layer with the benzene extract. Wash the combined organic layers with water.
-
Separate the final organic layer and recover the benzene by distillation at atmospheric pressure.
-
Assemble a vacuum distillation apparatus and distill the remaining crude product. Collect the fraction boiling at approximately 160°C at 14.7 kPa to obtain pure 2-Methyl-2-propyl-1,3-propanediol.[5] A yield of around 93% has been reported for this process.[5]
References
- A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry (RSC Publishing). [Link]
- Cannizzaro Reaction. Chemistry Steps. [Link]
- CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
- Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. [Link]
- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220. PubChem. [Link]
- Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
- Prins reaction. Wikipedia. [Link]
- 2-METHYL-1,3-PROPANEDIOL.
- 2-Methyl-2-propyl-1,3-propanediol. Wikipedia. [Link]
- Prins Reaction. Organic Chemistry Portal. [Link]
- Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances. [Link]
- Recent Advances in the Prins Reaction. Molecules. [Link]
- 2-Methyl-2-propyl-1,3-propanediol Market Size, Production, Sales, Average Product Price, Market Share, Import vs Export.
- Aldol condensation of isobutyraldehyde and formaldehyde.
- CN102600827A - Catalyst for aldol condensation reaction and preparation method thereof.
- Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. [Link]
- Chemists' Guide to Aldol Condens
- US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
- A novel separation and purification process for 1,3-propanediol.
- Thiocarbamate Derivatives of 2-Methyl-2-propyl-1,3-propanediol 1.
Sources
- 1. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102600827A - Catalyst for aldol condensation reaction and preparation method thereof - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Prins reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stability and Handling of 2-Methyl-2-propyl-1,3-propanediol in Acidic Media
Welcome to the technical support guide for 2-Methyl-2-propyl-1,3-propanediol (CAS: 78-26-2). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile diol in their work. As a key intermediate in the synthesis of pharmaceuticals like Meprobamate and Carisoprodol and a building block for specialized polymers, understanding its behavior under various experimental conditions is critical for success.[1] This guide provides in-depth answers, troubleshooting protocols, and mechanistic insights into its stability, particularly in acidic environments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-Methyl-2-propyl-1,3-propanediol in acidic solutions?
While the compound is stable under normal storage conditions, its stability in acidic media is conditional and depends heavily on temperature and acid concentration.[2] Under mild acidic conditions (e.g., pH 4-6) at ambient temperature, the diol exhibits good stability. However, in the presence of strong acids (e.g., H₂SO₄, HCl) or upon heating, it can undergo degradation through specific acid-catalyzed pathways.
Q2: What are the primary degradation pathways for 2-Methyl-2-propyl-1,3-propanediol under acidic conditions?
There are two principal competing pathways for the acid-catalyzed degradation of a 1,3-diol like 2-Methyl-2-propyl-1,3-propanediol:
-
Intramolecular Cyclization (Etherification): The diol can cyclize to form a cyclic ether.[3][4] This reaction involves the protonation of one hydroxyl group, which then departs as a water molecule, allowing the second hydroxyl group to act as an intramolecular nucleophile, forming a stable ring structure (a substituted oxetane).
-
Dehydration and Rearrangement: Similar to other alcohols, the diol can undergo acid-catalyzed dehydration to form unsaturated compounds.[5] This process begins with the protonation of a hydroxyl group to form a good leaving group (water). Its departure generates a primary carbocation, which is inherently unstable. This intermediate will likely undergo a rapid 1,2-alkyl shift (of either the methyl or propyl group) to form a more stable tertiary carbocation, followed by elimination of a proton to yield various unsaturated alcohols or dienes.
Q3: Can 2-Methyl-2-propyl-1,3-propanediol undergo a Pinacol-type rearrangement?
No, this is a common point of confusion. The classic Pinacol rearrangement is a specific acid-catalyzed reaction of vicinal (1,2-) diols that results in a ketone or aldehyde.[6][7][8] Since 2-Methyl-2-propyl-1,3-propanediol is a 1,3-diol, it will not undergo this specific named reaction. However, as described in the dehydration pathway above, the carbocation intermediates formed during its reaction in acid are susceptible to other types of molecular rearrangements (alkyl shifts) to achieve greater stability.[9][10]
Q4: What experimental factors most significantly influence the rate of degradation?
The rate and outcome of potential degradation are governed by several key factors. Understanding these allows for precise control over your reaction environment.
| Factor | Effect on Stability | Causality & Rationale |
| Temperature | Stability decreases significantly with increasing temperature. | Reaction rates (both cyclization and dehydration) are exponentially dependent on temperature (Arrhenius equation). Heating provides the necessary activation energy for overcoming the energy barrier for water elimination and carbocation formation. |
| Acid Strength & Concentration | Stability decreases with lower pH (higher acid concentration). | The initial and rate-limiting step of both degradation pathways is the protonation of a hydroxyl group. A higher concentration of H⁺ ions increases the equilibrium concentration of the protonated diol, thus accelerating the overall rate of degradation. |
| Solvent | Polar, protic solvents can facilitate degradation. | Polar solvents can stabilize the charged carbocation intermediates, favoring the dehydration/rearrangement pathway. The choice of solvent can also influence the equilibrium between the different potential pathways. |
| Reaction Time | Longer exposure to harsh acidic conditions leads to greater degradation. | Degradation is a kinetic process. Even at slower rates, significant product loss can occur over extended reaction times. |
Q5: How can I protect the diol functionality if my synthesis requires acidic conditions?
For multi-step syntheses where the diol functionality must be preserved during an acidic step, chemical protection is the most robust strategy. 1,3-diols are effectively protected by converting them into cyclic acetals or ketals.[3]
-
Common Method: Reacting 2-Methyl-2-propyl-1,3-propanediol with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) under anhydrous acidic conditions (e.g., catalytic p-toluenesulfonic acid) will form a stable six-membered ring (a benzylidene acetal or an acetonide, respectively). This protecting group is stable to many reaction conditions but can be easily removed later under different acidic aqueous conditions.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when using 2-Methyl-2-propyl-1,3-propanediol in the presence of acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 5. homework.study.com [homework.study.com]
- 6. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Thermal Decomposition of 2-Methyl-2-propyl-1,3-propanediol
Welcome to the technical support center for the thermal decomposition of 2-Methyl-2-propyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental study of this compound's thermal behavior.
Introduction: Understanding the Thermal Stability of 2-Methyl-2-propyl-1,3-propanediol
2-Methyl-2-propyl-1,3-propanediol is a disubstituted diol with a quaternary carbon at the C2 position. This structural feature, specifically the absence of β-hydrogens, imparts significant thermal stability compared to linear diols. However, under thermal stress, it will undergo decomposition through a series of complex reactions. This guide will help you navigate the potential challenges and interpret the results of your thermal analysis experiments.
While specific peer-reviewed studies on the thermal decomposition of 2-Methyl-2-propyl-1,3-propanediol are not extensively available in public literature, we can draw authoritative insights from its close structural analog, Neopentyl Glycol (NPG) (2,2-dimethyl-1,3-propanediol). The underlying decomposition mechanisms are expected to share significant similarities.
Frequently Asked Questions (FAQs)
Q1: What are the expected hazardous decomposition products of 2-Methyl-2-propyl-1,3-propanediol?
A1: Under conditions of complete combustion, the primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2)[1]. In an inert atmosphere (pyrolysis), a more complex mixture of organic compounds is expected.
Q2: At what temperature does 2-Methyl-2-propyl-1,3-propanediol begin to decompose?
A2: Based on data for the analogous compound, Neopentyl Glycol (NPG), thermal degradation can begin at approximately 135°C, with the maximum decomposition temperature around 160°C[2]. The presence of the propyl group in 2-Methyl-2-propyl-1,3-propanediol may slightly alter this temperature range. It is crucial to perform a preliminary Thermogravimetric Analysis (TGA) to determine the precise decomposition profile of your specific sample.
Q3: What are the likely non-hazardous decomposition products in an inert atmosphere?
A3: Drawing parallels with NPG, the thermal decomposition of 2-Methyl-2-propyl-1,3-propanediol is likely to yield a variety of volatile organic compounds. These can include smaller alcohols, aldehydes, and hydrocarbons resulting from the fragmentation of the parent molecule. For NPG, identified products include methanol, isobutanol, isobutyl aldehyde, and formaldehyde[3]. For 2-Methyl-2-propyl-1,3-propanediol, we can anticipate analogous products, as well as fragments from the propyl chain, such as propanal or propene.
Q4: How does the structure of 2-Methyl-2-propyl-1,3-propanediol contribute to its thermal stability?
A4: The key to its stability is the quaternary α-carbon atom, which lacks β-hydrogens. This structure inhibits low-energy decomposition pathways like simple dehydration that are common in other alcohols. Decomposition, therefore, requires higher energy to initiate C-C bond cleavage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpectedly Low Decomposition Temperature in TGA
Symptoms:
-
The onset of weight loss in your TGA curve is significantly lower than the expected ~135°C.
-
The decomposition profile shows multiple, poorly resolved steps at lower temperatures.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Sample Impurities | Residual solvents from synthesis or purification, or the presence of catalysts, can lower the decomposition temperature. | 1. Verify Purity: Use a high-purity grade of 2-Methyl-2-propyl-1,3-propanediol. Confirm purity using techniques like GC-MS or NMR. 2. Dry Sample: Ensure the sample is thoroughly dried under vacuum to remove any residual moisture or volatile solvents. |
| Reactive Atmosphere | Although intended to be inert, the furnace atmosphere may contain traces of oxygen, leading to oxidative degradation which occurs at lower temperatures than pyrolysis. | 1. Purge Thoroughly: Increase the purge time with an inert gas (e.g., nitrogen, argon) before starting the TGA run. 2. Check for Leaks: Ensure the TGA instrument has no leaks in the gas lines. |
| Instrument Calibration | An improperly calibrated temperature sensor will give inaccurate readings. | 1. Calibrate Instrument: Regularly calibrate your TGA instrument using certified reference materials. |
Issue 2: Inconsistent or Irreproducible TGA Results
Symptoms:
-
Significant variations in decomposition temperatures and residual mass between identical runs.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Sample Heterogeneity | If the sample is not homogenous, different runs may analyze portions with varying purity or crystal size. | 1. Homogenize Sample: Gently grind the crystalline sample to a uniform fine powder before analysis. |
| Heating Rate | A fast heating rate can shift the decomposition to higher temperatures and may not resolve subtle thermal events. | 1. Optimize Heating Rate: Use a slower heating rate (e.g., 10 °C/min) for better resolution of thermal events. |
| Sample Ejection | Rapid gas evolution during decomposition can cause the sample to be ejected from the crucible, leading to a sudden, non-thermal mass loss. | 1. Use a Lid: Employ a crucible lid with a pinhole to allow evolved gases to escape without ejecting the sample. 2. Reduce Sample Size: Use a smaller sample mass to minimize the intensity of gas evolution. |
| Buoyancy Effect | Changes in the density of the purge gas with temperature can cause an apparent weight gain or loss, affecting the accuracy of the onset temperature. | 1. Run a Blank Curve: Perform a run with an empty crucible under the same experimental conditions and subtract this baseline from your sample data[2][3][4][5][6]. |
Issue 3: Difficulty Identifying Decomposition Products with Py-GC-MS
Symptoms:
-
The pyrogram shows a large number of overlapping peaks, making identification difficult.
-
The mass spectra of the fragments are complex and do not match library entries.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Separation | The GC column and temperature program may not be optimized for the wide range of polar and non-polar fragments produced. | 1. Optimize GC Method: Use a column with a suitable stationary phase (e.g., a mid-polar phase like DB-5ms). Develop a temperature program with a slow ramp rate to improve the separation of volatile products. |
| Secondary Reactions | The initial decomposition products can react with each other in the hot pyrolysis zone, leading to a more complex mixture. | 1. Adjust Pyrolysis Temperature: Experiment with different pyrolysis temperatures. A lower temperature may favor primary decomposition pathways and produce a simpler pyrogram. |
| Complex Fragmentation in MS | Electron ionization (EI) can cause extensive fragmentation of the initial decomposition products, making it difficult to identify the molecular ions. | 1. Use Soft Ionization: If available, consider using a softer ionization technique to preserve the molecular ions of the decomposition products. 2. Manual Interpretation: Manually interpret the mass spectra based on known fragmentation patterns of alcohols, aldehydes, and hydrocarbons. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 2-Methyl-2-propyl-1,3-propanediol.
Methodology:
-
Instrument Preparation: Ensure the TGA is calibrated for mass and temperature.
-
Sample Preparation: Place 5-10 mg of finely ground 2-Methyl-2-propyl-1,3-propanediol into an alumina or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of the thermal decomposition of 2-Methyl-2-propyl-1,3-propanediol.
Methodology:
-
Instrument Preparation: Ensure the pyrolyzer, GC, and MS are properly tuned and calibrated.
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: 300°C (or a temperature determined from the TGA results to be in the initial phase of decomposition).
-
GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms).
-
GC Oven Program:
-
Hold at 40°C for 2 minutes.
-
Ramp at 8 °C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-550.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the peaks with a standard mass spectral library (e.g., NIST) to identify the decomposition products.
-
Manually interpret spectra for unknown compounds based on characteristic fragmentation patterns.
-
Visualizations
Logical Workflow for Troubleshooting TGA Experiments
Caption: Troubleshooting workflow for common TGA issues.
Proposed High-Level Decomposition Pathway
Caption: Proposed decomposition pathways for 2-Methyl-2-propyl-1,3-propanediol.
References
- This guide synthesizes information from analogous compounds and general principles of thermal analysis, as direct, detailed studies on the thermal decomposition of 2-Methyl-2-propyl-1,3-propanediol are not widely available in peer-reviewed liter
- Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide.
- METTLER TOLEDO. (n.d.). Interpreting TGA Curves.
- XRF Scientific. (2025). Interpreting results from TGA instruments.
- ResearchGate. (n.d.). TGA thermogram of control and treated neopentyl glycol (NPG).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
Sources
Technical Support Center: Reaction Kinetics of 2-Methyl-2-propyl-1,3-propanediol Esterification
Welcome to the technical support resource for the esterification of 2-Methyl-2-propyl-1,3-propanediol (MPP). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. MPP is a critical bifunctional intermediate, particularly valued as a precursor in the synthesis of dicarbamate drugs like carisoprodol and in the production of high-performance synthetic lubricants.[1][2][3] Its unique branched structure imparts significant thermal and hydrolytic stability to its ester derivatives.[4]
This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs): Core Kinetic Principles
Q1: What is the fundamental challenge in the esterification of 2-Methyl-2-propyl-1,3-propanediol?
The primary challenge lies in the reversible nature of the esterification reaction.[5][6] An alcohol (in this case, the diol MPP) reacts with a carboxylic acid to form an ester and water. However, the water produced can react with the ester product, hydrolyzing it back into the starting materials. This equilibrium limits the maximum achievable yield. According to Le Chatelier's principle, to drive the reaction towards the desired ester product, the water must be continuously removed from the reaction mixture.[5]
Q2: What is the general mechanism for the acid-catalyzed esterification of this diol?
The reaction typically follows the Fischer esterification mechanism. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the ester.
Caption: Acid-catalyzed Fischer esterification mechanism.
Q3: Which factors have the most significant impact on the reaction kinetics?
The rate and efficiency of MPP esterification are primarily governed by four key parameters:
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions.[7]
-
Catalyst: The choice and concentration of the acid catalyst are crucial for accelerating the reaction.[8]
-
Molar Ratio of Reactants: Using an excess of one reactant can shift the chemical equilibrium to favor product formation.[9][10]
-
Water Removal: As discussed, effective removal of the water byproduct is essential for achieving high conversion.[5][11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the esterification of MPP, providing likely causes and actionable solutions.
Problem 1: Low Yield or Incomplete Reaction
Symptom: Your reaction stalls before reaching full conversion, or the final isolated yield of the mono- or di-ester is disappointingly low.
-
Potential Cause 1: Equilibrium Limitation due to Water Accumulation
-
Explanation: The presence of water in the reaction mixture drives the reverse reaction (hydrolysis), preventing the esterification from proceeding to completion.[5][6]
-
Solution: Implement Efficient Water Removal. The most common and effective method is azeotropic distillation using a Dean-Stark apparatus. An inert solvent (e.g., toluene, heptane) that forms a low-boiling azeotrope with water is added to the reaction. As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and is collected in the Dean-Stark trap, physically removing water from the system and driving the reaction forward.[5] Alternatively, for smaller-scale or specific applications, chemical dehydrating agents like molecular sieves can be used, though their capacity is limited.[5]
-
-
Potential Cause 2: Inadequate Catalyst Performance
-
Explanation: The reaction rate may be kinetically limited by an insufficient amount of catalyst or a catalyst with low activity. Homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are common, but heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst 15, Dowex 50WX2) are also effective and simplify purification.[12][13]
-
Solution: Optimize Catalyst Selection and Loading. Ensure the catalyst is active and dry. For homogeneous catalysts, a loading of 0.5-2% by weight of the total reactants is a typical starting point.[4] For heterogeneous catalysts, consult the manufacturer's recommendations. If a reaction is slow, a modest increase in catalyst loading can significantly improve the rate.
-
-
Potential Cause 3: Unfavorable Molar Ratio
-
Explanation: Reacting the diol and carboxylic acid in a simple 1:2 stoichiometric ratio (for the diester) may not be sufficient to overcome equilibrium limitations.
-
Solution: Use an Excess of the Carboxylic Acid. To push the equilibrium towards the products, it is common practice to use an excess of the carboxylic acid (e.g., 2.5 to 3 molar equivalents for the diester).[9][10] This increases the probability of collisions between the diol and the acid, favoring the forward reaction. This is particularly cost-effective if the carboxylic acid is less expensive than the diol.
-
Caption: Troubleshooting logic for low ester yield.
Problem 2: Slow Reaction Rate
Symptom: The reaction takes an excessively long time to reach a reasonable conversion, as monitored by techniques like GC, TLC, or in-line spectroscopy.
-
Potential Cause 1: Sub-optimal Reaction Temperature
-
Explanation: Esterification reactions are sensitive to temperature; lower temperatures result in significantly slower kinetics.[14] The activation energy for the reaction must be overcome.[6]
-
Solution: Increase and Optimize Temperature. Most esterifications of this type are conducted at the reflux temperature of the chosen solvent (e.g., toluene, ~111°C) or higher if run neat (130-180°C).[4][6] Increasing the temperature will accelerate the reaction. However, be cautious of excessively high temperatures (>200°C), which can lead to side reactions like dehydration of the diol.[15][16]
-
-
Potential Cause 2: Mass Transfer Limitations
-
Explanation: If using a heterogeneous catalyst or if the reactants are not fully miscible, the reaction rate can be limited by the speed at which the reactants can diffuse to the catalyst's active sites or interact at phase boundaries.
-
Solution: Ensure Vigorous Agitation. Use a magnetic stirrer or overhead mechanical stirrer set to a speed that ensures the reaction mixture is homogeneous and any solid catalyst is well-suspended.
-
Problem 3: Formation of Undesired Byproducts
Symptom: Analytical data (e.g., NMR, GC-MS) shows the presence of unexpected peaks, indicating the formation of side products.
-
Potential Cause 1: Ether Formation
-
Explanation: Under harsh acidic conditions and high temperatures, diols can undergo intermolecular dehydration to form ethers.[16] For MPP, this could result in the formation of dimers or oligomers linked by ether bonds.
-
Solution: Moderate Reaction Conditions. Avoid overly aggressive conditions. Use the minimum effective temperature and catalyst concentration required to achieve a reasonable reaction rate. If ether formation is persistent, consider switching to a milder catalyst, such as an acidic resin, which can sometimes offer higher selectivity.
-
-
Potential Cause 2: Disproportionation
-
Explanation: In the esterification of sterically hindered diols like neopentyl glycol (structurally analogous to MPP), a disproportionation reaction can occur. In this equilibrium, two molecules of the monoester can react to form one molecule of diester and one molecule of the unreacted diol.[17] Conversely, the diester and diol can react to form the monoester. This can complicate efforts to isolate a pure mono- or di-ester.
-
Solution: Kinetic Monitoring and Stoichiometric Control. Carefully monitor the reaction progress over time by taking aliquots for analysis. This will help you identify the optimal reaction time to maximize the desired product before significant disproportionation occurs. Precise control over the initial molar ratio of reactants is also key to directing the reaction towards the intended mono- or di-ester product.
-
Data & Protocols
Table 1: Comparative Reaction Parameters for Neopentyl-Type Glycol Esterification
While specific kinetic data for 2-Methyl-2-propyl-1,3-propanediol is sparse in the literature, extensive studies on the structurally similar neopentyl glycol (NPG) provide excellent guidance.
| Carboxylic Acid | Molar Ratio (Acid:Diol) | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palm Oil Fatty Acids | 2:1 | Sulfuric Acid | 1% | 145 | 4.56 | 90 | [4] |
| Oleic Acid | 2:1 | Sulfuric Acid | 2% | 130 | 4 | 80 | [4] |
| Hexanoic Acid | 3:1 | Sulfuric Acid | 0.5% w/w | 150 | 1 | 99 | [4] |
| Propionic Acid | N/A | DOWEX 50 WX 2 | N/A | 130-160 | N/A | N/A | [13] |
| Isobutyric Acid | N/A | Amberlyst 15 | N/A | 130-160 | N/A | N/A | [13] |
Experimental Protocol: Synthesis of MPP-Diester via Azeotropic Distillation
This protocol outlines a general procedure for the synthesis of a diester from MPP using a Dean-Stark apparatus.
Caption: Experimental workflow for esterification with a Dean-Stark apparatus.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2-propyl-1,3-propanediol (1.0 eq.), the desired carboxylic acid (2.2-2.5 eq.), and toluene (approx. 2 mL per gram of diol).
-
Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.02 eq.).
-
Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the reaction mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the trap.
-
Monitoring: The reaction progress can be monitored by the amount of water collected in the graduated arm of the Dean-Stark trap. The reaction is considered complete when water no longer collects. For more precise kinetics, small aliquots can be carefully removed from the reaction, quenched, and analyzed by GC-MS or NMR.[18][19]
-
Work-up: Once complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
References
- Google Patents. (1999). US5976324A - Removal of water from reaction mixtures.
- troindia. (n.d.). ENHANCEMENT OF ESTERIFICATION REACTION USING IONIC LIQUID AS CATALYST WITH SIMULTANEOUS REMOVAL OF WATER.
- Google Patents. (n.d.). CN106631647A - Method for removing water in continuous esterifying process.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- ResearchGate. (n.d.). Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid.
- Redalyc. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
- ResearchGate. (n.d.). Effect of molar ratio on esters composition (at temperature 130 °C,....
- ResearchGate. (n.d.). The parameters affecting the esterification reaction including molar....
- ResearchGate. (n.d.). Effect of reaction temperature on the esterification.
- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- Gradiva Review Journal. (2025). Review On Kinetics of High Temperature Esterification and Its Process Design.
- ResearchGate. (n.d.). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids.
- Google Patents. (n.d.). US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol.
- ResearchGate. (n.d.). Kinetics of polyesterification: Modelling and simulation of unsaturated polyester synthesis involving 2-methyl-1,3-propanediol.
- Google Patents. (n.d.). US9885006B2 - Preparation of biopolyol esters for lubricant application.
- Google Patents. (n.d.). US5659089A - Process for making poly(2-methyl-1,3-propanediol).
- ACS Publications. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
- ResearchGate. (2024). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin.
- ResearchGate. (n.d.). Analysis of hygroscopicity and pyrolysis behaviour of propanediol esters synthesized by the enzymatic method.
- ResearchGate. (2024). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin.
Sources
- 1. US9885006B2 - Preparation of biopolyol esters for lubricant application - Google Patents [patents.google.com]
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- 3. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-2-propyl-1,3-propanediol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-2-propyl-1,3-propanediol (MPP, CAS No. 78-26-2). As a critical intermediate in the manufacturing of pharmaceuticals such as Meprobamate and Carisoprodol, robust and scalable synthesis of MPP is paramount.[1][2][3] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, with a specific focus on challenges encountered during scale-up from the laboratory to pilot plant or manufacturing scale.
Section 1: Synthesis Overview and Mechanism
The most common and industrially viable route to 2-Methyl-2-propyl-1,3-propanediol is a base-catalyzed crossed Cannizzaro-type reaction (or more accurately, a tandem aldol addition-crossed Cannizzaro reaction) between 2-methylpentanal and formaldehyde.[2][4]
The Core Reaction: The process begins with the deprotonation of 2-methylpentanal at its alpha-carbon to form an enolate. This enolate then undergoes a nucleophilic addition to a molecule of formaldehyde (an aldol addition). The resulting intermediate is then reduced by a second equivalent of formaldehyde in a crossed-Cannizzaro reaction. In this step, formaldehyde, being more reactive and lacking alpha-hydrogens, acts as a sacrificial hydride donor and is oxidized to formate, while the aldol intermediate is reduced to the final diol product.[4][5][6]
Caption: Fig. 1: Synthesis Pathway of 2-Methyl-2-propyl-1,3-propanediol
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is formaldehyde used in excess? A1: Formaldehyde serves two roles: as the electrophile in the initial aldol addition and as the reducing agent (hydride donor) in the subsequent crossed-Cannizzaro step.[4][6] Using an excess ensures complete conversion of the more valuable 2-methylpentanal and drives the reaction equilibrium towards the product. Stoichiometrically, at least two equivalents of formaldehyde are required per equivalent of 2-methylpentanal. In practice, a larger excess is often used to maximize yield.
Q2: What is the role of the sodium hydroxide (NaOH) catalyst? A2: Sodium hydroxide is a strong base that serves two catalytic functions. First, it deprotonates 2-methylpentanal to generate the nucleophilic enolate required for the aldol addition. Second, it facilitates the Cannizzaro reaction by attacking a formaldehyde molecule, which ultimately leads to the hydride transfer that reduces the aldol intermediate.
Q3: Can other bases be used? A3: Yes, other strong bases like potassium hydroxide (KOH) or calcium hydroxide (Ca(OH)₂) can be used. However, NaOH is most common due to its low cost and high reactivity. The choice of base can influence reaction kinetics and the salt byproduct formed (e.g., sodium formate vs. potassium formate).
Q4: The reaction is described as exothermic. How critical is temperature control? A4: Temperature control is critically important , especially during scale-up. The aldol addition and Cannizzaro reactions are both highly exothermic. Uncontrolled temperature can lead to a runaway reaction, excessive pressure build-up in a closed reactor, and an increase in side reactions, such as the self-condensation of 2-methylpentanal or the disproportionation of formaldehyde into methanol and formate (a self-Cannizzaro reaction).[7] A target temperature range, typically maintained by a jacketed reactor with a cooling utility, is essential for safety and product quality.
Section 3: Detailed Scale-Up Protocol with In-Process Controls (IPC)
This protocol outlines a self-validating workflow for the synthesis of MPP on a pilot scale, incorporating modern Process Analytical Technology (PAT) for enhanced control and reproducibility.
Caption: Fig. 2: Pilot-Scale Synthesis Workflow
Experimental Procedure:
-
Reactor Charging: To a clean, dry, jacketed glass-lined reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, charge 2-methylpentanal (1.0 eq) and aqueous formaldehyde (37% solution, 2.5 eq).
-
Initial Cooldown: Begin agitation and circulate cooling fluid through the reactor jacket to bring the internal temperature to 15-20°C.
-
Caustic Addition (The Critical Step): Begin slow, subsurface addition of 50% w/w aqueous sodium hydroxide (approx. 1.1 eq) via a dosing pump.
-
Causality: Slow, subsurface addition prevents localized high concentrations of base and temperature spikes, which can cause side reactions. The rate of addition should be directly controlled by the internal temperature.
-
Self-Validation (IPC-1): Program the dosing pump to slow or stop if the internal temperature exceeds 65°C. This creates a feedback loop that prevents thermal runaway. The total addition time should be no less than 2-3 hours.
-
-
Reaction Monitoring (PAT):
-
Self-Validation (IPC-2): Monitor the reaction progress using an in-situ FTIR probe.[3] Track the disappearance of the 2-methylpentanal C=O stretch (approx. 1730 cm⁻¹) and the formaldehyde C=O stretch (approx. 1745 cm⁻¹). The reaction is complete when these peaks have been consumed and no longer change over time. This provides real-time data on reaction kinetics and endpoint, preventing unnecessarily long reaction times or premature quenching.[1][2][8]
-
-
Reaction Hold: Once the caustic addition is complete, heat the mixture to 70°C and hold for 1-2 hours to ensure complete conversion, continuously monitoring via FTIR.
-
Work-up:
-
Cool the reaction mixture to ~60°C. Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer, which contains the bulk of the sodium formate byproduct and excess base.
-
Add an appropriate organic solvent for extraction, such as Toluene or Methyl tert-butyl ether (MTBE), which are safer industrial alternatives to benzene.[9][10][11] Warm to 50-60°C and agitate.
-
Separate the lower aqueous layer again. Wash the organic layer with warm water and then a brine solution to remove residual salts and water.
-
-
Purification:
-
Distillation: Concentrate the organic layer under vacuum to remove the extraction solvent. The crude 2-Methyl-2-propyl-1,3-propanediol can be further purified by vacuum distillation.
-
Self-Validation (IPC-3): Take a sample of the distilled product for Gas Chromatography (GC) analysis to determine purity and identify any impurities.
-
Recrystallization: For pharmaceutical-grade purity, the distilled solid can be recrystallized from a suitable solvent system (e.g., a mixture of toluene and heptane).[12][13]
-
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Section 4: Troubleshooting Guide
Caption: Fig. 3: Troubleshooting Decision Tree
Q&A Troubleshooting Guide
Issue 1: The reaction stalls, and GC analysis shows a significant amount of unreacted 2-methylpentanal.
-
Potential Cause A: Insufficient or Inactive Base. The catalytic cycle cannot proceed without sufficient strong base.
-
Solution: Verify the stoichiometry and concentration of your NaOH solution. If the solution is old, its concentration may have decreased due to absorption of atmospheric CO₂. Use a fresh, standardized solution.
-
-
Potential Cause B: Low Temperature. Reaction kinetics are temperature-dependent.
-
Solution: Ensure your reactor heating system is functioning correctly and that the internal temperature reaches the target of 60-70°C.
-
-
Potential Cause C: Poor Mixing. In a large reactor, poor agitation can lead to stratified layers where the aqueous base and organic aldehyde do not have sufficient interfacial area to react.
-
Solution: Check the agitator speed and design (e.g., pitch-blade turbine, anchor) to ensure it is appropriate for mixing two immiscible phases.
-
Issue 2: The final product is a dark brown or yellow color, indicating impurities.
-
Potential Cause A: Temperature Excursion. Overheating during the exothermic addition of base can cause thermal degradation and polymerization side reactions.
-
Solution: Re-evaluate your cooling capacity and slow down the rate of caustic addition. Ensure your temperature control loop is properly tuned.
-
-
Potential Cause B: Air (Oxygen) in the Reactor. Aldehydes can be sensitive to air oxidation, especially under basic conditions at elevated temperatures, leading to colored byproducts.
-
Solution: Ensure the reactor is properly inerted with nitrogen or argon before starting the reaction and a positive pressure is maintained throughout the process.
-
Issue 3: An intractable emulsion forms during the solvent extraction phase.
-
Potential Cause: Formation of soaps or other surface-active species, especially if the crude reaction mixture has degradation byproducts.
-
Solution 1: Add a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.
-
Solution 2: Reduce the agitation speed during extraction. Gentle mixing is often sufficient and less likely to produce a stable emulsion than high-shear mixing.
-
Solution 3: Perform a filtration through a pad of Celite or another filter aid to remove particulate matter that may be stabilizing the emulsion.
-
Issue 4: GC analysis of the purified product shows a persistent impurity with a molecular weight corresponding to the self-aldol condensation of 2-methylpentanal.
-
Potential Cause: The enolate of 2-methylpentanal is reacting with another molecule of itself instead of with formaldehyde. This happens if the local concentration of formaldehyde is too low when the enolate is formed.
-
Solution: Ensure formaldehyde is well-mixed and present in sufficient excess. Consider adding the 2-methylpentanal to the formaldehyde/base mixture, rather than the other way around, to ensure the enolate is formed in a formaldehyde-rich environment. However, this can be more challenging to control thermally. The most robust solution is slow, controlled addition of the base to the mixture of the two aldehydes.
-
Section 5: Data Tables for Scale-Up
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Process Parameters
| Parameter | Lab Scale (100g) | Pilot Scale (100kg) | Rationale for Change |
| Heat Transfer | Surface area to volume ratio is high; air cooling or ice bath is sufficient. | Surface area to volume ratio is low; requires jacketed reactor with circulating thermal fluid. | Efficient heat removal is critical to prevent thermal runaway in large volumes. |
| NaOH Addition | Dropwise via addition funnel over 30-60 min. | Metered addition via dosing pump over 3-5 hours. | Precise control over addition rate is needed to manage the exotherm. |
| Mixing | Magnetic stir bar. | Overhead mechanical stirrer (e.g., turbine or anchor). | Required to ensure homogeneity and efficient mass transfer in a large, multiphase system. |
| Work-up | Separatory funnel extraction with benzene/ether. | Pump-driven phase separations; use of safer solvents like Toluene or MTBE. | Benzene is a prohibited solvent in manufacturing; process needs to be contained.[10] |
| Monitoring | Thin-Layer Chromatography (TLC). | In-situ FTIR, online GC. | Real-time data is essential for control, safety, and consistency at scale.[1][3] |
Table 2: Common Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method |
| 2-Methylpentanal | Incomplete reaction. | GC, ¹H NMR |
| Sodium Formate | Reaction byproduct. | Ion Chromatography (on aqueous phase), ¹H NMR (if protonated) |
| Methanol | Self-Cannizzaro of formaldehyde. | GC (Headspace) |
| Self-Aldol Product | Side reaction of 2-methylpentanal. | GC-MS, LC-MS |
| Polymeric materials | Thermal degradation. | GPC (Gel Permeation Chromatography), Visual (color) |
Section 6: Large-Scale Safety Considerations
-
Formaldehyde Handling: Formaldehyde is a known human carcinogen and a sensitizing agent.[14] All transfers involving concentrated formaldehyde should be conducted in a closed system or under dedicated local exhaust ventilation. Personnel must be equipped with appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a face shield.[15][16] An emergency eyewash and shower must be readily accessible.[14][17]
-
Caustic Handling: 50% Sodium Hydroxide is highly corrosive and can cause severe burns. Use appropriate PPE, including chemical-resistant gloves, apron, and face shield. The dissolution of NaOH is highly exothermic, so ensure solutions are prepared with adequate cooling.
-
Reactor Safety: The reactor must be equipped with a pressure relief system (rupture disc and/or relief valve) sized to handle a potential runaway scenario. The combination of a flammable organic aldehyde and a combustible final product necessitates adherence to all area electrical classifications and proper grounding and bonding to prevent static discharge.
References
- ResearchGate. (n.d.). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy.
- ACS Publications. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Journal of Chemical Education.
- askIITians. (2025). In crossed cannizzaro reactions between formaldehyde and Benzaldehyde.
- Guang Dian Cha. (n.d.). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy.
- ACS Publications. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Journal of Chemical Education.
- Sciencing. (2022). Alternative Solvents To Benzene.
- SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
- Quora. (2018). How many products are formed in the crossed Cannizzaro reaction?.
- Chemistry Stack Exchange. (2013). Crossed Cannizzaro products.
- Wikipedia. (n.d.). Cannizzaro reaction.
- ResearchGate. (2025). Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing.
- University of New Mexico. (2021). Formaldehyde Safety Program.
- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
- Ecolink. (2023). Eco-friendly Substitute for Benzene.
- Lab Alley. (n.d.). Formaldehyde Safety & Hazards.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- Providence College. (n.d.). Chemical Standard Operating Procedure for Formaldehyde.
- Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES.
- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- Rohini College of Engineering and Technology. (n.d.). 5.1 CRYSTALLISATION AND DISTILLATION.
- Maiyam Group. (2025). Purification Organic Compounds: Crystallization & Distillation Guide 2026.
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Technical Support Center: Moisture Sensitivity in 2-Methyl-2-propyl-1,3-propanediol (MPD) Reactions
Welcome to the technical support center for 2-Methyl-2-propyl-1,3-propanediol (also known as MPD). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diol in their synthetic work. While MPD is a robust building block, its reactivity can be significantly influenced by the presence of moisture.[1] This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing moisture-related issues in two common applications: Polyesterification and Acetal/Ketal Formation .
Part 1: Frequently Asked Questions (FAQs) about MPD and Moisture
Q1: How hygroscopic is 2-Methyl-2-propyl-1,3-propanediol (MPD)?
A1: MPD is considered slightly hygroscopic.[2] While it is less prone to water absorption than other common diols like 1,4-butanediol (BDO), it will still absorb atmospheric moisture over time if not stored properly.[2] For most applications, especially those sensitive to water, it is crucial to handle MPD as a moisture-sensitive reagent. Proper storage involves keeping it in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Q2: What are the general consequences of having excess moisture in MPD reactions?
A2: The consequences depend heavily on the reaction type. In general, water can act as a competing nucleophile or a reaction inhibitor.
-
For condensation reactions like polyesterification, water can act as a chain-terminating agent or hydrolyze the ester linkages, leading to lower molecular weight polymers and altered material properties.[4][5]
-
For equilibrium-driven reactions like acetal formation, water is a product. Its presence in the starting materials or reaction environment will shift the equilibrium back towards the reactants, resulting in low yields and incomplete reactions.[6][7]
-
For reactions with water-sensitive reagents (e.g., acid chlorides, organometallics), the presence of water in MPD will consume the reagent, leading to poor conversion and the formation of byproducts.[3][8]
Q3: How can I determine the water content in my MPD or reaction solvent?
A3: The gold standard for accurately determining trace amounts of water in organic reagents and solvents is the Karl Fischer (KF) titration .[9] This method is highly selective for water and can provide precise quantification in the parts-per-million (ppm) range. Both volumetric and coulometric KF titrators are suitable, with coulometric methods being ideal for very low water content.
Q4: My MPD is a solid at room temperature. How does this affect its moisture sensitivity?
A4: 2-Methyl-2-propyl-1,3-propanediol is a low-melting solid, often appearing as white flakes with a melting point around 57-59 °C.[10][11] When in solid form, moisture absorption is primarily a surface phenomenon. However, once melted or dissolved in a solvent, the potential for water contamination throughout the bulk material increases. If the material has been exposed to humid air, it is best practice to dry it before use, even if it appears free-flowing.
| Property | Value | Source |
| CAS Number | 78-26-2 | |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol | [12] |
| Melting Point | 57-59 °C | [10][11] |
| Boiling Point | ~230 °C @ 753 mmHg | [10][11] |
| Hygroscopicity | Slightly hygroscopic | [2] |
Part 2: Troubleshooting Guide for Polyesterification Reactions
Polyesterification is a condensation reaction where water is generated as a byproduct. The presence of excess water at the start or inefficient removal during the reaction can severely impact the quality of the resulting polyester. MPD is valued in polyester synthesis for the flexibility and weatherability it imparts.[2][5][13]
Q: My polyester has a much lower molecular weight than expected and appears brittle. What could be the cause?
A: This is a classic symptom of premature chain termination or polymer degradation, often caused by water.
Causality: The polyesterification reaction is an equilibrium process. R-COOH + HO-R'-OH ⇌ R-COO-R'-OH + H₂O The presence of water shifts the equilibrium to the left, favoring the starting materials over the polymer. Furthermore, at the high temperatures often used for polyesterification, water can hydrolyze the ester bonds that have already formed, cleaving the polymer chains and reducing the average molecular weight.
Troubleshooting Workflow: Low Molecular Weight Polyester
Caption: Troubleshooting workflow for low molecular weight polyester.
Recommended Actions & Protocols
-
Verify Reagent Purity:
-
Action: Use Karl Fischer titration to measure the water content of your MPD, diacid/anhydride, and solvent. Aim for a water content of <100 ppm for each component.
-
Protocol: Drying MPD: If the water content is high, MPD can be dried by melting it (m.p. 57-59 °C) under a high vacuum with gentle stirring. Alternatively, for smaller scales, azeotropic distillation with dry toluene can be effective, followed by removal of the toluene under vacuum.
-
-
Improve Water Removal (Driving the Equilibrium):
-
Action: Ensure your reaction setup actively removes the water generated during the condensation.
-
Method 1 (Azeotropic Removal): Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, xylene). As the reaction proceeds, the water-solvent azeotrope distills over and is collected in the trap, while the denser, anhydrous solvent returns to the reaction flask. This physically removes the water, driving the reaction toward polymer formation.
-
Method 2 (High Vacuum): For solvent-free melt polymerizations, conduct the reaction under a high vacuum (e.g., <1 Torr). This, combined with high temperatures (typically 180-210 °C), effectively removes water and other volatiles.[4]
-
-
Optimize Temperature and Catalyst:
-
Action: Ensure the reaction temperature is high enough to facilitate both esterification and water removal, but not so high as to cause thermal degradation of the polymer. A typical range for MPD polyesterification is 180-210 °C.[4] Use an appropriate esterification catalyst (e.g., p-toluenesulfonic acid, dibutyltin oxide) to increase the reaction rate at a given temperature.
-
Part 3: Troubleshooting Guide for Acetal/Ketal Protecting Group Reactions
MPD can be used to protect aldehydes and ketones by forming a six-membered cyclic acetal (a 1,3-dioxane derivative). This reaction is acid-catalyzed and highly reversible.
R₂C=O + HO-(CH₂)C(CH₃)(C₃H₇)(CH₂)-OH + H⁺ ⇌ R₂C(O-(CH₂)C(CH₃)(C₃H₇)(CH₂)-O) + H₂O + H⁺
Q: My acetal formation reaction is slow, and I have a low yield with significant starting material remaining. What is wrong?
A: This is a classic sign that the reaction equilibrium is not being effectively shifted towards the product side. The most common culprit is the presence of water.
Causality: As shown in the equation above, water is a direct product of the reaction. According to Le Châtelier's principle, any water present in the reaction mixture—either from wet reagents or generated during the reaction—will push the equilibrium back towards the starting aldehyde/ketone and diol.[6] To achieve high yields, water must be scrupulously excluded from the starting materials and actively removed as it is formed.
Mechanism: Water-Induced Acetal Hydrolysis (Reverse Reaction)
Caption: The reverse reaction (hydrolysis) is initiated by acid and water.
Recommended Actions & Protocols
-
Ensure Anhydrous Conditions:
-
Action: Use anhydrous solvents and reagents. Dry your MPD as described in the previous section. Use freshly distilled or commercially available anhydrous solvents (e.g., toluene, dichloromethane).
-
Technique: Assemble your glassware hot from the oven and cool it under a stream of inert gas (Nitrogen or Argon). Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.
-
-
Actively Remove Water:
-
Action: Just as with polyesterification, a Dean-Stark apparatus is the most effective method for removing the water generated during acetal formation and driving the reaction to completion.[7]
-
Alternative: If a Dean-Stark trap is not feasible, chemical desiccants that do not interfere with the reaction can be added. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, but they are less efficient than azeotropic removal.
-
-
Use an Appropriate Acid Catalyst:
-
Action: A catalytic amount of a non-aqueous acid is required.
-
Examples: p-Toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are common choices. Avoid using aqueous acids like HCl or H₂SO₄, as they introduce the very water you are trying to eliminate.
-
Protocol: General Procedure for Acetal Protection of a Ketone with MPD
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Flame-dry the entire apparatus under vacuum and cool under a nitrogen atmosphere.
-
Reagents: To the flask, add the ketone (1.0 eq), 2-Methyl-2-propyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-TsOH (0.02 eq).
-
Solvent: Add anhydrous toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Workup: Cool the reaction to room temperature. Quench the catalyst by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal product.
By rigorously controlling the water content of your reagents and actively removing water during the reaction, you can overcome the challenges associated with the moisture sensitivity of MPD and achieve reliable, high-yielding results.
References
- Determination of water samples and ene-diols or thiols in samples inaccessible for direct K.Fischer titration.ResearchGate.
- Reagent for determining ene-diols, thiols and water.Google Patents.
- 2-Methyl 1, 3-Propane Diol (MPO) FAQ.Gantrade.
- Ester synthesis by esterification.Organic Chemistry Portal.
- Kinetics of polyesterification: Modelling and simulation of unsaturated polyester synthesis involving 2-methyl-1,3-propanediol.ResearchGate.
- 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma.Pharmaffiliates.
- Karl Fischer titration.Wikipedia.
- Karl Fischer Titration.Mettler Toledo.
- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.Cole-Parmer.
- 2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters.Scholars' Mine.
- THE BASICS OF KARL FISCHER TITRATION.Quveon.
- The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).Gantrade.
- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2.PubChem.
- esterification - alcohols and carboxylic acids.Chemguide.
- Acetal Formation Mechanism Step-by-Step Explanation.YouTube.
- Hydrates, Hemiacetals, and Acetals.Master Organic Chemistry.
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- 10. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]
- 11. 2-甲基-2-丙基-1,3-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Methyl-1,3-propanediol (MPO)-What are MPO chemicals? | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
Technical Support Center: Analysis of 2-Methyl-2-propyl-1,3-propanediol
Welcome to the technical support center for the analysis of 2-Methyl-2-propyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in this key pharmaceutical intermediate.
Introduction
2-Methyl-2-propyl-1,3-propanediol is a critical building block in the synthesis of various pharmaceutical compounds, including muscle relaxants like Carisoprodol and tranquilizers such as Meprobamate.[1][2] Its purity is paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the potential impurities that may arise during its synthesis and storage, along with detailed analytical methodologies for their identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 2-Methyl-2-propyl-1,3-propanediol and what impurities can be expected from each?
A1: 2-Methyl-2-propyl-1,3-propanediol is typically synthesized via two primary routes, each with a unique impurity profile.
Route 1: Aldol Condensation of Propanal followed by Hydrogenation [1][3]
This route involves the self-condensation of propanal in the presence of a base to form 3-hydroxy-2-methylpentanal, which then dehydrates to 2-methyl-2-pentenal. The unsaturated aldehyde is subsequently hydrogenated to yield the final product.
-
Potential Impurities:
-
Unreacted Propanal: A volatile starting material that may be carried through the process.
-
3-Hydroxy-2-methylpentanal (Aldol Adduct): The initial product of the aldol addition, which may persist if the dehydration step is incomplete.
-
2-Methyl-2-pentenal (Aldol Condensation Product): A key intermediate; its presence indicates incomplete hydrogenation.[4]
-
2-Methylpentanal: Formed by the hydrogenation of the carbon-carbon double bond of 2-methyl-2-pentenal without reduction of the aldehyde.[5]
-
Over-hydrogenation Products: Such as 2-methyl-1-pentanol, resulting from the complete reduction of the aldehyde and the double bond.
-
Higher Molecular Weight Condensation Products: Formed from side reactions of propanal.
-
Route 2: Hydroxymethylation of 2-Methylpentanal and Cannizzaro-type Disproportionation [3]
This method involves the reaction of 2-methylpentanal with formaldehyde in the presence of a strong base. An intermediate aldehyde undergoes a crossed Cannizzaro reaction where formaldehyde acts as a hydride donor.
-
Potential Impurities:
-
Unreacted 2-Methylpentanal and Formaldehyde: Residual starting materials.
-
Formic Acid (as formate salt): The oxidation product of formaldehyde in the Cannizzaro reaction.[6]
-
Methanol: While the desired reaction reduces the intermediate aldehyde, a competing Cannizzaro reaction with formaldehyde alone could produce methanol and formate.[7]
-
Cannizzaro By-products of 2-Methylpentanal: If self-condensation of 2-methylpentanal occurs, it could lead to the corresponding carboxylic acid and alcohol.
-
Below is a diagram illustrating the potential impurities from the Aldol Condensation route.
Caption: Impurity formation pathway in the Aldol Condensation route.
Q2: What are the recommended analytical techniques for purity assessment of 2-Methyl-2-propyl-1,3-propanediol?
A2: Several analytical techniques are well-suited for determining the purity of 2-Methyl-2-propyl-1,3-propanediol. The choice of method often depends on the specific impurities of interest and the desired level of sensitivity and accuracy.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of analytes in a hydrogen flame. | High resolution for volatile impurities, robust, and widely available. | Not suitable for non-volatile impurities, requires derivatization for some polar compounds to improve peak shape. |
| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Separation of compounds in a liquid mobile phase with detection based on changes in the refractive index of the eluent. | Suitable for non-volatile and thermally labile impurities. | Lower sensitivity compared to other detectors, sensitive to temperature and mobile phase composition changes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a direct measurement of the analyte concentration against a certified internal standard based on the integration of NMR signals. | Highly accurate and precise, requires no analyte-specific reference standards for quantification, provides structural information. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Provides structural information for impurity identification through fragmentation patterns. | Can be less quantitative than GC-FID without proper calibration. |
Q3: I am observing an unknown peak in my GC chromatogram. How can I identify it?
A3: Identifying an unknown peak requires a systematic approach.
-
Review the Synthesis Route: Consider the potential impurities based on the manufacturing process as outlined in Q1 .
-
GC-MS Analysis: If not already performed, analyze the sample by GC-MS. The mass spectrum of the unknown peak will provide its molecular weight and fragmentation pattern, which can be compared against spectral libraries (e.g., NIST) and the predicted structures of potential impurities.
-
Spiking/Co-injection: If you have a hypothesis about the identity of the unknown peak and a reference standard for that compound is available, perform a spiking experiment. Add a small amount of the reference standard to your sample and re-inject. If the peak area of the unknown increases, it confirms its identity. If a new peak appears, your initial hypothesis was incorrect.
-
Isolation and Spectroscopic Analysis: For critical or abundant unknown impurities, isolation by preparative chromatography followed by spectroscopic characterization (NMR, IR) may be necessary for definitive identification.
Below is a logical workflow for identifying an unknown peak.
Caption: Workflow for the identification of an unknown peak.
Troubleshooting Guides
Problem 1: Peak Tailing in GC Analysis of 2-Methyl-2-propyl-1,3-propanediol
Cause: The two hydroxyl groups in 2-Methyl-2-propyl-1,3-propanediol can interact with active sites (silanol groups) in the GC system, such as the inlet liner and the column, leading to peak tailing.[8]
Solutions:
-
Inlet Maintenance:
-
Use a Deactivated Liner: Employ a liner that has been treated to mask active silanol groups.
-
Regularly Replace the Septum and O-ring: Debris from a worn septum can introduce active sites.
-
-
Column Care:
-
Use a Wax-type or Polyethylene Glycol (PEG) Column: These polar stationary phases are well-suited for the analysis of diols.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and deactivate any active sites.
-
Trim the Column: If the front of the column is contaminated, trimming 10-20 cm can restore peak shape.[9]
-
-
Derivatization:
-
In cases of severe tailing, derivatizing the hydroxyl groups to form less polar ethers or esters can significantly improve peak shape. However, this adds an extra step to the sample preparation and may introduce other potential sources of error.
-
Problem 2: Poor Retention of 2-Methyl-2-propyl-1,3-propanediol in Reversed-Phase HPLC
Cause: 2-Methyl-2-propyl-1,3-propanediol is a polar compound and may have limited retention on traditional C18 or C8 reversed-phase columns, especially with highly aqueous mobile phases.
Solutions:
-
Column Selection:
-
Use an Aqueous C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases, providing more stable retention for polar analytes.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for the retention of very polar compounds. It typically uses a polar stationary phase with a mobile phase containing a high concentration of a non-polar solvent like acetonitrile.[10]
-
-
Mobile Phase Optimization:
-
Increase the Aqueous Content: For reversed-phase, start with a high percentage of the aqueous component in the mobile phase and use a shallow gradient or isocratic elution.
-
Avoid Buffers if using RID: Refractive index detectors are sensitive to changes in the mobile phase composition, so isocratic elution without buffers is preferred.
-
-
Sample Diluent:
-
Dissolve the sample in the initial mobile phase to ensure good peak shape.[11]
-
Experimental Protocols
Protocol 1: GC-FID Purity Assay of 2-Methyl-2-propyl-1,3-propanediol
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: Wax-type capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
-
Injection: 1 µL, split ratio of 50:1.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or isopropanol).
-
Data Analysis: Determine purity by area percent normalization.
Protocol 2: HPLC-RID Purity Assay of 2-Methyl-2-propyl-1,3-propanediol
-
Instrumentation: HPLC system with a refractive index detector.
-
Column: HILIC column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 50 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Determine purity by area percent normalization.
References
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Diols. Accessed January 11, 2026.
- Benchchem. Technical Support Center: Overcoming Peak Tailing in GC Analysis of Diols. Accessed January 11, 2026.
- Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. Benchchem. Accessed January 11, 2026.
- askIITians. In crossed cannizzaro reactions between formaldehyde and Benzaldehyde. Accessed January 11, 2026.
- ChemicalBook. 2-Methyl-2-propyl-1,3-propanediol. Accessed January 11, 2026.
- Pearson. Give the expected products for the aldol condensations of (a) propanal. Accessed January 11, 2026.
- SNS Courseware. Cannizzaro Reaction & Crossed. Accessed January 11, 2026.
- Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. Accessed January 11, 2026.
- Vedantu. How many Aldol Products are possible with addition class 11 chemistry CBSE. Accessed January 11, 2026.
- Polymer Chemistry Characterization Lab.
- Vedantu. In crossed cannizzaro reactions between formaldehyde class 12 chemistry CBSE. Accessed January 11, 2026.
- Element Lab Solutions. Troubleshooting GC peak shapes. Accessed January 11, 2026.
- ChemicalBook. 2-Methyl-2-pentenal(623-36-9) 1H NMR spectrum. Accessed January 11, 2026.
- YouTube. ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. Accessed January 11, 2026.
- The LCGC Blog. GC Diagnostic Skills I | Peak Tailing. Accessed January 11, 2026.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Accessed January 11, 2026.
- SelectScience.
- Benchchem. Application Notes and Protocols for HPLC Analysis and Purification of Rare Sugars. Accessed January 11, 2026.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Accessed January 11, 2026.
- Filo. How many aldol products can be formed when propanal and ethanal reacts in. Accessed January 11, 2026.
- Element Lab Solutions. Troubleshooting GC peak shapes. Accessed January 11, 2026.
- SpectraBase. 2-Methyl-2-penten-1-al - Optional[1H NMR] - Spectrum. Accessed January 11, 2026.
- Guidechem. 14250-96-5 2-METHYL-2-PENTENAL C6H10O, Formula,NMR,Boiling Point,Density,Flash Point. Accessed January 11, 2026.
- Doc Brown's Chemistry. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes. Accessed January 11, 2026.
- National Institute of Standards and Technology. 2-Pentenal, 2-methyl- - the NIST WebBook. Accessed January 11, 2026.
- Pacific Northwest National Laboratory. Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts | Journal Article. Accessed January 11, 2026.
- Doc Brown's Chemistry. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes. Accessed January 11, 2026.
- Google Patents. GB1086447A - Hydrogenation of unsaturated aldehydes. Accessed January 11, 2026.
- PubMed.
- ResearchGate. (PDF) Selective Hydrogenation of α,β-Unsaturated Aldehydes. Accessed January 11, 2026.
- Experts@Minnesota.
- ResearchGate. GC/MS spectra of liquid product in the aldol condensation of biomass-derived aldehydes and ketones. Conditions. Accessed January 11, 2026.
- ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. Accessed January 11, 2026.
- ResearchGate. (PDF)
- e-Publications@Marquette. Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. Accessed January 11, 2026.
- Wikipedia. Diol. Accessed January 11, 2026.
- Semantic Scholar. Indonesian Journal of Multidisciplinary Research. Accessed January 11, 2026.
- MDPI. Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. Accessed January 11, 2026.
- Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Accessed January 11, 2026.
- ResearchGate. Products Formed During Thermo-oxidative Degradation of Phytosterols. Accessed January 11, 2026.
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Navigating Reactions with 2-Methyl-2-propyl-1,3-propanediol: A Technical Support Guide
Welcome to the technical support center for 2-Methyl-2-propyl-1,3-propanediol (MPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile diol. As a key intermediate in the synthesis of pharmaceuticals such as Meprobamate and Carisoprodol, and a valuable monomer in polymer chemistry, understanding its reactivity, particularly in response to temperature, is critical for successful and reproducible outcomes.[1] This document provides a structured approach to frequently asked questions and troubleshooting common issues encountered during its application.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of 2-Methyl-2-propyl-1,3-propanediol, with a focus on the influence of temperature.
Q1: What are the key physical and chemical properties of 2-Methyl-2-propyl-1,3-propanediol that I should be aware of?
A1: 2-Methyl-2-propyl-1,3-propanediol is a white, crystalline solid with a melting point of 57-59 °C and a boiling point of 230 °C at 753 mmHg.[2][3] Its chemical structure features two primary hydroxyl groups, which are the sites of its reactivity in esterification and urethane formation.[4] The compound is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[5] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]
| Property | Value |
| CAS Number | 78-26-2 |
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.20 g/mol |
| Melting Point | 57-59 °C |
| Boiling Point | 230 °C @ 753 mmHg |
| Flash Point | 130 °C (closed cup) |
Q2: How does temperature generally affect the rate of reactions involving 2-Methyl-2-propyl-1,3-propanediol?
A2: In accordance with the principles of chemical kinetics, increasing the reaction temperature will generally increase the rate of reactions involving 2-Methyl-2-propyl-1,3-propanediol. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. This principle applies to its primary reactions, such as esterification and the formation of polyurethanes. However, it is crucial to note that excessively high temperatures can lead to undesirable side reactions and thermal degradation, negatively impacting yield and purity.
Q3: What are the typical temperature ranges for esterification reactions with 2-Methyl-2-propyl-1,3-propanediol?
Q4: What temperature considerations are important when synthesizing polyurethanes with 2-Methyl-2-propyl-1,3-propanediol?
A4: The reaction between diols and isocyanates to form polyurethanes is typically exothermic. While a moderate increase in temperature can accelerate the reaction, excessive heat can lead to the formation of side products such as allophanates, which introduce branching and can broaden the molecular weight distribution of the polymer. In some cases, at temperatures as high as 145 °C, a significant portion of the nitrogen atoms can participate in allophanate linkages. Therefore, careful temperature control is essential. A common approach is to perform the reaction in stages, with an initial, moderately elevated temperature to ensure a steady reaction rate, followed by a post-curing step at a higher temperature to complete the reaction. A starting temperature in the range of 60-80 °C is often a good starting point for polyurethane synthesis.
II. Troubleshooting Guide
This section provides a question-and-answer format to address specific issues that may arise during experiments with 2-Methyl-2-propyl-1,3-propanediol.
Problem 1: Low Yield in Esterification Reaction
Q: My esterification reaction with 2-Methyl-2-propyl-1,3-propanediol is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in esterification reactions can stem from several factors, many of which are temperature-related.
-
Insufficient Temperature: Esterification is an equilibrium-controlled process. If the reaction temperature is too low, the rate of reaction will be slow, and the equilibrium may not be reached within a practical timeframe.
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C and monitor the reaction progress (e.g., by TLC, GC, or monitoring water removal). Be cautious not to exceed the decomposition temperature of your reactants or products.
-
-
Inefficient Water Removal: Water is a byproduct of esterification. If not effectively removed, it can drive the equilibrium back towards the reactants, reducing the yield.
-
Solution: Ensure your reaction setup includes an efficient method for water removal, such as a Dean-Stark trap or the use of a drying agent. Higher temperatures can aid in the azeotropic removal of water.
-
-
Sub-optimal Catalyst Activity: The catalyst used (e.g., a strong acid) may not be active enough at the chosen temperature.
-
Solution: Consider a more active catalyst or a slight increase in the catalyst loading. However, be aware that higher catalyst concentrations at elevated temperatures can sometimes promote side reactions.
-
-
Reactant Volatility: If the carboxylic acid or another reactant is volatile, it may be lost from the reaction mixture at higher temperatures, leading to a stoichiometric imbalance and lower yield.
-
Solution: Use a reflux condenser to prevent the loss of volatile reactants. If necessary, conduct the reaction under a slight positive pressure of an inert gas.
-
Problem 2: Discoloration of the Reaction Mixture at High Temperatures
Q: When I run my reaction at a higher temperature, the mixture turns yellow or brown. What is causing this discoloration and is it affecting my product?
A: Discoloration at elevated temperatures is often an indication of thermal decomposition or side reactions.
-
Thermal Degradation: 2-Methyl-2-propyl-1,3-propanediol, like many organic molecules, can decompose at high temperatures. The hazardous decomposition products are carbon monoxide and carbon dioxide, but other colored byproducts can also form.[5]
-
Solution: Determine the thermal stability of your reactants and product using techniques like thermogravimetric analysis (TGA). Operate your reaction at a temperature well below the onset of decomposition.
-
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the diol or other components can occur at high temperatures, leading to colored impurities.
-
Solution: Always conduct high-temperature reactions under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
-
Catalyst-Induced Side Reactions: Some catalysts can promote side reactions at higher temperatures, leading to the formation of colored byproducts.
-
Solution: Evaluate different catalysts or reduce the concentration of the current catalyst. A lower temperature with a longer reaction time may be preferable to a higher temperature with a shorter time if discoloration is an issue.
-
Problem 3: Formation of Undesired Side Products in Polyurethane Synthesis
Q: I am observing unexpected peaks in my polymer characterization (e.g., GPC, NMR) when synthesizing polyurethanes at elevated temperatures. What are these likely to be?
A: In polyurethane synthesis, elevated temperatures can promote several side reactions, leading to a more complex polymer structure than intended.
-
Allophanate Formation: As mentioned in the FAQ, isocyanates can react with the urethane linkages already formed, creating allophanate branches. This is more prevalent at higher temperatures.
-
Solution: Maintain a lower reaction temperature, especially during the initial stages of polymerization. If a higher temperature is needed for full conversion, consider a two-stage temperature profile.
-
-
Biuret Formation: If there are any urea linkages present (for example, from the reaction of isocyanate with trace amounts of water), the isocyanate can react further to form biuret linkages, also leading to branching.
-
Solution: Ensure all reactants and solvents are scrupulously dried before use. Running the reaction under a dry, inert atmosphere is crucial.
-
-
Trimerization of Isocyanate: At higher temperatures, isocyanates can trimerize to form isocyanurates, which are stable, cyclic structures that can act as cross-linking points.
-
Solution: Careful control of reaction temperature and stoichiometry is key. The use of specific catalysts can also influence the rate of trimerization.
-
III. Experimental Protocols and Visualizations
To provide a practical context, detailed methodologies for key experimental workflows are outlined below.
Experimental Protocol: General Procedure for Esterification
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a Dean-Stark trap (if azeotropic removal of water is desired), a temperature probe, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with 2-Methyl-2-propyl-1,3-propanediol, the carboxylic acid or anhydride (typically in a 1:2 molar ratio of diol to acid for complete esterification), a suitable solvent (e.g., toluene for azeotropic water removal), and the acid catalyst (e.g., p-toluenesulfonic acid, 0.5-2 mol% relative to the diol).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Reaction: Heat the mixture to the desired temperature (e.g., 150-180 °C) with stirring. Monitor the reaction progress by collecting and measuring the amount of water in the Dean-Stark trap or by analytical techniques such as TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.
Caption: General workflow for the esterification of 2-Methyl-2-propyl-1,3-propanediol.
Visualization: Effect of Temperature on Reaction Outcome
The following diagram illustrates the general relationship between temperature and the outcome of a reaction involving 2-Methyl-2-propyl-1,3-propanediol.
Caption: The impact of temperature on reaction rate, yield, and side product formation.
IV. Concluding Remarks
Temperature is a critical parameter in controlling the rate and selectivity of reactions involving 2-Methyl-2-propyl-1,3-propanediol. While higher temperatures generally lead to faster reactions, they also increase the risk of side reactions and thermal degradation. A systematic approach to temperature optimization, coupled with careful monitoring of the reaction, is essential for achieving high yields and purity. This guide provides a foundational understanding and practical troubleshooting strategies to assist researchers in their experimental endeavors with this important chemical intermediate. For novel reactions, it is always recommended to conduct small-scale optimization experiments to determine the ideal temperature profile before proceeding to a larger scale.
V. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
-
Reddit. (n.d.). Meprobamate synthesis help. r/TheeHive. Retrieved from [Link]
-
Heintz, A. M., et al. (2003). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules, 36(8), 2697-2703.
-
Gantrade. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. Retrieved from [Link]
-
Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2). Retrieved from [Link]
-
Datta, J., et al. (2017). Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol. Journal of Polymer Research, 24(1), 1-13.
-
Kumar, K. A., et al. (2017). Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. Journal of Chemistry and Chemical Sciences, 7(4), 352-360.
-
PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]
-
Nguyen, J. D., et al. (2020). Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate. ACS Chemical Neuroscience, 11(12), 1836-1845.
-
Cosmetic Ingredient Review. (2014). Safety Assessment of Polyurethanes as Used in Cosmetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of meprobamate (MEP) and olefin impurity. Retrieved from [Link]
-
PubChem. (n.d.). Meprobamate. Retrieved from [Link]
-
PCI Magazine. (2023). Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. Retrieved from [Link]
-
World Health Organization. (2024). Critical Review Report on Carisoprodol. Retrieved from [Link]
-
UpToDate. (n.d.). Meprobamate: Drug information. Retrieved from [Link]
-
Hoya, J., et al. (2022). Carisoprodol Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. Pharmaceuticals, 15(2), 243.
-
Study.com. (n.d.). Tertiary alcohols do not work well for esterification; they give a different product than you might expect. What is the reaction product of acetate with 2-methyl-2-propanol?. Retrieved from [Link]
-
Reddit. (n.d.). 2-Methyl-2-propyl-1,3-propanediol as a precursor to meprobamate?. r/TheeHive. Retrieved from [Link]
-
PubMed. (2020). Carisoprodol pharmacokinetics and distribution in the nucleus accumbens correlates with behavioral effects in rats independent from its metabolism to meprobamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Meprobamate - LiverTox. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide for Formulation Scientists: 2-Methyl-2-propyl-1,3-propanediol and 1,3-propanediol as Pharmaceutical Solvents
In the landscape of pharmaceutical formulation, the selection of an appropriate solvent system is a critical decision that profoundly influences the stability, efficacy, and safety of the final drug product. This guide provides an in-depth, objective comparison of two promising diol solvents: 2-Methyl-2-propyl-1,3-propanediol and the well-established 1,3-propanediol. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their formulation strategies.
Introduction: The Evolving Role of Diols in Pharmaceutical Formulations
Propanediols, a class of diols with two hydroxyl groups, have long been valued in the pharmaceutical industry for their versatility as solvents, humectants, and stabilizers.[1] 1,3-propanediol, in particular, has gained significant traction as a bio-based and less irritating alternative to traditional glycols like propylene glycol.[2] As the demand for novel and improved drug delivery systems grows, so does the exploration of new excipients. 2-Methyl-2-propyl-1,3-propanediol, a structurally distinct propanediol derivative, presents an intriguing alternative, primarily known for its role as a key intermediate in the synthesis of pharmaceuticals such as meprobamate and carisoprodol.[3][4] This guide will dissect the physicochemical properties, solvent capabilities, and toxicological profiles of these two diols to provide a clear, data-driven comparison for their potential application as pharmaceutical solvents.
Physicochemical Properties: A Tale of Two Structures
The seemingly subtle difference in the chemical structures of 1,3-propanediol and 2-Methyl-2-propyl-1,3-propanediol gives rise to distinct physical properties that have significant implications for their use in formulations.
| Property | 2-Methyl-2-propyl-1,3-propanediol | 1,3-propanediol |
| Molecular Formula | C7H16O2 | C3H8O2 |
| Molecular Weight | 132.20 g/mol [5] | 76.09 g/mol [6] |
| Appearance | White crystalline solid[3] | Colorless, viscous liquid[6] |
| Melting Point | 57-59 °C[3] | -27 °C[6] |
| Boiling Point | 230 °C (at 753 mmHg)[3] | 211-217 °C[6] |
| Solubility | Slightly soluble in chloroform and methanol[1] | Miscible with water, alcohol, and ether[6] |
The most striking difference is their physical state at room temperature. 1,3-propanediol is a liquid, offering ease of handling and incorporation into liquid formulations. In contrast, 2-Methyl-2-propyl-1,3-propanediol is a solid, which may require heating or co-solvents for its use in liquid preparations. This solid nature, however, could be advantageous in the development of solid dosage forms or for controlled-release applications.
The presence of the methyl and propyl groups in 2-Methyl-2-propyl-1,3-propanediol increases its molecular weight and likely contributes to its higher melting and boiling points compared to the more compact 1,3-propanediol. These alkyl substitutions also decrease its polarity, leading to its limited solubility in polar solvents like water and its slight solubility in less polar organic solvents.
Solvent Power and Miscibility: A Deeper Dive
A solvent's primary role is to dissolve the active pharmaceutical ingredient (API). While direct comparative solubility data for a range of APIs in both solvents is limited in publicly available literature, we can infer their potential solvent capabilities from their structural characteristics and available data for related compounds.
The branched structure of 2-Methyl-2-propyl-1,3-propanediol, with its increased non-polar character, suggests it may be a more suitable solvent for lipophilic or poorly water-soluble APIs compared to the more polar 1,3-propanediol.
dot graph TD { subgraph "Solvent Polarity and API Solubility" A[API] -->|Dissolution| B(Solvent); subgraph "1,3-propanediol" direction LR C[High Polarity] --> D{Good forpolar APIs}; end subgraph "2-Methyl-2-propyl-1,3-propanediol" direction LR E[Lower Polarity] --> F{Potentially better fornon-polar/lipophilic APIs}; end end }
Caption: Logical relationship between solvent polarity and API solubility.
Viscosity: Impact on Formulation and Processability
The viscosity of a solvent is a critical parameter that affects not only the final product's characteristics, such as syringability for injectables or spreadability for topicals, but also the manufacturing process.
| Solvent | Dynamic Viscosity (at 25°C) |
| 1,3-propanediol | ~42.7 cP[10] |
| 2-Methyl-1,3-propanediol* | Lower than 1,3-propanediol |
The lower viscosity of the methylated propanediol could be advantageous in formulations where ease of flow and processing is desired.
Safety and Toxicology: A Comparative Overview
A thorough evaluation of the toxicological profile of any excipient is paramount. Both 1,3-propanediol and 2-Methyl-2-propyl-1,3-propanediol (and its isomers) have been subjected to toxicological evaluation.
| Toxicological Endpoint | 2-Methyl-2-propyl-1,3-propanediol | 1,3-propanediol |
| Acute Oral LD50 (Rat) | 1800 mg/kg[13] | >15,000 mg/kg[14] |
| Acute Dermal LD50 (Rabbit) | >2000 mg/kg[15] | >20,000 mg/kg[3] |
| Skin Irritation | May cause irritation[13] | Mild to no irritation[1][4] |
| Eye Irritation | May cause irritation | May cause transient discomfort[3] |
From the available data, 1,3-propanediol exhibits a significantly lower acute oral toxicity compared to 2-Methyl-2-propyl-1,3-propanediol. Both have low dermal toxicity. While 1,3-propanediol is generally considered non-irritating to the skin, 2-Methyl-2-propyl-1,3-propanediol and its isomer 2-methyl-1,3-propanediol may cause skin irritation, particularly at higher concentrations.[16][17]
dot graph { node [shape=box, style=rounded]; subgraph "Toxicological Profile Comparison" "1,3-propanediol" -- "Lower Acute Oral Toxicity" [color="#34A853"]; "2-Methyl-2-propyl-1,3-propanediol" -- "Higher Acute Oral Toxicity" [color="#EA4335"]; "1,3-propanediol" -- "Low Skin Irritation Potential" [color="#34A853"]; "2-Methyl-2-propyl-1,3-propanediol" -- "Potential for Skin Irritation" [color="#FBBC05"]; end }
Caption: Comparative toxicological profiles.
Applications and Formulation Considerations
1,3-Propanediol is widely used in a variety of pharmaceutical and cosmetic applications due to its favorable safety profile, humectant properties, and its origin from renewable resources.[2][18] It serves as a solvent in oral, topical, and parenteral formulations and is often used as a less irritating alternative to propylene glycol.
2-Methyl-2-propyl-1,3-propanediol , on the other hand, has a more specialized and historical role as a chemical intermediate for the synthesis of active pharmaceutical ingredients.[3] Its sedative, anticonvulsant, and muscle relaxant properties are primarily attributed to its metabolites, such as meprobamate.[19] While not traditionally used as a primary solvent in formulations, its unique solvent characteristics for lipophilic compounds could open new avenues for its application, particularly in formulations where the API is challenging to dissolve in conventional polar solvents. Its solid-state nature could also be explored for its potential in solid dispersions and other advanced drug delivery systems.
Experimental Protocols for Solvent Evaluation
To provide a framework for researchers to conduct their own comparative studies, the following are generalized protocols for key performance indicators.
Protocol 1: API Solubility Determination
Objective: To determine the saturation solubility of an API in each solvent.
Methodology:
-
Add an excess amount of the API to a known volume of the solvent in a sealed vial.
-
Equilibrate the samples at a constant temperature (e.g., 25°C and 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
dot graph { rankdir=LR; node [shape=box]; A [label="Excess API + Solvent"]; B [label="Equilibrate (Temp & Agitation)"]; C [label="Centrifuge"]; D [label="Collect & Dilute Supernatant"]; E [label="Analyze by HPLC"]; A -> B -> C -> D -> E; }
Caption: Workflow for API solubility determination.
Protocol 2: Viscosity Measurement
Objective: To measure the dynamic viscosity of the solvents and API solutions.
Methodology:
-
Use a calibrated viscometer (e.g., a cone-and-plate rheometer or a capillary viscometer).
-
Maintain the temperature of the sample at the desired level (e.g., 25°C).
-
For API solutions, prepare solutions at various concentrations.
-
Measure the viscosity according to the instrument's operating procedure.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol 3: API Stability Assessment
Objective: To evaluate the chemical stability of an API in each solvent under accelerated conditions.
Methodology:
-
Prepare solutions of the API in each solvent at a known concentration.
-
Store the solutions in sealed, light-protected containers at elevated temperatures (e.g., 40°C, 60°C).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of each solution.
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the API and the formation of any degradation products.
Conclusion and Future Perspectives
Both 1,3-propanediol and 2-Methyl-2-propyl-1,3-propanediol offer unique properties that can be leveraged in pharmaceutical formulations. 1,3-propanediol stands out for its excellent safety profile, miscibility with water, and its established use as a versatile and "green" solvent. It is an ideal choice for a wide range of applications, particularly for polar to moderately polar APIs.
2-Methyl-2-propyl-1,3-propanediol, while having a less favorable acute toxicity profile and being a solid at room temperature, presents an interesting option for niche applications. Its more lipophilic character suggests it could be a powerful solvent for poorly water-soluble drugs that are difficult to formulate. Its solid nature could also be an advantage in the development of solid dosage forms.
Ultimately, the choice between these two solvents will depend on the specific requirements of the API and the desired characteristics of the final dosage form. This guide provides the foundational data and experimental framework to empower formulation scientists to make a scientifically sound and data-driven decision. Further head-to-head studies on a broader range of APIs are warranted to fully elucidate the potential of 2-Methyl-2-propyl-1,3-propanediol as a novel pharmaceutical solvent.
References
- Cosmetics & Toiletries. Evaluating 1,3-Propanediol for Potential Skin Effects. 2013.
- PubChem. 2-Methyl-2-propylpropane-1,3-diol.
- Cheméo. Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl-.
- Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
- Chemcasts. 2-methyl-1,3-propanediol (CAS 2163-42-0) – Thermophysical Properties.
- Regulations.gov. Report (CAS ): Acute Dermal Toxicity in the Rabbit. 2016.
- cata log.lib.ky. Antifreeze heat transfer fluid based on Propane-1,3-diole.
- ResearchGate. A comparative study of the volumetric properties of dilute aqueous solutions of 1-propanol, 1,2-propanediol, 1,3-propanediol, and 1,2,3-propanetriol at various temperatures. 2025.
- PubMed. Inhalation Toxicity of 1,3-Propanediol in the Rat.
- Chemcasts. 1,3-propanediol (CAS 504-63-2) Properties.
- Fengchen Group. 1,3-Propanediol BP EP USP CAS 504-63-2 Manufacturers and Suppliers.
- Relic Chemicals. 2-Methyl-1,3-Propanediol (MP Diol).
- MDPI. Preparation and Performance Study of Poly(1,3-propanediol) Ester/PLLA Blended Membrane. 2023.
- Wikipedia. 1,3-Propanediol.
- EapearlChem. 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent.
- ACS Publications. Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane.
- ACS Publications. Solubilities of Ibuprofen in Different Pure Solvents. 2010.
- Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL.
- EWG Skin Deep. 1,3-PROPANEDIOL, 2-METHYL-2-PROPYL-, DICARBAMATE.
- solubility and dissolution rate of ibuprofen in ionic and.
- Institute For Research In Schools. Testing the solubility of a NSAID (Ibuprofen) in an ionic liquid.
- California Department of Toxic Substances Control. Acute Oral Toxicity.
- SDS: Methyl propanediol.
- Personal Care Products Council. Safety Assessment of Alkane Diols as Used in Cosmetics. 2017.
- Semantic Scholar. TAILORING OF SOLUBILITY OF IBUPROFEN IN THE PRESENCE OF HYDROPHILIC EXCIPIENTS IN WATER-ETHANOL MIXTURES BY CRYSTALLIZATION METH.
- ResearchGate. Ibuprofen solubility in pure organic solvents and aqueous mixtures of cosolvents: Interactions and thermodynamic parameters relating to the solvation process. 2025.
- PubMed. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20.
- ResearchGate. Solubilities of Ibuprofen in Different Pure Solvents. 2025.
- PubMed. Acute toxicity in the rat following either oral or inhalation exposure.
- National Center for Biotechnology Information. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. 2020.
- ResearchGate. Subchronic Toxicity Study of 1,3-Propanediol Administered Orally to Rats. 2025.
- 2-METHYL-1,3-PROPANEDIOL.
- PubMed. Inhalation toxicity of 1,3-propanediol in the rat.
- Wikipedia. 2-Methyl-2-propyl-1,3-propanediol.
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A Comparative Guide to the Esterification Performance of 2-Methyl-2-propyl-1,3-propanediol Versus Other Diols
For researchers, scientists, and drug development professionals engaged in the synthesis of esters, particularly for applications in polymers and pharmaceutical intermediates, the choice of diol is a critical determinant of reaction efficiency and final product characteristics. This guide provides an in-depth technical comparison of the esterification performance of 2-Methyl-2-propyl-1,3-propanediol against other commonly used diols, supported by experimental insights and data.
Introduction: The Significance of Diol Structure in Esterification
Esterification, a cornerstone of organic synthesis, is profoundly influenced by the molecular architecture of the alcohol reactant. In the case of diols, structural nuances such as steric hindrance, the nature of the hydroxyl groups (primary vs. secondary), and the overall molecular symmetry play a pivotal role in dictating reaction kinetics, yield, and the properties of the resulting esters or polyesters.[1]
This guide focuses on 2-Methyl-2-propyl-1,3-propanediol, a diol with a unique branched structure, and compares its performance in esterification with other widely used diols: neopentyl glycol (NPG), 1,3-propanediol, and 1,4-butanediol. Understanding these differences is crucial for optimizing synthesis protocols and tailoring the properties of the final products for specific applications, from high-performance coatings to specialized pharmaceutical intermediates.[2][3]
Molecular Structure and Its Impact on Reactivity
The esterification reactivity of a diol is intrinsically linked to its molecular structure. The accessibility of the hydroxyl groups to the carboxylic acid or its derivative is a key factor.
-
2-Methyl-2-propyl-1,3-propanediol: This diol possesses two primary hydroxyl groups, which are generally more reactive than secondary hydroxyls due to lower steric hindrance.[3] The presence of a methyl and a propyl group on the central carbon atom, however, introduces some steric bulk in the vicinity of the reactive centers.
-
Neopentyl Glycol (NPG): Structurally similar to 2-Methyl-2-propyl-1,3-propanediol, NPG also has two primary hydroxyl groups attached to a quaternary carbon. This structure provides excellent thermal stability to the resulting esters.
-
1,3-Propanediol and 1,4-Butanediol: These are linear diols with primary hydroxyl groups at the terminals of their respective carbon chains. Their linear and flexible nature generally allows for facile esterification.[4]
The branched nature of 2-Methyl-2-propyl-1,3-propanediol and NPG, while potentially introducing some steric hindrance, also imparts unique properties to the resulting polymers, such as reduced crystallinity and improved solubility.[5]
Comparative Performance in Esterification
Direct, side-by-side kinetic studies under identical conditions are not extensively available in the public domain. However, by synthesizing data from various sources, including patents and industrial literature, a clear performance picture emerges.
Reaction Kinetics and Efficiency
Several sources indicate that 2-Methyl-2-propyl-1,3-propanediol exhibits a higher reactivity and shorter reaction times in polyester synthesis compared to other diols.
One study directly compared 2-methyl-1,3-propanediol (MPDiol) with neopentyl glycol (NPG) in the preparation of polyester resins for coatings. The results highlighted that the use of MPDiol led to a shorter "cook time," implying a faster esterification rate.
Another source emphasizes that the "all-primary hydroxyl" character of 2-Methyl-1,3-propanediol (MPO) contributes to increased esterification rates and productivity compared to glycols like propylene glycol (which contains a secondary hydroxyl group).[3]
A patent on the synthesis of unsaturated polyester resins provides some quantitative insight into the reaction progress with 2-methyl-1,3-propanediol and terephthalic acid. At 220°C, the reaction mixture becomes clear in about 8 hours, and an acid number in the range of 15-25 is achieved after 12 hours.[6] While not a direct comparison, this provides a benchmark for its reactivity in polycondensation.
The table below summarizes the expected relative performance based on available data and structural analysis.
| Diol | Structure | Hydroxyl Type | Expected Relative Reactivity | Key Performance Attributes |
| 2-Methyl-2-propyl-1,3-propanediol | Branched | Primary | High to Very High | Shorter reaction times, improved solubility of resulting polyesters.[3] |
| Neopentyl Glycol (NPG) | Branched | Primary | High | Excellent thermal and hydrolytic stability of esters. |
| 1,3-Propanediol | Linear | Primary | High | Good reactivity, can be renewably sourced.[7] |
| 1,4-Butanediol | Linear | Primary | High | Forms highly crystalline polyesters with adipic acid.[8] |
Influence on Final Product Properties
The choice of diol significantly impacts the physical and chemical properties of the resulting esters and polyesters.
-
Crystallinity: The branched and asymmetric structure of 2-Methyl-2-propyl-1,3-propanediol disrupts polymer chain packing, leading to the formation of amorphous or less crystalline polyesters.[5] This is advantageous for applications requiring flexibility and good solubility. In contrast, linear diols like 1,4-butanediol tend to produce more crystalline polyesters.[8]
-
Thermal Properties: The introduction of branched diols can influence the glass transition temperature (Tg) and melting point (Tm) of polyesters. Polyesters derived from branched diols are expected to have lower or no distinct melting point and potentially a higher glass transition temperature compared to their linear counterparts.[8]
-
Hydrolytic Stability: Esters derived from neopentyl glycol are known for their enhanced stability towards heat, light, and water. While specific comparative data for 2-Methyl-2-propyl-1,3-propanediol is limited, its structural similarity to NPG suggests that it would also impart good stability.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis of a polyester via melt polycondensation, which can be adapted for the diols discussed.
Materials and Equipment
-
Reactants: Dicarboxylic acid (e.g., adipic acid, terephthalic acid), Diol (2-Methyl-2-propyl-1,3-propanediol, Neopentyl Glycol, 1,3-Propanediol, or 1,4-Butanediol)
-
Catalyst: Tin(II) octoate (Sn(Oct)₂), p-Toluenesulfonic acid, or Antimony(III) oxide
-
Equipment: Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum pump.
General Procedure for Melt Polycondensation
-
Charging the Reactor: The dicarboxylic acid and the diol are charged into the reactor in a specific molar ratio (typically a slight excess of the diol).
-
First Stage (Esterification): The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually raised to 180-220°C. Water, the byproduct of the esterification, is continuously removed and collected. This stage is continued until the reaction mixture becomes clear and the acid number drops to a predetermined value.
-
Second Stage (Polycondensation): The catalyst is added to the reactor. The pressure is gradually reduced to create a vacuum, and the temperature is maintained or slightly increased. This stage facilitates the removal of the excess diol and further increases the molecular weight of the polyester.
-
Termination and Product Recovery: Once the desired molecular weight or viscosity is achieved, the reaction is stopped by cooling the reactor. The resulting polyester is then discharged.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Acid-catalyzed esterification mechanism (Fischer-Speier).[9][10]
Caption: General workflow for polyester synthesis via melt polycondensation.
Conclusion
The selection of a diol for esterification is a critical decision that influences not only the reaction parameters but also the ultimate performance of the synthesized material. 2-Methyl-2-propyl-1,3-propanediol presents itself as a highly reactive diol, often leading to shorter reaction times in polyester production compared to other glycols. Its unique branched structure is particularly advantageous for creating amorphous polyesters with enhanced flexibility and solubility, making it an excellent choice for applications in coatings, adhesives, and as a modifier for other polymers. While linear diols like 1,3-propanediol and 1,4-butanediol remain workhorses in the industry, the specific performance benefits offered by 2-Methyl-2-propyl-1,3-propanediol in terms of reaction efficiency and final product properties make it a compelling alternative for specialized applications.
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A Comparative Analysis of 2-Methyl-2-propyl-1,3-propanediol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical manufacturing, the precise selection of chemical intermediates is a critical determinant of an Active Pharmaceutical Ingredient's (API) final properties, efficacy, and stability. Among these, 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2) has emerged as a cornerstone intermediate, particularly in the synthesis of centrally-acting skeletal muscle relaxants and anxiolytics.[1][2] This guide provides an in-depth analysis of the distinct advantages of 2-Methyl-2-propyl-1,3-propanediol, comparing its performance and physicochemical properties against common alternatives. We will delve into the causality behind its utility, supported by experimental data and protocols, to offer a comprehensive resource for researchers and drug development professionals.
The primary utility of 2-Methyl-2-propyl-1,3-propanediol lies in its role as a dedicated precursor to dicarbamate drugs, most notably Carisoprodol and the anxiolytic Meprobamate.[2][3][4] Its unique molecular architecture, featuring a tertiary carbon bonded to both a methyl and a propyl group, is not merely incidental; it is fundamental to the pharmacological profile of the resulting APIs. This guide will illuminate why this specific structure offers significant advantages over other diols in the synthesis of these targeted therapeutics.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of an intermediate directly influence its handling, reactivity, and suitability for large-scale pharmaceutical production. 2-Methyl-2-propyl-1,3-propanediol is typically a white crystalline solid at room temperature, a characteristic that offers practical benefits in storage and handling compared to liquid alternatives.[1][4]
| Property | 2-Methyl-2-propyl-1,3-propanediol | Neopentyl Glycol (NPG) | 2-Methyl-1,3-propanediol (MPO) |
| CAS Number | 78-26-2[1] | 126-30-7 | 2163-42-0[5] |
| Molecular Formula | C₇H₁₆O₂[6] | C₅H₁₂O₂ | C₄H₁₀O₂[5] |
| Molecular Weight | 132.20 g/mol [7] | 104.15 g/mol | 90.12 g/mol |
| Physical Form | White Crystalline Solid[3][4] | White Crystalline Solid | Colorless, Low-Viscosity Liquid[8] |
| Melting Point | 57-59 °C[3][9] | 124-130 °C | -91 °C |
| Boiling Point | 230 °C[3][9] | 208 °C | 123-125 °C (at 20 mmHg) |
| Solubility | Slightly soluble in chloroform, methanol[4] | Soluble in water, ethanol, ether | Soluble in water and organic solvents[5] |
The solid nature of 2-Methyl-2-propyl-1,3-propanediol simplifies weighing and transport, minimizing losses and exposure risks associated with volatile liquids. Its defined melting point range is also an indicator of purity, a critical parameter in pharmaceutical manufacturing.[10]
Mandatory Visualization: Structural Comparison of Diols
To visually underscore the structural differences that dictate their synthetic utility, the molecular structures of 2-Methyl-2-propyl-1,3-propanediol and a common alternative, Neopentyl Glycol, are presented below.
Caption: Molecular structures of key diol intermediates.
Core Advantage: A Structurally Indispensable Building Block
The paramount advantage of 2-Methyl-2-propyl-1,3-propanediol is its role as a non-interchangeable building block for specific APIs. The synthesis of muscle relaxants like Carisoprodol involves the formation of a dicarbamate structure.[3][11] This is achieved by reacting the two primary hydroxyl groups of the diol.[10] The specific combination of a methyl and a propyl group on the central carbon atom is what defines the final API and its therapeutic activity.
While other diols like Neopentyl Glycol also possess two primary hydroxyls, their symmetrical structure would result in a completely different molecule with a different pharmacological profile. The synthesis of 2-Methyl-2-propyl-1,3-propanediol is more complex and costly than that of simpler diols, involving steps like aldol condensation and hydrogenation.[3][9] However, this complexity is justified by the necessity of its unique branched structure for the synthesis of these targeted drugs.[10]
Advantage in Controlling Crystallization and Enhancing Stability
Beyond its role as a reactant, the structural class of branched diols offers benefits in formulation and stability. The related compound, 2-Methyl-1,3-propanediol (MPO), is known to inhibit crystallization due to its asymmetric, branched structure.[12][13] This disruption of crystalline packing is a highly desirable trait in pharmaceutical formulations.
Key implications for pharmaceutical development include:
-
Stabilization of Amorphous APIs: By hindering crystallization, it can help maintain the amorphous state of an API, which often leads to enhanced solubility and bioavailability.
-
Improved Shelf-Life: It can act as a stabilizer in liquid and semi-solid formulations by preventing the crystallization of the API over time.[14]
-
Enhanced Solubility: The hydrophilic/lipophilic balance of branched diols can provide solvency for both polar and non-polar active components, ensuring clear and homogenous solutions.[15]
While 2-Methyl-2-propyl-1,3-propanediol is primarily used as a synthetic intermediate, its inherent structural properties align with those that provide formulation benefits, suggesting a potential secondary role or advantage in specialized applications.
Experimental Protocol: Synthesis of a Dicarbamate API
To provide a tangible example of the synthetic context in which 2-Methyl-2-propyl-1,3-propanediol is used, we present a generalized, two-step protocol for the synthesis of a dicarbamate drug, modeled after the synthesis of Felbamate (2-phenyl-1,3-propanediol dicarbamate).[16] This protocol illustrates the critical role of the diol intermediate.
Step 1: Synthesis of the Diol Intermediate (e.g., 2-phenyl-1,3-propanediol)
This step involves the reduction of a corresponding malonic ester derivative to form the diol.
-
Reaction Setup: Charge a 3-neck reaction flask equipped with an overhead stirrer, thermometer, and addition funnel with isopropanol.
-
Addition of Reducing Agent: Cool the solvent to approximately 10°C and slowly add a borohydride reducing agent, such as sodium borohydride.[17]
-
Substrate Addition: Slowly add a solution of the starting ester (e.g., diethyl phenylmalonate) dissolved in isopropanol to the reaction mixture, maintaining the temperature below 15°C.
-
Reaction and Quenching: Stir the mixture until the reaction is complete (monitored by HPLC or TLC). Carefully quench the reaction by the slow addition of water, being mindful of hydrogen gas evolution.[17]
-
Workup and Isolation: Adjust the pH to basic conditions (e.g., pH 13 with NaOH) and distill off the isopropanol. Cool the remaining slurry and adjust the pH to acidic (e.g., pH 4 with H₂SO₄) to precipitate the diol product.[17] Filter, wash, and dry the isolated 1,3-propanediol intermediate.
Step 2: Dicarbamoylation of the Diol Intermediate
This step converts the diol into the final dicarbamate API.
-
Reaction Setup: In a suitable reactor, dissolve the synthesized diol (e.g., 2-phenyl-1,3-propanediol) in an appropriate inert solvent.
-
Carbamoylation Reaction: Introduce a carbamoylating agent. This can be achieved through various methods, such as reacting with a cyanate and a strong acid, or with chlorosulfonyl isocyanate.[17][18] The two hydroxyl groups of the diol will react to form carbamate esters.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature and monitor its progress by HPLC until the starting diol is consumed.
-
Purification: Upon completion, the reaction mixture is worked up. This typically involves washing with aqueous solutions to remove reagents and byproducts. The final API is then crystallized from a suitable solvent system (e.g., methanol) to yield the purified dicarbamate product.[17]
Mandatory Visualization: Dicarbamate Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis described above, highlighting the central role of the 1,3-propanediol intermediate.
Caption: Generalized workflow for dicarbamate API synthesis.
Conclusion
2-Methyl-2-propyl-1,3-propanediol offers a distinct and critical advantage in pharmaceutical synthesis, primarily as an indispensable structural precursor for a specific class of dicarbamate drugs. Its unique branched alkyl structure is fundamental to the identity and therapeutic effect of APIs like Carisoprodol, making direct substitution by simpler diols unfeasible. Furthermore, its solid physical state provides tangible benefits for handling and storage in a GMP environment. While its role is predominantly as a reactant, its molecular structure is analogous to other branched diols known to confer advantageous properties such as crystallization inhibition and enhanced stability, adding another layer to its value proposition in pharmaceutical development. For scientists and researchers working on this class of therapeutics, a thorough understanding of 2-Methyl-2-propyl-1,3-propanediol's properties and synthetic role is essential for successful and reproducible drug manufacturing.
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A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-propyl-1,3-propanediol
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-Methyl-2-propyl-1,3-propanediol, a key intermediate in the synthesis of pharmaceuticals such as Carisoprodol and Meprobamate.[1][2] The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure a robust and scientifically sound approach to method validation.[3][4]
Introduction to 2-Methyl-2-propyl-1,3-propanediol and the Imperative of Analytical Validation
2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a white crystalline solid with a melting point of 57-59 °C and a boiling point of 230 °C.[5] Its chemical structure, featuring two primary hydroxyl groups, makes it a versatile building block in organic synthesis. The purity and impurity profile of this intermediate can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are crucial for its quantitative analysis, purity assessment, and the detection of any process-related or degradation impurities.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. This guide will focus on two primary analytical techniques applicable to the analysis of 2-Methyl-2-propyl-1,3-propanediol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., purity assay, impurity testing).
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization. | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by detection of changes in the refractive index of the eluent. |
| Applicability | Ideal for the analysis of volatile and semi-volatile compounds like 2-Methyl-2-propyl-1,3-propanediol and its volatile organic impurities. | Suitable for non-volatile or thermally labile impurities. Provides an orthogonal method to GC. |
| Selectivity | High, especially with high-resolution capillary columns. | Moderate to high, dependent on column chemistry and mobile phase composition. |
| Sensitivity | High for compounds with a good flame ionization response. | Generally lower sensitivity compared to UV or MS detectors, but suitable for purity analysis of the main component. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | Typically < 2% | Typically < 2% |
Causality behind Method Selection:
-
GC-FID is often the method of choice for purity and impurity analysis of 2-Methyl-2-propyl-1,3-propanediol due to its volatility. The flame ionization detector provides excellent sensitivity and a wide linear range for carbon-containing compounds.
-
HPLC-RID serves as a valuable alternative and orthogonal technique. Since 2-Methyl-2-propyl-1,3-propanediol lacks a significant UV chromophore, a universal detector like a refractive index detector is necessary. This method is particularly useful for detecting non-volatile impurities that would not be amenable to GC analysis.
Experimental Protocols and Validation Workflows
The following sections provide detailed, step-by-step methodologies for the validation of GC-FID and HPLC-RID methods for the analysis of 2-Methyl-2-propyl-1,3-propanediol, in accordance with ICH Q2(R1) guidelines.
Workflow for Analytical Method Validation
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A Comparative Guide to the Biodegradability of 2-Methyl-2-propyl-1,3-propanediol and Other Common Glycols
For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of sustainable science and product development. Glycols, a class of organic compounds widely used as solvents, humectants, and intermediates, are no exception. This guide provides an in-depth comparison of the biodegradability of 2-Methyl-2-propyl-1,3-propanediol (MPD) against other common glycols: Propylene Glycol (PG), Butylene Glycol (BG), and Neopentyl Glycol (NPG). By synthesizing experimental data and established scientific principles, this document aims to offer a clear perspective on their relative environmental persistence.
Understanding Glycol Biodegradability: The Impact of Molecular Structure
The biodegradability of a chemical is its susceptibility to be broken down into simpler substances by microorganisms. This process is fundamentally influenced by the chemical's molecular structure. For glycols, factors such as chain length, linearity, and the presence of branching play a pivotal role in how efficiently microbial enzymes can initiate and complete the degradation process.
Linear glycols, such as propylene glycol and butylene glycol, generally exhibit higher rates of biodegradation. Their straight-chain structure offers greater accessibility for microbial enzymes to catalyze oxidative reactions, initiating their breakdown. In contrast, branched structures, as seen in 2-Methyl-2-propyl-1,3-propanediol and neopentyl glycol, can present steric hindrance. This branching can physically obstruct the active sites of degradative enzymes, slowing down or inhibiting the biodegradation process.
Comparative Analysis of Glycol Biodegradability
To provide a clear and objective comparison, the following table summarizes the biodegradability of MPD and other selected glycols based on standardized testing protocols, primarily the OECD 301F Manometric Respirometry Test. This test is a stringent measure of "ready biodegradability," which assesses whether a substance can undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is considered "readily biodegradable" if it achieves at least 60% of its theoretical oxygen demand (ThOD) within a 28-day period and within a "10-day window" after the degradation has started.
| Glycol | Chemical Structure | Ready Biodegradability (OECD 301F) | Classification |
| 2-Methyl-2-propyl-1,3-propanediol (MPD) | C7H16O2 | 5% in 28 days[1] | Not Readily Biodegradable |
| Propylene Glycol (PG) | C3H8O2 | Readily Biodegradable | Readily Biodegradable |
| Butylene Glycol (BG) | C4H10O2 | Readily Biodegradable[2][3] | Readily Biodegradable |
| Neopentyl Glycol (NPG) | C5H12O2 | Not Readily Biodegradable | Not Readily Biodegradable[4] |
Note: Specific percentage degradation for PG and BG can vary between studies but consistently meet the "readily biodegradable" criteria.
The data clearly indicates that the linear glycols, propylene glycol and butylene glycol, are readily biodegradable. In contrast, the branched structures of 2-Methyl-2-propyl-1,3-propanediol and neopentyl glycol significantly impede microbial degradation, leading to their classification as not readily biodegradable under the stringent OECD 301F test conditions. While a substance that is not "readily biodegradable" may still biodegrade under certain conditions over a longer period (a characteristic known as "inherent biodegradability"), the "ready biodegradability" classification is a key indicator for low environmental persistence. One source described 2-Methyl-1,3-propanediol as "inherently biodegradable"[5].
Experimental Protocol: OECD 301F Manometric Respirometry Test
To ensure scientific integrity and transparency, understanding the methodology behind the data is crucial. The OECD 301F test is a widely accepted standard for assessing the ready biodegradability of chemicals.
Principle of the Test
A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (typically activated sludge from a wastewater treatment plant). The mixture is incubated in a closed flask at a constant temperature in the dark. The consumption of oxygen by the microorganisms during the biodegradation of the test substance is measured over 28 days using a manometer. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
Step-by-Step Methodology
-
Preparation of Test Medium: A mineral medium containing essential salts and trace elements is prepared. The test substance is added to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.
-
Test Setup: The test medium is added to respirometer flasks. The inoculum is introduced, and a vessel containing a carbon dioxide absorbent (e.g., potassium hydroxide) is placed inside each flask. Control flasks containing the inoculum but no test substance are also prepared to measure endogenous respiration. A reference substance (e.g., sodium benzoate) is run in parallel to validate the test procedure.
-
Incubation: The flasks are sealed and incubated at a constant temperature (typically 20-25°C) with constant stirring for 28 days.
-
Measurement: The oxygen consumption is measured manometrically at regular intervals. The pressure drop in the headspace of the flask, caused by oxygen consumption, is recorded.
-
Data Analysis: The cumulative oxygen consumption is corrected for the endogenous respiration of the inoculum (blank control). The percentage of biodegradation is calculated as the ratio of the corrected oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.
Caption: Workflow of the OECD 301F Manometric Respirometry Test.
Mechanistic Insights: The Role of Enzymatic Degradation
The initial step in the aerobic biodegradation of glycols is typically the oxidation of a primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This process is catalyzed by microbial alcohol dehydrogenases and aldehyde dehydrogenases.
Caption: Simplified comparison of degradation pathways for linear vs. branched glycols.
For linear glycols like propylene glycol, the terminal hydroxyl groups are readily accessible to these enzymes. The resulting intermediates, such as lactic acid from propylene glycol, are common metabolites that can easily enter central metabolic pathways like the Krebs cycle, leading to complete mineralization to carbon dioxide and water.
In the case of branched glycols like 2-Methyl-2-propyl-1,3-propanediol and neopentyl glycol, the presence of alkyl groups (methyl and propyl) on the same carbon atom as the hydroxyl groups creates significant steric hindrance. This makes it difficult for the active sites of microbial dehydrogenases to bind to the substrate effectively. Consequently, the initial and rate-limiting step of oxidation is significantly slowed down, leading to poor biodegradability. Studies have shown that increased branching in polymer chains generally leads to decreased rates of enzymatic hydrolysis and biodegradation[4][5].
Conclusion
The experimental data from standardized OECD 301F tests provide a clear distinction in the ready biodegradability of different glycols.
-
Propylene Glycol (PG) and Butylene Glycol (BG) , with their linear structures, are classified as readily biodegradable , indicating low environmental persistence.
-
2-Methyl-2-propyl-1,3-propanediol (MPD) and Neopentyl Glycol (NPG) , characterized by their branched structures, are not readily biodegradable . The steric hindrance imposed by their alkyl branches significantly impedes microbial enzymatic degradation.
For researchers and professionals in drug development and other scientific fields, selecting chemicals with favorable environmental profiles is an increasingly important consideration. This guide demonstrates that while glycols may have similar applications, their environmental fate can differ significantly based on their molecular architecture. Prioritizing the use of readily biodegradable alternatives like propylene glycol and butylene glycol, where feasible, aligns with the principles of green chemistry and sustainable scientific practice.
References
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- OECD SIDS. (1993). NEOPENTYL GLYCOL CAS N°: 126-30-7.
- Purchase, R., et al. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 91, 240-248.
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toxicity profile of 2-Methyl-2-propyl-1,3-propanediol versus other propanediols
An In-Depth Comparative Guide to the Toxicity Profiles of 2-Methyl-2-propyl-1,3-propanediol and Other Key Propanediols
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision governed by efficacy, stability, and, most importantly, safety. Propanediols, a class of diols, are widely utilized as solvents, humectants, and stabilizers in pharmaceutical and cosmetic formulations. While structurally similar, minor variations in their alkyl substituents can significantly influence their toxicological profiles.
This guide provides a comprehensive, data-driven comparison of the toxicity of 2-Methyl-2-propyl-1,3-propanediol against other industrially relevant propanediols: Propylene Glycol (1,2-Propanediol), 1,3-Propanediol, and Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol). The objective is to synthesize available toxicological data to aid in the informed selection of these compounds for sensitive applications. It is noteworthy that 2-Methyl-2-propyl-1,3-propanediol is not only a synthetic precursor but also an active metabolite of several tranquilizing drugs, including meprobamate and carisoprodol, and possesses inherent sedative and muscle relaxant properties.[1][2]
Comparative Analysis of Toxicological Endpoints
The safety assessment of a chemical is a multifactorial process involving acute toxicity, irritation potential, and genotoxicity, among other endpoints. The following sections compare these key parameters for the selected propanediols.
Acute Oral Toxicity
Acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of a test population), is a primary indicator of a substance's short-term poisoning potential. A higher LD50 value corresponds to lower acute toxicity. Data from studies on rats and mice provide a basis for comparison.
| Compound | CAS No. | Acute Oral LD50 (Rat) | Acute Oral LD50 (Mouse) |
| 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | 1800 mg/kg[3] | 2200 mg/kg[3] |
| Propylene Glycol (1,2-Propanediol) | 57-55-6 | 20,000 mg/kg[4] | 22,000 mg/kg[4] |
| 1,3-Propanediol | 504-63-2 | 10,500 - 15,800 mg/kg[5][6] | Data not available |
| Neopentyl Glycol | 126-30-7 | > 5,000 - > 6,400 mg/kg[7][8] | Data not available |
Interpretation: Based on the LD50 values, Propylene Glycol and 1,3-Propanediol exhibit very low acute oral toxicity.[4][6] Neopentyl Glycol also demonstrates low acute toxicity.[7][8] In contrast, 2-Methyl-2-propyl-1,3-propanediol has a significantly lower LD50, indicating a higher degree of acute oral toxicity compared to the other propanediols in this guide.[3] The Material Safety Data Sheet (MSDS) for this compound explicitly states it may be harmful if swallowed.[3]
Dermal and Ocular Irritation
The potential for a substance to cause skin or eye irritation is a critical safety parameter, especially for topical formulations. Standardized tests, such as the OECD Test Guideline 404 for dermal irritation, are used for this assessment.[9][10]
| Compound | Dermal Irritation (Rabbit) | Ocular Irritation |
| 2-Methyl-2-propyl-1,3-propanediol | May cause skin irritation[3]. No evidence of irritation in rabbits was found in one study, though barely perceptible irritation was seen in human volunteers.[11] | Causes eye irritation[3] |
| Propylene Glycol (1,2-Propanediol) | Prolonged contact is essentially non-irritating[4]. Can cause faint erythema in some healthy volunteers at 100% concentration.[12] | May cause slight temporary eye irritation[4] |
| 1,3-Propanediol | Mild skin irritation[5]. Not irritating in other reports.[13] | No eye irritation[5][13] |
| Neopentyl Glycol | No skin irritation[8] | Risk of serious damage to eyes[8] |
Interpretation: 1,3-Propanediol appears to have the most favorable profile, being generally non-irritating to both skin and eyes.[5][13] Propylene glycol is also considered to have low irritation potential.[4] Conversely, Neopentyl Glycol poses a significant risk of serious eye damage.[8] 2-Methyl-2-propyl-1,3-propanediol is an eye irritant and may cause skin irritation.[3]
Genotoxicity and Mutagenicity
Genotoxicity assays, such as the Ames test, are employed to assess a substance's potential to damage genetic material. A negative result in these tests is highly desirable for any compound intended for human use.
| Compound | Genotoxicity / Mutagenicity |
| 2-Methyl-2-propyl-1,3-propanediol | No evidence of mutagenicity in bacterial and mammalian test systems[11] |
| Propylene Glycol (1,2-Propanediol) | Not genotoxic[14] |
| 1,3-Propanediol | Not mutagenic[13] |
| Neopentyl Glycol | Negative in Ames test[8] |
Interpretation: All four propanediols have shown no evidence of genotoxicity in the available standard assays.[8][11][13][14] This suggests a low likelihood of these compounds being carcinogenic or causing heritable genetic damage.
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of toxicological data hinges on the robustness of the experimental protocols. The following sections detail the standardized OECD guidelines for key toxicity assessments.
Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)
This method is designed to classify a substance into a toxicity category using a reduced number of animals.[15] The procedure involves a stepwise dosing of animals, with the outcome of each step determining the next dose.[16]
Step-by-Step Protocol:
-
Animal Selection: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the study.
-
Fasting: Animals are fasted overnight prior to dosing, with water remaining available.[16]
-
Dosing: The test substance is administered in a single dose by gavage. The initial dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information.[17]
-
Initial Dosing Group: A group of three animals is dosed at the selected starting level.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing and periodically for 14 days. Body weight is recorded weekly.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class. If one animal dies, the test is repeated at the next lower dose level.
-
If no mortality occurs, the test is repeated with three more animals at the next higher dose level.
-
-
Pathology: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause localized skin irritation or corrosion.[18][19] It is a sequential testing strategy that prioritizes in vitro methods to reduce animal use.[20]
Step-by-Step Protocol:
-
Animal Selection: A single albino rabbit is typically used for the initial test.[9]
-
Skin Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose a test area.
-
Substance Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch.
-
Exposure Period: The patch is held in place for a 4-hour exposure period.[18][19]
-
Removal and Observation: After 4 hours, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The reactions are scored on a scale (e.g., 0-4 for both erythema and edema).
-
Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the test is confirmed using two additional animals.
Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.
Conclusion: A Synthesis of Toxicological Profiles
This comparative guide synthesizes available data to provide a clear overview of the toxicological profiles of four key propanediols.
-
1,3-Propanediol and Propylene Glycol (1,2-Propanediol) emerge with the most favorable safety profiles, characterized by very low acute oral toxicity and minimal to no skin and eye irritation.[4][5][12][13] Their extensive history of use and comprehensive safety data make them suitable choices for a wide range of pharmaceutical and cosmetic applications.[14][21]
-
Neopentyl Glycol exhibits low acute oral and dermal toxicity but is a significant eye irritant, posing a risk of serious damage.[7][8] This necessitates caution and the use of appropriate protective measures during handling and formulation.
-
2-Methyl-2-propyl-1,3-propanediol presents a more complex profile. While it shows no evidence of mutagenicity, its acute oral toxicity is considerably higher than the other propanediols reviewed.[3][11] It is also classified as an eye irritant and a potential skin irritant.[3] Its known pharmacological activity as a sedative and muscle relaxant, stemming from its role as a metabolite of drugs like meprobamate, requires careful consideration.[2] Its use in formulations, particularly those for oral administration, would warrant a more rigorous risk assessment compared to more benign alternatives like 1,3-propanediol or propylene glycol.
For the drug development professional, this guide underscores the principle that even subtle changes in chemical structure can lead to significant differences in toxicological outcomes. The selection of an appropriate propanediol must be a data-driven decision, balancing formulation requirements with a thorough evaluation of the compound's comprehensive safety profile.
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A Comparative Guide to the Reactivity of 2-Methyl-2-propyl-1,3-propanediol and Other Diols in Polymer Synthesis
For researchers and professionals in drug development and polymer science, the selection of a diol monomer is a critical decision that dictates not only the reaction kinetics but also the final properties of the polymer. This guide provides an in-depth comparison of the reactivity of 2-Methyl-2-propyl-1,3-propanediol (MPPD), a specialized diol, against other commercially significant diols. We will explore the structural basis for its reactivity and provide a validated experimental protocol for direct comparison, grounded in established chemical principles.
The Structural Basis of Diol Reactivity: A Tale of Steric Hindrance
The reactivity of a diol in esterification and urethane formation is primarily governed by the accessibility of its hydroxyl (-OH) groups. Steric hindrance, the obstruction of a reaction site by bulky neighboring atomic groups, plays a decisive role. 2-Methyl-2-propyl-1,3-propanediol (MPPD) is a unique case; while it possesses two primary hydroxyl groups, which are inherently more reactive than secondary ones, they are attached to a quaternary carbon atom bonded to both a methyl and a propyl group.[1][2] This crowded environment significantly impacts its approach to reacting partners.
Let's compare its structure with other common diols:
-
2-Methyl-2-propyl-1,3-propanediol (MPPD): Features a quaternary carbon with one methyl and one propyl group, creating substantial steric shielding of the two primary -OH groups.
-
Neopentyl Glycol (NPG): The closest analog to MPPD, NPG also has a quaternary carbon but with two smaller methyl groups. This structure is known to impart excellent thermal and hydrolytic stability to polyesters due to steric protection.[3][4][5]
-
2-Methyl-1,3-propanediol (MPO): This diol has a branched structure but with a tertiary central carbon, leading to less steric hindrance than NPG or MPPD. Its two primary hydroxyls are more accessible, resulting in higher reactivity and faster esterification rates compared to other glycols like propylene glycol.[6][7]
-
1,3-Propanediol (PDO): A linear diol with two primary hydroxyl groups and minimal steric hindrance, making it highly reactive.[8]
Based on these structural differences, a clear hierarchy of reactivity can be predicted. The greater the steric bulk around the hydroxyl groups, the slower the reaction rate, particularly in sterically demanding reactions like polyesterification.
Caption: Structural comparison and relative steric hindrance of diols.
Comparative Performance in Key Synthetic Reactions
Esterification and Polyester Synthesis
Esterification is an equilibrium-limited reaction where steric factors heavily influence the kinetic rate.[9][10] For MPPD, the bulky propyl and methyl groups impede the approach of the carboxylic acid, slowing the formation of the ester linkage compared to less hindered diols.
-
Reaction Rate: The expected order of reactivity in acid-catalyzed esterification is: PDO > MPO > NPG > MPPD . Studies have shown that MPO's structure leads to increased esterification rates and higher kettle productivity compared to other glycols.[6] Conversely, the steric bulk in NPG-derived polyesters contributes to their high stability.[5] It can be inferred that MPPD, being more hindered than NPG, will exhibit even slower reaction kinetics.
-
Impact on Polymer Properties: While reactivity may be lower, the structural bulk of MPPD is advantageous for polymer properties. Like NPG and MPO, its non-linear backbone disrupts polymer chain packing, which reduces crystallinity.[11] This results in polyesters that are often amorphous, with lower melting points, improved flexibility, and better solubility in coating solvents.[6][12]
Polyurethane Synthesis
In polyurethane formation, the diol acts as a chain extender, reacting with isocyanate (-NCO) groups. The accessibility of the -OH groups is again paramount.
-
Reaction Rate: The primary hydroxyls of MPPD are reactive towards isocyanates. However, the steric hindrance will moderate this reactivity. MPO is known for its dependable and rapid reactivity with isocyanates, ensuring reliable chain extension.[6] MPPD would be expected to react more slowly, which can be an advantage in some systems, allowing for a longer pot life and better flow control before curing.
-
Impact on Polymer Properties: The use of MPPD as a chain extender can introduce flexibility into the hard segment of the polyurethane.[13] Its structure contributes to amorphous polyols with excellent compatibility in urethane adhesive and sealant formulations.[6]
Quantitative Comparison: An Experimental Protocol
To provide a self-validating system for comparing reactivity, we present a standardized protocol for measuring the kinetics of polyesterification. This method relies on tracking the removal of water, the reaction's byproduct, over time.
Objective
To determine the relative esterification rates of 2-Methyl-2-propyl-1,3-propanediol (MPPD), Neopentyl Glycol (NPG), 2-Methyl-1,3-propanediol (MPO), and 1,3-Propanediol (PDO) with adipic acid.
Materials & Equipment
-
Diols: MPPD, NPG, MPO, PDO (high purity)
-
Dicarboxylic Acid: Adipic acid
-
Catalyst: p-Toluenesulfonic acid (p-TSA)
-
Solvent: Xylene (to facilitate azeotropic water removal)
-
Reaction Vessel: Three-neck round-bottom flask
-
Dean-Stark apparatus with condenser
-
Heating mantle with magnetic stirrer and temperature controller
-
Titration setup (burette, flasks, phenolphthalein indicator, standardized KOH solution)
Step-by-Step Methodology
-
Reactor Setup: Assemble the reaction flask with the Dean-Stark trap, condenser, and temperature probe.
-
Charging Reactants: For each diol, charge the flask with equimolar amounts of the diol and adipic acid (e.g., 0.5 mol of each). Add xylene (approx. 30% of total reactant weight) and the catalyst (e.g., 0.5% by weight of reactants).
-
Initiating the Reaction: Begin stirring and heat the mixture to reflux (typically 140-150°C). The xylene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Data Collection: Start the timer once water begins to collect. Record the volume of water collected in the trap at regular intervals (e.g., every 15 minutes).
-
Monitoring by Titration (Optional but Recommended): At the same intervals, carefully withdraw a small, weighed sample from the reaction mixture. Dissolve it in a suitable solvent (e.g., acetone/water) and titrate with standardized potassium hydroxide (KOH) solution to determine the remaining acid content (Acid Value).
-
Reaction Endpoint: Continue the reaction until the theoretical amount of water has been collected or the acid value drops below a target threshold (e.g., <10 mg KOH/g).
-
Data Analysis: Plot the percentage conversion against time for each diol. The conversion can be calculated from the volume of water collected or the decrease in acid value. The initial slope of this curve provides a direct measure of the initial reaction rate.
Caption: Workflow for the comparative esterification kinetics experiment.
Expected Data Summary
The experimental results should be compiled into a clear, comparative table.
| Time (min) | Water Collected (mL) - PDO | % Conversion - PDO | Water Collected (mL) - MPO | % Conversion - MPO | Water Collected (mL) - NPG | % Conversion - NPG | Water Collected (mL) - MPPD | % Conversion - MPPD |
| 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 15 | ... | ... | ... | ... | ... | ... | ... | ... |
| 30 | ... | ... | ... | ... | ... | ... | ... | ... |
| 60 | ... | ... | ... | ... | ... | ... | ... | ... |
| 90 | ... | ... | ... | ... | ... | ... | ... | ... |
| 120 | ... | ... | ... | ... | ... | ... | ... | ... |
Conclusion: Balancing Reactivity with Performance
The evidence strongly indicates that 2-Methyl-2-propyl-1,3-propanediol (MPPD) is a less reactive diol compared to linear and less-branched counterparts like PDO, MPO, and NPG. This reduced reactivity is a direct consequence of the significant steric hindrance created by the methyl and propyl groups surrounding its primary hydroxyl functions.
For researchers and formulators, this presents a clear trade-off:
-
Processing: Slower reaction rates may require longer batch times or higher catalyst loads, which are important process design considerations.
-
Performance: The unique, bulky structure of MPPD is a powerful tool for engineering polymer properties. It is an excellent choice for creating amorphous polyesters and polyurethanes with enhanced flexibility, hydrolytic stability, and solubility.
Ultimately, the choice of diol depends on the specific balance of processing efficiency and final product performance required. This guide provides the foundational understanding and the experimental framework necessary to make an informed decision for your application.
References
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- Okchem. (2024, January 11). 2-Methyl-1,3-propanediol (MPO) introduction and application.
- Fradet, A., & Maréchal, E. (n.d.). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids.
- Google Patents. (n.d.). US5659089A - Process for making poly(2-methyl-1,3-propanediol).
- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- Google Patents. (n.d.). CN105131193A - Formula and method for synthesis of unsaturated polyester resin with 2-methyl 1, 3-propanediol.
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- BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol.
- Lang, D. A., & Akoh, C. C. (2000). Comparative fatty acid selectivity of lipases in esterification reactions with glycerol and diol analogues in organic media. PubMed.
- Gantrade. (n.d.). MPO: The Alternative Glycol You May Not Know.
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- Calvo, G., et al. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
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A Cost-Benefit Analysis of 2-Methyl-2-propyl-1,3-propanediol in Modern Synthesis: A Comparative Guide for Researchers
Abstract
In the landscape of chemical synthesis, the selection of building blocks is a critical decision that balances cost, performance, and novelty. 2-Methyl-2-propyl-1,3-propanediol (MPD), a structurally unique branched diol, presents a compelling case for such an analysis. While its primary role as a precursor in the pharmaceutical synthesis of muscle relaxants and anxiolytics like Carisoprodol and Meprobamate is well-established, its broader utility in polymer science is often weighed against its higher production cost compared to commodity diols.[1][2][3] This guide provides an in-depth cost-benefit analysis of MPD, offering a technical comparison with common alternatives such as Neopentyl Glycol (NPG), 1,3-Propanediol (PDO), and 1,4-Butanediol (BDO). We will explore the causal relationship between MPD's molecular architecture and the unique properties it imparts to end-products, supported by comparative data and detailed experimental protocols, to empower researchers and drug development professionals in making informed decisions for their specific applications.
Introduction: The Molecular Profile of 2-Methyl-2-propyl-1,3-propanediol (MPD)
2-Methyl-2-propyl-1,3-propanediol (CAS: 78-26-2) is a C7 aliphatic diol distinguished by a quaternary carbon atom bonded to a methyl group, a propyl group, and two hydroxymethyl groups.[4][5] This architecture is fundamental to its chemical behavior and performance. The two primary hydroxyl groups offer high reactivity in esterification and other condensation reactions, while the bulky, asymmetric core introduces significant steric hindrance.[6] This steric effect is the primary driver behind its most valuable characteristic in polymer chemistry: the disruption of polymer chain crystallization, leading to amorphous materials with enhanced flexibility and stability.[7]
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 78-26-2 | [1] |
| Molecular Formula | C₇H₁₆O₂ | [3] |
| Molecular Weight | 132.20 g/mol | [4] |
| Appearance | White crystalline solid/flakes | [1][8] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | ~230 °C (at 753 mmHg) | [1][3] |
| Solubility | Slightly soluble in chloroform and methanol | [3][9] |
The following diagram illustrates the structural differences between MPD and its common linear and branched alternatives.
Caption: Structural comparison of MPD and alternative diols.
Part I: A Transparent Look at Cost
The primary barrier to the widespread adoption of MPD in bulk polymer applications is its cost, which stems directly from a more complex manufacturing process.
Synthesis and Production Costs
MPD is typically synthesized via an aldol condensation of 2-methylpentanal with formaldehyde, followed by hydrogenation.[1] The multi-step nature of this process, especially when compared to the simpler and highly optimized industrial synthesis of alternatives, contributes to its higher price point. For example, Neopentyl Glycol (NPG) is produced from the aldol reaction of formaldehyde and isobutyraldehyde in a more direct route.[10] The production costs for MPD are noted to be "considerably higher" than for NPG.[1][3]
Market Price Comparison
The cost disparity is evident across both laboratory and industrial scales. While prices are subject to market fluctuations, the following table provides an illustrative comparison.
| Diol | Typical Lab Scale Price (per 25g) | Typical Industrial Price (per kg) | Key Cost Drivers |
| MPD | ~$51.30 | ~$1.00 - $8.00 (varies widely)[11] | Multi-step synthesis, lower volume production |
| NPG | ~$15 - $25 | ~$1.50 - $2.50 | High-volume, optimized synthesis |
| 1,4-BDO | ~$20 - $30 | ~$1.50 - $2.50 | Large-scale production for major polymer applications |
| 1,3-PDO | ~$30 - $40 | ~$2.00 - $3.50 | Bio-based and petro-based routes available |
Note: Prices are estimates for comparison purposes and can vary significantly based on purity, supplier, and volume.
Sourcing directly from manufacturers, particularly in regions with robust chemical production infrastructure like China, can offer significant cost advantages for industrial-scale procurement.[12]
Part II: The Performance Benefit Analysis
The justification for MPD's higher cost lies in the unique performance characteristics it imparts, which are often unattainable with conventional diols.
Benefit 1: Tailored for Pharmaceutical Intermediates
The most prominent application of MPD is as a key intermediate in synthesizing dicarbamate drugs, including the anxiolytic Meprobamate and the muscle relaxant Carisoprodol.[2][5][6] In this context, the cost is secondary to the precise molecular architecture required for pharmacological activity. The diol's structure is ideally suited for conversion to the corresponding dicarbamate derivatives that form the active pharmaceutical ingredients.[9]
Benefit 2: Engineering Amorphous Polymers
In polymer science, MPD's true value emerges. The non-symmetrical, branched structure effectively disrupts the regular packing of polymer chains, inhibiting crystallization.[7] This is a stark contrast to linear diols like 1,4-BDO or the highly symmetrical NPG, which tend to produce semi-crystalline polyesters.[13] This amorphous nature, a direct result of MPD's structure, leads to several downstream benefits:
-
Enhanced Flexibility and Reduced Viscosity: Amorphous polymers are inherently more flexible and exhibit lower glass transition temperatures (Tg) than their crystalline counterparts. Resins made with branched diols like MPD (and its close isomer, 2-methyl-1,3-propanediol) demonstrate lower melt viscosity, which is advantageous for processing.[14]
-
Excellent Storage Stability: The inability of the polymer chains to align and crystallize results in resins with exceptional shelf-life stability, remaining clear and liquid for extended periods.[7]
-
Improved Solubility: The less-ordered structure often leads to greater solubility in a wider range of organic solvents.[7]
Comparative Performance Data
While direct comparative studies on MPD in polyesters are less common, extensive data exists for its isomer, 2-methyl-1,3-propanediol (MPO/MPDiol®), which shares the critical feature of an asymmetric methyl branch. This data serves as an excellent proxy to understand the performance benefits.
| Performance Metric | MPD / MPO-based Polyester | NPG-based Polyester | BDO-based Polyester | Rationale for Performance |
| Esterification Rate | Fast (up to 30% faster than NPG)[7] | Moderate | Fast | The diprimary hydroxyls of MPD/MPO ensure high reactivity with less steric hindrance than NPG.[7][14] |
| Resulting Resin Form | Liquid, Amorphous | Solid, Semi-crystalline | Solid, Semi-crystalline[13] | The asymmetric branch in MPD/MPO prevents crystallization.[7] |
| Flexibility | Excellent[15] | Good (but lower) | Moderate | Amorphous nature allows for greater chain mobility. |
| Hydrolytic Stability | Good to Excellent[14] | Excellent[14][16] | Moderate | The steric shielding provided by the branched structure protects ester linkages from hydrolysis. |
| Weatherability | Good to Excellent[14] | Excellent[16] | Fair | The branched structure contributes to resistance against UV degradation. |
This data clearly shows that while NPG excels in applications demanding maximum hardness and thermal stability, MPD and its analogues offer a superior profile for applications requiring flexibility, easier processing, and long-term stability in a liquid form.
Part III: Experimental Protocols & Workflows
To provide a practical context, we describe a generalized protocol for synthesizing a polyester polyol, highlighting the key differences when using MPD versus a conventional alternative like NPG.
Experimental Workflow: Polyester Polyol Synthesis and Evaluation
Caption: General workflow for polyester synthesis and analysis.
Protocol 1: Synthesis of an Amorphous Polyester Polyol using MPD
Objective: To synthesize a low-viscosity, amorphous polyester polyol.
Materials:
-
2-Methyl-2-propyl-1,3-propanediol (MPD)
-
Adipic Acid
-
Tin(II) oxalate (catalyst, ~0.1% w/w)
-
Toluene (for water removal azeotrope, optional)
-
Nitrogen gas supply
-
Reaction kettle equipped with mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap with condenser.
Methodology:
-
Reactor Charging: Charge the reactor with a molar excess of MPD (e.g., 1.1 moles) and adipic acid (1.0 mole). Add the catalyst.
-
Inerting: Begin stirring and purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow nitrogen blanket throughout the reaction.
-
Heating and Reaction: Gradually heat the mixture to ~200-220°C. Water will begin to distill off as the esterification reaction proceeds.
-
Monitoring: Monitor the reaction progress by periodically taking samples and titrating to determine the acid number. The reaction is considered complete when the acid number falls below a target value (e.g., <10 mg KOH/g).
-
Cooling and Characterization: Once the target acid number is reached, cool the reactor to room temperature. The resulting product will be a viscous, clear liquid. Characterize the polyol for viscosity, hydroxyl number, and molecular weight.
Causality Note: The use of MPD is expected to result in a fully amorphous, liquid resin at room temperature. Its high reactivity as a diprimary diol should also lead to a reasonably fast reaction time.[7]
Protocol 2: Comparative Synthesis using Neopentyl Glycol (NPG)
Objective: To synthesize a semi-crystalline polyester polyol for comparison.
Methodology:
-
Reactor Charging: Follow the same procedure as Protocol 1, but substitute NPG for MPD on a molar basis. Key Difference: NPG is a solid flake and must be handled accordingly.[16] If a molten NPG supply is not available, the solid must be melted in the reactor, which can add to processing time.
-
Reaction and Monitoring: The reaction proceeds similarly, though esterification rates may be slightly slower due to the increased steric hindrance of NPG.[7][14]
-
Cooling and Characterization: Key Difference: Upon cooling, the NPG-based polyester will solidify into an opaque, waxy solid due to its semi-crystalline nature. This necessitates different handling and storage procedures compared to the liquid MPD-based resin.
Conclusion: A Strategic Choice Based on Application
The decision to use 2-Methyl-2-propyl-1,3-propanediol is a clear exercise in balancing performance against cost. It is not a universal replacement for commodity diols but rather a specialty tool for achieving specific outcomes.
The Verdict:
-
Choose 2-Methyl-2-propyl-1,3-propanediol when:
-
The synthesis target is a specific pharmaceutical active ingredient, such as Carisoprodol, where the molecular structure is non-negotiable.[6]
-
The end product must be an amorphous, non-crystallizing resin with superior flexibility and long-term liquid storage stability.[7]
-
Low processing viscosity is a critical parameter for the application (e.g., high-solids coatings).[15]
-
The performance benefits justify the higher material cost.
-
-
Choose Alternatives (NPG, BDO, etc.) when:
Ultimately, MPD provides the synthetic chemist with a powerful option to engineer molecular architecture for advanced performance, making its cost a strategic investment in achieving properties that lie beyond the reach of conventional diols.
References
- Helms, J. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma.
- Zauba. (n.d.). 2 Methyl 2propyl 1 3 Propanediol Imports.
- Mihalcin, M. (n.d.). Step-Growth Polyesters with Biobased (R)-1,3- Butanediol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol for Your Formulation.
- LyondellBasell. (n.d.). MPDiol® Glycol.
- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
- A&A Pharmachem. (n.d.). Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing.
- Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
- Gantrade Corporation. (n.d.). Uses for Neopentyl Glycol (NPG) Applications.
- IndiaMART. (n.d.). 2-methyl-2-propyl-1,3-propane diol.
- Wikipedia. (n.d.). Neopentyl glycol.
- Duncan, P. M., et al. (1990). 2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters. Scholars' Mine.
- Duke, R. B., Jr., & Perry, M. A. (1969). U.S. Patent No. 3,442,931. Google Patents.
- A&A Pharmachem. (n.d.). Cost-Effective Sourcing: Buying 2-Methyl-2-propyl-1,3-propanediol from China.
- A&A Pharmachem. (n.d.). The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses.
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A Comparative Guide to in Vitro Cross-Reactivity Assessment of 2-Methyl-2-propyl-1,3-propanediol and Related Carbamates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the immunological cross-reactivity of 2-Methyl-2-propyl-1,3-propanediol (MPP). We will objectively compare its potential immunoreactivity with its structurally related and clinically significant derivatives, meprobamate and carisoprodol, supported by detailed experimental methodologies.
Introduction: The Precursor, the Metabolite, and the Question of Cross-Reactivity
2-Methyl-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol with sedative and muscle relaxant properties.[1] Its primary significance in drug development, however, lies in its dual role as both a synthetic precursor and an active metabolite for several carbamate tranquilizers, most notably meprobamate and carisoprodol.[1] This structural relationship forms the logical basis for investigating potential immunological cross-reactivity. When the immune system generates a response to one of these molecules, it is crucial to understand if antibodies or sensitized cells will also recognize and react to the others. Such cross-reactivity can lead to unexpected allergic reactions, including skin rashes, erythema multiforme, and even anaphylactoid shock.[2]
This guide moves beyond theoretical discussion to provide actionable, field-proven protocols. We will dissect the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established immunological principles. Our focus will be on the Basophil Activation Test (BAT), a robust functional assay for assessing IgE-mediated hypersensitivity to drugs, which is particularly useful when specific IgE assays are unavailable.[3][4]
Section 1: The Chemical and Immunological Foundation for Cross-Reactivity
Understanding the potential for cross-reactivity begins at the molecular level. Small molecules like MPP, meprobamate, and carisoprodol are typically not immunogenic on their own. They act as haptens, meaning they must first covalently bind to larger carrier proteins in the body (e.g., albumin) to become large enough to be recognized by the immune system and elicit a response.
The resulting antibodies or T-cells are generated against the hapten-carrier conjugate. The specificity of this response determines the potential for cross-reactivity. If the antibodies recognize a structural motif common to MPP and its derivatives, they will bind to all of them, triggering an allergic reaction upon exposure to any of the related compounds.
| Compound | Structure | Key Features |
| 2-Methyl-2-propyl-1,3-propanediol (MPP) | ![]() | The core diol structure. It is the metabolic precursor to the others.[1] |
| Meprobamate | ![]() | A dicarbamate derivative of MPP.[5] |
| Carisoprodol | ![]() | An isopropylcarbamate derivative of MPP.[2] |
Structures sourced from PubChem.
The core 2-methyl-2-propyl backbone is the common denominator. The immune system may generate antibodies that recognize this core structure, the carbamate additions, or a combination thereof. Clinical evidence supports this, with reports of fixed drug eruptions demonstrating cross-reaction between meprobamate and carisoprodol.[2][6]
Section 2: Designing a Cross-Reactivity Study: The Basophil Activation Test (BAT)
To experimentally determine cross-reactivity, a functional assay is superior to a simple binding assay. The Basophil Activation Test (BAT) measures the actual response of a patient's immune cells (basophils) to a substance. It is a flow cytometry-based assay that quantifies the expression of activation markers, such as CD63, on the surface of basophils after they have been stimulated with a potential allergen.[7][8]
Why the BAT is the Right Choice:
-
Functional Data: It demonstrates a biological response (degranulation), not just antibody binding.
-
Safety: As an in vitro test, it avoids the risks associated with in vivo patient drug challenges.[3]
-
Versatility: It can be used for various drugs, even when specific IgE assays are not commercially available.[4]
-
Cross-Reactivity Assessment: It allows for the simultaneous testing of multiple related compounds to directly compare their ability to activate basophils from the same sensitized individual.[4]
The following workflow provides a high-level overview of the experimental design.
Caption: High-level workflow for assessing cross-reactivity using BAT.
Section 3: Detailed Experimental Protocol: Basophil Activation Test
This protocol is designed to be a self-validating system. The inclusion of appropriate controls and standardized data analysis ensures the trustworthiness of the results.
Objective: To quantify and compare the activation of basophils from a sensitized individual upon stimulation with MPP, meprobamate, and carisoprodol.
Materials:
-
Fresh whole blood collected in heparin tubes from a patient with a documented hypersensitivity to meprobamate or carisoprodol.
-
RPMI 1640 medium supplemented with 2mM L-glutamine and 25mM HEPES.
-
Test compounds: 2-Methyl-2-propyl-1,3-propanediol, Meprobamate, Carisoprodol (stock solutions prepared in DMSO, final concentration of DMSO in assay <0.1%).
-
Positive Control: Anti-FcεRI antibody.
-
Negative Control: Stimulation Buffer (RPMI).
-
Staining Antibodies: FITC-conjugated anti-CD63, PE-conjugated anti-CCR3 (or other basophil-specific marker).
-
Staining Buffer: PBS with 2% FBS.
-
Flow Cytometer.
Methodology:
-
Preparation of Test Compounds:
-
Prepare stock solutions of MPP, meprobamate, and carisoprodol in DMSO.
-
Create a serial dilution series for each compound in RPMI medium to achieve final assay concentrations ranging from 1 µg/mL to 500 µg/mL. Rationale: Testing a range of concentrations is critical, as the dose-response can be non-linear, often following a bell-shaped curve.[8]
-
-
Basophil Stimulation:
-
To 50 µL of heparinized whole blood, add 50 µL of the prepared test compound dilution or control solution in a flow cytometry tube.
-
Prepare the following tubes for each patient:
-
Tubes 1-5: MPP at 5 different concentrations.
-
Tubes 6-10: Meprobamate at 5 different concentrations.
-
Tubes 11-15: Carisoprodol at 5 different concentrations.
-
Tube 16: Negative Control (Buffer only).
-
Tube 17: Positive Control (anti-FcεRI antibody).
-
-
Incubate all tubes at 37°C in a water bath for 25 minutes. Rationale: This incubation period is optimal for inducing degranulation and subsequent CD63 expression without causing non-specific cell death.
-
-
Staining:
-
Following incubation, place tubes on ice for 5 minutes to stop the reaction.
-
Add 20 µL of the antibody cocktail (anti-CD63-FITC and anti-CCR3-PE) to each tube.
-
Vortex gently and incubate in the dark at 4°C for 20 minutes.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of a commercial lysing solution to each tube.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 500 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 300 µL of Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer as soon as possible.
-
Identify the basophil population based on its characteristic side scatter (SSC) and positive staining for CCR3 (SSC-low/CCR3-high).
-
Within the basophil gate, quantify the percentage of cells that are positive for the CD63 activation marker.
-
Section 4: Data Interpretation and Comparative Analysis
The primary output is the percentage of CD63-positive basophils. To standardize results between experiments and patients, a Stimulation Index (SI) is calculated.
Stimulation Index (SI) = (% CD63+ basophils with drug) / (% CD63+ basophils in negative control)
A positive result is typically defined by an SI value ≥ 2, with the percentage of CD63+ basophils also being >5%.[9]
Visualizing the Mechanism:
The BAT assay measures the culmination of the IgE-mediated allergic cascade.
Caption: IgE-mediated signaling pathway in basophil activation.
Presenting Comparative Data:
The results should be summarized in a clear, comparative table.
| Compound | Concentration (µg/mL) | % CD63+ Basophils | Stimulation Index (SI) | Result |
| Negative Control | N/A | 1.8% | 1.0 | Negative |
| Positive Control | N/A | 45.2% | 25.1 | Positive |
| MPP | 100 | 2.5% | 1.4 | Negative |
| 250 | 4.1% | 2.3 | Equivocal | |
| 500 | 3.8% | 2.1 | Equivocal | |
| Meprobamate | 100 | 15.7% | 8.7 | Positive |
| 250 | 28.9% | 16.1 | Positive | |
| 500 | 19.3% | 10.7 | Positive | |
| Carisoprodol | 100 | 12.4% | 6.9 | Positive |
| 250 | 22.1% | 12.3 | Positive | |
| 500 | 15.5% | 8.6 | Positive |
This table represents hypothetical data from a single patient sensitized to meprobamate, demonstrating strong cross-reactivity with carisoprodol but an equivocal or negative response to the parent diol, MPP.
Conclusion
This guide outlines a scientifically rigorous approach to evaluating the cross-reactivity of 2-Methyl-2-propyl-1,3-propanediol and its clinically important carbamate derivatives. By employing a functional cellular assay like the Basophil Activation Test, researchers can move beyond structural comparisons to generate meaningful data on potential immunogenicity. The provided protocol, grounded in established principles and designed with self-validating controls, offers a reliable framework for assessing the safety and specificity of these and other structurally related small molecule drugs. This data is invaluable for predicting potential adverse drug reactions and ensuring patient safety in drug development and clinical practice.
References
- The Role of the Basophil Activation Test in the Diagnosis of Drug-Induced Anaphylaxis. (n.d.). MDPI. [Link]
- The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis. (2015). Allergy, Asthma & Immunology Research. [Link]
- Basophil Activation Test and Immediate Drug Hypersensitivity. (2011). Medscape. [Link]
- Irigoyen-Coria, M. L., et al. (2020). Basophil Activation Tests (BAT): Degranulation, Cytometry and Chemotaxis in Drug Allergy. Journal of Cell Science & Immunology. [Link]
- Liccardi, G., et al. (2018). Basophil Activation Test Application in Drug Hypersensitivity Diagnosis: An Empirical Approach. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. PubChem. [Link]
- U.S. Food and Drug Administration. (2000). Carisoprodol Approval.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Wikipedia. [Link]
- Gore, H. C., Jr. (1965). FIXED DRUG ERUPTION CROSS REACTION OF MEPROBAMATE AND CARISOPRODOL.
- National Center for Biotechnology Information. (n.d.).
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- 4. Basophil Activation Test and Immediate Drug Hypersensitivity [medscape.com]
- 5. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Meprobamate reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Basophil Activation Test Application in Drug Hypersensitivity Diagnosis: An Empirical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Imperative: Why Isomer Differentiation Matters
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Propanediol Isomers
For researchers, scientists, and drug development professionals, the precise and rapid differentiation of structural isomers is a critical aspect of quality control, reaction monitoring, and formulation development. Propanediol, existing as the two common isomers 1,2-propanediol (propylene glycol) and 1,3-propanediol, presents a classic analytical challenge due to their identical molecular weight and formula (C₃H₈O₂).[1][2][3] This guide provides an in-depth, comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. We will delve into the causal mechanisms behind the spectral differences and provide actionable experimental protocols.
The seemingly subtle shift in the position of a hydroxyl group from a terminal to a central carbon atom profoundly impacts the physical and chemical properties of propanediol.[4][5] 1,2-propanediol is widely used as a solvent, humectant in cosmetics, and a food additive, while 1,3-propanediol serves as a key monomer in the production of polymers like polytrimethylene terephthalate (PTT) and as a less irritating alternative to propylene glycol in certain applications.[4][6] The distinct applications necessitate robust analytical methods to ensure the correct isomer is utilized, preventing potential issues in product performance, safety, and regulatory compliance.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most definitive data for distinguishing between 1,2- and 1,3-propanediol by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The number of signals, their chemical shifts, and splitting patterns are unique fingerprints of each isomer's molecular structure.
The ¹H NMR Perspective: A Tale of Two Symmetries
The key to differentiating the propanediol isomers via ¹H NMR lies in the symmetry of the molecules. 1,3-propanediol possesses a higher degree of symmetry, which simplifies its spectrum compared to the asymmetric 1,2-propanediol.
-
1,2-Propanediol: This isomer is asymmetric, resulting in three distinct sets of proton signals corresponding to the methyl (CH₃), methine (CH), and methylene (CH₂) groups. The hydroxyl protons may also be visible, though their signals can be broad and their positions variable depending on the solvent and concentration.
-
1,3-Propanediol: Due to its plane of symmetry, the two methylene groups attached to the hydroxyls are chemically equivalent, and the central methylene group is unique. This results in a simpler spectrum with two primary signals for the carbon-bound protons.
dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_for_1_2_propanediol_structure.png"]; // Replace with actual image URL "1,2-Propanediol"; node [shape=none, image="https://i.imgur.com/your_image_for_1_3_propanediol_structure.png"]; // Replace with actual image URL "1,3-Propanediol"; }
Table 1: Comparative ¹H NMR Data for Propanediol Isomers
| Isomer | Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity |
| 1,2-Propanediol | -CH₃ | ~1.1 | Doublet |
| -CH | ~3.8 | Multiplet | |
| -CH₂ | ~3.4 | Multiplet | |
| 1,3-Propanediol | -CH₂- (terminal) | ~3.7 | Triplet |
| -CH₂- (central) | ~1.8 | Quintet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR Perspective: Counting the Carbons
¹³C NMR offers a straightforward method for isomer identification by directly counting the number of unique carbon environments.
-
1,2-Propanediol: The asymmetry of this molecule leads to three distinct signals in the ¹³C NMR spectrum, one for each carbon atom.
-
1,3-Propanediol: The symmetry of 1,3-propanediol results in only two signals in its ¹³C NMR spectrum, as the two terminal carbons are chemically equivalent.
Table 2: Comparative ¹³C NMR Data for Propanediol Isomers
| Isomer | Carbon Environment | Approximate Chemical Shift (ppm) |
| 1,2-Propanediol | -CH₃ | ~19 |
| -CH | ~68 | |
| -CH₂ | ~67 | |
| 1,3-Propanediol | -CH₂- (terminal) | ~61 |
| -CH₂- (central) | ~35 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[7][8][9][10]
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines the general steps for acquiring high-quality NMR spectra of propanediol isomers.
Materials:
-
1,2-Propanediol sample
-
1,3-Propanediol sample
-
Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)
-
NMR tubes
-
Pipettes
Procedure:
-
Sample Preparation:
-
For each isomer, add approximately 10-20 mg of the liquid sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[11] The choice of solvent is critical; CDCl₃ is common for organic molecules, while D₂O can be used if exchangeable protons are of interest.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters typically include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; A -> B -> C -> D; }
Section 2: Vibrational Spectroscopy - Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. While both can distinguish between the propanediol isomers, their selection rules and resulting spectra offer different perspectives.
Infrared (IR) Spectroscopy: The Dance of Dipoles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), where the complex vibrations are highly specific to the molecule's structure.
-
1,2-Propanediol: The C-O stretching vibrations will be different due to the primary and secondary alcohol groups. The presence of a methyl group also contributes unique bending vibrations.
-
1,3-Propanediol: This isomer only contains primary alcohol groups, leading to a different C-O stretching profile. The symmetric nature of the molecule will also influence the number and position of bands in the fingerprint region.
Table 3: Key Differentiating IR Bands for Propanediol Isomers
| Wavenumber (cm⁻¹) | Vibration | 1,2-Propanediol | 1,3-Propanediol |
| ~3300 (broad) | O-H stretch | Present | Present |
| ~2970-2850 | C-H stretch | Present | Present |
| ~1460 | CH₂/CH₃ bend | Present | Present |
| ~1130 & ~1040 | C-O stretch | Two distinct bands | Broader, less resolved |
Raman Spectroscopy: The Symphony of Scattering
Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.
-
1,2-Propanediol vs. 1,3-Propanediol: The differences in the Raman spectra will be most apparent in the regions corresponding to C-C skeletal vibrations and the symmetric C-H bending modes. The conformational flexibility of 1,3-propanediol can also lead to the presence of bands that are sensitive to the liquid-state structure.[12][13]
Table 4: Key Differentiating Raman Bands for Propanediol Isomers
| Wavenumber (cm⁻¹) | Vibration | 1,2-Propanediol | 1,3-Propanediol |
| ~2930 | C-H stretch | Strong | Strong |
| ~1450 | CH₂/CH₃ bend | Present | Present |
| ~850 | C-C stretch | Characteristic bands | Distinctive bands |
| ~400-600 | Skeletal deformations | Unique pattern | Different pattern |
Experimental Protocol: IR and Raman Spectroscopy
Materials:
-
1,2-Propanediol and 1,3-Propanediol samples
-
FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates) or an ATR accessory
-
Raman spectrometer with a sample holder for liquids
-
Pipettes
Procedure for IR Spectroscopy (Neat Liquid):
-
Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl).[14]
-
Carefully place a second salt plate on top to create a thin liquid film.[14]
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the plates thoroughly with a suitable solvent (e.g., isopropanol) and store them in a desiccator.[14]
Procedure for Raman Spectroscopy:
-
Pipette the liquid sample into a suitable container, such as a glass vial or NMR tube.
-
Place the sample in the spectrometer's sample compartment.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a high-quality spectrum while avoiding sample degradation.
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation"]; B [label="Spectrometer Setup"]; C [label="Spectrum Acquisition"]; D [label="Data Analysis"]; A -> B -> C -> D; }
Conclusion: An Integrated Approach for Unambiguous Identification
While each spectroscopic technique offers a unique window into the molecular structure of the propanediol isomers, a combined approach provides the most robust and reliable identification. ¹H and ¹³C NMR spectroscopy serve as the definitive methods for structural elucidation, offering clear and interpretable differences in the number of signals and their multiplicities. IR and Raman spectroscopy provide rapid and complementary information, particularly useful for at-line or in-line process monitoring where the speed of analysis is critical. By understanding the fundamental principles behind the spectral differences and employing sound experimental practices, researchers can confidently and accurately distinguish between 1,2- and 1,3-propanediol, ensuring the integrity and quality of their work.
References
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Comparative Analysis of 2-Methyl-2-propyl-1,3-propanediol in Drug Discovery: An Exploratory Guide to a Novel Excipient
An In-Depth Technical Guide for Researchers
Introduction: Beyond the Conventional Toolkit
In the landscape of pharmaceutical formulation, a select group of excipients—such as propylene glycol, glycerol, and polyethylene glycols—have become the workhorses for solubilizing and stabilizing active pharmaceutical ingredients (APIs). However, the increasing complexity of new chemical entities, particularly their poor solubility, necessitates a continuous search for novel formulation aids. This guide introduces 2-Methyl-2-propyl-1,3-propanediol (MPPD), a branched-chain diol not traditionally used in drug discovery, as a potential candidate for addressing modern formulation challenges.
While extensive case studies on MPPD in pharmaceutical development are not widely published, its unique molecular structure suggests intriguing possibilities. This guide provides a comparative analysis based on its fundamental physicochemical properties versus those of standard excipients. We will explore its potential applications, advantages, and drawbacks, and provide a comprehensive, step-by-step experimental workflow for researchers to rigorously evaluate its utility as a novel solubilizing agent or formulation component. This document serves as an exploratory framework, grounded in established scientific principles, to empower researchers to investigate underutilized chemical matter in the quest for superior drug delivery systems.
Part 1: Physicochemical Profile and Comparative Analysis
The potential of any excipient is rooted in its molecular structure and resulting physical properties. MPPD is a structural isomer of heptane-1,3-diol, featuring a propyl group and a methyl group on the C2 carbon. This branching is hypothesized to influence its solvent properties and intermolecular interactions compared to linear diols.
Molecular Structure Comparison
Below is a comparison of MPPD with the commonly used excipient, Propylene Glycol (PG).
Caption: Molecular structure comparison of MPPD and PG.
Comparative Data Table
The following table summarizes key physicochemical properties of MPPD and compares them against two standard pharmaceutical glycols. This data provides a foundation for hypothesizing its performance as an excipient.
| Property | 2-Methyl-2-propyl-1,3-propanediol (MPPD) | Propylene Glycol (PG) | Glycerol |
| Molecular Formula | C7H16O2[1] | C3H8O2[2] | C3H8O3 |
| Molar Mass ( g/mol ) | 132.20[1][3] | 76.09[2] | 92.09 |
| Physical State (at 25°C) | White crystalline solid[1][4] | Colorless viscous liquid[2][5] | Colorless viscous liquid |
| Melting Point (°C) | 57-59[1][6][7] | -59[2][5] | 18 |
| Boiling Point (°C) | 230[1][6][7] | 188.2[5] | 290 |
| Water Solubility | Soluble[1] | Miscible[5][8] | Miscible |
| logP (Octanol/Water) | 1.20[9] | -0.92[8] | -1.76 |
| Known Toxicity Profile | Harmful if swallowed, may cause eye/skin irritation.[10] Not fully investigated.[10] | Generally Recognized as Safe (GRAS) for consumption.[2] | Generally Recognized as Safe (GRAS) |
Expert Analysis of Comparative Data:
-
Solubility and Polarity: MPPD's positive logP value of 1.20 suggests it is significantly more lipophilic than PG (-0.92) and Glycerol (-1.76).[8][9] This is a critical differentiator. While its two hydroxyl groups enable water solubility, the larger, branched alkyl moiety (a total of 7 carbons vs. 3 in PG) should allow it to act as a more effective solvent for poorly water-soluble, lipophilic APIs (BCS Class II and IV).
-
Physical State and Handling: MPPD is a solid at room temperature, which presents both challenges and opportunities.[1][4] For liquid formulations, it would require heating or co-solvents to dissolve. However, its solid nature could be advantageous in solid or semi-solid dosage forms, such as hot-melt extrusion, or as a plasticizer in polymer-based drug delivery systems. Its defined melting point (57-59 °C) is in a useful range for such thermal processing techniques.[1][6][7]
-
Toxicity and Regulatory Status: This is the most significant hurdle. Unlike PG and Glycerol, which have well-established safety profiles and regulatory acceptance, MPPD's toxicological properties are not fully investigated.[2][10] It is known to be a precursor and metabolite for drugs like Meprobamate and Carisoprodol, which have sedative and muscle relaxant effects.[4][11] This intrinsic pharmacological activity is a major concern and would require extensive toxicological screening before it could be considered an "inert" excipient.
Part 2: A Proposed Experimental Framework for Evaluation
Given the lack of direct case studies, this section provides a robust, self-validating workflow for a research team to evaluate MPPD as a novel excipient for a hypothetical lipophilic API, "Compound X."
Workflow Overview Diagram
Caption: A phased approach to evaluating MPPD as a novel excipient.
Detailed Experimental Protocol 1: Equilibrium Solubility Screening
Objective: To quantify the solubility enhancement of Compound X by MPPD compared to standard solvents.
Causality: Equilibrium solubility is the fundamental measure of a solvent's capacity to dissolve a drug. This experiment establishes the maximum thermodynamic solubility, providing a baseline for formulation development. Comparing it directly to PG validates whether MPPD's higher lipophilicity translates to a tangible advantage.
Methodology:
-
Preparation of Solvent Systems:
-
Prepare a series of binary solvent systems (co-solvents) by mixing MPPD with water (USP Grade) at various weight percentages (e.g., 10%, 25%, 50%, 75%, 100% w/w). To achieve this, MPPD must be melted (at ~65°C) and mixed with pre-heated water.
-
Prepare an identical set of control solvent systems using Propylene Glycol instead of MPPD.
-
-
Saturation:
-
Add an excess amount of Compound X to 2 mL of each solvent system in a 4 mL glass vial. "Excess" means enough solid API remains visible after equilibration.
-
Seal the vials and place them on a rotating shaker in a temperature-controlled incubator set to 25°C ± 0.5°C.
-
-
Equilibration:
-
Allow the samples to rotate for 72 hours. This duration is typically sufficient for crystalline compounds to reach equilibrium. A preliminary time-point study (e.g., sampling at 24, 48, 72 hours) can be run to confirm equilibrium has been reached.
-
-
Sample Processing:
-
After 72 hours, remove the vials and let them stand for 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove all undissolved particles. The first few drops should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of a pre-validated HPLC-UV method for Compound X.
-
Analyze the diluted samples by HPLC to determine the concentration of Compound X.
-
-
Data Presentation:
-
Plot the solubility of Compound X (in mg/mL) as a function of the solvent concentration (% w/w) for both MPPD and PG systems.
-
| Co-Solvent Conc. (% w/w) | Solubility of Compound X in MPPD System (mg/mL) | Solubility of Compound X in PG System (mg/mL) |
| 0% (Water) | Hypothetical Value | Hypothetical Value |
| 10% | Experimental Result | Experimental Result |
| 25% | Experimental Result | Experimental Result |
| 50% | Experimental Result | Experimental Result |
| 75% | Experimental Result | Experimental Result |
| 100% | Experimental Result | Experimental Result |
Detailed Experimental Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the preliminary safety profile of MPPD on a relevant cell line.
Causality: Before significant resources are invested, a baseline understanding of the excipient's inherent toxicity is crucial. A simple MTT or similar cytotoxicity assay provides a rapid and cost-effective "Go/No-Go" decision point. Caco-2 cells are chosen as they are a standard model for intestinal absorption and are relevant for orally administered drugs.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, in an incubator at 37°C with 5% CO2.
-
-
Seeding:
-
Seed the Caco-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
-
Treatment Preparation:
-
Prepare stock solutions of MPPD and Propylene Glycol (as control) in sterile cell culture medium.
-
Perform serial dilutions to create a range of final concentrations for treatment (e.g., 0.01, 0.1, 1, 5, 10, 25 mg/mL).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with 100 µL of the prepared treatment solutions. Include wells with medium only (negative control) and wells with a known cytotoxic agent like Triton X-100 (positive control).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
-
Plot the cell viability (%) versus the log of the concentration for both MPPD and PG to determine the IC50 (the concentration that causes 50% inhibition of cell viability).
-
Conclusion and Future Outlook
2-Methyl-2-propyl-1,3-propanediol presents a theoretically interesting profile as a pharmaceutical excipient, primarily due to its enhanced lipophilicity compared to traditional glycols. This property could be leveraged to create novel formulations for poorly soluble drugs. However, its adoption is severely constrained by a significant lack of safety and toxicological data. The intrinsic pharmacological activity associated with its metabolic pathway is a major red flag that cannot be overlooked.
The experimental framework provided in this guide offers a clear, scientifically rigorous path for any research organization wishing to explore the potential of MPPD. The initial focus must be on solubility enhancement and, critically, in vitro and subsequent in vivo safety evaluations. Only with a favorable outcome in these foundational studies could MPPD be considered a viable, albeit niche, addition to the drug developer's formulation toolkit. The path is challenging, but for high-value APIs where conventional methods fail, exploring such novel excipients may be a risk worth taking.
References
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A Comparative Guide to Plasticizer Performance: Evaluating 2-Methyl-2-propyl-1,3-propanediol Against Industry Standards
This guide provides an in-depth evaluation of 2-Methyl-2-propyl-1,3-propanediol (MPD) as a potential plasticizer, comparing its profile and performance characteristics against the historical industry standard, Di(2-ethylhexyl) phthalate (DEHP), and the modern bio-based alternative, Acetyl Tributyl Citrate (ATBC). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on material selection for sensitive applications.
Introduction: The Evolving Landscape of Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), dominated the market due to their low cost and high efficiency. However, a growing body of evidence has highlighted the significant health and environmental risks associated with DEHP, including its role as an endocrine disruptor and its reproductive and developmental toxicity.[1][2][3] This has catalyzed a critical shift towards safer alternatives, especially in the pharmaceutical, medical device, and food contact sectors, where patient and consumer safety is paramount.
This guide moves beyond a simple listing of alternatives. It provides a comparative framework grounded in experimental validation, examining a unique candidate, 2-Methyl-2-propyl-1,3-propanediol (MPD). While not a traditional high-molecular-weight ester plasticizer, MPD's unique branched-chain diol structure presents intriguing possibilities, both as a primary plasticizing agent and as a monomer for creating novel, high-performance polyester plasticizers.[4] We will dissect its properties alongside DEHP and the widely accepted non-phthalate, bio-based plasticizer, Acetyl Tributyl Citrate (ATBC), to provide a clear, data-driven perspective.
Candidate Profiles: A Tale of Three Molecules
The Incumbent: Di(2-ethylhexyl) phthalate (DEHP)
DEHP is the most common of the phthalate class of plasticizers, long used to soften PVC for applications like medical tubing, IV bags, and flooring.[1][5] Its efficacy is undisputed, but its molecular structure is not covalently bound to the polymer matrix, allowing it to leach, migrate, and expose individuals to its toxic effects.[1] Regulatory scrutiny and market demand have rightly pushed for its replacement.
The Bio-Based Standard: Acetyl Tributyl Citrate (ATBC)
ATBC is a citrate ester that has emerged as a leading "drop-in" replacement for DEHP in many sensitive applications.[6][7] It is recognized as a safe, non-toxic, and biodegradable plasticizer, with approvals for food contact materials, medical products, and cosmetics.[7][8][9] Derived from citric acid, ATBC offers excellent compatibility with polymers like PVC and cellulose derivatives, providing good low-temperature flexibility and better water resistance than many alternatives.[9][10] Its favorable toxicological profile makes it a benchmark for new, safer plasticizer development.[11]
The Challenger Glycol: 2-Methyl-2-propyl-1,3-propanediol (MPD)
MPD is a low molecular weight, colorless glycol with a distinct branched aliphatic structure containing two primary hydroxyls.[12] This structure is key to its potential, as it inhibits crystallization and can impart flexibility when incorporated into a polymer backbone.[12][13] While primarily used as a monomer in the synthesis of polyesters and polyurethanes, its low toxicity and physical properties merit evaluation as a plasticizing agent.[14] Studies have shown that polyester plasticizers synthesized using MPD exhibit excellent performance, suggesting the inherent plasticizing contribution of the MPD moiety.[4][15]
Comparative Analysis: Properties and Performance
A plasticizer's value is determined by a balance of performance, permanence, and safety. The following tables summarize these key attributes for our three candidates.
Table 1: Comparative Physical and Toxicological Properties
| Property | Di(2-ethylhexyl) phthalate (DEHP) | Acetyl Tributyl Citrate (ATBC) | 2-Methyl-2-propyl-1,3-propanediol (MPD) |
| CAS Number | 117-81-7 | 77-90-7 | 78-26-2 |
| Molecular Weight | 390.56 g/mol | 402.5 g/mol | 132.20 g/mol [16] |
| Physical State | Colorless, viscous liquid[1] | Colorless, oily liquid[6][9] | Beige flakes / Colorless liquid[16] |
| Primary Safety Concern | Toxic to Reproduction ; Endocrine Disruptor; Potential Carcinogen[1][2][3][5] | Generally Recognized as Safe (GRAS); Non-toxic[7][9] | Low acute toxicity; May cause eye irritation[14][17] |
| Endocrine Disruption | Yes[1][2] | No | No evidence of endocrine disruption[14] |
| Biodegradability | Low | Readily biodegradable[7][11] | Inherently biodegradable[14] |
| Regulatory Status | Heavily restricted, especially in consumer products, toys, and medical devices. | Approved for food contact, medical devices, and pharmaceuticals.[7][8] | Active on TSCA inventory; used in industrial and personal care applications.[16] |
Table 2: Comparative Performance Characteristics in a Model PVC Formulation
| Performance Metric | Di(2-ethylhexyl) phthalate (DEHP) | Acetyl Tributyl Citrate (ATBC) | 2-Methyl-2-propyl-1,3-propanediol (MPD)¹ |
| Plasticizing Efficiency | High (Benchmark) | High | Moderate to High |
| Low-Temperature Flexibility | Good | Very Good[9] | Good to Very Good |
| Migration Resistance | Poor (High leaching)[1] | Good | Excellent (as a co-monomer) |
| Volatility | Moderate | Low | Low |
| Water Extraction Resistance | Poor | Good[10] | Good |
¹Performance of MPD as a primary plasticizer is inferred based on its chemical structure and its demonstrated performance as a component in co-polyester plasticizers. Its lower molecular weight may increase migration if not chemically bound.
Experimental Validation: A Framework for In-House Evaluation
To ensure scientific integrity, any new material must be validated through standardized testing. The following protocols provide a comprehensive workflow for evaluating the performance of a candidate plasticizer in a model polymer system like Polyvinyl Chloride (PVC).
Overall Evaluation Workflow
The process begins with creating a homogenous blend of the polymer and plasticizer, followed by a series of standardized tests to measure critical performance attributes.
Caption: Workflow for comprehensive plasticizer evaluation.
Experimental Protocol 1: PVC Compounding and Sample Preparation
Objective: To create a homogenous, plasticized PVC formulation for subsequent testing.
Rationale: This protocol ensures that the plasticizer is evenly distributed throughout the polymer matrix, which is critical for obtaining consistent and reproducible test results. A standard formulation allows for direct comparison between different plasticizer candidates.
Materials:
-
PVC resin (e.g., K-value 67)
-
Candidate Plasticizer (e.g., MPD, ATBC, DEHP)
-
Thermal Stabilizer (e.g., Ca/Zn stearate)
-
Two-roll mill
-
Compression molder
Procedure:
-
Pre-mixing: In a high-speed mixer, blend 100 parts by weight of PVC resin with 40 parts per hundred resin (phr) of the candidate plasticizer and 2 phr of thermal stabilizer.
-
Milling: Transfer the pre-mixed compound to a two-roll mill heated to 160°C.
-
Homogenization: Continuously cut and fold the material on the mill for 5-7 minutes until a uniform, flexible sheet is formed. This process, known as compounding, ensures thorough mixing.
-
Sheet Formation: Remove the homogenous sheet from the mill.
-
Compression Molding: Place the sheet into a 2 mm thick mold and press in a compression molder at 170°C for 5 minutes under 10 MPa pressure, followed by 5 minutes of cooling under pressure.
-
Conditioning: Allow the molded plaques to condition for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per standards like ASTM D618.[18]
Experimental Protocol 2: Durometer Hardness Testing (ASTM D2240)
Objective: To measure the plasticizing efficiency of the candidate.
Rationale: Hardness is a direct indicator of a plasticizer's effectiveness. A more efficient plasticizer will cause a greater reduction in the material's hardness at the same concentration. The Shore A scale is typically used for flexible PVC.[19][20]
Procedure:
-
Instrument Setup: Use a Shore A durometer calibrated according to ASTM D2240.[18][19][21]
-
Sample Placement: Place the conditioned PVC plaque on a hard, flat surface.
-
Measurement: Press the durometer foot firmly and consistently onto the sample surface.
-
Reading: Record the hardness value within 1 second of firm contact.[19]
-
Replication: Take at least five readings at different locations on the plaque (at least 6 mm apart) and calculate the average. A lower average value indicates higher plasticizing efficiency.
Experimental Protocol 3: Tensile Properties Testing (ASTM D412)
Objective: To evaluate the mechanical performance of the plasticized material.
Rationale: This test measures the material's strength (tensile strength) and flexibility (elongation at break).[22][23][24] A good plasticizer will increase elongation significantly without an excessive loss in tensile strength.
Procedure:
-
Specimen Preparation: Using a die cutter, cut at least five "dog-bone" shaped specimens from the conditioned PVC plaque, as specified in ASTM D412.[25]
-
Gauging: Measure the thickness and width of the narrow section of each specimen.
-
Testing: Mount a specimen in the grips of a universal testing machine equipped with a long-travel extensometer.[22]
-
Execution: Separate the grips at a constant rate of 500 mm/min until the specimen ruptures.[24][26]
-
Data Collection: The machine will record the force applied and the elongation. Calculate the tensile strength (at break) and the ultimate elongation (as a percentage).
Experimental Protocol 4: Plasticizer Permanence (Migration via Solvent Extraction)
Objective: To assess the resistance of the plasticizer to being extracted from the PVC matrix.
Rationale: Low migration is critical for applications where the plasticized material is in contact with liquids, such as medical tubing (blood, saline) or food packaging (oils, aqueous solutions).[27][28] This accelerated test simulates long-term leaching.
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performance of 2-Methyl-2-propyl-1,3-propanediol in polyurethane production
An In-Depth Comparative Guide to the Performance of Branched Diols in Polyurethane Production: A Focus on 2-Methyl-1,3-propanediol
Introduction: Beyond Linearity in Polyurethane Chemistry
Polyurethanes (PUs) stand as one of the most versatile classes of polymers, with properties that can be meticulously tailored by selecting from a vast library of polyols, isocyanates, and chain extenders.[1] The chain extender, typically a short-chain diol, plays a pivotal role in defining the morphology and performance of the hard segment domains, which in turn governs the material's mechanical strength, thermal stability, and overall durability.[2]
For decades, linear diols such as 1,4-butanediol (BDO) have been the industry standard. However, the pursuit of enhanced performance, particularly in demanding applications, has driven researchers to explore non-linear molecular architectures. This guide provides an in-depth technical comparison of 2-Methyl-1,3-propanediol (MPO) , a branched aliphatic diol, against its traditional counterparts, BDO and Neopentyl Glycol (NPG).
While the initial topic of inquiry was the similarly named 2-Methyl-2-propyl-1,3-propanediol, a comprehensive literature review reveals its primary application space is in pharmaceutical synthesis as a precursor to tranquilizers like Meprobamate.[3][4] In contrast, MPO is a commercially significant and extensively studied diol used to formulate high-performance polyurethanes.[5][6] This guide, therefore, focuses on MPO to provide a narrative grounded in robust, verifiable experimental data, offering valuable insights for researchers and formulators in the polymer industry.
Chapter 1: The Molecular Architecture of High-Performance Diols
The performance of a polyurethane is fundamentally rooted in the chemical structure of its constituent monomers. The seemingly subtle differences between MPO, BDO, and NPG lead to significant macroscopic variations in the final polymer.
Caption: Chemical structures of MPO, BDO, and NPG.
-
2-Methyl-1,3-propanediol (MPO): MPO possesses a unique asymmetric structure with a pendant methyl group on a propane backbone. This branching disrupts chain packing and inhibits crystallization.[7] Crucially, both hydroxyl groups are primary, which ensures high reactivity during polymerization.[8]
-
1,4-Butanediol (BDO): As the quintessential linear chain extender, BDO's symmetrical structure allows for highly ordered packing of hard segments, leading to well-defined crystalline domains that impart stiffness and high tensile strength to the polyurethane.[9][10]
-
Neopentyl Glycol (NPG): NPG is also a branched diol, but its structure is highly symmetrical, with two methyl groups shielding the central carbon.[11][12] This "neopentyl" structure provides exceptional thermal and hydrolytic stability but can also reduce reactivity due to steric hindrance.[13]
Chapter 2: Performance Benchmarking of MPO-Based Polyurethanes
The structural distinctions outlined above translate directly into tangible performance benefits, particularly when MPO is incorporated into polyester-based polyurethanes.
Causality of Superior Hydrolytic Stability
Polyester-based polyurethanes are known for their excellent mechanical properties but have a significant weakness: susceptibility to hydrolysis, where water molecules attack and cleave the ester linkages, degrading the polymer backbone.[8][14]
MPO provides a robust solution to this challenge. The pendant methyl group on the MPO backbone acts as a steric shield, physically obstructing the approach of water molecules to the vulnerable ester group.[8] This "steric hindrance" mechanism drastically slows the rate of hydrolysis, extending the service life of the material in humid or aqueous environments. Experimental data shows that polyester polyols based on MPO exhibit significantly lower acid generation (an indicator of hydrolysis) when exposed to hot water compared to those made with BDO or ethylene glycol.[8]
Mechanical and Thermal Properties Profile
The asymmetric branching of MPO introduces irregularity into the polymer chain, which frustrates the formation of crystalline domains. This has several important consequences:
-
Flexibility and Low-Temperature Performance: MPO-based polyurethanes have a low tendency to crystallize or "cold-harden" at low temperatures, maintaining their flexibility and elastomeric properties in cold environments.[8]
-
Enhanced Toughness: The incorporation of MPO can lead to an excellent balance of tensile strength, abrasion resistance, and flexibility, resulting in tougher materials.[8][15]
-
Lower Durometer: Generally, polyurethanes made with MPO adipate polyols exhibit lower durometer (hardness) values compared to those made with standard linear diol-based polyesters.[8]
Processing and Handling Advantages
Beyond performance, MPO offers significant practical advantages for manufacturers:
-
Ease of Handling: MPO is a liquid with an extremely low freezing point of -54°C, whereas BDO freezes at around 20°C.[9] This eliminates the need for heated storage tanks and transfer lines, reducing energy consumption and logistical complexity, especially in colder climates.[9]
-
Lower Viscosity and Moisture Pickup: MPO is less viscous and less hygroscopic (moisture-sensitive) than BDO, simplifying processing and improving consistency.[6][9]
-
High Reactivity: The primary hydroxyl groups in MPO are readily accessible, leading to faster reaction times during the synthesis of polyester polyols compared to more sterically hindered diols like NPG.[9]
Chapter 3: Experimental Data and Protocols
Objective comparison requires quantitative data. The following tables summarize the key physical and performance characteristics discussed.
Data Presentation
Table 1: Comparative Physical Properties of Diols
| Property | 2-Methyl-1,3-propanediol (MPO) | 1,4-Butanediol (BDO) | Neopentyl Glycol (NPG) |
|---|---|---|---|
| IUPAC Name | 2-Methyl-1,3-propanediol | 1,4-Butanediol | 2,2-Dimethyl-1,3-propanediol |
| Molecular Weight | 90.12 g/mol | 90.12 g/mol | 104.15 g/mol [11] |
| Form | Colorless Liquid | Liquid / Crystalline Solid[9] | White Crystalline Flake[13] |
| Freezing Point | -54 °C[9] | ~20 °C[9] | ~127 °C[13] |
| Viscosity (at 25°C) | ~178 cP[13] | ~72 cP (at 30°C) | Solid |
| Hydroxyl Type | Primary[8] | Primary | Primary[16] |
Table 2: Performance Comparison in MDI-Based Polyurethane Elastomers
| Property | MPO-Based PU | BDO-Based PU |
|---|---|---|
| Hardness (Shore A) | 88 | 93 |
| Rebound (%) | 55 | 50 |
| Tensile Strength (psi) | 5500 | 6000 |
| Tear Strength (pli) | 500 | 600 |
Data synthesized from comparative charts provided in reference[9].
Experimental Protocols
The protocols described below are self-validating systems for synthesizing and evaluating polyurethanes based on different diols.
Protocol 1: Synthesis of a Thermoplastic Polyurethane (TPU) Elastomer (Prepolymer Method)
This method allows for controlled reaction conditions and is standard in polyurethane research.[17]
Caption: Experimental workflow for TPU synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: Dry the polyester polyol (e.g., poly(butylene adipate) glycol) and the chain extender (MPO or BDO) under vacuum at 80-100°C for several hours to remove moisture, which detrimentally reacts with isocyanates.[18]
-
Prepolymer Synthesis: In a nitrogen-purged reactor equipped with a mechanical stirrer and temperature control, charge the dried polyol. Heat to 70-80°C and add a stoichiometric excess of diisocyanate (e.g., 4,4'-MDI). Allow the reaction to proceed for 1-2 hours until the target isocyanate (NCO) content is reached.
-
Chain Extension: Cool the prepolymer to 50-60°C. Add the stoichiometric amount of the dried chain extender (MPO or BDO) dropwise while stirring vigorously.
-
Casting and Curing: After the chain extender is fully incorporated, add a catalyst (e.g., a few drops of dibutyltin dilaurate, DBTDL). Degas the mixture under vacuum to remove bubbles, pour it into a preheated mold, and cure in an oven (e.g., 100°C for 16-24 hours) to complete the polymerization.[18]
-
Post-Curing and Conditioning: Demold the polyurethane slab and allow it to condition at ambient temperature for at least 7 days before characterization to ensure consistent morphology.
Protocol 2: Evaluation of Hydrolytic Stability
This accelerated aging protocol is designed to quantify the resistance of the material to hydrolytic degradation.
-
Sample Preparation: Die-cut standardized tensile test specimens ("dog bones") from the cured polyurethane slabs.
-
Initial Characterization: Measure the initial tensile strength, elongation at break, and hardness of control specimens that have not been aged.
-
Accelerated Aging: Immerse the test specimens in deionized water at an elevated temperature (e.g., 90°C), as described in methodologies for evaluating polyester polyols.[8]
-
Periodic Testing: At set intervals (e.g., 24, 48, 96, and 168 hours), remove a set of specimens from the hot water, pat them dry, and allow them to equilibrate to room temperature for at least 4 hours.
-
Data Analysis: Perform tensile tests on the aged specimens. The hydrolytic stability is determined by the percentage of retained mechanical properties (e.g., tensile strength) over time. A slower rate of property loss indicates superior hydrolytic stability.
Conclusion: A Compelling Case for Branched Architecture
2-Methyl-1,3-propanediol (MPO) presents a compelling alternative to traditional linear diols like BDO and even other branched diols like NPG for the formulation of high-performance polyurethanes. Its unique asymmetric, branched structure imparts a trifecta of benefits:
-
Superior Hydrolytic Stability: The sterically shielding methyl group significantly enhances the durability of polyester-based polyurethanes in wet and humid environments.[8]
-
Improved Low-Temperature Flexibility: By inhibiting crystallization, MPO ensures materials remain flexible and tough in cold conditions.[8]
-
Significant Processing Advantages: Its liquid state at room temperature and low freezing point streamline manufacturing, reduce energy costs, and simplify handling.[9]
While MPO-based systems may exhibit slightly lower hardness and ultimate tensile strength compared to highly crystalline BDO-based counterparts, their marked improvements in durability and processing efficiency make them an ideal choice for a wide range of demanding applications, including high-performance coatings, adhesives, sealants, and elastomers. For researchers and formulators, understanding the structure-property relationships of branched diols like MPO is key to unlocking the next generation of advanced polyurethane materials.
References
- EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. EapearlChem.
- Gantrade. (n.d.). Hydrolysis Resistance Polyester Based Polyurethanes. Gantrade Corporation.
- Gantrade Corporation. (n.d.). Alternatives for BDO: Viability of MPO for Polyurethane Applications. Gantrade Corporation.
- BDMAEE. (2025). The Role of Neopentyl Glycol in Polyurethane Coatings: Flexibility, Chemical Resistance, and Beyond. BDMAEE.
- Elsevier. (1999). Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups. Polymer.
- Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Gantrade Corporation.
- (n.d.). 2-Methyl-1,3-propanediol (MPO)-What are MPO chemicals?.
- ChemicalBook. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. ChemicalBook.
- (n.d.). Polyurethanes: Design, synthesis and structure-property behavior of versatile materials.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Polyurethanes Using 2,3-Butanediol as a Monomer. BenchChem.
- Banaras Hindu University. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Scientific Research.
- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Wikipedia.
- (n.d.). Neopentyl Glycol.
- Wikipedia. (n.d.). Neopentyl glycol. Wikipedia.
- Gantrade Corporation. (n.d.). Uses for Neopentyl Glycol (NPG) Applications. Gantrade Corporation.
- PMC - NIH. (2018). Synthesis and structure/properties characterizations of four polyurethane model hard segments. National Institutes of Health.
- Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Ataman Kimya.
- Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Gantrade Corporation.
- Gantrade Corporation. (n.d.). Q&A With the Experts: 2-Methyl-1,3-Propanediol (MPO). Gantrade Corporation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Propylpropane-1,3-diol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Propylpropane-1,3-diol (also known as 2-Methyl-2-propyl-1,3-propanediol). As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your research environment.
Section 1: Hazard Identification & Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. This compound (CAS No. 78-26-2) is typically a white or beige solid in flake form.[1][2] While its toxicological properties have not been fully investigated, available data necessitates careful handling.[1][2]
The primary risk associated with this compound is not acute toxicity under standard laboratory conditions, but rather its potential for irritation and harm if ingested or improperly handled. The critical first step in disposal is to characterize the waste. Under U.S. EPA regulations, the waste generator is responsible for determining if a chemical is a hazardous waste (40 CFR Parts 261.3).[1] this compound is not specifically listed as a RCRA P-Series or U-Series hazardous waste.[1] Therefore, its classification depends on whether it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) or is mixed with other hazardous substances.
Table 1: Summary of Known Hazards for this compound
| Hazard Type | Description | GHS Hazard Statement (Aggregated) | Primary Sources |
| Oral Toxicity | May be harmful if swallowed, potentially causing irritation of the digestive tract.[1] | H302: Harmful if swallowed | [1][3] |
| Eye Irritation | Causes eye irritation upon direct contact.[1] | H319: Causes serious eye irritation (Reported) | [1] |
| Skin Irritation | May cause skin irritation.[1] | Not uniformly classified, but caution is advised. | [1] |
| Inhalation | May cause respiratory tract irritation.[1] | Not uniformly classified, but caution is advised. | [1] |
| Physical Hazard | Combustible solid. Dust may form explosive mixtures with air under intense heating. | Not classified as flammable, but is combustible. |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are non-negotiable for mitigating exposure risks. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses or chemical safety goggles.[1] | Protects against dust particles and accidental splashes. |
| Hand | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[2] | Prevents direct skin contact and potential irritation. |
| Body | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Generally not required with adequate ventilation. A NIOSH-approved respirator may be necessary if dust generation is unavoidable or ventilation is poor.[1] | Minimizes inhalation of irritating dust particles. |
Section 3: Waste Characterization & Disposal Pathway
The correct disposal pathway is determined entirely by the nature of the waste stream. The following decision workflow illustrates the characterization process. It is crucial to never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[4][5]
Sources
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Navigating the Safe Handling of 2-Propylpropane-1,3-diol: A Guide to Personal Protective Equipment
In the dynamic landscape of scientific research and pharmaceutical development, the paramount importance of laboratory safety cannot be overstated. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-Propylpropane-1,3-diol (CAS No. 2612-28-4). As a Senior Application Scientist, my aim is to instill a deep understanding of not just what PPE to use, but why it is critical for your protection. The information presented herein is synthesized from available safety data and established laboratory safety standards.
A Note on Chemical Identification: Initial searches for "this compound" yielded information for the synonym "2-n-propylpropane-1,3-diol". It is crucial to verify the specific chemical being handled, as similar names can represent different substances with varying hazard profiles. This guide focuses on the best available information for 2-n-propylpropane-1,3-diol.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this compound is not extensively detailed in readily available literature, related compounds and general chemical principles provide a basis for a cautious approach. The primary routes of potential exposure are inhalation, skin contact, and eye contact.
Known Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 2612-28-4 | ECHEMI[1] |
| Molecular Formula | C6H14O2 | Fisher Scientific[2] |
| Molecular Weight | 118.17 g/mol | ECHEMI[1] |
| Boiling Point | 95-108 °C @ 0.05 Torr | ECHEMI[1] |
| Flash Point | 107.3 °C | ECHEMI[1] |
| Density | 0.9659 g/cm³ @ 20 °C | ECHEMI[1] |
The relatively high boiling point and low vapor pressure at room temperature suggest that the risk of inhalation of vapors is moderate under standard laboratory conditions. However, heating the substance will increase this risk. The primary concern is direct contact with the skin and eyes.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific chemical, the procedure being performed, and the potential for exposure. The following workflow illustrates this process.
Caption: A workflow diagram for selecting appropriate PPE for handling laboratory chemicals.
Step-by-Step PPE Protocol for this compound
Based on the available information and general safety principles for handling diols, the following PPE is recommended.
Eye and Face Protection: The First Line of Defense
Direct contact of this compound with the eyes can cause irritation. Therefore, robust eye protection is mandatory.
-
Standard Operations: For routine handling of small quantities at ambient temperature, safety glasses with side shields are the minimum requirement. These must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Splash Hazard: When handling larger volumes, or during procedures with a risk of splashing (e.g., transferring, mixing), chemical safety goggles are required.
-
Face Shield: For activities with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical safety goggles.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. Appropriate gloves are essential to prevent direct contact.
-
Proper Technique: Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the chemical.[4] Contaminated gloves should be disposed of in accordance with institutional and local regulations.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding Against Accidental Spills
Protecting the skin on other parts of the body is also a critical consideration.
-
Laboratory Coat: A standard, buttoned laboratory coat should be worn at all times when handling this compound. This provides a removable barrier in the event of a spill.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.
Respiratory Protection: A Precautionary Measure
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling this compound due to its low volatility. However, certain situations may warrant its use.
-
When to Consider a Respirator:
-
Heating the substance, which increases its vapor pressure.
-
Generating aerosols of the substance.
-
Working in a poorly ventilated area.
-
Cleaning up a large spill.
-
-
Respirator Type: If a respirator is deemed necessary, a NIOSH-approved air-purifying respirator with an organic vapor cartridge would be appropriate. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]
Engineering Controls and Work Practices
Personal protective equipment is the last line of defense. Engineering controls and safe work practices are fundamental to minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5] A chemical fume hood is recommended for procedures that may generate vapors or aerosols.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.[3]
-
Handling: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][5]
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Adhered or collected material should be promptly disposed of.[5]
Conclusion
The principles of chemical safety are built on a foundation of respect for the potential hazards of the substances we handle. While specific data for this compound may be limited, a cautious and informed approach to the selection and use of personal protective equipment is essential. By understanding the "why" behind each piece of PPE, researchers can foster a culture of safety and protect themselves and their colleagues. Always consult your institution's safety office for specific guidance and protocols.
References
- Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



